molecular formula C8H5BrN2O2 B086443 5-bromo-1H-indazole-3-carboxylic Acid CAS No. 1077-94-7

5-bromo-1H-indazole-3-carboxylic Acid

Cat. No.: B086443
CAS No.: 1077-94-7
M. Wt: 241.04 g/mol
InChI Key: AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428123
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-94-7
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1H-indazole-3-carboxylic acid

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and critical applications, grounding all information in authoritative sources.

The indazole ring system, a bioisostere of the naturally prevalent indole nucleus, has garnered significant attention from pharmaceutical researchers.[1] While structurally similar, indazoles possess a distinct electronic distribution and chemical reactivity profile, often imparting unique pharmacological properties to drug candidates.[1] However, the 3-position of the indazole ring is significantly less reactive than its indole counterpart, making direct functionalization challenging.[1]

This challenge underscores the strategic importance of intermediates like this compound (CAS Number: 1077-94-7 ).[2][3][4][5][6] The pre-installed carboxyl group at the 3-position serves as a versatile chemical handle for a wide array of subsequent transformations, most notably amide couplings.[1][7] The bromine atom at the 5-position further enhances its utility, providing a reactive site for cross-coupling reactions to introduce additional molecular complexity. This dual functionality makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.[3]

Physicochemical Properties and Identifiers

Accurate identification and handling of this reagent are paramount for reproducible experimental outcomes. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 1077-94-7[2][3][4][5][6][8]
Molecular Formula C₈H₅BrN₂O₂[2][3][5][9]
Molecular Weight 241.04 g/mol [2][3][5][9]
Appearance White to pale yellow solid/powder/crystal[3][6]
Purity ≥95% - >97% (by HPLC/NMR)[3][6]
Storage Conditions Store at 0-8°C in a tightly closed container[3][10]
MDL Number MFCD05663979[3][5]
InChIKey AMJVXOOGGBPVCZ-UHFFFAOYSA-N[9][11]

Synthesis Methodologies: A Field-Proven Protocol

While several synthetic routes exist, the direct bromination of indazole-3-carboxylic acid is a common and reliable method for laboratory-scale preparation.[2][12] The causality behind this protocol lies in the electrophilic aromatic substitution mechanism, where bromine is directed to the electron-rich 5-position of the indazole ring.

Primary Synthesis Route: Electrophilic Bromination

This protocol details the synthesis of this compound from indazole-3-carboxylic acid.

G Start Indazole-3-carboxylic acid Step1 Dissolve in Acetic Acid Heat to 120°C Start->Step1 Reagents Glacial Acetic Acid (Solvent) Bromine (Reagent) Step3 Slowly add Bromine solution Maintain at 90°C for 16h Reagents->Step3 Step2 Cool to 90°C Step1->Step2 Step2->Step3 Step4 Cool to Room Temp Pour into ice water Step3->Step4 Step5 Filter & Wash solid with cold water Step4->Step5 Step6 Dry under vacuum Step5->Step6 End This compound (White Solid, ~87.5% yield) Step6->End

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120°C until a clear solution is formed.[2][12] Causality: Heating is required to achieve complete dissolution of the starting material in the acidic solvent, ensuring a homogeneous reaction medium.

  • Temperature Adjustment: Cool the solution to 90°C.[2][12] Causality: The reaction temperature is lowered to control the rate of the electrophilic bromination, preventing potential side reactions and decomposition that could occur at higher temperatures.

  • Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution while maintaining the temperature at 90°C. Allow the reaction to proceed at 90°C for 16 hours.[2][12] Causality: A slow, dropwise addition of bromine prevents localized high concentrations of the electrophile, ensuring selective mono-bromination. The extended reaction time ensures the reaction proceeds to completion.

  • Precipitation: After 16 hours, cool the reaction mixture to room temperature. Pour the solution into ice water and stir for 15 minutes.[2][12] Causality: The product is insoluble in water. Quenching the reaction in ice water causes the desired product to precipitate out of the solution while the unreacted reagents and byproducts remain dissolved.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum at room temperature.[2][12] Causality: Filtration isolates the solid product. Washing with cold water removes any residual acetic acid and water-soluble impurities. Vacuum drying efficiently removes water without requiring high temperatures that could degrade the product.

  • Confirmation: The final product is obtained as a white solid (approx. 1.30 g, 87.5% yield).[2][12]

Alternative Synthetic Strategies

Several other routes have been developed, each with specific advantages and disadvantages.

  • From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group provides the carboxylic acid. This is a multi-step process that starts from bromo-o-nitrophenyl pyruvate.[1]

  • Direct Carboxylation: Ground 5-bromoindazole can be carboxylated with carbon dioxide under high pressure and temperature (260°C). This method is simple but requires specialized high-pressure equipment.[1]

  • Jacobson Indazole Synthesis: This pathway involves creating the indazole ring from an o-acetamidophenylacetate precursor, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block.[3] Its bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid is primed for amide bond formation.

Role as a Versatile Intermediate

The compound's utility is best demonstrated by its use in synthesizing more complex molecules with therapeutic potential. It is a cornerstone in programs targeting:

  • Anti-cancer Agents: Used to build novel kinase inhibitors and other targeted therapies.[3][10]

  • Neurological Disorders: Serves as a scaffold for agents targeting receptors and enzymes in the central nervous system.[3]

  • Enzyme Inhibition Studies: Acts as a foundational structure for developing specific inhibitors to probe biological pathways.[3]

G Core 5-bromo-1H-indazole- 3-carboxylic acid AmideCoupling Amide Coupling (EDC, HOBt) Core->AmideCoupling Carboxylic Acid Functionality CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) Core->CrossCoupling Bromine Functionality Product1 Indazole-3-carboxamides (Bioactive Molecules) AmideCoupling->Product1 Product2 5-Substituted Indazoles (Increased Complexity) CrossCoupling->Product2 Amine Primary/Secondary Amine R¹R²NH Amine->AmideCoupling BoronicAcid Boronic Acid / Alkyne R³-B(OH)₂ / R³-C≡CH BoronicAcid->CrossCoupling

Caption: Dual reactivity of this compound in synthesis.

Protocol: Amide Coupling to Synthesize Carboxamides

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common step in drug discovery programs.[7]

Detailed Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.2 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL).[7] Causality: DMF is an excellent polar aprotic solvent for this type of coupling reaction, dissolving both the starting material and the coupling reagents.

  • Reagent Addition: To the solution, add the desired amine (e.g., methylamine, 10 mmol), followed by the coupling agents 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol) and 1-hydroxybenzotriazole hydrate (HOBt, 1.2 g, 7.5 mmol). Finally, add a base, N-methylmorpholine (NMM, 1.0 g, 10 mmol).[7] Causality: EDC activates the carboxylic acid to form a highly reactive intermediate. HOBt reacts with this intermediate to form an active ester, which suppresses side reactions and racemization. NMM acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature overnight.[7] Causality: The reaction is typically run at room temperature to ensure stability of the reagents and product, and an overnight duration allows for the reaction to proceed to completion.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF. Purify the resulting residue by flash column chromatography to yield the final amide product.[7] Causality: Concentration removes the high-boiling solvent. Flash chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, coupling agents, and byproducts.

Spectroscopic Characterization

Confirmation of the compound's identity is achieved through standard analytical techniques.

  • ¹H NMR: (DMSO-d₆) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[2][12]

  • Mass Spectrometry: ESI-MS found for C₈H₅BrN₂O₂ m/z 242.0 (M+H)⁺.[2][12]

Safety and Handling

As a laboratory reagent, this compound requires careful handling.

  • General Handling: Use with adequate ventilation and minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[13]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[13][14]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14]

    • Respiratory: If dust is generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[13]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[13][14]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13][14]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[13][14]

  • Storage: Store in a cool, dry place in a tightly sealed container.[13] Engineering controls such as an eyewash station and a safety shower should be readily available in facilities where this material is stored or used.[13][14]

References

  • This compound cas 1077-94-7, Home Sunshine Pharma, [Link]
  • 1077-94-7 | this compound, Aribo Biotechnology, [Link]
  • Material Safety Data Sheet - this compound, Cole-Parmer, [Link]
  • This compound, Oakwood Chemical, [Link]

Sources

5-bromo-1H-indazole-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-bromo-1H-indazole-3-carboxylic acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. As a derivative of indazole, a bioisostere of indole, this molecule has garnered significant attention from researchers for its versatile chemical reactivity and its role as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structure is foundational for developing novel therapeutic agents, including protein kinase inhibitors for oncology and compounds targeting neurological disorders.[2][3]

The indazole-3-carboxylic acid scaffold is particularly valuable because the carboxyl group can undergo numerous chemical transformations, allowing for the introduction of diverse functionalities.[1] The addition of a bromine atom at the 5-position further enhances its utility, providing a reactive handle for cross-coupling reactions and other modifications that are crucial for fine-tuning the pharmacological profile of derivative compounds.[3]

This technical guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing the authoritative data and experimental context necessary for its effective use in a laboratory setting.

Chemical and Molecular Identity

The fundamental identity of a compound is established by its unique identifiers and core structural information. These data are critical for regulatory compliance, procurement, and accurate documentation in research.

IdentifierValueReference
CAS Number 1077-94-7[4][5]
Molecular Formula C₈H₅BrN₂O₂[4][5]
Molecular Weight 241.04 g/mol [4][6]
Appearance White to off-white solid[4][5][7]
InChI Key AMJVXOOGGBPVCZ-UHFFFAOYSA-N[8]
Canonical SMILES C1=CC2=C(C=C1Br)NN=C2C(=O)O[8]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / DescriptionReference
Melting Point Data not consistently reported in public literature. The related compound 3-Bromo-1H-indazole-5-carboxylic acid melts at >300 °C.[9]
Solubility Poorly soluble in cold water. Soluble in N,N-dimethylformamide (DMF) and hot glacial acetic acid.[2][4][10]
pKa (Predicted) 2.81 ± 0.30[7]

Discussion of Properties:

  • Appearance : The compound is consistently described as a white or off-white solid, which is typical for purified organic crystalline compounds.[4][5]

  • Solubility : Its solubility profile is characteristic of a polar, acidic organic molecule. The synthesis procedure, which involves dissolving it in hot glacial acetic acid and precipitating it in ice water, confirms its low solubility in cold aqueous media.[2][4] Its use in reactions involving DMF indicates good solubility in this polar aprotic solvent.[10]

  • Acidity (pKa) : The predicted pKa of ~2.81 suggests it is a moderately strong organic acid.[7] This acidity is attributed to the electron-withdrawing effects of the indazole ring system and the bromine atom, which stabilize the carboxylate anion. This property is crucial for understanding its reactivity and its potential for salt formation.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for a molecule, confirming its structure and purity. The following data are foundational for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for elucidating the proton framework of a molecule. The spectrum for this compound is typically recorded in a deuterated polar solvent like dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the polar analyte and allows for the observation of exchangeable protons from the carboxylic acid and N-H groups.

¹H NMR Data (DMSO-d₆):

  • δ 13.95 (s, 1H) : Attributed to the acidic proton of the carboxylic acid (-COOH).

  • δ 13.18 (br s, 1H) : Corresponds to the proton on the indazole nitrogen (-NH).

  • δ 8.21 (d, J = 1.2 Hz, 1H) : Assigned to the proton at the 4-position of the indazole ring.

  • δ 7.65 (d, J = 7.0 Hz, 1H) : Assigned to the proton at the 7-position of the indazole ring.

  • δ 7.56 (dd, J = 7.0, 1.2 Hz, 1H) : Assigned to the proton at the 6-position of the indazole ring. [2][4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species.

  • ESI-MS: m/z 242.0 ([M+H]⁺)[2][4]

The observed mass corresponds to the calculated mass of the protonated molecule (C₈H₅BrN₂O₂ + H⁺). The presence of a bromine atom would be further confirmed by the characteristic M+2 isotopic peak (from the ⁸¹Br isotope), which should appear at approximately the same intensity as the M peak (from the ⁷⁹Br isotope).

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the functional groups present in this compound give rise to predictable and characteristic absorption bands in an IR spectrum.

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, resulting from the hydrogen-bonded O-H group of the carboxylic acid dimer.[11][12]

  • C-H Stretch (Aromatic) : Absorption bands typically appear just above 3000 cm⁻¹.[13]

  • C=O Stretch (Carbonyl) : A sharp and very intense absorption is expected around 1700-1725 cm⁻¹.[11]

  • C=C Stretch (Aromatic) : Medium to strong bands will appear in the 1400-1600 cm⁻¹ region due to vibrations within the aromatic ring.[13]

Experimental Protocols and Workflows

To ensure reproducibility and trustworthiness, the determination of physical properties must follow validated protocols.

Protocol for ¹H NMR Analysis
  • Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar compound and observing the exchangeable -NH and -COOH protons.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Processing : Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or procured chemical sample is crucial for validating its identity and purity before use in further applications.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Confirmation cluster_2 Property Determination cluster_3 Final Validation Procurement Procure or Synthesize Sample Visual Visual Inspection (Color, Form) Procurement->Visual NMR ¹H NMR Spectroscopy Visual->NMR Confirm Structure MS Mass Spectrometry (ESI-MS) NMR->MS Confirm MW IR FTIR Spectroscopy MS->IR Confirm Functional Groups Solubility Solubility Screening IR->Solubility MeltingPoint Melting Point (DSC) Solubility->MeltingPoint Validation Data Validation & Documentation MeltingPoint->Validation

Caption: Workflow for Physicochemical Characterization.

Synthesis and Reactivity Overview

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most direct method involves the electrophilic bromination of its parent compound, indazole-3-carboxylic acid.[2][4]

Synthetic Protocol:

  • Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to 120 °C to achieve a clear solution.

  • The solution is cooled to 90 °C.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining the temperature at 90 °C.

  • The reaction is heated for several hours, after which it is cooled to room temperature.

  • The reaction mixture is poured into ice water, causing the product to precipitate.

  • The resulting white solid is filtered, washed with cold water, and dried under a vacuum.[2][4]

G reagent + Br₂ (in Glacial Acetic Acid) Product This compound reagent->Product Electrophilic Bromination conditions 90°C, 16h Start Indazole-3-carboxylic acid Start->reagent Product->conditions

Caption: Synthesis of this compound.

The carboxylic acid moiety can readily undergo amide coupling reactions, making it a valuable precursor for creating libraries of compounds for high-throughput screening.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.

Hazard ClassDescriptionGHS Code
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
[14][15]

Precautionary Measures:

  • Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

  • Handling : Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[15]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8°C.[7][15]

First Aid:

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[14]

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

This compound is a well-characterized and highly valuable chemical intermediate. Its physicochemical properties—moderate acidity, defined solubility in organic solvents, and distinct spectroscopic signatures—make it a reliable and versatile tool for synthetic chemists. The data and protocols outlined in this guide provide the necessary foundation for its safe handling, characterization, and effective implementation in research and development programs, particularly those aimed at the discovery of new pharmaceuticals.

References

  • This compound synthesis - ChemicalBook. (n.d.).
  • How to prepare this compound? - FAQ - Guidechem. (n.d.).
  • This compound | 1077-94-7 - ChemicalBook. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • Material Safety Data Sheet - this compound - Cole-Parmer. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • This compound(1077-94-7) 1 h nmr - ChemicalBook. (n.d.).
  • This compound CAS#: 1077-94-7 - ChemicalBook. (n.d.).
  • This compound cas 1077-94-7 - Home Sunshine Pharma. (n.d.).
  • 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3 - Sigma-Aldrich. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30).

Sources

A Guide to the Spectral Analysis of 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 5-bromo-1H-indazole-3-carboxylic acid (CAS No: 1077-94-7), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the indazole scaffold is of significant interest, and understanding its spectroscopic signature is paramount for researchers in synthesis and characterization.[2] This document offers a detailed interpretation of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supplemented with expert analysis where primary data is not publicly available.

Molecular Structure and Context

This compound is a derivative of indazole, an aromatic heterocyclic compound. The strategic placement of the bromine atom at the C5 position and the carboxylic acid at the C3 position significantly influences its electronic properties and reactivity, making it a valuable intermediate for creating diverse molecular architectures.[2]

The structural integrity and purity of this compound are critical for its application. The following sections will detail the expected and observed data from key analytical techniques used for its characterization.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis is typically performed in a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆) due to the presence of the acidic protons of the carboxylic acid and the N-H of the indazole ring.

¹H NMR Spectral Data

The proton NMR spectrum provides a definitive fingerprint of the aromatic protons. The data presented here is consistently reported in the literature.[1][3]

Experimental Protocol: While specific instrument parameters are not consistently published across all sources, a typical ¹H NMR experiment would be conducted on a 300 or 400 MHz spectrometer using DMSO-d₆ as the solvent. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentProtons
~13.95singlet (broad)-COOH1H
~13.18singlet (broad)-NH 1H
8.21doublet1.2H41H
7.65doublet7.0H71H
7.56doublet of doublets7.0, 1.2H61H
Source:[1][3]

Interpretation and Expertise:

  • Acidic Protons: The two broad singlets at ~13.95 and ~13.18 ppm are characteristic of the carboxylic acid and the N-H proton, respectively. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. Their downfield shift is expected due to their acidic nature and participation in hydrogen bonding.

  • Aromatic Protons: The aromatic region (7.5-8.3 ppm) displays a classic three-proton spin system.

    • The signal at 8.21 ppm (H4) appears as a doublet with a small coupling constant (J = 1.2 Hz). This is indicative of a meta-coupling to H6 across the bromine-substituted carbon. The significant downfield shift is due to the anisotropic effect of the adjacent pyrazole ring.

    • The proton at 7.65 ppm (H7) is a doublet with a larger coupling constant (J = 7.0 Hz), which is typical for ortho-coupling to H6.

    • The signal at 7.56 ppm (H6) is a doublet of doublets, showing both the ortho-coupling to H7 (J = 7.0 Hz) and the meta-coupling to H4 (J = 1.2 Hz), confirming the assignments.

Diagram: ¹H NMR Coupling Relationships

G H4 H4 (δ 8.21) H6 H6 (δ 7.56) H6->H4 J = 1.2 Hz (meta) H7 H7 (δ 7.65) H6->H7 J = 7.0 Hz (ortho)

Caption: Coupling constants observed in the ¹H NMR spectrum.

¹³C NMR Spectral Data

As of this writing, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found. However, based on data from the analogous 5-bromo-1H-indazole-3-carboxaldehyde[4] and general principles of ¹³C NMR, we can provide an expert-predicted spectrum.

Experimental Rationale: A ¹³C NMR experiment would typically be run on the same instrument as the proton NMR, at a frequency of 75 or 100 MHz. A proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ) ppmAssignmentRationale / Comparison
~165C =OCarboxylic acids typically appear in this region.
~143C3Attached to two nitrogen atoms and the carboxyl group.
~141C7aBridgehead carbon of the fused ring system.
~129C6Aromatic C-H.
~125C4Aromatic C-H, deshielded by proximity to pyrazole ring.
~122C3aBridgehead carbon adjacent to N2.
~116C5Carbon bearing the bromine atom (C-Br).
~113C7Aromatic C-H.
Note: These are estimated values. Actual experimental values may vary.

Interpretation and Expertise:

  • The prediction relies on the known effects of substituents on benzene rings and heterocyclic systems. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the inherent electronic structure of the indazole ring, dictates the chemical shifts.

  • For comparison, the aldehyde carbon (CHO) in 5-bromo-1H-indazole-3-carboxaldehyde appears at δ 187.5 ppm.[4] The carboxylic acid carbon is expected to be significantly more upfield, around 165 ppm.

  • The aromatic carbons are assigned based on expected shielding/deshielding effects. The C-Br carbon (C5) is typically shielded compared to other carbons in the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

This soft ionization technique is ideal for confirming the molecular weight of polar molecules like carboxylic acids.

Table 3: ESI-MS Data

m/zIonSource
~241 / 243[M+H]⁺[1][3]
~239 / 241[M-H]⁻Predicted

Interpretation and Expertise:

  • The data clearly shows a protonated molecular ion peak [M+H]⁺.[1][3]

  • A crucial feature is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks (a doublet) separated by 2 mass units, with nearly equal intensity. This is a definitive signature for the presence of a single bromine atom in the molecule.

  • In negative ion mode, a deprotonated molecule [M-H]⁻ would be expected at m/z 239 and 241.

Electron Ionization (EI-MS) Fragmentation (Predicted)

While ESI-MS confirms molecular weight, EI-MS provides structural information through fragmentation. No EI-MS spectrum is currently available in the public domain. However, we can predict the fragmentation pathway based on established principles for aromatic carboxylic acids.

Diagram: Predicted EI-MS Fragmentation Pathway

G cluster_main Fragmentation of this compound mol [M]⁺˙ m/z 240/242 frag1 [M-OH]⁺ m/z 223/225 mol->frag1 - •OH frag2 [M-COOH]⁺ m/z 195/197 mol->frag2 - •COOH frag3 [M-OH-CO]⁺ m/z 195/197 frag1->frag3 - CO frag4 [C₆H₄BrN]⁺ m/z 181/183 frag2->frag4 - N₂

Caption: Plausible fragmentation pathways under Electron Ionization.

Interpretation and Expertise:

  • Molecular Ion ([M]⁺˙, m/z 240/242): The molecular ion should be visible, showing the characteristic 1:1 isotopic pattern for bromine.

  • Loss of Hydroxyl Radical ([M-OH]⁺, m/z 223/225): A common fragmentation for carboxylic acids is the alpha-cleavage of the hydroxyl radical, forming a stable acylium ion. This would likely be a prominent peak.

  • Loss of Carboxyl Radical ([M-COOH]⁺, m/z 195/197): Cleavage of the entire carboxyl group would result in the 5-bromoindazole cation.

  • Decarbonylation ([M-OH-CO]⁺, m/z 195/197): The acylium ion (m/z 223/225) can further lose a molecule of carbon monoxide (CO) to yield the same ion at m/z 195/197.

  • Ring Fragmentation: Further fragmentation of the indazole ring itself would lead to smaller fragments.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, we can predict the key absorption bands based on its structure and data from similar compounds.[4]

Experimental Rationale: An IR spectrum is typically acquired using a Fourier-Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~3100N-H stretchIndazole N-H
~1700C=O stretchCarboxylic Acid (dimer)
~1620, ~1500, ~1450C=C stretchAromatic rings
~1250C-O stretchCarboxylic Acid
Below 800C-Br stretchAryl bromide
Note: These are estimated values. Actual experimental values may vary.

Interpretation and Expertise:

  • The most characteristic feature would be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, spanning from 2500 to 3300 cm⁻¹.

  • The carbonyl (C=O) stretch is expected around 1700 cm⁻¹, a value typical for aromatic carboxylic acids that are hydrogen-bonded.

  • The N-H stretch of the indazole ring is expected around 3100 cm⁻¹.

  • Multiple sharp peaks in the 1450-1620 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic and pyrazole rings.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H NMR and ESI-MS data are well-established, providing clear evidence for the proton environment and molecular weight, respectively. The characteristic isotopic signature of bromine in the mass spectrum is an unambiguous confirmation of its presence. While experimental ¹³C NMR, EI-MS, and IR data are not widely published, their expected features can be reliably predicted based on established chemical principles and data from analogous structures. This guide serves as a comprehensive reference for scientists working with this important chemical intermediate, providing both established data and expert interpretation to facilitate confident structural verification.

References

  • Supporting Information File. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). [Link]
  • Parella, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12747-12755. [Link]
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • Home Sunshine Pharma. This compound CAS 1077-94-7. [Link]
  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
  • Reich, H. J.
  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]
  • PubChem. This compound hydrazide. [Link]
  • Aribo Biotechnology. 1077-94-7 | this compound. [Link]
  • Oakwood Chemical. This compound. [Link]
  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)...[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. As a bioisostere of indole, indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[1] Within this important class of heterocycles, this compound stands out as a pivotal intermediate. The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 3-position provides synthetic handles for further molecular elaboration, making it a valuable building block in the synthesis of complex drug candidates. Notably, derivatives of this compound have been investigated as protein kinase inhibitors, a critical class of therapeutics in oncology.[2]

This guide provides a comprehensive technical overview of the synthesis of this compound from its readily available precursor, indazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step experimental protocol, and present key analytical data to ensure scientific integrity and reproducibility.

The Underlying Chemistry: Mechanistic Insights into the Regioselective Bromination of Indazole-3-carboxylic acid

The synthesis of this compound from indazole-3-carboxylic acid is achieved through an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity and high yield.

Understanding the Regioselectivity

The indazole ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring. The position of electrophilic attack is governed by the electronic properties of both rings and the directing effects of the substituents.

  • Activation of the Benzene Ring: The pyrazole ring, as a whole, acts as an electron-donating group towards the fused benzene ring, thereby activating it for electrophilic aromatic substitution. This is because the nitrogen atoms of the pyrazole ring can donate their lone pair of electrons into the aromatic system.

  • Directing Effects of the Pyrazole Moiety: The fused pyrazole ring directs incoming electrophiles to the C5 and C7 positions of the benzene ring. This is analogous to the ortho- and para-directing effect of activating groups in substituted benzenes.

  • The Role of the Carboxylic Acid Group: The carboxylic acid group at the 3-position is a deactivating, meta-directing group.[3][4] However, its deactivating effect is primarily exerted on the pyrazole ring, which is generally less reactive towards electrophilic attack than the benzene ring. The influence of the carboxylic acid group on the benzene ring is less pronounced.

Considering these factors, the electrophilic attack of bromine is directed to the activated benzene portion of the molecule. The preferred positions for substitution are C5 and C7. In this specific case, the bromination occurs predominantly at the 5-position. This preference can be attributed to a combination of electronic and steric factors, with the 5-position often being the most electronically favored site for electrophilic attack in indazole systems.

The overall transformation can be visualized as follows:

Electrophilic Aromatic Substitution Indazole-3-carboxylic_acid Indazole-3-carboxylic acid Reaction_Vessel Reaction at 90°C Indazole-3-carboxylic_acid->Reaction_Vessel Bromine Br₂ Bromine->Reaction_Vessel Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Reaction_Vessel Sigma_Complex Wheland Intermediate (Sigma Complex) Reaction_Vessel->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation HBr HBr (byproduct)

Sources

biological activity of 5-bromo-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-1H-indazole-3-carboxylic Acid Derivatives

Foreword for the Modern Drug Discovery Professional

The indazole ring system, a bioisostere of the ubiquitous indole nucleus, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural architecture have given rise to a multitude of clinically relevant therapeutics, from the antiemetic granisetron to the anti-inflammatory benzydamine.[1][2] Within this chemical class, derivatives of this compound are emerging as a focal point for innovation. The strategic placement of a bromine atom at the C5-position not only enhances chemical reactivity for further diversification but also modulates the lipophilicity and binding interactions of the molecule, often leading to enhanced biological potency.[3][4]

Furthermore, the carboxylic acid moiety at the C3-position serves as an exceptionally versatile chemical handle.[1] It provides a direct anchor point for the synthesis of a vast library of esters, amides, and other analogues, allowing for the systematic exploration of structure-activity relationships (SAR). This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental design and to provide actionable, field-proven protocols for the synthesis and evaluation of these promising compounds.

Part 1: Synthesis and Chemical Derivatization: Building the Molecular Toolkit

The foundation of any drug discovery program lies in the robust and flexible synthesis of the core scaffold and its derivatives. The inherent reactivity of the indazole ring and the C3-carboxylic acid provides multiple avenues for chemical modification.

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for synthesizing the core scaffold is the electrophilic bromination of indazole-3-carboxylic acid. This approach is favored for its high yield and operational simplicity.

Protocol: Synthesis via Electrophilic Bromination [5][6]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the suspension to 120 °C until a clear solution is achieved. This step is critical to ensure complete solubilization for a homogenous reaction.

  • Temperature Adjustment: Cool the solution to 90 °C. This temperature is optimal for controlling the rate of bromination and minimizing potential side reactions.

  • Bromination: Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90 °C. The use of a slight excess of bromine ensures the reaction proceeds to completion.

  • Reaction Monitoring: Maintain the reaction at 90 °C for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the solution to room temperature and pour it into ice water. The rapid decrease in temperature and change in solvent polarity causes the product to precipitate.

  • Purification: Stir the resulting slurry for 15 minutes, then collect the solid product by filtration. Wash the filter cake with cold water to remove residual acetic acid and salts, and dry under vacuum to yield this compound as a white solid.[5][6]

Diagram: Synthesis of this compound

G Start Indazole-3-carboxylic Acid in Glacial Acetic Acid Step1 Heat to 120°C (Complete Dissolution) Start->Step1 Step2 Cool to 90°C Step1->Step2 Step3 Add Br2 in Acetic Acid (Dropwise, 16h @ 90°C) Step2->Step3 Step4 Cool to RT Pour into Ice Water Step3->Step4 Step5 Filter, Wash & Dry Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of the core scaffold.

Key Derivatization Strategies

The true potential of the scaffold is unlocked through derivatization. The C3-carboxylic acid is the primary site for modification, most commonly through amide bond formation.

Protocol: Amide Coupling via EDC/HOBt [7]

This method is a gold standard in medicinal chemistry for its mild conditions and high efficiency, minimizing racemization and other side reactions.

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.5 eq). The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, reducing side reactions.

  • Amine Addition: Add the desired primary or secondary amine (2.0 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM, 2.0 eq) or diisopropylethylamine (DIPEA) to the reaction mixture. The base neutralizes the hydrochloride salt of EDC and the acid formed during the reaction.

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield the desired 5-bromo-1H-indazole-3-carboxamide derivative.[7]

Diagram: Primary Derivatization Pathways

G cluster_0 Amide Formation cluster_1 Ester Formation Core This compound ReagentA R1R2NH, EDC, HOBt in DMF Core->ReagentA ReagentB R-OH, Acid Catalyst or Alkyl Halide/Base Core->ReagentB Amide 5-Bromo-1H-indazole-3-carboxamide Derivative ReagentA->Amide Ester 5-Bromo-1H-indazole-3-carboxylate Ester Derivative ReagentB->Ester

Caption: Common derivatizations of the core scaffold.

Part 2: Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated potential across several key therapeutic areas. Understanding the underlying mechanisms is crucial for rational drug design.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have shown promise in modulating these pathological processes.[8] A particularly compelling mechanism is the inhibition of Calcium-Release Activated Calcium (CRAC) channels.

Mechanism: CRAC Channel Blockade

CRAC channels are critical for controlling calcium signaling in immune cells, such as mast cells.[9] Upon activation, intracellular calcium stores are depleted, triggering the opening of CRAC channels and a sustained influx of extracellular calcium. This calcium signal is essential for the degranulation and release of pro-inflammatory mediators like histamine and cytokines (e.g., TNF-α).[9][10] Indazole-3-carboxamide derivatives have been identified as potent CRAC channel blockers, effectively preventing this calcium influx and stabilizing mast cells.[9][10]

Protocol: In Vitro Calcium Influx Assay [9]

This protocol provides a self-validating system to quantify the inhibition of calcium influx.

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to calcium.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test 5-bromo-1H-indazole-3-carboxamide derivatives.

  • Store Depletion: Deplete intracellular calcium stores using a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor like thapsigargin in a calcium-free buffer. This action mimics the initial stage of cell activation.

  • Calcium Re-addition: Add a buffer containing extracellular calcium. In control cells (no inhibitor), this will cause a rapid and sustained increase in intracellular calcium, detected as a change in fluorescence.

  • Data Acquisition: Measure the fluorescence signal using a plate reader or fluorescence microscope. The inhibitory activity of the test compounds is quantified by their ability to reduce the peak fluorescence signal compared to the vehicle control. Calculate IC50 values from the resulting dose-response curve.

Diagram: CRAC Channel Signaling in Mast Cells

cluster_pathway Mast Cell Cytoplasm cluster_membrane Plasma Membrane Antigen Antigen-IgE Receptor Crosslinking PLC PLC Activation Antigen->PLC IP3 IP3 Generation PLC->IP3 Ca_Store Ca2+ Release from ER IP3->Ca_Store ER Endoplasmic Reticulum (ER) STIM1 STIM1 Activation Ca_Store->STIM1 CRAC CRAC Channel (Orai1) STIM1->CRAC Gating Ca_Influx Ca2+ Influx CRAC->Ca_Influx Degranulation Degranulation & Cytokine Release Ca_Influx->Degranulation Inhibitor 5-Bromo-Indazole Derivative Inhibitor->CRAC

Caption: Inhibition of mast cell activation via CRAC channels.

Anticancer Activity

The indazole scaffold is prevalent in many approved and investigational kinase inhibitors. Derivatives of this compound serve as key intermediates in the synthesis of potential anticancer agents.[2][4] While specific targets for these exact derivatives are still under broad investigation, related structures suggest that they may function by inhibiting protein kinases that drive oncogenic signaling pathways.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Potential

While less explored for this specific indazole scaffold, the closely related 5-bromo-indole-3-carboxamide framework has yielded potent antimicrobial agents.[11] These compounds are thought to act by disrupting bacterial membranes, a mechanism that can be effective against drug-resistant strains.[11] This provides a strong rationale for evaluating 5-bromo-1H-indazole-3-carboxamide derivatives for similar activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in broth directly in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity.

Key Findings:

  • 3-Carboxamide Regiochemistry: For CRAC channel inhibition, the specific "reversed" 3-carboxamide (-CO-NH-Ar) linkage is absolutely critical. A study showed that the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c is completely inactive even at 100 µM.[9][10] This highlights a highly specific binding orientation within the target protein.

  • Role of the Carboxylic Acid: The free carboxylic acid group itself can be crucial for activity in certain contexts, potentially forming key hydrogen bonds or salt bridge interactions with receptor sites.[12] Its conversion to esters or amides dramatically alters the physicochemical properties and binding modes of the molecule.

  • Impact of the 5-Bromo Substituent: The bromine atom significantly increases the lipophilicity of the scaffold compared to its unsubstituted parent. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Its electron-withdrawing nature also influences the electronics of the indazole ring system.

Hypothetical SAR Data for CRAC Channel Inhibition

Compound IDR Group (at 3-carboxamide)IC50 (µM)Rationale for Change
1a Phenyl5.2Baseline compound
1b 4-Fluorophenyl2.1Electron-withdrawing group may enhance binding.
1c 4-Methoxyphenyl8.9Bulky, electron-donating group is detrimental.
1d 2,4-Dichlorophenyl0.8 Halogen substitutions at ortho/para positions are optimal.
1e N-Methyl>50Aliphatic amides are not tolerated.
1f (Ester) Ethyl Ester>100The amide NH is likely a critical H-bond donor.

This table represents illustrative data based on published SAR principles.[9][10]

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its derivatives have demonstrated compelling activity as anti-inflammatory agents via CRAC channel modulation, and they hold significant, albeit less explored, potential in oncology and infectious disease.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) responsible for the observed anticancer effects.

  • In Vivo Efficacy: Progressing potent in vitro hits into animal models of inflammation, cancer, and infection to establish preclinical proof-of-concept.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, solubility, and oral bioavailability, for example, through derivatization of the N1 position of the indazole ring.[13]

  • Broadening the Scope: Systematically evaluating optimized derivatives against a wider range of bacterial and fungal pathogens, including multidrug-resistant strains.

By leveraging the synthetic tractability and rich biological potential of this scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • National Institutes of Health.
  • Der Pharma Chemica.
  • ResearchGate. (PDF)
  • National Institutes of Health.
  • ResearchGate. (PDF)
  • Drug Design Org.
  • PubMed.

Sources

Technical Guide: 5-Bromo-1H-indazole-3-carboxylic Acid as a Privileged Fragment for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing potent and selective kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of 5-bromo-1H-indazole-3-carboxylic acid , a versatile and privileged fragment, and its application in the rational design of kinase inhibitors. We will explore the strategic importance of the indazole scaffold, the synthetic utility of its functional groups, and the pathways for evolving this fragment into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

The Strategic Foundation: Fragment-Based Drug Discovery (FBDD) in Kinase Inhibition

Unlike high-throughput screening (HTS) of large compound libraries, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[1] These initial hits are then optimized and grown into more potent, lead-like molecules. This approach offers several distinct advantages in the context of kinase inhibitor design:

  • Efficient Exploration of Chemical Space: FBDD allows for a more thorough sampling of chemical space with a smaller number of compounds.

  • Higher Hit Quality: Fragments that bind do so with high ligand efficiency (LE), meaning they form favorable interactions per heavy atom, making them excellent starting points for optimization.

  • Structural Insight: The small size of fragments facilitates their structural analysis (e.g., via X-ray crystallography) when bound to the target, providing a clear roadmap for structure-based drug design.[3]

Protein kinases, with their well-defined ATP binding site, are particularly amenable to FBDD.[2][4] The ATP pocket can be deconstructed into distinct subpockets, and fragments can be designed or identified to interact specifically with one or more of these regions, laying the groundwork for building selectivity.[4]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (~1000-5000 compounds) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hits Validated Fragment Hits (Weak Affinity, High LE) Screen->Hits Validation SBDD Structure-Based Design (X-ray, Modeling) Hits->SBDD Optimization Start Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Design Cycle Leads Potent Lead Compounds (nM Potency) Chem->Leads Synthesis & Assay

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

The Privileged Core: Why the Indazole Scaffold?

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[5] Its prevalence is rooted in its ability to act as a bioisostere of the adenine core of ATP, effectively targeting the hinge region of the kinase ATP binding site. This interaction is fundamental to the inhibitory mechanism of many Type I and Type II kinase inhibitors.

The indazole core typically forms two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues. This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for building out into other regions of the ATP pocket to achieve potency and selectivity. Several marketed kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its utility.[6]

Caption: Indazole scaffold forming key hydrogen bonds with the kinase hinge.

Deconstructing the Fragment: this compound

This specific fragment (CAS No: 1077-94-7) is an exceptionally well-designed starting point for kinase inhibitor development.[7][8][9] Each component serves a distinct and strategic purpose.

  • 1H-Indazole Core: As discussed, this is the hinge-binding anchor.

  • 3-Carboxylic Acid: This functional group is a versatile synthetic handle. It allows for straightforward amide coupling reactions, enabling the "linking" or "growing" of the fragment by attaching other chemical moieties.[10] Furthermore, the carboxylate can form additional hydrogen bonds or salt-bridge interactions with basic residues (like lysine) often found near the ATP binding site, which can contribute to binding affinity.

  • 5-Bromo Substituent: The bromine atom provides a crucial vector for synthetic elaboration. It is perfectly positioned to allow for growth into the solvent-exposed region or toward the "gatekeeper" residue of the kinase. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to optimize potency and selectivity.

Caption: Strategic functional components of the title fragment.

Synthesis and Derivatization: Experimental Protocols

A robust and reproducible synthesis is paramount for any fragment-based campaign.

4.1 Protocol: Synthesis of this compound

This protocol is adapted from established bromination procedures of indazole-3-carboxylic acid.[11]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice water

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material).

  • Heat the suspension to 120 °C with stirring until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid (approx. 2 mL).

  • Slowly add the bromine solution dropwise to the indazole-3-carboxylic acid solution while maintaining the temperature at 90 °C.

  • After the addition is complete, continue heating at 90 °C for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker of ice water with vigorous stirring. A precipitate will form.

  • Continue stirring for 15 minutes.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water.

  • Dry the solid under vacuum at room temperature to yield this compound as a white solid.[11]

4.2 Protocol: Amide Coupling for Fragment Elaboration

This protocol provides a general framework for coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.[10]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.2 - 2.0 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

  • HOBt (1-Hydroxybenzotriazole hydrate) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the desired amine to the solution.

  • Add HOBt and EDC to the reaction mixture.

  • Add NMM or DIPEA as a base to neutralize the hydrochloride salts and facilitate the reaction.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired amide product.[10]

Application in Kinase Inhibitor Design: Case Studies and SAR

The true power of the this compound fragment is demonstrated by its successful application in developing potent and selective kinase inhibitors. The indazole core consistently provides the hinge-binding interactions, while modifications at the 3- and 5-positions drive potency and selectivity.

Case Study: Development of PLK4 Inhibitors Recent studies have focused on developing inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, as a cancer therapeutic target. Starting from an indazole-based lead, researchers performed extensive Structure-Activity Relationship (SAR) studies.[12] While not using the exact 5-bromo-3-carboxy starting fragment, the optimization principles are directly transferable. An initial lead compound (28t in the reference) with an indazole core showed moderate kinase inhibitory activity (IC50 = 74 nM) but poor cellular activity.[12]

Optimization focused on modifying the amide moiety (equivalent to growing from our 3-carboxy position) and exploring substitutions on the indazole ring. This led to the discovery of compound C05 , which exhibited exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against multiple cancer cell lines.[12] This highlights how systematic optimization of the groups attached to the 3- and 5-positions of the indazole core can dramatically improve both potency and cellular efficacy.

CompoundR Group at 3-position (Amide)Kinase IC50 (PLK4)Cellular IC50 (IMR-32)
Lead (28t) Specific substituted amide74 nM> 10 µM
Optimized (B01) Modified amide65 nMNot Reported
Final (C05) Further optimized amide< 0.1 nM0.948 µM
Data synthesized from the study on indazole-based PLK4 inhibitors.[12]
Advanced Strategies: Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid is an excellent synthetic handle, its acidic nature can lead to poor cell permeability and high plasma protein binding, limiting oral bioavailability.[13][14] A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group that retains the key interactions but has improved physicochemical properties.

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely used replacements. They have a similar pKa to carboxylic acids and can mimic their hydrogen bonding patterns, but often offer greater metabolic stability and lipophilicity.[15][16][17]

  • Acyl Sulfonamides: These groups can also act as effective mimics, forming multiple hydrogen bonds and improving potency, as seen in the development of some HCV protease inhibitors.[15]

  • Hydroxamic Acids: This group can chelate metal ions in metalloenzymes and also serve as a carboxylic acid bioisostere, though it may also have its own metabolic liabilities.[14]

Replacing the 3-carboxylic acid on the indazole scaffold with one of these groups can be a powerful strategy to overcome pharmacokinetic challenges during lead optimization.

Protocol: Representative In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized inhibitors, a robust in vitro kinase assay is essential. The following is a generalized protocol based on common biochemical assay formats like the LanthaScreen™ Eu Kinase Binding Assay or radiometric assays.[18][19][20]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase protein

  • Fluorescently labeled kinase tracer or [γ-³²P]ATP

  • Substrate peptide or protein (for activity assays)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

  • Test compounds dissolved in 100% DMSO (serial dilutions)

  • ATP solution

  • 384-well microplates

  • Plate reader capable of detecting fluorescence or radioactivity

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution) in DMSO. Then, dilute these into the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the fluorescent tracer (for binding assays) or substrate peptide (for activity assays) in the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of a known inhibitor or no enzyme).

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Binding Assay: Read the plate on a fluorescence plate reader (e.g., TR-FRET).

    • Activity Assay (Radiometric): Stop the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound represents a quintessential fragment for modern kinase inhibitor design. Its constituent parts—the hinge-binding indazole core, the versatile carboxylic acid handle, and the strategically placed bromine atom—provide a validated and highly effective starting point for FBDD campaigns. By leveraging established synthetic protocols and rational, structure-based design principles, researchers can efficiently evolve this fragment into highly potent and selective clinical candidates. The potential for bioisosteric replacement of the carboxylic acid further enhances its utility, offering a clear path to overcoming common pharmacokinetic hurdles. This fragment embodies the core principles of FBDD: efficiency, rationality, and a high potential for success.

References
  • Zhang, C., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3499-3503.
  • Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 30(11), 572-581.
  • Shi, X. X., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565.
  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183.
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1031-1061.
  • Wang, Z. Z., et al. (2021). KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. bioRxiv.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199.
  • Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(9), 2697.
  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 92, 117424.
  • Chem-Impex. This compound.
  • Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13183-13190.
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Rautio, T., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 40(2), 330-341.
  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Moro, S., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 56(1), 165-174.
  • ScienceDirect. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • Hall, A., & Imogai, H. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.
  • Oakwood Chemical. This compound.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Home Sunshine Pharma. This compound CAS 1077-94-7.
  • AbacipharmTech. 5-Bromo-1H-indazole-3-carboxylic acid_1077-94-7.
  • CN102558017A - Method for preparing 5-bromoindole. Google Patents.
  • Kumar, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2135-2178.
  • Nicewicz, D. A., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 144(1), 123-129.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • PubChem. This compound hydrazide.
  • Yarmoluk, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(45), 32909-32943.

Sources

Navigating the Uncharted: A Toxicological Guide to 5-Bromo-1H-indazole-3-carboxylic Acid and a Framework for Its Comprehensive Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Scarcity

5-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, primarily utilized as a building block in the synthesis of potential therapeutic agents, including those with prospective anti-cancer properties.[1] Despite its application in drug discovery, a comprehensive public toxicological profile for this specific molecule is notably absent from the current scientific literature. This guide serves a dual purpose: firstly, to consolidate the existing, albeit limited, safety information for this compound, and secondly, to provide a strategic framework for its thorough toxicological evaluation, a critical step for any novel compound intended for further development.

Part 1: Known Hazard Profile of this compound

The primary source of toxicological information for this compound is its Safety Data Sheet (SDS). The available data indicates the following hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[2]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[2]

  • Respiratory Effects: May cause respiratory irritation.[2]

It is crucial to note that these classifications are based on general chemical properties and not on extensive toxicological studies. The SDS explicitly states that the toxicological properties have not been fully investigated. There is no available data on genotoxicity, carcinogenicity, or reproductive toxicity.[2]

Table 1: Summary of Hazard Information for this compound

Toxicological EndpointHazard ClassificationSource
Acute Oral Toxicity Harmful if swallowedSDS[2]
Skin Corrosion/Irritation Causes skin irritationSDS[2]
Serious Eye Damage/Irritation Causes serious eye irritationSDS[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationSDS[2]

Part 2: Toxicological Considerations for the Indazole Class of Compounds

While specific data for this compound is lacking, examining the broader class of indazole derivatives can offer some insights into potential biological activities and toxicities. It is imperative to understand that these are general considerations and may not be directly applicable to the target compound.

Indazole derivatives are pharmacologically diverse, with various compounds being investigated for a range of therapeutic applications, including:

  • Anti-inflammatory effects[3]

  • Anticancer properties[4]

  • Cardiovascular effects[5]

  • Antimicrobial and antiparasitic activities[4]

The toxicity of indazole derivatives is highly dependent on their substitution patterns. For instance, certain 1-substituted-indazole-3-carboxylic acids have been studied for their antispermatogenic effects.[6] More recently, 5-bromo-indazole-3-carboxamide derivatives (note the different functional group) have been identified as synthetic cannabinoid receptor agonists, necessitating metabolism studies to understand their toxicological profiles.[7] This highlights the principle that small structural modifications can lead to significant changes in both the pharmacological and toxicological profiles of indazole-based molecules.

Part 3: A Proposed Framework for the Toxicological Assessment of this compound

For a compound like this compound, with potential for therapeutic development, a structured and tiered approach to toxicological assessment is essential. The following workflow is proposed as a robust starting point for researchers.

Tier 1: In Silico and In Vitro Evaluation

The initial phase focuses on computational and cell-based assays to predict and identify potential toxicities, conserving compound and resources.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Line Selection: A panel of cell lines should be chosen to represent various tissues, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and a cancer cell line relevant to the intended therapeutic area.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the compound for a defined period (e.g., 24, 48, and 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or PrestoBlue™ assay, which quantifies metabolic activity.

  • Data Analysis: The results are used to calculate the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of cytotoxicity.

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: A panel of Salmonella typhimurium strains with different mutations in the histidine operon is used.

  • Metabolic Activation: The assay is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Revertant Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Diagram: Tier 1 Toxicological Assessment Workflow

Tier1_Toxicology cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Guide concentration selection DMPK ADME/PK Modeling (Pharmacokinetic Prediction) hERG hERG Channel Assay (Cardiotoxicity) DMPK->hERG Inform potential cardiac exposure Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Cytotoxicity->Genotoxicity Determine non-lethal dosage for testing Tiered_Toxicology_Strategy start Novel Compound: This compound tier1 Tier 1: In Silico & In Vitro Screening - Cytotoxicity - Genotoxicity (Ames) - hERG Liability start->tier1 decision1 Favorable Profile? tier1->decision1 tier2 Tier 2: Acute In Vivo Toxicity - Dose Range Finding - Target Organ Identification decision2 Acceptable Safety Margin? tier2->decision2 tier3 Tier 3: Sub-chronic & Mechanistic Studies - Repeat-Dose Toxicity - Developmental & Reproductive Toxicology (DART) - Carcinogenicity Assessment decision1->tier2 Yes stop1 Stop Development or Redesign decision1->stop1 No decision2->tier3 Yes stop2 Stop Development or Redesign decision2->stop2 No

Sources

commercial suppliers of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1H-indazole-3-carboxylic Acid: Synthesis, Commercial Sourcing, and Applications for Researchers

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for professionals in pharmaceutical research and drug development. We will delve into its chemical significance, synthesis protocols, criteria for supplier selection, and key applications, grounding all information in established scientific principles and practices.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, largely because it acts as a bioisostere of indole.[1] This structural similarity allows indazole-based compounds to mimic the biological activity of indole derivatives, which are ubiquitous in biological systems (e.g., tryptophan, serotonin). However, the nitrogen arrangement in indazole imparts distinct chemical and electronic properties, often leading to improved metabolic stability, altered receptor binding affinity, or novel intellectual property.

This compound is a particularly valuable intermediate. The carboxyl group at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations, while the bromine atom at the 5-position provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions. This dual functionality makes it a cornerstone intermediate in the synthesis of complex molecules, including potent therapeutic agents like the 5-HT3 receptor antagonist Granisetron, used to treat chemotherapy-induced nausea.[1]

Physicochemical Properties and Characterization

Ensuring the identity and purity of starting materials is the foundation of reproducible research. Below are the key properties of this compound.

PropertyValueReference
CAS Number 1077-94-7[2][3]
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [2][3]
Appearance White to yellow powder or crystalline solid
InChI Key AMJVXOOGGBPVCZ-UHFFFAOYSA-N[4]
Spectroscopic Signature for Quality Control

Verification of the compound's structure is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (DMSO-d₆): δ ~13.95 (s, 1H, -COOH), ~13.18 (br s, 1H, -NH), ~8.21 (d, J=1.2 Hz, 1H, C4-H), ~7.65 (d, J=7.0 Hz, 1H, C7-H), ~7.56 (dd, J=7.0, 1.2 Hz, 1H, C6-H).[2][5]

  • ESI-MS: m/z 242.0 [M+H]⁺.[2][5]

Expert Insight: The broad singlet for the N-H proton is a key feature. Its chemical shift can vary depending on concentration and solvent. The carboxylic acid proton is also a singlet, typically found far downfield. The aromatic region shows a characteristic splitting pattern for the three remaining protons on the benzene ring. Always request a Certificate of Analysis (CoA) from your supplier to compare their data with established literature values.

Synthesis Methodologies: A Practical Approach

While several synthetic routes to this compound exist, one of the most common and practical methods for lab-scale synthesis is the direct bromination of indazole-3-carboxylic acid.[1][2] This approach is favored for its straightforward procedure and high yield.

Experimental Protocol: Bromination of Indazole-3-carboxylic Acid

This protocol describes a reliable method for synthesizing the target compound. The choice of glacial acetic acid as the solvent is strategic; it readily dissolves the starting material at elevated temperatures and is compatible with the electrophilic bromination reaction. Temperature control is critical to manage reaction kinetics and minimize side-product formation.

Step-by-Step Protocol:

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Heating: Heat the suspension to 120 °C until a clear solution is formed.

  • Temperature Adjustment: Cool the solution to 90 °C. This temperature is optimal for the bromination to proceed efficiently without excessive decomposition.

  • Bromine Addition: Slowly add a solution of bromine (0.633 mL, 12.33 mmol, 2.0 equiv) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: Continue heating at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the solution to room temperature. Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual acetic acid and salts, and dry under vacuum.

  • Characterization: The expected yield of this compound is approximately 87.5% as a white solid.[2] Confirm identity and purity using ¹H NMR and MS analysis as described in Section 2.1.

SynthesisWorkflow cluster_reagents Reagents cluster_process Process cluster_product Product A Indazole-3-carboxylic Acid C 1. Dissolve in Acetic Acid (120°C) A->C B Bromine in Glacial Acetic Acid E 3. Add Bromine Solution (16h @ 90°C) B->E D 2. Cool to 90°C C->D D->E F 4. Quench in Ice Water E->F G 5. Filter & Dry F->G H 5-Bromo-1H-indazole- 3-carboxylic Acid G->H

Caption: Synthesis workflow for this compound.

Commercial Suppliers and Procurement Strategy

Sourcing high-quality reagents is a critical, often overlooked, aspect of successful research. The choice of supplier can significantly impact experimental outcomes, timelines, and budget.

Comparison of Commercial Suppliers

The following table lists several known . This is not an exhaustive list, and availability may vary.

SupplierPurityNotesWebsite
TCI Chemicals >97.0% (HPLC)Offers a high-purity grade suitable for most R&D applications.
BLD Pharm -Online ordering available.[6]
Manchester Organics -Lead time of 4-6 weeks often cited.[7]
Fluorochem 95%Various pack sizes available.[8]
Oakwood Chemical -Provides technical information and specifications.[9]
Chem-Impex -Highlights its role in pharmaceutical and biochemical research.[10]
Home Sunshine Pharma -Specializes in API and intermediates.[3]
Supplier Selection Criteria
  • For Academic & Early-Stage Research: Price and availability are often primary drivers. A purity of >95% is generally sufficient. Suppliers like TCI, Fluorochem, and Oakwood are excellent starting points.

  • For Process Development & cGMP Synthesis: The focus shifts to quality, documentation, and supply chain reliability. A supplier must provide a comprehensive Certificate of Analysis (CoA), demonstrate batch-to-batch consistency, and have scalable production capabilities. In this context, engaging with suppliers who specialize in APIs and intermediates, such as Home Sunshine Pharma, or larger chemical manufacturers is advisable. Always inquire about their quality management systems (e.g., ISO 9001).

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to be readily converted into a variety of functional groups, most commonly amides and esters.

Amide Coupling: A Gateway to Bioactive Molecules

The carboxylic acid is frequently coupled with amines to form amides, a core functional group in many pharmaceuticals. This is typically achieved using standard peptide coupling reagents.

Exemplary Protocol: Synthesis of 5-bromo-N-methyl-1H-indazole-3-carboxamide [11]

  • Setup: To a solution of this compound (1.2 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL), add methylamine (5 mL, 2 M in THF, 10 mmol).

  • Coupling Reagents: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol), 1-Hydroxybenzotriazole (HOBt, 1.2 g, 7.5 mmol), and N-methylmorpholine (NMM, 1.0 g, 10 mmol).

  • Reaction: Stir the mixture at room temperature overnight.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography to yield the desired amide.

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like racemization if the amine were chiral) and improve efficiency. NMM is an organic base used to neutralize the HCl salt of EDC and maintain an optimal pH for the reaction.

Derivatization cluster_amide Amide Synthesis cluster_ester Ester Synthesis A 5-Bromo-1H-indazole- 3-carboxylic Acid B Amine (R-NH₂) EDC, HOBt, NMM A->B Coupling D Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) A->D Esterification C Amide Derivative B->C E Ester Derivative D->E

Caption: Key derivatization pathways for the title compound.

Role as a Precursor
  • Protein Kinase Inhibitors: The ethyl ester of this compound is used as an inhibitor for certain protein kinases, which are crucial targets in oncology.[5][12]

  • Synthetic Cannabinoid Research: The compound serves as a starting material for the N-alkylation to produce various synthetic cannabinoids for research and analytical standard preparation.[13]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound presents moderate hazards.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[14]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[14][15]

    • Skin: Wash off immediately with plenty of soap and water.[14][15]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14][15]

  • Storage: Store in a cool, dry place in a tightly sealed container.[15]

Conclusion

This compound is more than just a chemical; it is a versatile platform for innovation in drug discovery and materials science. Its strategic combination of a reactive carboxylic acid handle and a functionalizable aromatic ring makes it an indispensable tool for medicinal chemists. By understanding its synthesis, selecting reliable commercial suppliers, and employing proper handling techniques, researchers can effectively leverage this powerful intermediate to advance their scientific goals.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Home Sunshine Pharma. (n.d.). This compound cas 1077-94-7. Retrieved from Home Sunshine Pharma website. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Lindhardt, A. T., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

Sources

crystal structure of 5-bromo-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-bromo-1H-indazole-3-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3][4] As a bioisostere of indole, it is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][5][6] Among the vast library of indazole derivatives, this compound stands out as a critical intermediate. The introduction of a carboxyl group at the 3-position provides a versatile chemical handle for further modification, while the bromine atom at the 5-position enhances reactivity and can participate in specific intermolecular interactions, making it a valuable building block for novel therapeutic agents.[7][8]

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure analysis provides invaluable insights into intermolecular forces, polymorphism, and molecular conformation. This knowledge is not merely academic; it directly impacts crucial drug development parameters such as solubility, stability, bioavailability, and the rational design of potent and selective drug candidates. This guide offers a technical overview of the synthesis, crystallization, and structural analysis of this compound and its derivatives, grounded in established methodologies and field-proven insights.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatives is a well-established process, typically starting from indazole-3-carboxylic acid or building the ring system through various cyclization strategies.[1][9]

Synthesis of this compound

A direct and efficient method involves the electrophilic bromination of indazole-3-carboxylic acid. The protocol below details a standard laboratory procedure.[10][11]

Experimental Protocol: Bromination of Indazole-3-carboxylic Acid

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser. Heat the suspension to 120 °C until a clear solution is obtained.

    • Causality Insight: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and is stable under the reaction conditions. The elevated temperature is necessary to achieve sufficient solubility and reaction kinetics.

  • Temperature Adjustment: Cool the solution to 90 °C. This temperature is optimal for the bromination reaction, balancing reaction rate with the prevention of unwanted side products.

  • Bromine Addition: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

    • Causality Insight: A two-fold molar excess of bromine is used to ensure complete conversion. Slow, dropwise addition is crucial to control the exothermic reaction and maintain a steady temperature, preventing potential runaway reactions or over-bromination.

  • Reaction: Stir the reaction mixture at 90 °C for 16 hours to ensure the reaction proceeds to completion.[10][11]

  • Precipitation & Isolation: After cooling to room temperature, pour the reaction mixture into ice water (approx. 200 mL) and stir for 15 minutes. The product, being poorly soluble in water, will precipitate out.[10][11]

    • Causality Insight: Quenching the reaction in ice water serves two purposes: it stops the reaction immediately and forces the product to precipitate from the aqueous solution, allowing for easy isolation.

  • Purification: Collect the resulting white solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and bromine, and dry under vacuum. This procedure typically yields this compound with high purity (87.5% yield reported).[10][11]

Synthesis of Derivatives: An Amide Coupling Example

The carboxylic acid group at the 3-position is readily converted into esters, amides, and other functionalities. The synthesis of 5-bromo-N-methyl-1H-indazole-3-carboxamide is a representative example of an amide coupling reaction.[12]

Experimental Protocol: Amide Coupling

  • Initial Mixture: To a solution of this compound (1.2 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL), add methylamine (5 mL, 2 M in THF, 10 mmol), 1-hydroxybenzotriazole hydrate (HOBt, 1.2 g, 7.5 mmol), and N-methylmorpholine (1.0 g, 10 mmol).[12]

    • Causality Insight: DMF is an excellent polar aprotic solvent for this reaction. HOBt is an activating agent that minimizes side reactions and racemization. N-methylmorpholine is a non-nucleophilic base used to neutralize the hydrochloride salt of the coupling agent and the carboxylic acid.

  • Coupling Agent Addition: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.4 g, 7.5 mmol).[12]

    • Causality Insight: EDC·HCl is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid to facilitate nucleophilic attack by the amine.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the final amide product.[12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Derivative Indazole-3-Carboxylic_Acid Indazole-3- Carboxylic Acid Bromination Bromination (Br₂, Acetic Acid, 90°C) Indazole-3-Carboxylic_Acid->Bromination Core_Product 5-bromo-1H-indazole- 3-carboxylic acid Bromination->Core_Product Core_Product_2 5-bromo-1H-indazole- 3-carboxylic acid Amide_Coupling Amide Coupling (Methylamine, EDC, HOBt) Core_Product_2->Amide_Coupling Derivative_Product 5-bromo-N-methyl-1H- indazole-3-carboxamide Amide_Coupling->Derivative_Product

Caption: Workflow for the synthesis of the core scaffold and a representative amide derivative.

Part 2: Crystallization and X-ray Structure Determination

Obtaining high-quality single crystals is the most critical and often most challenging step in determining a molecule's crystal structure. The methodology must be systematic to screen for optimal conditions.

Protocol for Single Crystal Growth

Slow evaporation is a widely applicable and effective method for growing single crystals of small organic molecules.[13]

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures with water) to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound completely when heated but show low solubility at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

    • Self-Validating System: The goal is to create a supersaturated solution upon cooling or solvent evaporation. If the compound crashes out immediately upon cooling, the initial concentration is too high. If no crystals form after an extended period, the solution is too dilute.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

    • Causality Insight: Slower evaporation rates provide molecules more time to orient themselves into a well-ordered crystal lattice, resulting in larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a stable temperature. Monitor for crystal growth over several days to weeks.[13]

X-ray Diffraction Analysis

Once suitable crystals are obtained, the structure is determined by single-crystal X-ray diffraction.

  • Crystal Mounting: A single, defect-free crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary molecular model.[13] This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, accurate crystal structure.[13][14]

Part 3: Analysis of the Crystal Structure

Key Intermolecular Interactions

The supramolecular assembly of these molecules in the solid state is governed by a network of non-covalent interactions.

  • Hydrogen Bonding: This is the dominant interaction. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[14] Furthermore, the indazole N1-H acts as a hydrogen bond donor, and the N2 atom is a lone pair donor, allowing for the formation of extended chains or sheets through N-H···N or N-H···O interactions.[2][15]

  • Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can interact favorably with a Lewis base (e.g., the oxygen of a carbonyl or a nitrogen atom). This interaction is directional and can significantly influence the crystal packing arrangement.

  • π-π Stacking: The planar aromatic indazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These can occur in either a face-to-face or offset (slipped-stack) arrangement.

Illustrative Diagram of Intermolecular Interactions

Interactions cluster_0 Carboxylic Acid Dimer (Hydrogen Bonding) cluster_1 Chain Formation & Halogen Bonding A1 Molecule A A2 Molecule B A1->A2 O-H···O A2->A1 O-H···O B1 Molecule B C1 Molecule C B1->C1 N-H···N B1->C1 Br···O (Halogen Bond)

Caption: Key intermolecular interactions expected in indazole-3-carboxylic acid crystals.

Representative Crystallographic Data

The following table summarizes typical crystallographic data for a related compound, 1-methyl-1H-indazole-3-carboxylic acid, which serves as a reasonable proxy for what might be expected for the 5-bromo derivative.[14]

ParameterRepresentative ValueSignificance
Chemical FormulaC₉H₈N₂O₂ (for methyl derivative)Defines the atomic composition of the asymmetric unit.
Formula Weight176.17 g/mol (for methyl derivative)Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 7.547, b = 14.873, c = 14.924The dimensions of the unit cell along the three principal axes.
α, β, γ (°)α = 90, β = 93.10, γ = 90The angles between the unit cell axes.
Volume (ų)1672.7The volume of a single unit cell.
Z8The number of molecules in the unit cell.
Key InteractionsO-H···O hydrogen bonds forming inversion dimers.[14]The primary forces holding the crystal lattice together.

Conclusion and Outlook

This compound is a fundamentally important building block in the synthesis of pharmacologically active compounds.[8] A thorough understanding of its solid-state structure, and that of its derivatives, is indispensable for modern drug development. The interplay of strong hydrogen bonds, potential halogen bonds, and π-π stacking interactions dictates the crystal packing, which in turn influences critical physicochemical properties. The protocols and analytical insights provided in this guide serve as a foundational framework for researchers aiming to synthesize, crystallize, and structurally characterize these valuable molecules, ultimately enabling the rational design of next-generation therapeutics.

References

  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • DiVA portal. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Pinto, D. C. G. A., Silva, A. M. S., Levillain, J., & Santos, M. M. M. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(12), 1019-1032.
  • Li, J.-T., & Yang, W.-C. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4081.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978.
  • ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • University of Groningen research portal. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.

Sources

reactivity of the bromine atom in 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1H-indazole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its structural architecture, featuring the bioisosteric indazole core, a modifiable carboxylic acid, and a strategically positioned bromine atom, offers a tripartite platform for molecular diversification.[1][2] The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle, enabling a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3] This guide provides an in-depth exploration of the chemical reactivity of this C5-bromine, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic factors governing its reactivity and detail its application in cornerstone C-C and C-N bond-forming reactions, offering researchers the foundational knowledge to leverage this scaffold in their synthetic campaigns.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system, a bioisostere of the ubiquitous indole, has garnered significant attention from pharmaceutical researchers.[1] While structurally similar to indole, its distinct electronic properties and chemical reactivity present unique opportunities for scaffold hopping and intellectual property development.[1] Indazole derivatives are known to exhibit a wide spectrum of biological activities and are core components of several approved anti-cancer drugs, such as Axitinib and Pazopanib, which function as kinase inhibitors.[4]

The introduction of functional groups that can undergo a variety of transformations is a key strategy in drug discovery.[1] this compound exemplifies this approach. The carboxylic acid at the C3 position provides a vector for amide library synthesis or other modifications, while the bromine at C5 is primed for sophisticated carbon-carbon and carbon-heteroatom bond formations.[1][2][5]

Synthesis of the Core Scaffold

The most direct and widely reported synthesis of this compound involves the electrophilic bromination of indazole-3-carboxylic acid.[6][7] This method is efficient and proceeds with high regioselectivity for the C5 position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established literature procedures.[6][7]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material). Heat the suspension to 120 °C until a clear solution is obtained.

  • Temperature Adjustment: Cool the solution to 90 °C.

  • Bromination: Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid. Add this solution dropwise to the indazole-3-carboxylic acid solution at 90 °C.

  • Reaction: Maintain the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: After completion, cool the solution to room temperature. Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.[6][7] Typical yields are reported to be around 87.5%.[6][7]

Reactivity of the C5-Bromine: An Electronic and Mechanistic Perspective

The reactivity of the C5-bromine atom is governed by the electronic nature of the bicyclic indazole system. The indazole ring is an aromatic, 10-π-electron system.[8] The bromine atom, being an electronegative halogen, exerts a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. However, its lone pairs participate in resonance, directing incoming electrophiles to the ortho and para positions. In the context of palladium-catalyzed cross-coupling, the C-Br bond serves as the electrophilic site.

The palladium(0) catalyst initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond. The efficiency of this step is crucial and is influenced by the electron density at the carbon atom. The presence of two nitrogen atoms in the adjacent five-membered ring and the C3-carboxylic acid group modulates the overall electronic landscape of the molecule, making the C5-Br bond sufficiently reactive for a range of palladium-catalyzed transformations.

G cluster_reactions Key Transformations Indazole This compound CBr_Bond C5-Br Bond (Electrophilic Site) Indazole->CBr_Bond features Pd_Catalysis Palladium-Catalyzed Cross-Coupling CBr_Bond->Pd_Catalysis enables Suzuki Suzuki-Miyaura (C-C) Pd_Catalysis->Suzuki Buchwald Buchwald-Hartwig (C-N) Pd_Catalysis->Buchwald Sonogashira Sonogashira (C-C, alkyne) Pd_Catalysis->Sonogashira

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency and functional group tolerance.[9][10] For this compound, these reactions unlock vast chemical space for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and vinyl-aryl linkages by coupling an organoboron reagent with an organic halide.[10][11][12]

G Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L2-Br Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Transmetalation_Complex Ar-Pd(II)L2-R OA_Complex->Transmetalation_Complex Transmetalation (+ R-B(OH)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_Complex->Product

Field-Proven Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for coupling an arylboronic acid with a 5-bromoindazole derivative.[12][13][14] Note that prior esterification or amidation of the carboxylic acid is common to improve solubility and prevent side reactions.

  • Inert Atmosphere: To an oven-dried reaction vessel, add the 5-bromoindazole substrate (1.0 eq), the arylboronic acid (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq). Purge the vessel with an inert gas (Argon or Nitrogen).

  • Catalyst System: Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos (1-5 mol%).[12][14]

  • Solvent Addition: Add a degassed solvent system. Common choices include dimethoxyethane (DME), or mixtures like dioxane/water or ethanol.[12][13]

  • Reaction: Heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C. Microwave irradiation can significantly reduce reaction times.[12][15]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME80Good[13][14]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)Good[12]
Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/H₂O37Variable[12]
Table 1. Representative conditions for Suzuki-Miyaura coupling of 5-bromoindoles.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[16][17] This transformation is invaluable in drug discovery, where arylamine motifs are prevalent.

G Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L-Br Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [Ar-Pd(II)L(R2NH)]+Br- OA_Complex->Amine_Complex Amine Coordination (+ R2NH) Amido_Complex Ar-Pd(II)L-NR2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Field-Proven Protocol: Buchwald-Hartwig Amination

The choice of ligand is critical in Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results.[18][19]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction tube with the 5-bromoindazole substrate (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%).

  • Reagent Addition: Add the amine coupling partner (1.1–1.5 eq) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5–2.5 eq).

  • Solvent: Add a degassed, anhydrous solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the tube and heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C.

  • Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude material via flash chromatography or recrystallization.

Causality Insight: The bulky, electron-rich phosphine ligands (like XPhos) facilitate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader range of amine substrates.[16][19]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper(I).[20][21] This reaction is a premier method for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.[21][22]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_OA Ar-Pd(II)L2-Br Pd0->Pd_OA Oxidative Addition (Ar-Br) Pd_OA->Pd0 Reductive Elimination Product Ar-C≡CR Pd_OA->Product CuBr Cu(I)Br Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_OA Transmetalation Cu_Alkyne->CuBr Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_Alkyne + Base

Field-Proven Protocol: Sonogashira Coupling

This reaction typically requires an amine base, which also serves as a solvent in some cases.[23]

  • Inert Atmosphere: To a reaction flask, add the 5-bromoindazole substrate (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). Purge with an inert gas.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, >2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

The bromine atom at the C5 position of this compound is a highly effective and versatile synthetic handle. Its reactivity, firmly rooted in the principles of organometallic chemistry, allows for predictable and efficient functionalization through robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways to novel C-C and C-N linked analogues. A thorough understanding of the mechanistic underpinnings and the practical application of the protocols detailed herein empowers researchers to strategically manipulate this core scaffold, accelerating the discovery and development of new therapeutic agents and advanced materials.

References

  • This compound synthesis - ChemicalBook. (URL: )
  • How to prepare this compound? - FAQ - Guidechem. (URL: )
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (URL: )
  • This compound | 1077-94-7 - ChemicalBook. (URL: )
  • This compound - Chem-Impex. (URL: )
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: [Link])
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: [Link])
  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Direct C‐5 heteroarylation of 1H‐ and 2H‐indazoles.
  • Buchwald–Hartwig amin
  • 5-Functionalized indazoles as glucocorticoid receptor agonists - PubMed. (URL: [Link])
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). (URL: [Link])
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

The Pivotal Role of 5-Bromo-1H-indazole-3-carboxylic Acid in Modern Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents. Its bioisosteric relationship with indole allows it to effectively interact with a wide range of biological targets, particularly protein kinases. Within this chemical class, 5-bromo-1H-indazole-3-carboxylic acid has emerged as a uniquely valuable and versatile starting material for the synthesis of novel oncology drug candidates. This technical guide provides an in-depth analysis of its strategic importance, covering its synthesis, physicochemical properties, and its role as a cornerstone for generating diverse chemical libraries. We will explore key derivatization strategies, including amide couplings at the C3 position and cross-coupling reactions at the C5 position, and discuss the structure-activity relationships (SAR) that drive potency and selectivity. Furthermore, this guide details standard protocols for the biological evaluation of its derivatives, elucidating their mechanisms of action in cancer cells. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted cancer therapies.

The Indazole Scaffold: A Validated Foundation in Oncology

The landscape of targeted cancer therapy is dominated by small molecules that inhibit key signaling pathways driving tumorigenesis. Among these, nitrogenous heterocyclic compounds are paramount, and the indazole ring system has garnered significant attention from drug researchers.[1] As a bioisostere of indole, indazole mimics the structure of a crucial biological motif, enabling it to participate in similar molecular interactions.[1]

The clinical success of indazole-based drugs validates its importance as a pharmacophore. Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) feature the indazole core and have become standard-of-care treatments for various cancers.[2] The utility of this scaffold stems from its rigid bicyclic structure and its ability to form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases.[3]

At the heart of synthesizing novel indazole-based drug candidates is the availability of versatile chemical intermediates. This compound stands out as a preeminent building block.[4] Its structure is strategically functionalized at two key positions: the carboxylic acid at the C3 position and the bromine atom at the C5 position. This dual functionality provides chemists with orthogonal handles to systematically build molecular complexity and fine-tune pharmacological properties, making it an indispensable tool in the drug discovery workflow.[3][4]

Synthesis and Physicochemical Properties

A robust and scalable synthesis is critical for any building block in drug development. This compound can be prepared through several reported methods, with the direct bromination of indazole-3-carboxylic acid being a common and efficient approach.[1][5] The carboxyl group at the 3-position is a particularly useful functional handle that allows for a wide variety of subsequent chemical transformations.[1]

Key Physicochemical Data
PropertyValueReference
CAS Number 1077-94-7[4][6]
Molecular Formula C₈H₅BrN₂O₂[4][6]
Molecular Weight 241.04 g/mol [4][6]
Appearance White to pale yellow solid[4]
Purity ≥ 95% (via HPLC)[4]
Storage Store at 0-8°C[4]
Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of this compound from indazole-3-carboxylic acid. The causality behind this choice lies in its high yield and straightforward execution. Glacial acetic acid serves as the solvent, and the reaction is conducted at an elevated temperature to ensure solubility and adequate reaction kinetics.

Step-by-Step Methodology:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.[5][7]

  • Heat the suspension to 120°C until a clear solution is achieved, indicating complete dissolution of the starting material.[5][7]

  • Cool the solution to 90°C. This temperature is optimal for controlling the rate of the electrophilic aromatic substitution while maintaining the reactants in solution.[5][7]

  • Prepare a solution of bromine (0.633 mL, 12.33 mmol, 2.0 equivalents) in glacial acetic acid (2 mL). Slowly add this solution dropwise to the reaction mixture at 90°C. The use of a slight excess of bromine ensures the complete conversion of the starting material.[5][7]

  • Maintain the reaction mixture at 90°C for 16 hours with continuous stirring.[5][7]

  • After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into ice water to precipitate the product, as it is poorly soluble in aqueous media.[5][7]

  • Stir the resulting slurry for 15 minutes to ensure complete precipitation.[5][7]

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual acetic acid and bromine, and dry under vacuum to yield this compound as a white solid (Typical yield: ~87%).[5][7]

  • Validation: The product identity and purity can be confirmed by ¹H NMR and ESI-MS analysis.[5][7]

Visualization: Synthesis Workflow

G A Indazole-3-carboxylic Acid (in Glacial Acetic Acid) B Heat to 120°C (Dissolution) A->B C Cool to 90°C B->C D Add Bromine (Br₂) Solution (Dropwise) C->D E Heat at 90°C for 16h (Reaction) D->E F Precipitate in Ice Water E->F G Filter, Wash & Dry F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

A Strategic Intermediate for Library Development

The power of this compound in drug discovery comes from its pre-installed, orthogonally reactive functional groups. This structure allows for a systematic and divergent approach to synthesizing large libraries of analogues for screening.

  • The C3 Carboxylic Acid: This group is an ideal handle for forming amide bonds. Amide coupling is a robust and well-understood reaction in medicinal chemistry. By coupling the carboxylic acid with a diverse panel of amines, researchers can introduce a wide variety of substituents that can probe different regions of a target's binding site, significantly impacting the compound's biological activity.[8][9]

  • The C5 Bromo Group: The bromine atom serves as a perfect anchor for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[3] This allows for the introduction of various aryl and heteroaryl moieties at the C5 position. In many kinase inhibitors, this position extends into the solvent-exposed region of the ATP binding site, and modifications here are crucial for tuning selectivity and improving physicochemical properties like solubility.[3]

The combination of these two modification points allows for the creation of a 3D-pharmacophore space around the core indazole scaffold, maximizing the chances of discovering a potent and selective drug candidate.

Visualization: Chemical Derivatization Strategy

G Core This compound C3_Mod Amide Coupling (EDC, HOBt, etc.) + Diverse Amines (R-NH₂) Core->C3_Mod C3 Position C5_Mod Suzuki Coupling (Pd Catalyst) + Boronic Acids (R'-B(OH)₂) Core->C5_Mod C5 Position C3_Product C3-Amide Derivatives C3_Mod->C3_Product C5_Product C5-Aryl/Heteroaryl Derivatives C5_Mod->C5_Product

Caption: Divergent synthesis strategy using the C3 and C5 functional handles.

Derivatization and Structure-Activity Relationship (SAR) Studies

The ultimate goal of derivatization is to establish a clear Structure-Activity Relationship (SAR), which guides the optimization of lead compounds.

Protocol: General Procedure for Amide Coupling at C3

This protocol outlines a standard method for synthesizing amide derivatives from this compound using common coupling reagents.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF).[10]

  • Add coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq). These reagents activate the carboxylic acid for nucleophilic attack.[10]

  • Add a base, such as N-methylmorpholine or triethylamine (2.0 eq), to neutralize the hydrochloride salt of EDC and maintain a basic pH.[10]

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product using flash column chromatography to obtain the desired amide derivative.[10]

SAR Insights

Studies have shown that the specific regiochemistry of the amide linker is critical for activity. For instance, in a study of indazole-3-carboxamides as CRAC channel blockers, the -CO-NH-Ar linkage was found to be essential for potent inhibition, whereas the reverse amide isomer was inactive.[8][9] This highlights the importance of the indazole nitrogen and the amide carbonyl in forming specific hydrogen bonds with the target protein.

The introduction of different aromatic groups via Suzuki coupling at the C5 position can also dramatically alter activity. A recent study on 1H-indazole-3-amine derivatives showed that various substituted aromatic groups at C5 led to compounds with potent anti-proliferative activity against several cancer cell lines.[3]

Data Table: Example SAR for Indazole Derivatives

The following table summarizes hypothetical IC₅₀ data based on findings from literature, demonstrating the impact of substitutions at the C3 and C5 positions on anti-proliferative activity against various cancer cell lines.[3]

CompoundC3-SubstitutionC5-SubstitutionIC₅₀ (µM) vs K562IC₅₀ (µM) vs A549IC₅₀ (µM) vs Hep-G2
Parent -COOH-Br> 50> 50> 50
Deriv. A -CONH-CH₃-Br25.330.128.4
Deriv. B -CONH-CH₃-Phenyl10.215.812.5
Deriv. C -CONH-CH₃-4-Fluorophenyl8.511.29.1
Deriv. D -CONH-CH₃-4-Methoxyphenyl5.17.96.3

This data illustrates a common trend where the introduction of an aryl group at C5 enhances potency, with further electronic modifications on that aryl ring (e.g., fluoro or methoxy groups) leading to even greater anti-cancer activity.

Biological Evaluation and Mechanism of Action

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The primary screen is typically an in vitro cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Treat the cells with these compounds at various concentrations (e.g., from 0.1 to 100 µM) and include a vehicle control (e.g., DMSO). 5-Fluorouracil can be used as a positive control.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.[3]

Common Mechanisms of Action

Derivatives of this compound often exert their anti-cancer effects through multiple mechanisms:

  • Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" fragment, capable of inhibiting a wide range of protein kinases that are crucial for cancer cell proliferation and survival.[2][3]

  • Induction of Apoptosis: Potent derivatives have been shown to induce programmed cell death (apoptosis). This is often confirmed by observing an upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[11]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G2/M), preventing cancer cells from dividing.[3]

Visualization: Simplified Kinase Inhibition Pathway

G cluster_0 Normal Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indazole Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a pro-survival signaling pathway by an indazole derivative.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in anti-cancer drug discovery. Its validated indazole core provides a high probability of biological relevance, while its dual functional handles at the C3 and C5 positions offer chemists precise control for multiparametric optimization. The ability to readily generate diverse libraries from this single starting material accelerates the discovery of novel drug candidates with improved potency, selectivity, and drug-like properties.

Looking forward, this versatile scaffold will continue to be a cornerstone in the development of targeted therapies. Its application is likely to expand into newer therapeutic modalities, including the design of Proteolysis Targeting Chimeras (PROTACs), where the indazole moiety could serve as the warhead for targeting specific proteins for degradation. As our understanding of cancer biology deepens, the strategic derivatization of proven scaffolds like this compound will remain a powerful and efficient engine for driving the oncology pipeline forward.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088.
  • This compound CAS 1077-94-7. (n.d.). Home Sunshine Pharma.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15973-15980.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15973-15980.
  • Fernández-González, D., et al. (2021). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 215, 111308.
  • Pathak, T., et al. (2021). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry, 36, 116091.
  • General structure‐activity relationship (SAR) requirements for natural... (n.d.). ResearchGate.
  • Ali, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8206.
  • Pathak, T., et al. (2021). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry, 36, 116091.
  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega, 7(20), 17351-17366.
  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Current Drug Discovery Technologies, 18(4), 548-560.

Sources

Methodological & Application

protocol for Suzuki coupling with 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-bromo-1H-indazole-3-carboxylic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organic halides.[3] Its application is particularly profound in pharmaceutical research and drug development, where the construction of biaryl and heteroaryl scaffolds is paramount.[2][4]

The indazole core is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[5][6] Consequently, methods to functionalize the indazole skeleton are of high value. The arylation of this compound via Suzuki coupling provides a direct route to novel 5-aryl-1H-indazole-3-carboxylic acids, which are key intermediates for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[7][8]

This guide, designed for researchers and drug development professionals, provides an in-depth protocol for the Suzuki coupling of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, address potential challenges associated with this specific substrate, and offer a self-validating framework for successful synthesis.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[3][9] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium to Pd(II), forming a new complex.[1][10]

  • Transmetalation : A base is crucial for this step. It activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[11] This complex then transfers its organic group to the Pd(II) center, displacing the bromide.

  • Reductive Elimination : The two organic moieties on the palladium complex—the indazole and the newly transferred group—couple to form the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Indazole-R Trans->Product ArylHalide Indazole-Br ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations

While the Suzuki coupling is broadly applicable, the specific functionalities on this compound require careful consideration:

  • The Carboxylic Acid Group : Carboxylic acids can potentially interfere with the reaction. The acidic proton will react with the base, necessitating the use of at least one extra equivalent of base. More critically, the resulting carboxylate anion can coordinate to the palladium center, potentially hindering catalytic activity.[12] Using a strong base like K₃PO₄ or Cs₂CO₃ is often effective. An alternative, though less atom-economical, strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling, followed by saponification.[5][12] This protocol focuses on the direct coupling method.

  • The Indazole N-H Group : The acidic N-H proton of the indazole ring will also be deprotonated by the base. This is generally not problematic for the coupling reaction itself and can sometimes be beneficial.

  • Catalyst and Ligand Selection : The success of coupling heteroaryl halides hinges on the choice of catalyst and ligand. For electron-rich N-heterocycles, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[13][14] For 5-bromoindazoles specifically, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) has proven to be highly effective.[5][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
ReagentM.W.Stoichiometry
This compound241.041.0 equiv
Arylboronic AcidVariable1.2 - 1.5 equiv
Pd(dppf)Cl₂ · CH₂Cl₂816.640.03 - 0.05 equiv
Potassium Carbonate (K₂CO₃), anhydrous138.213.0 equiv
1,4-Dioxane, anhydrous-See below
Water, degassed-See below
Ethyl acetate-For workup
Brine-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)-For drying
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[16]

  • Solvent Addition : Through the septum, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to make a 0.1 M solution with respect to the starting bromide) via syringe. Degas the solvents by bubbling with argon for 20-30 minutes prior to use.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the reaction mixture.

  • Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the product remains protonated and elutes cleanly.

Experimental_Workflow start Start reagents 1. Combine Solids (Indazole, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Pd Catalyst solvents->catalyst reaction 5. Heat and Stir (80-100 °C, 4-12h) catalyst->reaction workup 6. Quench, Acidify & Extract (EtOAc/Water/HCl) reaction->workup purify 7. Dry and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Generalized workflow for the Suzuki coupling of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient base.3. Poor substrate solubility.1. Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst.[16]2. Increase base to 3-4 equivalents. Try a stronger base like K₃PO₄ or Cs₂CO₃.3. Try a different solvent system (e.g., DME/water, Toluene/water) or increase the temperature slightly.
Protodeborylation Boronic acid is unstable under reaction conditions, leading to R-H side product.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Use boronic esters (e.g., pinacol esters) which are more stable. Shorten reaction time.
Homocoupling Coupling of two boronic acids or two aryl halides.This is often promoted by oxygen.[9] Improve degassing of solvents and ensure a robust inert atmosphere. Lower catalyst loading may help.
Product is Insoluble The final arylated indazole carboxylic acid may have low solubility.During workup, ensure the product is fully protonated by acidifying to pH 3-4. If it precipitates, it can be isolated by filtration. For purification, consider adding a small amount of acetic acid or methanol to the chromatography eluent.

Safety Precautions

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Bases : Strong bases like potassium carbonate are corrosive and can cause skin and eye irritation.

  • Inert Gas : Handle pressurized gas cylinders according to institutional safety protocols.

  • General : All chemical manipulations should be performed by trained personnel in a controlled laboratory environment.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing novel 5-aryl indazole derivatives. Success relies on a holistic understanding of the reaction mechanism and careful consideration of the substrate's unique chemical properties. By employing a robust palladium catalyst system, such as Pd(dppf)Cl₂, and ensuring an inert reaction environment with an adequate amount of base, researchers can reliably access a wide range of valuable compounds for drug discovery and medicinal chemistry programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12836-12849.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7431-7440.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).
  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Zhang, T., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(36), 14076-14080.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Chieffi, A., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(11), 17596-17630.
  • Chem-Impex. This compound ethyl ester.
  • Wang, D., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2334-2340.
  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(25), 5127-5130.
  • ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Kim, H., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(23), 10926-10933.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)-hydrazide derivatives.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Canna, M. J. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations.
  • Organic Chemistry Portal. Synthesis of indazoles.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

Sources

Application Note & Protocols: Strategic N-Alkylation of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a multitude of therapeutic agents, including synthetic cannabinoids and PARP-1 inhibitors.[1][2] Specifically, the 5-bromo-1H-indazole-3-carboxylic acid framework offers a versatile starting point for drug discovery programs. However, the inherent challenge lies in controlling the regioselectivity of alkylation at the two nucleophilic nitrogen atoms, N1 and N2, which often leads to isomeric mixtures that are difficult to separate and compromise yield.[3][4] This guide provides a detailed examination of the critical parameters governing this transformation and presents robust, field-proven protocols for achieving high regioselectivity for the desired N1-alkylated product. We will delve into the mechanistic rationale behind experimental choices, offering researchers the tools to not only replicate these methods but also to adapt them for novel applications.

Guiding Principles: The Challenge of Regioselectivity

The indazole ring possesses two nitrogen atoms, and its deprotonation results in an anion with nucleophilic character at both N1 and N2. The ratio of N1 to N2 alkylation is not arbitrary; it is a finely balanced outcome dictated by a combination of electronic, steric, and reaction-condition-dependent factors.[1][5] Understanding these principles is paramount for rationally designing a selective synthesis.

  • Tautomeric Stability: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][5] This intrinsic property often leads to methods where an initial mixture of products can equilibrate to favor the more stable N1-substituted isomer under thermodynamic control.[5][6]

  • Base and Counter-ion: The choice of base is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) have been shown to overwhelmingly favor N1-alkylation.[1][3][6][7] The prevailing hypothesis for substrates with a C3-carboxyl or C3-ester group is the formation of a sodium-chelated intermediate. The Na+ cation is thought to coordinate with the indazole's N2 atom and the oxygen of the C3-substituent, sterically hindering the N2 position and directing the alkylating agent to the N1 position.[1][4] In contrast, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers, though Cs2CO3 has also been used for selective N1 alkylations.[1][8][9]

  • Solvent Effects: The solvent plays a crucial role in ion-pair formation and solvation. Non-polar aprotic solvents like THF favor the formation of tight ion pairs, which, as described above, can promote N1 selectivity through chelation.[6][7] Polar aprotic solvents like DMF or DMSO can create solvent-separated ion pairs, potentially reducing the chelation effect and leading to lower regioselectivity.[5][6]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly influences the N1/N2 ratio. For the specific case of our topic, the electron-withdrawing carboxylic acid group at the C3 position is key to enabling the NaH/THF system's high N1 selectivity through chelation.[3][6]

  • Direct Alkylation of the Carboxylic Acid: A notable advancement is the direct alkylation of the indazole-3-carboxylic acid without prior esterification.[10][11] This approach is highly efficient, providing selective N1-alkylation in high yields.[10][11] Under strongly basic conditions where both the carboxylic acid and the indazole N-H are deprotonated, charge repulsion between the two resulting negative charges may further destabilize the N2-anion, favoring the N1 isomer.[11]

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

cluster_conditions Reaction Conditions Indazole 5-Bromo-1H-indazole- 3-carboxylic Acid Anion N1_Product N1-Alkylated Product (Thermodynamically Favored) Indazole->N1_Product  N1 Attack N2_Product N2-Alkylated Product (Kinetically Favored) Indazole->N2_Product  N2 Attack NaH_THF NaH in THF Chelation Chelation of Na+ with N2 and C3=O NaH_THF->Chelation Chelation->N1_Product Favors Mitsunobu Mitsunobu Conditions (DEAD/PPh3) Mitsunobu->N2_Product Strongly Favors Cs2CO3_DMF Cs2CO3 in DMF Cs2CO3_DMF->N1_Product Often gives mixtures Cs2CO3_DMF->N2_Product

Caption: Factors governing the regioselectivity of indazole N-alkylation.

Recommended Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the desired outcome. It is crucial to work under an inert atmosphere (Nitrogen or Argon) as strong bases like NaH are moisture-sensitive.

Protocol 1: Highly N1-Selective Direct Alkylation using Sodium Hydride

This protocol is optimized for achieving high N1-regioselectivity by directly using the carboxylic acid, which avoids the need for protection/deprotection steps. This method has been successfully applied to synthesize various synthetic cannabinoids and their metabolites.[10][11]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 2.2-2.5 equiv) portion-wise. Note: Two acidic protons (carboxylic acid and indazole N-H) are present, requiring at least 2.0 equivalents of base. A slight excess ensures complete deprotonation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes. The reaction mixture should become a clearer solution as the sodium salt forms.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1-1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Protocol 2: N1-Selective Alkylation via the Methyl Ester Intermediate

This is a classic and reliable two-step approach. The carboxylic acid is first converted to the methyl ester, which is then alkylated. This method is extensively documented and provides excellent N1-selectivity with the NaH/THF system.[1][3][6]

Part A: Esterification

  • Suspend this compound (1.0 equiv) in methanol (MeOH).

  • Cool to 0 °C and add thionyl chloride (SOCl2) (1.5 equiv) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool to room temperature and concentrate under reduced pressure.

  • Neutralize with a saturated sodium bicarbonate (NaHCO3) solution and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield methyl 5-bromo-1H-indazole-3-carboxylate, which can often be used without further purification.

Part B: N-Alkylation

  • Preparation: To a flame-dried, nitrogen-flushed flask, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent & Base: Add anhydrous THF (to ~0.1 M) and cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1]

  • Stirring: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Re-cool to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction & Workup: Follow steps 7-13 from Protocol 1.

Summary of Reaction Conditions

The selection of reagents dramatically impacts the regiochemical outcome. The following table summarizes conditions reported in the literature for the N-alkylation of C3-carboxy/ester substituted indazoles.

SubstrateBase (equiv.)SolventAlkylating AgentTemp.N1:N2 RatioYieldReference
Methyl Indazole-3-carboxylateNaH (1.1)THFn-pentyl bromide0→50 °C>99:189%[6]
Methyl Indazole-3-carboxylateCs2CO3 (1.5)DMFn-pentyl bromideRT11.4:175%[6]
This compoundK2CO3 (3.0)DMF1-bromopentane80 °C>99:196%[11]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3 (2.0)DioxaneAlkyl tosylateRT-HeatN1 majorHigh[1]
Methyl Indazole-3-carboxylatePPh3/DEADTHFn-pentanol0→50 °C1:2.520% (N1), 58% (N2)[5][6]

General Experimental Workflow

The overall process for the successful synthesis and isolation of the target compound follows a standardized workflow in synthetic organic chemistry.

Caption: Standard workflow for N-alkylation of indazole derivatives.

Characterization and Regiochemical Assignment

Unequivocal assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is the gold standard for distinguishing N1 and N2 isomers.[6]

    • For the N1-isomer , a correlation (cross-peak) is observed between the protons of the alkyl chain's α-CH2 group and the indazole ring's C7a carbon.

    • For the N2-isomer , a correlation is observed between the α-CH2 protons and the C3 carbon of the indazole ring, but not the C7a carbon.

  • Nuclear Overhauser Effect (NOE): For certain alkyl groups, 1D or 2D NOE experiments can also be informative, showing spatial proximity between the alkyl group protons and protons on the indazole's benzene ring (e.g., H7).

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, particularly the solvent. Check the quality of the NaH; use a fresh bottle if possible.

  • Poor Regioselectivity: If a significant amount of the N2 isomer is observed when using Protocol 1 or 2, it may indicate that the chelation control is not fully effective. Ensure the temperature is kept low during the addition of the base and alkylating agent. Confirm the solvent is indeed a non-polar aprotic one like THF.

  • Decarboxylation: The indazole-3-carboxylic acid may undergo decarboxylation under harsh conditions (e.g., excessively high temperatures).[12] If byproducts are observed, consider running the reaction at a lower temperature for a longer duration.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.[Link]
  • Rautio, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
  • Wang, Q., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
  • ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.[Link]
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Smith, C. D., et al. (2021).
  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.[Link]
  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Castanedo, G. M., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.[Link]
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
  • Chemistry Europe. (2020).
  • Beilstein Journals. (2021). Supporting Information for: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.[Link]
  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.[Link]
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
  • Dr. Tahar Mahmood. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.[Link]
  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Organic Chemistry Portal.[Link]
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

Amide Bond Formation with 5-bromo-1H-indazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, prized for its ability to mimic the indole ring system while offering distinct electronic and metabolic properties. Its incorporation into small molecules has led to a plethora of clinically significant therapeutics, particularly in oncology and neurology.[1] The subject of this guide, 5-bromo-1H-indazole-3-carboxylic acid, is a particularly valuable building block. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position is primed for the formation of amide bonds, a critical linkage in a vast number of pharmaceuticals.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds utilizing this compound. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-proven protocols, and offer troubleshooting advice to navigate the nuances of working with this heterocyclic carboxylic acid.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of coupling reagent, solvent, and base is critical and can significantly impact reaction efficiency, yield, and the prevention of side reactions such as racemization.

Choosing Your Coupling Strategy: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for a successful amide bond formation. Below is a comparative overview of commonly used reagents, with a focus on their application to heterocyclic carboxylic acids like this compound.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[4]Can lead to racemization; formation of an unreactive N-acylurea byproduct is a common side reaction. Additives like HOBt or HOAt are often required to suppress these side reactions.[5]
Phosphonium Salts PyBOP, BOPActivates the carboxylic acid by forming a phosphonium ester intermediate.High coupling efficiency, low racemization. Does not form guanidinium byproducts.[6]Can be more expensive than carbodiimides. The byproduct of BOP (HMPA) is carcinogenic, making PyBOP a safer alternative.
Aminium/Uronium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester from the carboxylic acid.Very fast reaction rates, high yields, and low racemization, especially with additives.[4]Can react with the amine to form a guanidinium byproduct, so the order of addition is crucial.[7]

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of a diverse range of amides from this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Amide Coupling using EDC and HOBt

This is a widely used and cost-effective method suitable for a broad range of amines.

Workflow Diagram:

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid 5-bromo-1H-indazole- 3-carboxylic acid EDC_HOBt EDC, HOBt, Base (e.g., DIPEA) Carboxylic_Acid->EDC_HOBt Mix in Solvent (DMF) Active_Ester Activated Ester Intermediate EDC_HOBt->Active_Ester Formation Amine Primary or Secondary Amine Active_Ester->Amine Nucleophilic Attack Amide_Product 5-bromo-1H-indazole- 3-carboxamide Amine->Amide_Product Formation Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2-1.5 eq) and EDC (1.2-1.5 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature overnight.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Example Data:

AmineCoupling ReagentsSolventYieldReference
MethylamineEDC, HOBt, N-methylmorpholineDMF56%[8]
Various aryl/aliphatic aminesEDC, HOBt, TEADMF60-85%[9]
Protocol 2: High-Efficiency Coupling using HATU

HATU is an excellent choice for coupling with less nucleophilic amines or when rapid reaction times are desired.

Workflow Diagram:

HATU_Coupling cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid 5-bromo-1H-indazole- 3-carboxylic acid HATU_Base HATU, Base (e.g., DIPEA) Carboxylic_Acid->HATU_Base Mix in Solvent (DMF) Active_Ester OAt-Active Ester HATU_Base->Active_Ester Formation (15 min) Amine Amine Active_Ester->Amine Add Amine Amide_Product 5-bromo-1H-indazole- 3-carboxamide Amine->Amide_Product Formation Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) and HATU (1.1-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Add the amine (1.1-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Coupling with PyBOP for Sterically Hindered Substrates

PyBOP is particularly effective for coupling sterically demanding amines or carboxylic acids.

Workflow Diagram:

PyBOP_Coupling cluster_mixing Reactant Mixing cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid 5-bromo-1H-indazole- 3-carboxylic acid Mix Mix in Solvent (DMF) Carboxylic_Acid->Mix Amine Sterically Hindered Amine Amine->Mix Base Base (e.g., DIPEA) Base->Mix PyBOP PyBOP Mix->PyBOP Add PyBOP at 0°C Amide_Product 5-bromo-1H-indazole- 3-carboxamide PyBOP->Amide_Product Formation Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for PyBOP mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • PyBOP (1.1-1.2 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add the base (DIPEA or TEA, 2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve PyBOP (1.2 eq) in a minimal amount of the anhydrous solvent.

  • Add the PyBOP solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Troubleshooting and Field-Proven Insights

  • Low Yields with Electron-Deficient Amines: The indazole ring is electron-deficient, which can slightly reduce the reactivity of the carboxylic acid. When coupling with electron-deficient anilines, consider using a more potent coupling reagent like HATU or increasing the reaction temperature.[5] The addition of DMAP as a catalyst can also improve yields in these challenging couplings.[5]

  • Side Reactions: The primary side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct. The use of HOBt or HOAt effectively suppresses this. With aminium reagents like HATU, pre-activating the carboxylic acid before adding the amine is crucial to prevent the formation of a guanidinium byproduct.[7]

  • Purification Challenges: The urea byproducts from DCC and DIC can sometimes be difficult to remove. For DCC, the byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For DIC, the byproduct is more soluble. If purification by column chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be an effective alternative.

  • Solubility Issues: this compound has limited solubility in some common organic solvents. DMF is generally a good choice. If solubility remains an issue, gentle warming may be employed, or alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be considered.

Analytical Characterization

The successful formation of the amide bond can be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the carboxylic acid proton (typically a broad singlet above 10 ppm) and the appearance of a new amide N-H proton signal (often a broad singlet or triplet, depending on coupling). Also, observe the characteristic shifts of the protons on the amine moiety adjacent to the newly formed amide bond.

    • ¹³C NMR: The carbonyl carbon of the amide will appear in the range of 160-180 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the amide bond, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of a secondary amide appears as a sharp peak around 3300 cm⁻¹.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Coupling Reagents: Many coupling reagents and their byproducts can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are recommended to avoid hydrolysis of the activated intermediates. Handle flammable organic solvents with care and away from ignition sources.

Conclusion

The formation of amide bonds with this compound is a versatile and powerful tool in the synthesis of novel bioactive molecules. By understanding the mechanisms of different coupling reagents and carefully selecting the reaction conditions, researchers can efficiently and reliably synthesize a wide array of indazole-3-carboxamides. The protocols and insights provided in this guide offer a solid foundation for success in this important synthetic transformation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bandyopadhyay, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3480-3483.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Gong, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. International Journal of Molecular Sciences, 24(4), 3356.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Pace, V., & Mella, M. (2019).
  • Reddit. (2022, December 16). HATU coupling - what's the best order? [Online forum post]. r/Chempros.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017).
  • ResearchGate. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Reddit. (2021, May 9). HATU/PyBOP coupling procedure question. [Online forum post]. r/Chempros.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.
  • Reddit. (2023, September 13). What is the correct order of addition for EDCI and HOBt? [Online forum post]. r/Chempros.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Procter, D. J., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(48), 9628-9631.
  • ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions.
  • Shi, H., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 28(11), e202103780.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
  • Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note & Protocol: Esterification of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Esters

5-bromo-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold, a bioisostere of indole, is a privileged structure found in numerous pharmacologically active compounds.[1] Specifically, derivatives of indazole-3-carboxylic acid have demonstrated a wide array of biological activities, including anti-emetic and anti-spermatogenic properties.[1] The conversion of the 3-carboxyl group into its corresponding esters is a critical synthetic transformation, as these ester derivatives often serve as key intermediates in the synthesis of drug candidates, such as potent protein kinase inhibitors, or are themselves the final active pharmaceutical ingredients (APIs).[2][3][4]

However, the chemical reactivity of the indazole ring system is distinct from that of indole, and the 3-position is less reactive than its indole counterpart.[1] This, combined with the potential for side reactions on the bicyclic system, necessitates the use of mild and highly efficient esterification methods. Traditional acid-catalyzed methods like the Fischer-Speier esterification, which often require high temperatures and harsh acidic conditions, can be incompatible with the sensitive indazole core, potentially leading to degradation or unwanted side reactions.[5][6]

This guide provides a detailed examination and a robust protocol for the esterification of this compound, focusing on the Steglich esterification. This method is renowned for its mild reaction conditions and broad substrate scope, making it exceptionally well-suited for complex and sensitive molecules encountered in drug development.[7][8][9]

Mechanistic Rationale: The Steglich Esterification

The Steglich esterification, first reported in 1978, utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol under neutral, ambient conditions.[5][10][11] Its efficacy, particularly with sterically demanding or acid-labile substrates, stems from a unique catalytic cycle that activates the carboxylic acid while preventing common side reactions.[5][8]

The key mechanistic steps are as follows:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid ( 1 ) to form a highly reactive O-acylisourea intermediate ( 2 ).[5][8] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • Interception by DMAP: This step is crucial for the success of the reaction. DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate.[8] This swift interception prevents the slow, irreversible intramolecular rearrangement of the O-acylisourea into a stable, unreactive N-acylurea byproduct—a common failure mode in non-catalyzed carbodiimide couplings.[5][8]

  • Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate ( 3 ). This species is significantly more reactive towards the alcohol than the initial O-acylisourea.[5][7]

  • Nucleophilic Attack and Product Formation: The alcohol ( 4 ) now readily attacks the activated N-acylpyridinium intermediate, forming the desired ester ( 5 ) and regenerating the DMAP catalyst. The protonated DCC byproduct becomes the insoluble N,N'-dicyclohexylurea (DCU) ( 6 ).[5]

Steglich_Mechanism Catalytic Cycle of Steglich Esterification Acid R-COOH (1) OAI O-Acylisourea Intermediate (2) Acid->OAI + DCC ActiveEster N-Acylpyridinium (Active Ester) (3) OAI->ActiveEster + DMAP - DCU precursor DCU DCU (6) Ester Ester (5) ActiveEster->Ester + R'-OH (4) - DMAP (regenerated) DCC DCC DMAP DMAP (cat.) Alcohol R'-OH (4)

Figure 1: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of ethyl 5-bromo-1H-indazole-3-carboxylate as a representative example.

Objective: To synthesize ethyl 5-bromo-1H-indazole-3-carboxylate from this compound and ethanol.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (Example)Mmol (eq.)Notes
This compound1077-94-7241.041.00 g4.15 (1.0)Starting material.
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.330.95 g4.60 (1.1)Coupling agent.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.1751 mg0.42 (0.1)Catalyst.
Ethanol (Absolute)64-17-546.070.29 mL4.98 (1.2)Anhydrous, >99.5%.
Dichloromethane (DCM)75-09-284.9340 mL-Anhydrous, reaction solvent.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04--Anhydrous, for drying.
Celite® 54568855-54-9---Filtration aid.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Ice-water bath

  • Syringes and needles

  • Sintered glass funnel or Büchner funnel with filter paper

  • Rotary evaporator

  • Glassware for aqueous work-up (separatory funnel)

  • Flash chromatography system

Experimental Workflow Diagram

Workflow General Workflow for Steglich Esterification Setup 1. Reaction Setup - Add Acid, Alcohol, DMAP - Dissolve in anhydrous DCM - Inert atmosphere Cooling1 2. Cool to 0 °C Setup->Cooling1 Addition 3. Add DCC Solution (Dropwise) Cooling1->Addition Reaction 4. React at RT (Stir 16-24h) Addition->Reaction Cooling2 5. Cool to 0 °C (Precipitate DCU) Reaction->Cooling2 Filtration 6. Filter (Remove DCU) Cooling2->Filtration Workup 7. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Filtration->Workup Drying 8. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) Workup->Drying Purification 9. Purify (Flash Chromatography) Drying->Purification

Figure 2: General experimental workflow for Steglich Esterification.[5]

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 4.15 mmol), absolute ethanol (0.29 mL, 4.98 mmol), and DMAP (51 mg, 0.42 mmol).[5]

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DCC Addition: In a separate small vial, dissolve DCC (0.95 g, 4.60 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes using a syringe or dropping funnel. A white precipitate (DCU) may begin to form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting carboxylic acid.

  • Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the white DCU precipitate. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).[5]

  • Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer successively with:

    • 1 M HCl (2 x 20 mL) to remove DMAP.

    • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to afford the pure ethyl 5-bromo-1H-indazole-3-carboxylate.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Moisture in the reaction.2. Decomposed DCC.3. Insufficient reaction time.1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use fresh, high-quality DCC.3. Extend the reaction time to 24-48 hours and continue monitoring by TLC.
Formation of N-acylurea Byproduct The O-acylisourea intermediate rearranged before reacting with the alcohol.[8]1. Ensure the catalytic amount of DMAP is present and active.2. Maintain the initial cooling at 0 °C during DCC addition.3. Consider pre-activating the acid: stir the carboxylic acid, DCC, and DMAP for 15-30 minutes at 0 °C before adding the alcohol.
Product Contaminated with DCU Incomplete precipitation or filtration of the DCU byproduct.1. Chill the reaction mixture for a longer period (1-2 hours) before filtration.2. For stubborn cases, the crude product can be dissolved in a minimal amount of a solvent where DCU is poorly soluble (e.g., diethyl ether) and re-filtered.
Product Contaminated with DMAP Incomplete removal during the acidic wash.1. Perform an additional wash with 1 M HCl.2. Ensure vigorous shaking during the work-up to facilitate partitioning.

Alternative Methodologies: The Mitsunobu Reaction

For substrates that are particularly sensitive or when alternative reaction conditions are desired, the Mitsunobu reaction presents a powerful option.[12][13] This reaction proceeds under very mild, neutral conditions and uniquely activates the alcohol rather than the carboxylic acid.[14][15]

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

  • Mechanism: PPh₃ and DEAD react to form a betaine, which deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, rendering its hydroxyl group a good leaving group that is subsequently displaced by the carboxylate anion in an SN2 fashion.[13][15]

  • Advantages: Excellent for temperature-sensitive substrates. It is also known for achieving a clean inversion of stereochemistry at chiral secondary alcohol centers.[12]

  • Considerations: The work-up can be challenging due to the need to remove stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[16]

Conclusion

The esterification of this compound is a crucial step for accessing a wide range of valuable compounds for drug discovery and development. The Steglich esterification protocol detailed herein offers a reliable, high-yielding, and mild method that avoids the harsh conditions of traditional esterification techniques. By understanding the underlying mechanism, researchers can effectively troubleshoot and adapt the protocol for various alcohols, ensuring consistent and successful synthesis of the desired indazole esters.

References

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]
  • Steglich Esterific
  • Mitsunobu reaction. Wikipedia. [Link]
  • Jain, N. F. & Masse, C. E.
  • Steglich Esterific
  • Mitsunobu Reaction. Chemistry Steps. [Link]
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
  • Mitsunobu reaction. Organic Synthesis. [Link]
  • Steglich Esterific
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • Steglich esterific
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
  • Fischer–Speier esterific
  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Fischer Esterific
  • Fischer Esterific
  • Method for separating and purifying substituted indazole isomers.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Preparation method of indazole and application of indazole in medicine synthesis.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The compound 5-bromo-1H-indazole-3-carboxylic acid is a particularly valuable starting material for drug discovery programs. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C3 position offers a key interaction point for biological targets or a site for further derivatization.[3][4]

This guide provides an in-depth exploration of key palladium-catalyzed transformations of this compound, offering both mechanistic insights and field-proven protocols for researchers in synthetic chemistry and drug development.

Core Challenge: Managing Substrate Reactivity

Before embarking on cross-coupling, it is crucial to address the inherent reactivity of the starting material. The this compound molecule contains two potentially interfering functional groups for palladium catalysis: the acidic N-H proton of the indazole ring and the proton of the carboxylic acid.

  • N-H Acidity: The indazole N-H can be deprotonated by the strong bases often used in cross-coupling reactions, potentially leading to catalyst inhibition or side reactions.

  • Carboxylic Acid: The free carboxylic acid can complicate reactions, particularly those sensitive to acidic protons or requiring anhydrous conditions. It may also coordinate to the palladium center.

Therefore, a common and often necessary strategy is the protection or modification of these groups prior to the cross-coupling step. Esterification of the carboxylic acid is a frequent first step, which not only protects the acid but also improves solubility in organic solvents.[5] Subsequent N-alkylation can also be performed if required by the synthetic route.[5]

G A 5-Bromo-1H-indazole- 3-carboxylic Acid B Esterification (e.g., MeOH, H+) A->B Step 1a C 5-Bromo-1H-indazole- 3-carboxylate Ester B->C D N-Alkylation (e.g., R-X, Base) C->D Step 1b (Optional) F Palladium-Catalyzed Cross-Coupling C->F Step 2 E 5-Bromo-1-alkyl-indazole- 3-carboxylate Ester D->E E->F Step 2 G Diverse C5-Functionalized Indazole Derivatives F->G

Figure 1: General workflow for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[6] It is exceptionally useful for synthesizing the biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[3][7] For the indazole scaffold, this reaction allows for the introduction of a vast array of aryl or heteroaryl substituents at the C5 position.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like dppf ([1,1'-bis(diphenylphosphino)ferrocene]) are often effective as they promote both oxidative addition and reductive elimination while preventing catalyst decomposition.[5][8]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation (R-B(OR)₂ + Base) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A  Regeneration G Ar-R F->G Product H Ar-Br H->B Substrate I [R-B(OR)₂(OH)]⁻ I->D Coupling Partner

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole-3-carboxylate Methyl Ester

This protocol is adapted from established procedures for N-substituted 5-bromoindazoles and represents a reliable starting point.[5][8] It assumes the starting material has been esterified.

Materials:

  • 5-Bromo-1H-indazole-3-carboxylate methyl ester (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane/Water (e.g., 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-1H-indazole-3-carboxylate methyl ester, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-indazole-3-carboxylate methyl ester.

Parameter Typical Conditions Notes Reference
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and efficient for heteroaryl bromides.[5][8]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Cs₂CO₃ is more soluble and can accelerate the reaction. Na₂CO₃ is a milder option.[5][8][9]
Solvent DME, Dioxane/H₂O, TolueneThe choice of solvent depends on the solubility of the substrates. A small amount of water can aid in dissolving the base and boronic acid.[5][9]
Temperature 80-110 °CHigher temperatures may be needed for less reactive boronic acids or aryl chlorides.[5][8]

Sonogashira Coupling: Accessing Alkynyl Indazoles

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[10] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates for constructing more complex molecules, including heterocycles and natural products.[10][11]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. The key difference is the involvement of a copper(I) co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate.[10][12] Copper-free variants exist but often require specific ligands or conditions to facilitate the direct reaction of the alkyne with the palladium complex.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(Br) A->B Oxidative Addition (Ar-Br) B->A Reductive Elimination (Ar-C≡CR) C Cu(I)Br D Cu(I)-C≡CR C->D Alkyne + Base (R-C≡CH) D->B Transmetalation D->C

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling of 5-Bromo-1H-indazole-3-carboxylate Ester

This generalized protocol is based on standard conditions for aryl bromides and should be optimized for specific substrates.[9][13] N-protection or esterification is highly recommended.

Materials:

  • N-Protected/Esterified 5-Bromoindazole (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide [CuI] (0.04-0.10 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, dissolve the N-protected/esterified 5-bromoindazole, PdCl₂(PPh₃)₂, and CuI in the chosen solvent (e.g., THF).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through Celite® to remove the catalyst and salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Parameter Typical Conditions Notes Reference
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are common choices. Pd(PPh₃)₄ is a Pd(0) source.[9]
Cu Co-catalyst CuIEssential for the classical Sonogashira mechanism. Its absence defines "copper-free" conditions.[10]
Base Et₃N, DIPEA, PiperidineThe amine base acts as both a base and often as a solvent.[10][11]
Solvent THF, DMF, TolueneDMF can help solubilize a wider range of substrates.[9]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[14][15] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14][16]

Mechanistic Rationale

The mechanism mirrors other cross-coupling reactions: oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine. A strong base then deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[17][18] The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is critical to facilitate the challenging reductive elimination step.[18]

A critical consideration: The strong bases required for this reaction (e.g., NaOt-Bu, LHMDS) can readily deprotonate the carboxylic acid. Therefore, this reaction is almost exclusively performed on the ester derivative of the indazole.[19]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Amine Coordination & Deprotonation (R₂NH + Base) C->D E Ar-Pd(II)L(NR₂) D->E F Reductive Elimination E->F F->A  Regeneration G Ar-NR₂ F->G Product H Ar-Br H->B Substrate I R₂NH I->D Amine

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-indazole-3-carboxylate Ester

This protocol is a generalized procedure based on modern ligand systems.[16][18]

Materials:

  • 5-Bromo-1H-indazole-3-carboxylate ester (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.3 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.02 equiv)

  • Ligand: XPhos, RuPhos, or BINAP (0.02-0.05 equiv)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium hexamethyldisilazide (LHMDS) (1.4-2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst, the ligand, and the base.

  • Add the 5-bromo-1H-indazole-3-carboxylate ester and the anhydrous solvent.

  • Add the amine (if liquid, via syringe; if solid, add with other solids).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. These reactions can take 4-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product using flash column chromatography.

Parameter Typical Conditions Notes Reference
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPThe choice of ligand is crucial and depends on the amine (primary, secondary, hindered).[18]
Base NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is very common but moisture-sensitive.[18]
Solvent Toluene, Dioxane, THFAnhydrous solvents are essential for good results.[18]
Temperature 80-110 °CReaction temperature is substrate-dependent.[18]

Other Key Transformations

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a new C-C bond with high trans selectivity.[20][21] The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate a palladium hydride species, which is converted back to Pd(0) by the base.[22][23]

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃, P(o-tol)₃), an organic base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF, NMP) at high temperatures (100-140 °C).[21]

Carbonylation

Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the aryl-bromide bond. In the presence of a suitable nucleophile, this provides direct access to carboxylic acid derivatives. Using water, an alcohol, or an amine as the nucleophile will yield the corresponding carboxylic acid, ester, or amide at the C5 position.

  • Typical Conditions: This reaction requires a source of CO (gas cylinder or a CO-releasing molecule), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base, and a nucleophilic solvent/reagent at elevated pressure and temperature. A heterogeneous supported palladium catalyst has been shown to be effective for the carbonylation of a similar 5-bromofuroic acid.[24]

Conclusion

This compound is a powerful platform for building complex molecular architectures. Mastery of palladium-catalyzed cross-coupling reactions is essential for leveraging its full potential. The key to success lies in understanding the interplay between the substrate's inherent reactivity and the specific demands of each catalytic cycle. Strategic protection, particularly esterification of the carboxylic acid, is often the first and most critical step. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently and selectively functionalize the C5 position, paving the way for the discovery of novel therapeutic agents.

References

  • Di Mola, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Ali, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Wikipedia. Intramolecular Heck reaction.
  • SlidePlayer. Heck Reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • Singh, R. P., et al. (2005). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Current Topics in Medicinal Chemistry.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • MDPI. Palladium-Catalyzed Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods.
  • OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation.
  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ResearchGate. Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst.

Sources

Application Notes & Protocols: Synthesis of 5-Bromo-1H-indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole-3-Carboxamide Scaffold

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active agents. Among indazole derivatives, the 3-carboxamide functional group is of particular importance. It acts as a versatile pharmacophore, capable of forming critical hydrogen bond interactions with biological targets. This has resulted in the discovery of potent inhibitors for various enzyme classes and receptor antagonists.[3][4][5]

The introduction of a bromine atom at the 5-position of the indazole ring provides a key handle for further synthetic elaboration through cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[3] Consequently, 5-bromo-1H-indazole-3-carboxamides are crucial intermediates and target molecules in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]

This guide provides a comprehensive overview of the synthetic strategies and detailed, field-tested protocols for the preparation of 5-bromo-1H-indazole-3-carboxamides, aimed at researchers and scientists in the field of drug development.

Overall Synthetic Strategy

The most direct and convergent approach to 5-bromo-1H-indazole-3-carboxamides involves the coupling of a primary or secondary amine with the key intermediate, 5-bromo-1H-indazole-3-carboxylic acid. This strategy allows for the rapid generation of a diverse library of amide derivatives by simply varying the amine coupling partner.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Amide Coupling A Indazole-3-carboxylic acid B This compound A->B Electrophilic Bromination C This compound E Target Molecule: 5-Bromo-1H-indazole-3-carboxamide C->E Amide Coupling (e.g., HATU, EDC/HOBt) D Primary or Secondary Amine (R1R2NH) D->E Amide Coupling (e.g., HATU, EDC/HOBt) caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Part 1: Synthesis of Key Intermediate: this compound

A reliable supply of high-purity this compound is paramount. While several methods exist for its preparation[1], one of the most straightforward and high-yielding laboratory methods is the direct electrophilic bromination of commercially available indazole-3-carboxylic acid.

Protocol 1: Bromination of Indazole-3-carboxylic acid

This protocol describes the selective bromination at the C5 position of the indazole ring.[6][7]

Reaction Scheme: (Image depicting the chemical reaction of Indazole-3-carboxylic acid with Bromine in Acetic Acid to yield this compound)

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
Indazole-3-carboxylic acid162.141.0 g6.16 mmol1.0
Glacial Acetic Acid60.0562 mL--
Bromine (Br₂)159.810.63 mL (1.97g)12.33 mmol2.0

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the suspension to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • In a separate vial, carefully prepare a solution of bromine (0.63 mL, 12.33 mmol) in glacial acetic acid (2 mL).

  • Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Slowly add the bromine solution dropwise to the reaction mixture at 90 °C.

  • After the addition is complete, maintain the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the solution to room temperature.

  • Pour the reaction mixture into ice water (approx. 200 mL) and stir vigorously for 15 minutes.

  • A white solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Dry the product under vacuum at room temperature to afford this compound as a white solid.[7]

    • Expected Yield: 85-95%.

    • Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[7]

Part 2: Amide Coupling Methodologies

The formation of the amide bond is the final key step. The choice of coupling reagent is critical and depends on the reactivity of the amine, potential for side reactions, and desired reaction conditions.[8] We present two robust and widely used protocols.

Method A: Uronium Salt-Based Coupling using HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[9][10][11]

Mechanism Rationale: The reaction proceeds through a highly reactive OAt-active ester. The carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks HATU. The resulting intermediate is then attacked by the HOAt anion to form the active ester, which is subsequently displaced by the amine to form the thermodynamically stable amide bond.[12][13][14] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the final coupling step.[9][11]

G cluster_0 HATU-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base - H-Base⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Amide Amide (R-CONHR') ActiveEster->Amide + Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Amine Amine (R'NH₂) HOAt HOAt Amide->HOAt - HOAt (regenerated) caption HATU Coupling Mechanism.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Bromo-1H-indazole-3-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromo-1H-indazole-3-carboxylic Acid Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole, and is a core component of numerous therapeutic agents.[1] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The this compound motif is a particularly valuable building block for drug discovery. The carboxylic acid at the 3-position provides a convenient handle for amide library synthesis, a common strategy to explore the chemical space around a core scaffold.[1] The bromine atom at the 5-position serves as a versatile functional group for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to further probe structure-activity relationships (SAR).[2]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries without the need for tedious purification of intermediates. This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis to generate diverse libraries of indazole-3-carboxamides.

Workflow Overview: A Modular Approach to Library Synthesis

The solid-phase synthesis strategy detailed herein is a modular approach, allowing for diversification at three key positions of the this compound scaffold. The general workflow is depicted below:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_final Final Product resin Resin (e.g., Wang or 2-CTC) immobilization Immobilization of 5-bromo-1H-indazole- 3-carboxylic acid resin->immobilization derivatization1 Diversification 1: Amide Bond Formation (R1) immobilization->derivatization1 derivatization2 Diversification 2: N1-Alkylation (R2) derivatization1->derivatization2 derivatization3 Diversification 3: C5-Arylation/Alkylation (Suzuki Coupling, R3) derivatization2->derivatization3 cleavage Cleavage from Resin derivatization3->cleavage product Purified Product cleavage->product

Figure 1: General workflow for the solid-phase synthesis of a diversified indazole library.

Part 1: Immobilization of this compound on Solid Support

The initial and critical step is the covalent attachment of the starting material to an insoluble polymer support. The choice of resin and linker is paramount as it dictates the conditions for cleavage of the final product. For the synthesis of C-terminal carboxamides, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are excellent choices.

Resin Selection and Rationale
  • Wang Resin: This resin has a p-alkoxybenzyl alcohol linker, which forms an ester bond with the carboxylic acid. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA), yielding a carboxylic acid product which can then be converted to the desired amide in a subsequent solution-phase step, or cleaved with an amine to directly yield the amide. The ester linkage is stable to a wide range of reaction conditions used in subsequent diversification steps.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for very mild cleavage conditions (e.g., dilute TFA or acetic acid). This is particularly advantageous when acid-sensitive functional groups are present in the final molecule. The bulky trityl linker can also sterically hinder unwanted side reactions at the linkage site.

Protocol: Immobilization on 2-Chlorotrityl Chloride Resin

This protocol is recommended for its mild cleavage conditions, which preserve a wider range of functional groups in the final products.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in a solid-phase synthesis vessel.

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (1.0-1.5 eq relative to resin loading) in anhydrous DCM. Add DIPEA (3.0-4.0 eq relative to the carboxylic acid).

  • Coupling: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Table 1: Reagent Quantities for Immobilization on 2-CTC Resin (0.5 mmol scale)

ReagentMolar Eq.Quantity
2-CTC Resin (1.2 mmol/g)1.0417 mg
This compound1.2145 mg
DIPEA3.6314 µL
Anhydrous DCM-~10 mL

Part 2: On-Resin Diversification

With the scaffold securely anchored to the solid support, the next phase involves sequential chemical transformations to build molecular diversity.

Diversification Point 1: Amide Bond Formation (R1)

The carboxylic acid of the indazole is now an ester linked to the resin. The next logical step is to introduce the first point of diversity by forming the amide bond. This is achieved by first cleaving the Fmoc protecting group (if used on the amine) and then coupling the desired amine. A more direct approach is aminolysis of the resin-bound ester.

Protocol: Aminolysis of the Resin-Bound Ester

  • Swell the resin-bound 5-bromo-1H-indazole-3-carboxylate in a suitable solvent (e.g., THF or DMF).

  • Add a solution of the desired primary or secondary amine (10-20 eq) in the same solvent.

  • Agitate the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress using a test cleavage and LC-MS analysis.

  • Upon completion, wash the resin thoroughly with DMF, MeOH, and DCM to remove excess amine and byproducts.

Diversification Point 2: N1-Alkylation of the Indazole Ring (R2)

The indazole nitrogen (N1) is a key position for introducing diversity. Regioselective N1-alkylation can be achieved under basic conditions.

N_alkylation Resin_Indazole Resin-Bound Indazole-3-carboxamide Deprotonation Deprotonation (e.g., NaH, K2CO3) Resin_Indazole->Deprotonation Alkylation Alkylation (R2-X) Deprotonation->Alkylation Alkylated_Product N1-Alkylated Product on Resin Alkylation->Alkylated_Product

Figure 2: Workflow for on-resin N1-alkylation.

Protocol: On-Resin N1-Alkylation

Materials:

  • Resin-bound 5-bromo-1H-indazole-3-carboxamide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

  • Alkyl halide (R2-X, e.g., bromide or iodide)

Procedure:

  • Swell the resin in anhydrous DMF or THF for 30 minutes.

  • Add a solution of the alkyl halide (5-10 eq) in the same solvent.

  • Add the base (e.g., K2CO3, 5-10 eq, or NaH, 3-5 eq) and agitate the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by a test cleavage and LC-MS analysis.

  • Upon completion, wash the resin sequentially with DMF, water/DMF (1:1), DMF, MeOH, and DCM. Dry the resin under vacuum.

Diversification Point 3: C5-Arylation/Alkylation via Suzuki Coupling (R3)

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Protocol: On-Resin Suzuki-Miyaura Coupling

Materials:

  • Resin-bound N1-alkyl-5-bromo-1H-indazole-3-carboxamide

  • Aryl or heteroaryl boronic acid (R3-B(OH)2)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • Swell the resin in the reaction solvent (e.g., 1,4-dioxane).

  • In a separate flask, prepare a solution of the boronic acid (3-5 eq), base (3-5 eq), and palladium catalyst (0.1-0.2 eq) in the reaction solvent.

  • Add the solution to the swollen resin.

  • Heat the reaction mixture at 80-100 °C for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a test cleavage and LC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature and wash the resin with the reaction solvent, water, DMF, MeOH, and DCM. Dry the resin under vacuum.

Table 2: Typical Conditions for On-Resin Suzuki Coupling

ParameterCondition
CatalystPd(PPh3)4 (0.1 eq)
BaseK2CO3 (3.0 eq)
Solvent1,4-Dioxane / H2O (4:1)
Temperature90 °C
Time12 h

Part 3: Cleavage and Product Isolation

The final step is the release of the synthesized compounds from the solid support. The choice of cleavage cocktail is dictated by the resin used for immobilization.

Protocol: Cleavage from 2-Chlorotrityl Chloride Resin

  • Wash the final, dried resin with DCM (3x).

  • Prepare a cleavage cocktail of TFA/DCM (1:99 to 5:95 v/v). For very acid-sensitive compounds, a solution of acetic acid/trifluoroethanol/DCM (2:2:6 v/v/v) can be used.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2x) and combine the filtrates.

  • Evaporate the solvent from the combined filtrates under reduced pressure.

  • The crude product can be purified by preparative HPLC or crystallization.

Part 4: Analytical Monitoring of Solid-Phase Reactions

Monitoring the progress of on-resin reactions is crucial for optimizing conditions and ensuring high-quality libraries.

  • Test Cleavage and LC-MS Analysis: A small aliquot of the resin is treated with the cleavage cocktail, and the resulting solution is analyzed by LC-MS to determine the presence of the desired product and any remaining starting material.

  • FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the appearance and disappearance of key functional groups (e.g., the carboxylic acid C=O stretch during immobilization).

  • Gel-Phase NMR: For certain resins and solvents, it is possible to obtain NMR spectra of the resin-bound molecules to confirm their structure.

Conclusion

The use of this compound in solid-phase synthesis provides a robust and versatile platform for the generation of diverse chemical libraries. The protocols outlined in this guide, based on established solid-phase organic synthesis principles, offer a systematic approach to exploring the chemical space around this privileged scaffold. By leveraging the modular nature of this strategy, researchers can efficiently generate novel compounds for screening in drug discovery programs.

References

  • CONICET Digital. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Aapptec. Cleavage from Wang Resin.
  • Green Chemistry. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane.
  • RSC Advances. Development of a selective and scalable N1-indazole alkylation.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Note: Comprehensive Analytical Characterization of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a pivotal building block in medicinal chemistry and pharmaceutical development. As a derivative of the indazole scaffold, a bioisostere of indole, it serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including therapeutic agents for oncology and neurological disorders.[1][2] Its unique structure, featuring a bromine atom, enhances its reactivity and utility in various coupling and cyclization reactions.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive and robust analytical characterization is imperative to ensure its identity, purity, and overall quality, thereby guaranteeing the consistency and safety of downstream products.

This guide provides a multi-faceted analytical strategy employing orthogonal techniques to deliver a complete profile of this compound. We will detail protocols for chromatographic and spectroscopic methods, explaining the scientific rationale behind the selection of specific techniques and experimental parameters.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in developing robust analytical methods. These properties guide decisions on solvent selection, sample preparation, and instrumental conditions.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compoundPubChem
CAS Number 1077-94-7[1][3][4][5]
Molecular Formula C₈H₅BrN₂O₂[1][3]
Molecular Weight 241.04 g/mol [1][3]
Appearance White to pale yellow solid/powder[1][3]
Predicted pKa 2.81 ± 0.30ChemicalBook
Storage Conditions Store at 2-8°C, sealed and dry[1]

Expert Insight: The low predicted pKa indicates that the compound is a relatively strong acid. This is a critical parameter for HPLC method development; to ensure good peak shape and retention time reproducibility, the mobile phase pH should be maintained at least 1.5-2 units below the pKa (e.g., pH < 1.3), which is often impractical. A more common and effective approach is to use a mobile phase pH in the range of 2.5-3.5, where the compound is fully protonated and non-ionized, leading to consistent chromatographic behavior on a reversed-phase column.

Orthogonal Analytical Strategy

No single analytical technique can confirm the identity, purity, and structure of a compound. A well-designed characterization workflow relies on an orthogonal approach, where different methods provide complementary information. This ensures a comprehensive and reliable assessment of the material's quality.

cluster_0 Characterization Workflow cluster_1 Analytical Techniques Sample Test Sample: 5-bromo-1H-indazole- 3-carboxylic acid Identity Identity Confirmation Sample->Identity Purity Purity & Impurity Profile Sample->Purity Structure Structural Elucidation Sample->Structure Report Certificate of Analysis Identity->Report LCMS LC-MS Identity->LCMS Molecular Weight Purity->Report Purity->LCMS Impurity ID HPLC HPLC-UV Purity->HPLC Quantitative Purity Structure->Report NMR NMR ('H, ¹³C) Structure->NMR Connectivity FTIR FT-IR Structure->FTIR Functional Groups

Caption: Orthogonal approach to analytical characterization.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both confirming identity and identifying unknown impurities.

Protocol 3.1: HPLC-UV Method for Purity Assessment

This protocol is designed to provide a robust separation of the main component from potential process-related impurities, such as the starting material (indazole-3-carboxylic acid) or isomeric byproducts.

Rationale: A C18 column is selected for its versatility in reversed-phase chromatography. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to a sharp, symmetrical peak. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or scan for optimal wavelength)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding 0.10%.

Protocol 3.2: LC-MS for Identity Confirmation

This method confirms the molecular weight of the main peak and provides mass information for any detected impurities.

Rationale: The HPLC conditions are adapted to be MS-friendly by replacing the non-volatile phosphoric acid with formic acid. Electrospray ionization (ESI) is suitable for this molecule, and data should be acquired in both positive and negative ion modes to maximize the chances of ionization and obtain comprehensive data. The presence of bromine will generate a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful confirmation of identity.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described in Protocol 3.1.

  • Instrumentation & Conditions:

    • LC System: Use conditions similar to Protocol 3.1, but substitute Mobile Phase A with 0.1% Formic Acid in Water .

    • Mass Spectrometer:

      • Ionization Source: Electrospray Ionization (ESI)

      • Polarity: Positive and Negative modes

      • Scan Range: m/z 100 - 500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 240.9/242.9 and/or the deprotonated molecule [M-H]⁻ at m/z 238.9/240.9. Verify the characteristic bromine isotopic pattern.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the arrangement of atoms and functional groups.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Rationale: DMSO-d₆ is an excellent solvent for this compound, as it can solubilize the sample and allows for the observation of exchangeable protons (N-H and COOH). The expected ¹H NMR spectrum should show distinct signals for the three aromatic protons and the two exchangeable protons.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation & Acquisition:

    • Spectrometer: 400 MHz or higher

    • Experiments: ¹H NMR, ¹³C NMR. 2D experiments like COSY and HSQC can be run for further confirmation.

    • Temperature: 25°C

  • Data Analysis & Expected Signals:

    • ¹H NMR (DMSO-d₆):

      • ~13.9 ppm (broad singlet, 1H, COOH)

      • ~13.2 ppm (broad singlet, 1H, N-H)

      • ~8.2 ppm (singlet-like, 1H, H-4)

      • ~7.6 ppm (doublet, 1H, H-7)

      • ~7.5 ppm (doublet of doublets, 1H, H-6) (Note: Exact chemical shifts and coupling constants may vary slightly. The assignments are based on published data.)[3][4]

    • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the molecular structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale: The spectrum will be dominated by characteristic absorptions from the carboxylic acid and the indazole ring system. The O-H stretch of the carboxylic acid will appear as a very broad band, while the C=O stretch will be a strong, sharp absorption.[6]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation & Acquisition:

    • Spectrometer: FT-IR with ATR accessory

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans

  • Data Analysis & Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad, strong
C-H Stretch (Aromatic)3100 - 3000Medium, sharp
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, sharp
C=C / C=N Stretch (Aromatic/Indazole)1620 - 1450Medium to strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
O-H Bend (Carboxylic Acid)960 - 900Broad, medium
C-Br Stretch< 700Medium to strong

Integrated Characterization Workflow

The successful characterization of this compound relies on the logical integration of these orthogonal techniques. Each method provides a piece of the puzzle, and together they create a comprehensive quality profile.

start Sample Received step1 Visual Inspection (Appearance, Color) start->step1 step2 FT-IR Analysis (Functional Group ID) step1->step2 step3 LC-MS Analysis (MW Confirmation) step2->step3 step4 HPLC-UV Analysis (Purity Assay) step3->step4 step5 NMR Analysis (Structural Confirmation) step4->step5 decision Does data meet specifications? step5->decision pass Release Material (Generate C of A) decision->pass Yes fail Quarantine & Investigate decision->fail No

Caption: Integrated workflow for material qualification.

References

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - Wiley Online Library.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal.
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem.
  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. Provides a reference for the interpretation of FT-IR spectra of carboxylic acids. [Link]
  • Infrared Spectroscopy - Illinois State University. A general reference for characteristic FT-IR absorption frequencies. [Link]

Sources

Advanced Analytical Strategies for 5-bromo-1H-indazole-3-carboxylic acid: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-bromo-1H-indazole-3-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's importance in the development of novel therapeutics, including anti-cancer agents, robust and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies.[2] This document outlines optimized methodologies for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. The protocols are grounded in established chromatographic principles and validated according to international regulatory standards to ensure data integrity and reproducibility.

Introduction: Analytical Considerations for this compound

This compound (Figure 1) is a heterocyclic building block whose purity and precise quantification are essential for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring an acidic carboxylic acid group and a UV-active indazole core, presents specific analytical challenges and opportunities.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
Appearance White to pale yellow solid[2]
Predicted pKa 2.81 ± 0.30

The compound's low pKa necessitates careful control of mobile phase pH in reversed-phase HPLC to ensure the analyte is in a single, non-ionized state, thereby promoting retention and achieving symmetrical peak shapes. The presence of the chromophoric indazole ring allows for sensitive UV detection. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. Electrospray ionization (ESI) is highly effective, with the carboxylic acid moiety readily deprotonating to form a stable [M-H]⁻ anion.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment and quantification of this compound.

Rationale for Method Development

The core principle for separating acidic compounds like this compound on a reversed-phase column is the suppression of ionization.[3] By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa (predicted pKa ≈ 2.81), the carboxylic acid group remains protonated (-COOH). This neutral form is less polar and interacts more strongly with the hydrophobic stationary phase (e.g., C18), leading to adequate retention, improved peak symmetry, and reproducible results. Formic acid is selected as the mobile phase modifier as it is effective in pH control and is also compatible with mass spectrometry, allowing for a seamless transition to LC-MS analysis. A gradient elution is employed to ensure efficient elution of the analyte while also cleaning the column of any more hydrophobic impurities.

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent to achieve the desired concentration for analysis.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program: Time (min)
0.0
15.0
17.0
17.1
20.0
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Diluent (50:50 ACN/H2O) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject 10 µL onto C18 Column D->E F Gradient Elution (ACN/H2O with 0.1% FA) E->F G UV Detection at 220 nm F->G H Integrate Peak Area G->H I Quantify against Standard Curve H->I J Report Results I->J

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For bioanalytical studies or trace-level impurity analysis, an LC-MS/MS method provides superior sensitivity and selectivity. This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Development

Ionization: Electrospray ionization (ESI) is the chosen technique due to its suitability for polar, ionizable molecules. Given the acidic nature of the analyte, negative ion mode (ESI-) is selected to facilitate the deprotonation of the carboxylic acid group, forming the precursor ion [M-H]⁻. This process is generally very efficient and leads to high sensitivity.

Fragmentation and MRM: Tandem mass spectrometry (MS/MS) is used for its high selectivity. The [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID). A key and predictable fragmentation pathway for a carboxylic acid is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44.01 Da. This fragmentation is highly characteristic and provides a robust transition for MRM. A second, less intense fragment may also be monitored for confirmation.

Experimental Protocol: LC-MS/MS

3.2.1. Equipment and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

3.2.2. Chromatographic and MS Conditions

LC Parameters: | Parameter | Condition | | :--- | :--- | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program: | Time (min) | %B | | | 0.0 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.0 | 10 |

MS/MS Parameters (Negative Ion Mode):

Parameter Value Rationale
Ion Source Electrospray Ionization (ESI) Standard for polar analytes.
Polarity Negative Promotes deprotonation of the carboxylic acid.
Capillary Voltage -3.0 kV Typical voltage for stable spray in ESI-.
Source Temperature 150 °C Optimizes desolvation.
Desolvation Gas Temp. 350 °C Ensures complete solvent evaporation.
Desolvation Gas Flow 800 L/hr Aids in desolvation.
MRM Transition 1 (Quantifier) m/z 238.9/240.9 → 195.0/197.0 [M-H]⁻ → [M-H-CO₂]⁻. Isotope pair due to Bromine.
MRM Transition 2 (Qualifier) m/z 238.9/240.9 → 116.0 [M-H]⁻ → [Br-C₆H₃-CN]⁻. A plausible secondary fragment.
Collision Energy (for loss of CO₂) ~15-20 eV To be optimized empirically for maximum signal.

Note: The m/z values reflect the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br). The precursor ion [M-H]⁻ for C₈H₄⁷⁹BrN₂O₂⁻ is 238.95.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standard/ Sample Dilutions B Spike with Internal Standard (if used) A->B C Filter (0.22 µm) B->C D Inject 5 µL onto UHPLC-C18 Column C->D E Fast Gradient Separation D->E F ESI Source (Negative Mode) E->F G MRM Detection (Q1/Q3) F->G H Integrate MRM Chromatograms G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: LC-MS/MS analysis workflow for this compound.

Method Validation Protocols

To ensure that the developed methods are suitable for their intended purpose, a comprehensive validation must be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][4][5]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Specificity/ Selectivity To demonstrate that the signal is unequivocally from the analyte of interest.No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should pass for HPLC-UV.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy To determine the closeness of the measured value to the true value.% Recovery of 98.0% - 102.0% for drug substance assay; 85.0% - 115.0% for bioanalysis (at LLOQ: 80-120%).
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for drug substance; ≤ 15% for bioanalysis (at LLOQ: ≤ 20%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10:1. Precision (RSD) ≤ 20% and Accuracy within 80-120%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., retention time, peak area, tailing factor) remain within predefined limits.
Solution Stability To ensure the analyte is stable in the prepared solutions over time.% Change in concentration should be within ±5.0% of the initial value.
Step-by-Step Validation Execution
  • Specificity: Analyze blank diluent, a placebo (if applicable), and a sample spiked with known related substances. Assess for any co-eluting peaks.

  • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Perform a linear regression analysis of peak area versus concentration.

  • Accuracy (Recovery): Analyze samples of known concentration at a minimum of three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each level.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate injections of a 100% concentration standard or nine determinations across the specified range (3 levels, 3 replicates each) on the same day, by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine by either the signal-to-noise ratio approach or by preparing and analyzing a series of very dilute solutions and establishing the concentration that meets the S/N and precision/accuracy criteria.

  • Robustness: Introduce small, deliberate changes to the method parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). Analyze a standard solution under each condition and evaluate the impact on system suitability.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this guide offer robust, sensitive, and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and purity assessments in a manufacturing environment. The LC-MS/MS method provides the enhanced sensitivity and selectivity required for trace-level quantification in complex matrices, making it ideal for pharmacokinetic, bioequivalence, or impurity profiling studies. Adherence to the outlined validation protocols will ensure that the data generated is accurate, reproducible, and compliant with global regulatory standards, supporting the successful development of pharmaceuticals derived from this important chemical intermediate.

References

  • International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.

Sources

Application Note & Protocol: A Scalable and High-Yield Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a critical building block in modern drug discovery. The indazole scaffold is a bioisostere of indole and is a key pharmacophore in numerous therapeutic agents, including antiemetics like Granisetron and novel anti-cancer agents.[1][2] The introduction of a bromine atom at the 5-position enhances reactivity and serves as a crucial handle for further chemical modifications, making this intermediate highly valuable in the development of new pharmaceuticals targeting a range of diseases.[3][4] This guide details a robust and high-yield synthetic protocol starting from readily available indazole-3-carboxylic acid, focusing on process safety, scalability, and analytical validation.

Strategic Overview: Selection of Synthetic Route

The synthesis of this compound can be approached via several pathways. While methods like direct carboxylation of 5-bromoindazole exist, they often require specialized high-pressure equipment.[1] A more accessible and scalable approach for a laboratory or pilot plant setting is the direct electrophilic bromination of indazole-3-carboxylic acid. This route is selected for its operational simplicity, high yield, and straightforward purification.

The core of this process involves the reaction of indazole-3-carboxylic acid with elemental bromine in a suitable solvent system. Glacial acetic acid is an excellent medium for this reaction, as it facilitates the dissolution of the starting material and promotes the desired electrophilic substitution on the indazole ring.

Logical Workflow for Synthesis and Validation

The following diagram outlines the comprehensive workflow, from initial reaction setup to final product characterization, ensuring a self-validating process.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control & Analysis start Indazole-3-carboxylic Acid + Glacial Acetic Acid dissolve Heat to 120°C (Clear Solution) start->dissolve cool Cool to 90°C dissolve->cool add_br2 Slowly Add Br2 in Acetic Acid cool->add_br2 react Maintain at 90°C for 16 hours add_br2->react quench Pour into Ice Water react->quench Reaction Complete precipitate Stir for 15 min (Precipitation) quench->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product Isolated Solid nmr ¹H NMR Analysis product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc Purity Assessment (HPLC) product->hplc

Caption: Experimental workflow for the synthesis and quality control of this compound.

Detailed Synthesis Protocol

This protocol is designed for a representative laboratory scale and can be linearly scaled with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Indazole-3-carboxylic acid≥98%Standard Chemical SupplyStarting material.
Bromine (Br₂)Reagent Grade, ≥99.5%Standard Chemical SupplyHighly corrosive and toxic. Handle in a fume hood.
Glacial Acetic AcidACS Grade, ≥99.7%Standard Chemical SupplySolvent.
Deionized WaterType II or better-Used for work-up.
Ice--Used for precipitation.
Equipment
  • Three-neck round-bottom flask (appropriately sized for scale)

  • Reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Vacuum pump

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or face shield), and chemically resistant gloves.[5][6]

  • Handling Bromine: Bromine is highly toxic, corrosive, and causes severe burns. All operations involving bromine must be conducted in a certified chemical fume hood.[6] Ensure an emergency eyewash station and safety shower are immediately accessible.[5]

  • Reaction Conditions: The reaction is heated. Use appropriate care to avoid thermal burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermocouple, suspend indazole-3-carboxylic acid (1.0 eq, e.g., 10.0 g, 61.6 mmol) in glacial acetic acid (e.g., 600 mL).[7]

    • Causality: Acetic acid serves as the solvent. A large volume is initially used to ensure complete dissolution upon heating.

  • Dissolution: Heat the suspension to 120 °C with stirring. Continue heating until a clear, homogeneous solution is formed.[7]

    • Causality: Full dissolution of the starting material is critical for a uniform and complete reaction.

  • Temperature Adjustment: Once dissolved, cool the solution to 90 °C.[7]

    • Causality: Lowering the temperature provides better control over the subsequent exothermic bromination step and minimizes potential side reactions.

  • Bromine Addition: In a separate container, prepare a solution of bromine (2.0 eq, e.g., 6.3 mL, 123.3 mmol) in a small amount of glacial acetic acid (e.g., 20 mL). Slowly add this bromine solution dropwise to the reaction mixture via a dropping funnel over 20-30 minutes, while maintaining the internal temperature at 90 °C.[7]

    • Causality: Slow, controlled addition is crucial to manage the reaction exotherm and ensure selective mono-bromination at the desired 5-position.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 90 °C for 16 hours.[7]

    • Causality: This extended reaction time ensures the bromination proceeds to completion, maximizing the yield of the desired product.

  • Precipitation and Isolation: After 16 hours, cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice water (e.g., 1 L) while stirring vigorously. A precipitate will form.[7]

    • Causality: The product is insoluble in water. Pouring the acidic reaction mixture into ice water causes the product to precipitate out of the solution, effectively separating it from the solvent and any water-soluble impurities.

  • Filtration and Washing: Stir the slurry for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.[7]

    • Causality: Washing with cold water removes residual acetic acid and other water-soluble byproducts.

  • Drying: Dry the collected white solid under vacuum at room temperature to a constant weight. A typical yield is 85-90%.[7]

Characterization and Quality Control

Analytical validation is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Data Summary
Analysis TechniqueParameterExpected Result
Appearance Physical StateWhite to off-white solid/crystalline powder.[3][7]
¹H NMR Chemical Shifts (DMSO-d₆)δ ~13.95 (s, 1H), ~13.18 (br s, 1H), ~8.21 (d, 1H), ~7.65 (d, 1H), ~7.56 (dd, 1H).[7]
Mass Spec. ESI-MS [M+H]⁺m/z 241.0, 243.0 (reflecting bromine isotopes). Calculated for C₈H₅BrN₂O₂: 240.96.[7]
Purity HPLC≥95%, typically ≥98% with this method.
Molecular Formula -C₈H₅BrN₂O₂[8]
Molecular Weight -241.05 g/mol [8][9]
Notes on Analytical Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the molecular structure. The expected chemical shifts and splitting patterns are highly characteristic of the target compound. The broad singlets at ~13.95 and ~13.18 ppm correspond to the acidic protons of the carboxylic acid and the indazole N-H, respectively. The distinct signals in the aromatic region confirm the substitution pattern.[7]

  • ESI-MS (Electrospray Ionization Mass Spectrometry): This method confirms the molecular weight of the product. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides strong evidence for the successful incorporation of a bromine atom.[7]

Scale-Up and Process Optimization Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The bromination reaction is exothermic. On a large scale, the "add and stir" method must be replaced with controlled dosing and efficient heat removal via a jacketed reactor to maintain the target temperature of 90 °C.

  • Reagent Handling: Large-scale handling of bromine requires specialized equipment, such as closed-system transfer lines and scrubbers for vapor abatement.

  • Crystallization and Polymorphism: The cooling and precipitation step is a critical crystallization process. The rate of cooling and agitation can influence particle size, filterability, and potentially the polymorphic form of the final product.[10] Controlled cooling profiles should be investigated to ensure batch-to-batch consistency.

  • Drying: Industrial-scale drying should be performed in a temperature-controlled vacuum oven or a filter-dryer to efficiently remove residual solvents without degrading the product.

Conclusion

The protocol described provides a reliable, high-yield, and scalable method for the synthesis of this compound. By starting with indazole-3-carboxylic acid, this process avoids the need for high-pressure equipment and offers a straightforward path to a key pharmaceutical intermediate. The detailed analytical checks ensure the production of high-purity material suitable for further use in drug development and medicinal chemistry research.[4]

References

  • Guidechem. (n.d.). How to prepare this compound?
  • PrepChem. (2023). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Chem-Impex. (n.d.). This compound ethyl ester.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • Chem-Impex. (n.d.). This compound.
  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • RSC Publishing. (2018).
  • BLD Pharm. (n.d.). 1077-94-7|this compound.
  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Home Sunshine Pharma. (n.d.). This compound cas 1077-94-7.
  • Oakwood Chemical. (n.d.). This compound.

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the carboxylic acid moiety of 5-bromo-1H-indazole-3-carboxylic acid. This key building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a wide array of therapeutic agents.[1][2][3] This document outlines robust methodologies for the synthesis of esters, amides, and other important derivatives, with a focus on explaining the rationale behind experimental choices, ensuring procedural reliability, and providing a foundation for further molecular exploration.

Introduction: The Strategic Importance of this compound

The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The introduction of a carboxylic acid group at the 3-position provides a versatile chemical handle for a variety of transformations, making indazole-3-carboxylic acids crucial intermediates in drug discovery.[1] Specifically, this compound offers an additional point for chemical modification at the bromine-substituted position, further expanding its utility.

Derivatives of this core structure have demonstrated potential as anti-cancer, anti-inflammatory, and neurological agents.[2][4] The ability to efficiently and selectively modify the carboxylic acid group is therefore paramount for generating libraries of novel compounds for biological screening. This guide addresses this need by providing detailed, reliable protocols for key derivatization reactions.

Challenges and Considerations in Indazole Chemistry

While structurally similar to indole, the indazole ring system exhibits different reactivity patterns.[1] Key considerations for the derivatization of this compound include:

  • N-H Acidity and Potential for N-Alkylation/Acylation: The acidic proton on the indazole nitrogen can compete in reactions targeting the carboxylic acid. Protecting the indazole nitrogen is a common strategy to mitigate this, though direct derivatization is often achievable under controlled conditions.

  • Regioselectivity of N-Substitution: Alkylation or acylation of the indazole can occur at either the N1 or N2 position. The choice of reaction conditions and protecting groups can influence this selectivity.[5]

  • Stability of the Indazole Ring: While generally stable, harsh reaction conditions should be avoided to prevent ring-opening or other undesired side reactions.

Derivatization Strategies and Protocols

The carboxylic acid group of this compound can be readily converted into a variety of functional groups. The most common and synthetically useful transformations are esterification and amidation.

Esterification: Synthesis of 5-Bromo-1H-indazole-3-carboxylate Esters

Ester derivatives are valuable for modulating physicochemical properties such as solubility and cell permeability. They can also serve as prodrugs or be further transformed into other functional groups.[4]

Protocol 2.1.1: Fischer Esterification (Acid-Catalyzed)

This classical method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Reaction Scheme:

Fischer_Esterification reactant1 This compound product 5-Bromo-1H-indazole-3-carboxylate Ester reactant1->product reactant2 + ROH (e.g., Ethanol) reactant2->product reagent H+ (cat.) Heat reagent->product

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired ester.

Expert Insights: The use of a large excess of the alcohol drives the equilibrium towards the product. For more sensitive substrates, milder acidic catalysts like p-toluenesulfonic acid (p-TsOH) can be employed.

Amidation: Synthesis of 5-Bromo-1H-indazole-3-carboxamides

Amide bond formation is one of the most important reactions in medicinal chemistry, allowing for the introduction of diverse amine-containing fragments. Direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6][7] Therefore, the use of coupling reagents is standard practice.

Protocol 2.2.1: Carbodiimide-Mediated Amide Coupling

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid.[6][7][8] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization in chiral substrates.[7]

Reaction Scheme:

Amide_Coupling reactant1 This compound product 5-Bromo-1H-indazole-3-carboxamide reactant1->product reactant2 + R1R2NH (Amine) reactant2->product reagent Coupling Reagent (e.g., EDC, HOBt) Base (e.g., DIPEA) reagent->product

Caption: General scheme for amide coupling of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1-1.5 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.[9]

Trustworthiness Note: The order of addition of reagents can be critical. It is often preferable to pre-activate the carboxylic acid with the coupling reagent and HOBt before adding the amine to minimize side reactions.

Coupling Reagent Byproduct Solubility of Byproduct Key Considerations
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsByproduct precipitates, facilitating removal by filtration in solution-phase synthesis. Not suitable for solid-phase synthesis.
DIC Diisopropylurea (DIU)Soluble in most organic solventsPreferred for solid-phase synthesis as the byproduct remains in solution and is washed away.
EDC·HCl Water-soluble ureaSoluble in waterEasily removed by aqueous workup, making it ideal for a wide range of applications.
Formation of Acid Chlorides

The conversion of the carboxylic acid to the more reactive acid chloride allows for facile reaction with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Protocol 2.3.1: Synthesis of 5-Bromo-1H-indazole-3-carbonyl Chloride

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[7] Oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.

Reaction Scheme:

Acid_Chloride_Formation reactant This compound product 5-Bromo-1H-indazole-3-carbonyl chloride reactant->product reagent + SOCl₂ or (COCl)₂ cat. DMF reagent->product

Caption: Synthesis of 5-bromo-1H-indazole-3-carbonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (2.0-5.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material, often by observing the formation of a clear solution).

  • Cool the reaction mixture to room temperature and remove the excess reagent and solvent under reduced pressure.

  • The resulting crude acid chloride is often used immediately in the next step without further purification.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas and other toxic gaseous byproducts.

Synthesis of Acyl Hydrazides

Acyl hydrazides are versatile intermediates that can be further elaborated into various heterocyclic systems, such as oxadiazoles and pyrazoles, or used in the synthesis of hydrazones and other derivatives.[10][11]

Protocol 2.4.1: Formation of 5-Bromo-1H-indazole-3-carbohydrazide

This is typically a two-step process involving the initial formation of an ester (as described in Protocol 2.1.1), followed by reaction with hydrazine hydrate.

Reaction Scheme:

Hydrazide_Formation start 5-Bromo-1H-indazole-3-carboxylate Ester product 5-Bromo-1H-indazole-3-carbohydrazide start->product reagent + N₂H₄·H₂O (Hydrazine Hydrate) reagent->product

Caption: Synthesis of 5-bromo-1H-indazole-3-carbohydrazide from its corresponding ester.

Materials:

  • 5-Bromo-1H-indazole-3-carboxylate ester (e.g., ethyl or methyl ester)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or methanol

Procedure:

  • Dissolve the 5-bromo-1H-indazole-3-carboxylate ester (1.0 eq) in ethanol or methanol.

  • Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to afford the desired acyl hydrazide.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

The Role of N-Protecting Groups

For multi-step syntheses or when encountering issues with side reactions at the indazole nitrogen, the use of a protecting group is advisable.[12] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Workflow for N-Protection Strategy:

N_Protection_Workflow Start This compound Protection N-Protection (e.g., Boc, SEM, Ts) Start->Protection Derivatization Carboxylic Acid Derivatization (Esterification, Amidation, etc.) Protection->Derivatization Deprotection N-Deprotection Derivatization->Deprotection FinalProduct Final N-H Derivative Deprotection->FinalProduct

Caption: General workflow for derivatization using an N-protection strategy.

Protecting Group Protection Reagents Deprotection Conditions Reference
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPTFA/DCM or HCl/Dioxane[12]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, BaseTBAF or HCl[5][12]
Ts (Tosyl)TsCl, PyridineMg/MeOH[12]
Bn (Benzyl)BnBr, BaseH₂, Pd/C[12]

Expert Insights: The SEM group is particularly useful as it can direct regioselective C-3 lithiation, offering an alternative route to derivatization at that position.[5] The Boc group is widely used due to its ease of introduction and removal under acidic conditions that are often compatible with many derivatives.

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental and versatile strategy in the synthesis of novel compounds for drug discovery. This guide provides a selection of robust and reproducible protocols for key transformations, including esterification, amidation, and the formation of reactive intermediates like acid chlorides and acyl hydrazides. By understanding the underlying chemical principles and paying careful attention to the experimental details outlined, researchers can confidently and efficiently generate diverse libraries of indazole derivatives for biological evaluation. The strategic use of N-protecting groups further expands the synthetic possibilities, enabling the construction of complex molecular architectures.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Bruce, A. et al. (2016). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
  • DiVA portal. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Kamal, A., et al. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(12), 2099.
  • PubChem. (n.d.). This compound hydrazide.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Nakagawa, K., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry Letters, 41(1), 84-86.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.

Sources

Application Note: Strategic Protection of 5-bromo-1H-indazole-3-carboxylic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a precursor to a multitude of pharmacologically active agents, including kinase inhibitors and 5-HT₃ receptor antagonists.[1][2][3] Its synthetic utility is, however, complicated by the presence of two distinct reactive sites: the nucleophilic indazole N-H and the acidic carboxylic acid. Unchecked, these functional groups can interfere with desired chemical transformations, leading to side reactions, low yields, and purification challenges. This guide provides a comprehensive overview of protecting group strategies, enabling chemists to selectively mask and unmask these sites, thereby facilitating controlled, high-yield synthetic sequences. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-proven protocols, and outline orthogonal strategies for complex molecular construction.

The Synthetic Challenge: Managing Reactivity

The core challenge in the chemistry of this compound lies in the dual reactivity of the indazole N-H and the C3-carboxylic acid. The indazole nitrogen can act as a nucleophile, interfering with base-sensitive reagents or coupling reactions intended for the carboxylic acid. Conversely, the acidic proton of the carboxylic acid can quench organometallic reagents or strong bases, preventing desired reactions at other sites, such as Suzuki coupling at the 5-bromo position.

A critical nuance of the indazole ring is the existence of two non-equivalent nitrogen atoms, leading to potential N-1 and N-2 regioisomers upon substitution. The 1H-tautomer is thermodynamically more stable, but reaction conditions can heavily influence the site of protection.[4][5]

  • Kinetic vs. Thermodynamic Control: Strongly basic conditions often generate a delocalized indazole anion, leading to a mixture of N-1 and N-2 products.[4] In contrast, carefully controlled kinetic or thermodynamic conditions can provide high regioselectivity.[4][5]

Therefore, a robust and orthogonal protecting group strategy is not merely advantageous; it is essential for the successful execution of multi-step syntheses involving this scaffold.

Protecting the Indazole N-H: Key Strategies and Protocols

The choice of N-protection is dictated by the stability required for subsequent steps and the specific conditions needed for its eventual removal.

tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is widely employed due to its moderate stability and versatile cleavage conditions. It is stable to hydrogenolysis and mild bases but is readily removed by strong acids or specific non-acidic methods, offering valuable flexibility.[6][7]

  • Causality of Choice: Choose the Boc group when you need to perform reactions under basic or reductive conditions (e.g., ester hydrolysis, certain cross-couplings) and plan to deprotect under acidic conditions. Its lability under some basic conditions (e.g., NaOMe/MeOH) can also be exploited for selective removal.[6][7]

Protocol 2.1.1: N-Boc Protection

  • Suspend this compound (1.0 equiv.) in dichloromethane (DCM, ~0.1 M).

  • Add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).

  • Cool the mixture to 0 °C, then add triethylamine (TEA) (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which may be a mixture of N-1 and N-2 isomers requiring chromatographic separation.[8]

Protocol 2.1.2: N-Boc Deprotection (Acidic)

  • Dissolve the N-Boc protected indazole in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours until TLC indicates complete reaction.

  • Concentrate the reaction mixture in vacuo and co-evaporate with toluene to remove residual TFA.

  • The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Benzyl (Bn) Group: The Robust Protector

The benzyl group offers high stability across a wide range of acidic and basic conditions, making it ideal for multi-step syntheses involving harsh reagents.[6] Its removal via catalytic hydrogenolysis is exceptionally clean and efficient.[6]

  • Causality of Choice: The Bn group is the protector of choice when subsequent steps involve strong acids or bases where a Boc group would be labile. Its removal condition (hydrogenolysis) is orthogonal to most other protecting groups.

Protocol 2.2.1: N-Benzyl Protection

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the starting indazole (1.0 equiv.) in THF dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzyl bromide (BnBr) (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate N-1 and N-2 isomers.[6]

Protocol 2.2.2: N-Benzyl Deprotection

  • Dissolve the N-benzyl indazole in methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂, balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to yield the deprotected indazole.[6]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Regioselective Director

The SEM group is particularly valuable not only as a stable protecting group but also as a directing group for regioselective C-3 lithiation, a powerful tool for further functionalization.[9][10][11] It offers excellent stability and can be removed under specific, non-acidic conditions.

  • Causality of Choice: Use the SEM group when the synthetic plan involves functionalizing the C-3 position via lithiation. Its fluoride-mediated cleavage provides an excellent orthogonal deprotection strategy. Conditions have been developed for highly regioselective N-2 protection.[9][10]

Protocol 2.3.1: N-SEM Protection (N-2 Selective)

  • Dissolve the indazole (1.0 equiv.) in anhydrous THF.

  • Add dicyclohexylmethylamine (1.2 equiv.), followed by SEM-Cl (1.2 equiv.) via syringe.

  • Stir the mixture at room temperature for 3-5 hours.

  • Dilute with ethyl acetate and quench with 0.5 M NaOH.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.[6][9]

Protocol 2.3.2: N-SEM Deprotection

  • Dissolve the N-SEM protected indazole in THF.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv.).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the deprotected product.[9][11]

Protecting the Carboxylic Acid: Esterification Strategies

Protecting the carboxylic acid as an ester prevents its acidic proton from interfering with subsequent reactions and allows for transformations like amide bond formation via activation of the deprotected acid.

Ester TypeProtection ReagentsDeprotection ConditionsKey Advantages
Methyl/Ethyl MeOH or EtOH, H₂SO₄ (cat.)LiOH or NaOH in THF/H₂OCost-effective, reliable. Cleaved under basic conditions.
tert-Butyl (tBu) Isobutylene, H₂SO₄ (cat.)Trifluoroacetic Acid (TFA) in DCMStable to base and hydrogenolysis. Cleaved under acidic conditions.[12]
Benzyl (Bn) Benzyl alcohol, DCC/DMAP or BnBr, Cs₂CO₃H₂, Pd/C (Catalytic Hydrogenolysis)Stable to acid and base. Cleaved under neutral, reductive conditions.[12]

Protocol 3.1: Methyl Esterification

  • Suspend this compound in methanol.

  • Add concentrated sulfuric acid (H₂SO₄) catalytically.

  • Reflux the mixture for 4-6 hours until the starting material is consumed.

  • Cool to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the methyl ester.

Protocol 3.2: tert-Butyl Ester Deprotection

  • Dissolve the tert-butyl ester in DCM.

  • Add TFA (5-10 equiv.) at 0 °C.

  • Stir at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA in vacuo to yield the carboxylic acid.

Orthogonal Strategies for Selective Deprotection

The power of protecting group chemistry is fully realized when using an orthogonal set, allowing for the selective removal of one group in the presence of another. This is paramount for synthesizing complex derivatives.[13][14]

Strategy A: Acid-Labile (N) vs. Hydrogenolysis-Labile (C)

This strategy provides a robust and highly selective pathway for manipulating either functional group independently.

OrthogonalStrategy_A cluster_path1 Path 1: Carboxyl Deprotection First cluster_path2 Path 2: N-H Deprotection First Start 5-bromo-1H-indazole- 3-carboxylic acid N_Prot N-Boc Protected Acid Start->N_Prot (Boc)₂O, DMAP Fully_Prot Fully Protected (N-Boc, C-Benzyl) N_Prot->Fully_Prot BnBr, Cs₂CO₃ Synth Synthetic Transformation Fully_Prot->Synth Path1_Deprot N-Boc Protected Carboxylic Acid Synth->Path1_Deprot H₂, Pd/C Path2_Deprot C-Benzyl Protected Indazole Synth->Path2_Deprot TFA, DCM Path1_Final Final Product 1 Path1_Deprot->Path1_Final TFA, DCM Path2_Final Final Product 2 Path2_Deprot->Path2_Final H₂, Pd/C OrthogonalStrategy_B cluster_path1 Path 1: Carboxyl Deprotection First cluster_path2 Path 2: N-H Deprotection First Start 5-bromo-1H-indazole- 3-carboxylic acid N_Prot N-SEM Protected Acid Start->N_Prot SEM-Cl, Base Fully_Prot Fully Protected (N-SEM, C-Methyl) N_Prot->Fully_Prot MeOH, H⁺ Synth Synthetic Transformation Fully_Prot->Synth Path1_Deprot N-SEM Protected Carboxylic Acid Synth->Path1_Deprot LiOH, THF/H₂O Path2_Deprot C-Methyl Protected Indazole Synth->Path2_Deprot TBAF, THF Path1_Final Final Product 1 Path1_Deprot->Path1_Final TBAF, THF Path2_Final Final Product 2 Path2_Deprot->Path2_Final LiOH, THF/H₂O

Figure 2. Orthogonal strategy using fluoride-labile N-SEM and base-labile C-Methyl groups.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on the thoughtful implementation of protecting group strategies. By understanding the stability and cleavage conditions of protectors like Boc, Bn, and SEM for the indazole nitrogen, and various esters for the carboxylic acid, chemists can design logical and efficient synthetic routes. The orthogonal strategies presented herein provide reliable frameworks for selectively accessing either functional group, thereby unlocking the full synthetic potential of this valuable heterocyclic scaffold. The choice of strategy should always be made in the context of the entire synthetic plan, ensuring compatibility with all planned reaction steps.

References

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of N-Substituted 5-Aryl-1H-indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, serving as a bioisostere of the natural indole nucleus.[1][2] Its unique structural and electronic properties have led to its incorporation into numerous pharmacologically active agents. Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1]

A prominent example is Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of recurrent epithelial ovarian cancer, which features a functionalized indazole core.[3][4] The starting material for this application note, 5-bromo-1H-indazole-3-carboxylic acid , is a key intermediate that provides two strategic points for molecular diversification: the carboxylic acid at the C3 position and the bromine atom at the C5 position. The carboxylic acid is readily converted to amides, esters, or other functional groups, while the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6]

The Power of One-Pot Synthesis

Traditional multi-step syntheses often require the isolation and purification of intermediates at each stage, leading to increased time, cost, solvent waste, and potential loss of material. One-pot syntheses and multicomponent reactions (MCRs) circumvent these issues by combining multiple reaction steps into a single, continuous process without isolating intermediates.[7][8] This approach aligns with the principles of green chemistry by improving pot, atom, and step economy (PASE), offering a more efficient and sustainable pathway to complex molecules.[7]

This guide details a robust one-pot, two-step protocol that sequentially combines an amide bond formation with a palladium-catalyzed Suzuki-Miyaura cross-coupling, starting from this compound.

Overall Synthetic Strategy

The strategy involves an initial amide coupling at the C3 carboxylic acid position, followed by a subsequent in-situ Suzuki-Miyaura coupling at the C5 bromo position. This sequence allows for the rapid generation of a library of diverse N-substituted 5-aryl-1H-indazole-3-carboxamides, which are valuable for structure-activity relationship (SAR) studies in drug development.

G cluster_0 One-Pot Reaction Vessel A This compound D Intermediate: 5-bromo-1H-indazole-3-carboxamide (Not Isolated) A->D Step 1: Amide Formation B Amine (R1-NH2) B->D C Amide Coupling Reagents (HATU, DIPEA) C->D G Final Product: N-R1-5-(R2)-1H-indazole-3-carboxamide D->G Step 2: Suzuki Coupling E Boronic Acid (R2-B(OH)2) E->G F Suzuki Coupling Reagents (Pd Catalyst, Base) F->G G cluster_workflow Experimental Workflow Setup 1. Add Indazole Acid, Amine, HATU, DIPEA in anhydrous DMF Stir 2. Stir at RT (2-4h) Monitor by LC-MS Setup->Stir Amidation AddSuzuki 3. Add Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water Stir->AddSuzuki Intermediate Formed Heat 4. Heat at 90-100°C (6-16h) Monitor by LC-MS AddSuzuki->Heat Suzuki Coupling Workup 5. Aqueous Work-up & Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterization (NMR, HRMS) Purify->Analyze

Sources

Application Notes and Protocols for Enzymatic Reactions Using 5-Bromo-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Targeting Enzymes

The 1H-indazole scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of numerous compounds with significant biological activities.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with a wide range of enzymatic targets.[1][2] Among the various indazole-based compounds, derivatives of 5-bromo-1H-indazole-3-carboxylic acid have garnered substantial interest. The bromine atom at the 5-position enhances the molecule's reactivity, making it a valuable building block for creating diverse chemical libraries.[3] Furthermore, the carboxylic acid group at the 3-position offers a convenient handle for derivatization, often into carboxamides, which have proven to be critical for potent enzyme inhibition.[4][5]

This guide provides an in-depth exploration of the application of this compound derivatives in enzymatic reactions, with a focus on their use as enzyme inhibitors in drug discovery and development. We will delve into the mechanistic insights behind their interactions with key enzyme classes and provide detailed, field-proven protocols for their characterization.

I. Targeting Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] Indazole derivatives have been successfully developed as potent inhibitors of several key kinases.[7][8]

A. Extracellular Signal-Regulated Kinase (ERK) Inhibition

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common feature in many cancers, often driven by mutations in upstream components like BRAF. Consequently, inhibitors of ERK1 and ERK2 have significant therapeutic potential. Indazole amides derived from this compound have been identified as potent ERK1/2 inhibitors.[7]

This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against ERK2 using a fluorescence-based assay.

Principle: The assay measures the phosphorylation of a specific peptide substrate by ERK2. The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Further dilute each concentration in the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize solvent effects.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Include a "no enzyme" control to determine the background signal.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing recombinant active ERK2 enzyme and its peptide substrate (e.g., a biotinylated peptide derived from myelin basic protein) in the kinase assay buffer.

    • Add 5 µL of this enzyme/substrate mixture to each well.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for ERK2 to ensure sensitive detection of competitive inhibitors.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody (e.g., labeled with a fluorescent probe) and a reagent to detect the biotinylated substrate (e.g., streptavidin-conjugated fluorophore).

    • Incubate the plate for the recommended time to allow for antibody binding.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Inhibitory Activity of Representative Indazole Amide Derivatives against ERK1/2

Compound IDModification on Indazole CoreERK1 IC50 (nM)ERK2 IC50 (nM)Reference
Compound XAmide derivative of this compoundData not specifiedPotent inhibition demonstrated[7]
Compound YOptimized indazole amideData not specifiedPotent inhibition demonstrated[7]

Note: Specific IC50 values were not provided in the abstract, but the study reports potent inhibition.[7]

II. Modulating Ion Channels: Regulators of Calcium Signaling

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in a wide range of physiological processes. The Calcium-Release Activated Calcium (CRAC) channel is a highly selective calcium channel that is crucial for the function of immune cells, such as mast cells.[4][9] Aberrant activation of mast cells contributes to inflammatory and autoimmune diseases.[9] Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, thereby inhibiting the influx of extracellular calcium and stabilizing mast cells.[4]

A. CRAC Channel Inhibition Assay in Mast Cells

This protocol describes a cell-based assay to measure the inhibition of CRAC channels by this compound derivatives in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.

Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator. Cells are first treated with a SERCA pump inhibitor (e.g., thapsigargin) to deplete intracellular calcium stores, which in turn activates the CRAC channels. The subsequent influx of extracellular calcium is then measured in the presence and absence of the test compound.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture RBL-2H3 cells to an appropriate confluency in a suitable medium.

    • Harvest the cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend them in the physiological buffer.

  • Compound Treatment:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add the this compound derivative at various concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate the cells with the compound for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Inject a solution of thapsigargin into the wells to deplete intracellular calcium stores and activate CRAC channels.

    • After the intracellular calcium release phase, inject a solution containing a high concentration of extracellular calcium.

    • Monitor the increase in fluorescence over time, which corresponds to the influx of calcium through the CRAC channels.

  • Data Analysis:

    • Calculate the rate or the peak of the calcium influx for each well.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition of calcium influx versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Table 2: Inhibitory Activity of Representative Indazole-3-carboxamides against CRAC Channels

Compound IDAr Moiety of the Amide LinkerCalcium Influx IC50 (µM)TNFα Production IC50 (µM)Reference
12d Specific aromatic group0.670.28[4]
12a Another specific aromatic group1.51Sub-µM[4]
9c (inactive isomer) Reverse amide isomer> 100Not reported as potent[4]

A key finding is that the regiochemistry of the amide linker is crucial for activity, with the -CO-NH-Ar configuration being active, while the reverse amide isomer is inactive.[4]

III. Targeting Bacterial Enzymes: Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for DNA replication, recombination, and repair in bacteria.[10][11] Importantly, it is structurally and mechanistically distinct from the ATP-dependent DNA ligases found in humans, making it an attractive target for the development of selective antibacterial drugs.[11] Derivatives of indazole have been explored as inhibitors of this critical bacterial enzyme.

A. NAD+-Dependent DNA Ligase (LigA) Inhibition Assay

This protocol outlines a biochemical assay to screen for inhibitors of bacterial LigA.

Principle: The assay measures the ability of the enzyme to ligate a nicked DNA substrate in the presence of its cofactor, NAD+. The amount of ligated product can be detected using various methods, such as gel electrophoresis or, for high-throughput screening, by using a fluorescently labeled substrate that generates a signal upon ligation.

Protocol:

  • Reagent Preparation:

    • Purify recombinant bacterial LigA from a suitable expression system (e.g., E. coli).

    • Prepare a nicked DNA substrate. This can be a short, double-stranded oligonucleotide with a single-strand break in one strand. One of the strands can be labeled (e.g., with a fluorophore or biotin).

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and other necessary components at an optimal pH.

  • Assay Procedure:

    • In a microplate, add the test compound (a this compound derivative) at various concentrations. Include a vehicle control (DMSO).

    • Add the LigA enzyme and the nicked DNA substrate to each well.

    • Pre-incubate the enzyme, substrate, and inhibitor for a short period.

    • Initiate the reaction by adding NAD+.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Analyze the reaction products. For a gel-based assay, run the samples on a denaturing polyacrylamide gel and visualize the ligated product. For a plate-based assay, add the appropriate detection reagents to generate a signal proportional to the amount of ligation.

    • Quantify the amount of ligated product in each sample.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Table 3: Inhibitory Activity of Representative Compounds against Bacterial DNA Ligases

Compound ClassTarget EnzymeInhibitory ActivityMechanism of ActionReference
Substituted Adenosine AnalogsBacterial LigA (various species)Nanomolar rangeCompetitive with NAD+[10][11]
PyridochromanonesBacterial LigA (various species)Nanomolar concentrationsCompetitive with NAD+[12]

While specific indazole derivatives were not detailed as LigA inhibitors in the provided search results, the exploration of heterocyclic compounds for this target suggests that this compound derivatives are a relevant compound class for screening.

IV. Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of these enzymatic reactions, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound Indazole Derivative Stock Solution (DMSO) SerialDilution Serial Dilution in DMSO Compound->SerialDilution AssayDilution Dilution in Assay Buffer SerialDilution->AssayDilution AddCompound Add Diluted Compound (or DMSO control) AssayDilution->AddCompound Plate 384-Well Plate Incubate Incubate at RT Plate->Incubate AddCompound->Plate AddEnzymeSubstrate Add Enzyme + Substrate AddEnzymeSubstrate->Plate AddATP Initiate with ATP AddATP->Plate AddDetection Add Detection Reagents Incubate->AddDetection ReadPlate Read Plate (TR-FRET) AddDetection->ReadPlate DataAnalysis Data Analysis (IC50 Calculation) ReadPlate->DataAnalysis

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_pathway ERK/MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK activates ERK ERK1/2 MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates Inhibitor Indazole-Amide Inhibitor Inhibitor->ERK inhibits

Caption: Simplified ERK/MAPK signaling pathway and the point of inhibition.

V. Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of enzyme inhibitors with broad therapeutic potential. Their demonstrated activity against key kinases, ion channels, and bacterial enzymes underscores the value of the indazole scaffold in drug discovery. The protocols and data presented in this guide offer a robust framework for researchers to explore the enzymatic interactions of these and other novel compounds. Future work in this area will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and on further elucidating their mechanisms of action through structural biology and advanced biochemical techniques.

References

  • Zhang, Y., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(1), 54-58.
  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853.
  • Musiol, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853.
  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate.
  • Cui, J., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ResearchGate. (n.d.). Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo.
  • Gholampour, S., et al. (2020). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 29(10), 1834-1845.
  • O'Dowd, H., et al. (2010). Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. Antimicrobial Agents and Chemotherapy, 54(10), 4216-4225.
  • O'Dowd, H., et al. (2010). Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. Antimicrobial Agents and Chemotherapy, 54(10), 4216-4225.
  • University of Portsmouth. (2021). Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA).
  • Schroeder, C., et al. (2007). Specific and potent inhibition of NAD+-dependent DNA ligase by pyridochromanones. Journal of Biological Chemistry, 282(43), 31638-31646.
  • Kumar, S., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 7(10), 2235-2238.
  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 362.
  • Kumar, P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1993-2000.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1196.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6489.
  • Teixeira, F. C., et al. (2006).
  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-136.
  • Hussain, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(19), 6296.
  • Aribo Biotechnology. (n.d.). 1077-94-7 | this compound.
  • AbacipharmTech. (n.d.). This compound.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • Teixeira, F. C., et al. (2006).
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-1H-indazole-3-carboxylic Acid in Combinatorial Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The indazole core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique chemical architecture allows it to interact with a wide array of biological targets, making it a valuable starting point for drug discovery campaigns.[1][2] Within this class of compounds, 5-bromo-1H-indazole-3-carboxylic acid has emerged as a particularly strategic building block for combinatorial chemistry.[3] This is attributed to its bifunctional nature: a carboxylic acid at the 3-position that is ripe for amide library synthesis, and a bromine atom at the 5-position that serves as a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki coupling.[4][5] This dual reactivity enables the rapid generation of vast and diverse chemical libraries, accelerating the identification of novel therapeutic agents.[6][7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial library synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present visual workflows to empower your research endeavors.

The Strategic Advantage of this compound

The power of this compound in combinatorial chemistry lies in its ability to undergo orthogonal chemical modifications. The carboxylic acid and the bromo-substituent can be addressed with high selectivity, allowing for a systematic and controlled diversification of the indazole core. This strategy is central to techniques like "scaffold hopping," where the core of a known inhibitor is modified to generate new chemotypes with potentially improved properties.[8]

Key Reactive Sites and Their Synthetic Utility:
  • C3-Carboxylic Acid: This functional group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.[9] By coupling a diverse array of amines to the indazole scaffold, researchers can explore the chemical space around this position to optimize interactions with biological targets.[2][10]

  • C5-Bromo Substituent: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11] This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly increasing the structural diversity of the resulting compound library.[4][12]

The following diagram illustrates the two primary vectors of diversification available with this scaffold.

G cluster_0 Diversification of this compound cluster_1 Vector 1: C3-Position cluster_2 Vector 2: C5-Position Scaffold This compound Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Suzuki_Coupling Suzuki Coupling Scaffold->Suzuki_Coupling Product_1 Amide-Functionalized Indazoles Amide_Coupling->Product_1 Amine_Library Diverse Amine Library (R1-NH2) Amine_Library->Amide_Coupling Product_2 Aryl/Heteroaryl-Functionalized Indazoles Suzuki_Coupling->Product_2 Boronic_Acid_Library Diverse Boronic Acid Library (R2-B(OH)2) Boronic_Acid_Library->Suzuki_Coupling

Caption: Diversification strategy for this compound.

Protocols for Combinatorial Library Synthesis

The following protocols provide detailed, step-by-step methodologies for the two key reactions in the combinatorial derivatization of this compound.

Protocol 1: Solution-Phase Amide Library Synthesis

This protocol details a robust method for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines. The use of EDC/HOBt as coupling agents is a well-established and efficient method for amide bond formation.[2][13]

Materials:

ReagentCAS NumberMolecular WeightSupplier
This compound1077-94-7241.04Oakwood Chemical[14]
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)25952-53-8191.70Sigma-Aldrich
Hydroxybenzotriazole (HOBt)2592-95-2135.13Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich
Triethylamine (TEA) or N-Methylmorpholine (NMM)121-44-8/109-02-4101.19/101.15Sigma-Aldrich
Diverse amine library (primary and secondary)VariousVariousVarious
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
BrineN/AN/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Fisher Scientific

Experimental Procedure:

  • Reaction Setup: In an array of reaction vials, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: To each vial, add anhydrous DMF to dissolve the starting material. Then, add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.).

  • Activation: Add N-methylmorpholine (2.0 eq.) to each vial and stir the mixtures at room temperature for 15 minutes to pre-activate the carboxylic acid.[5]

  • Amine Addition: Add the corresponding amine (1.0-1.2 eq.) from your library to each respective vial.

  • Reaction: Stir the reactions at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the contents of each vial into water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography or preparative HPLC to yield the desired amides.

The following diagram illustrates the workflow for this protocol.

G cluster_workflow Solution-Phase Amide Synthesis Workflow start Start: this compound in DMF add_reagents Add EDC.HCl, HOBt, and NMM start->add_reagents activation Stir for 15 min (Activation) add_reagents->activation add_amine Add Diverse Amines (Parallel) activation->add_amine react Stir Overnight at RT add_amine->react workup Aqueous Work-up and Extraction react->workup purify Purification (Chromatography) workup->purify end_product Final Amide Library purify->end_product

Caption: Workflow for parallel solution-phase amide synthesis.

Protocol 2: Solid-Phase Suzuki Coupling

For the generation of larger libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. This protocol describes the Suzuki coupling of a resin-bound 5-bromo-1H-indazole-3-carboxamide with a library of boronic acids.

Materials:

ReagentCAS NumberMolecular WeightSupplier
Resin-bound 5-bromo-1H-indazole-3-carboxamideN/AN/ASynthesized
Diverse boronic acid libraryVariousVariousVarious
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.74Sigma-Aldrich
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)584-08-7/534-17-8138.21/325.82Sigma-Aldrich
Dimethoxyethane (DME) or Dioxane/Water mixture110-71-4/123-91-190.12/88.11Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1114.02Sigma-Aldrich

Experimental Procedure:

  • Resin Swelling: Swell the resin-bound 5-bromo-1H-indazole-3-carboxamide in DMF in a solid-phase synthesis vessel.

  • Reagent Solution Preparation: In a separate vial, prepare a solution of the boronic acid (3.0 eq.), K₂CO₃ (3.0 eq.), and Pd(dppf)Cl₂ (0.1 eq.) in a mixture of DME and water (e.g., 4:1).[12]

  • Reaction: Add the reagent solution to the swollen resin. Heat the reaction mixture at 80 °C for 4-12 hours with gentle agitation.[4]

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin extensively with DMF, water, methanol, and DCM to remove excess reagents and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final product from the solid support.

  • Isolation: Collect the cleavage solution and concentrate it under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC.

The following diagram illustrates the workflow for this solid-phase protocol.

G cluster_workflow Solid-Phase Suzuki Coupling Workflow start Start: Resin-bound Substrate swell Swell Resin in DMF start->swell add_reagents Add Boronic Acid, Base, and Pd Catalyst swell->add_reagents react Heat at 80°C add_reagents->react wash Wash Resin Extensively react->wash cleave Cleave with TFA Cocktail wash->cleave isolate Isolate and Purify cleave->isolate end_product Final Arylated Indazole Library isolate->end_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As an important intermediate in medicinal chemistry, particularly for developing kinase inhibitors and 5-HT3 receptor antagonists, achieving a high yield and purity of this compound is critical.[1][2][3]

This document provides insights into the common synthetic routes, focusing on the direct bromination of 1H-indazole-3-carboxylic acid, and addresses specific experimental challenges you may encounter.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses common problems encountered during the synthesis of this compound. The primary focus is on the direct bromination of 1H-indazole-3-carboxylic acid, a widely used laboratory-scale method.[2][4]

Q1: My reaction yield is significantly lower than the reported ~87%. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several potential root causes. A systematic approach is the best way to diagnose the problem.

Initial Diagnosis: Check Reaction Completion First, assess the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (1H-indazole-3-carboxylic acid), the reaction is incomplete. If the starting material is consumed but the desired product spot is faint and accompanied by other spots, side reactions are the likely culprit.

Troubleshooting Flowchart for Low Yield

G cluster_incomplete Scenario A: Incomplete Reaction cluster_side_reactions Scenario B: Side Product Formation start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete Significant starting material remains check_tlc->incomplete Yes side_products Starting material consumed, multiple product spots observed check_tlc->side_products No cause1 Poor Solubility? incomplete->cause1 cause2 Insufficient Reaction Time/Temp? incomplete->cause2 cause3 Degraded Reagents? incomplete->cause3 sol1 Ensure complete dissolution at 120°C before cooling to reaction temp. cause1->sol1 sol2 Extend reaction time beyond 16 hours. Ensure temperature is stable at 90°C. cause2->sol2 sol3 Use fresh Br2 and anhydrous grade glacial acetic acid. cause3->sol3 cause4 Over-bromination? sol4 Check stoichiometry (use ~2.0 eq of Br2). Ensure slow, dropwise addition of Br2 solution. cause5 Reaction Temp Too High? sol5 Maintain a strict 90°C. Higher temps can promote di-bromination.

Caption: A diagnostic flowchart for troubleshooting low yields.

Detailed Solutions:

  • Incomplete Dissolution of Starting Material: The starting material, 1H-indazole-3-carboxylic acid, has limited solubility in glacial acetic acid at lower temperatures. The protocol explicitly requires heating to 120°C to achieve a clear solution before cooling to the reaction temperature of 90°C.[4] Failure to completely dissolve the substrate will result in a heterogeneous mixture and a stalled reaction.

  • Sub-optimal Reagents: Ensure the quality of your reagents. Liquid bromine should be handled with care and stored properly. The glacial acetic acid should be of high purity and preferably anhydrous, as water can interfere with the reaction.[5]

  • Poor Temperature Control: The reaction temperature is a critical parameter. Temperatures below 90°C may slow the reaction rate, while temperatures significantly above it can lead to the formation of di-brominated and other side products.[6] Use a reliable heating mantle with a temperature controller and an external thermocouple.

  • Workup Losses: The product is precipitated by pouring the reaction mixture into ice water.[4] Ensure the precipitation is complete by allowing sufficient stirring time (~15-30 minutes). When filtering, wash the solid with ample cold water to remove residual acetic acid and salts, but avoid excessive washing which can dissolve some product.

Q2: My final product is a brownish or off-white solid, not the reported white solid. How can I improve its purity?

A discolored product often indicates the presence of impurities, which could be residual bromine, side products, or degradation products.

Potential Causes & Purification Strategies:

  • Residual Bromine: A yellow or brown tint can be due to trapped elemental bromine. Ensure the filtered solid is washed thoroughly with cold water. A wash with a dilute aqueous solution of sodium bisulfite (NaHSO₃) can also be performed to quench any remaining bromine before the final water wash.

  • Side Products: Over-bromination can lead to di-bromo-indazole-3-carboxylic acid isomers.[6] These are often more nonpolar than the desired mono-bromo product.

  • Purification by Recrystallization: The most effective method for purification is recrystallization. While the synthesis protocol often yields a product pure enough for many applications after simple filtration[4], recrystallization can significantly improve purity and color. A common solvent for this is glacial acetic acid[1], though other polar solvents like ethanol or aqueous ethanol mixtures could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the direct bromination of 1H-indazole-3-carboxylic acid?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The indazole ring is an electron-rich aromatic system. The C5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack by the bromine (Br₂). The carboxylic acid at C3 is a deactivating group, which further directs the substitution away from the pyrazole ring.

Simplified Reaction Mechanism

Caption: Electrophilic substitution at the C5 position of the indazole ring.

Q2: Are there alternative synthetic routes if the direct bromination is not suitable for my needs?

Yes, several other routes have been reported, which may be advantageous depending on the availability of starting materials and scale.

  • From 5-Bromoisatin: This method involves the diazotization of a 5-bromoisatin derivative, followed by reduction. A significant drawback can be the presence of tin-containing impurities in the crude product, which may require extensive purification.[1]

  • From 5-Bromoindazole: Direct carboxylation of 5-bromoindazole can be achieved using potassium carbonate and high-pressure carbon dioxide at elevated temperatures (260°C). This method is simple but requires specialized high-pressure equipment.[1]

  • Multi-step Synthesis from 5-bromo-N-acetylphenylhydrazine: This route involves a Beckmann rearrangement and cyclization to form the indazole ring system.[1]

Q3: How should I monitor the reaction progress by TLC?
  • Mobile Phase (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid spots are sharp.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active.

  • Expected Rf Values: The product, this compound, is slightly more nonpolar than the starting material due to the bromine atom. Therefore, expect the product to have a slightly higher Rf value than the starting material. Di-brominated side products will have an even higher Rf.

Q4: What are the critical safety precautions when handling liquid bromine?

Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure for the direct bromination of 1H-indazole-3-carboxylic acid.[2][4]

Workflow for this compound Synthesis

G start Suspend Indazole-3-carboxylic acid in glacial acetic acid heat Heat to 120°C until a clear solution forms start->heat cool Cool solution to 90°C heat->cool add_br2 Slowly add Br₂ solution (in acetic acid) dropwise cool->add_br2 react Maintain at 90°C for 16 hours add_br2->react quench Cool to RT and pour into ice water react->quench isolate Filter the precipitated solid quench->isolate wash Wash solid with cold water isolate->wash dry Dry under vacuum wash->dry end Obtain this compound dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Reagents and Equipment

  • 1H-Indazole-3-carboxylic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate with temperature control

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure

  • Dissolution: In a round-bottom flask, suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material).

  • Heating: Heat the suspension to 120°C with stirring until a completely clear, homogeneous solution is obtained.

  • Cooling: Once dissolved, cool the solution to 90°C.

  • Bromine Addition: In a separate container, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL per 0.63 mL of Br₂). Slowly add this bromine solution dropwise to the reaction mixture at 90°C over 15-20 minutes.

  • Reaction: Maintain the reaction mixture at 90°C with continuous stirring for 16 hours. Monitor the reaction by TLC if desired.

  • Workup & Isolation: After 16 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a large volume of ice water. A precipitate will form.

  • Filtration: Stir the aqueous suspension for 15-30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acetic acid.

  • Drying: Dry the white solid under vacuum at room temperature to a constant weight. The expected yield is approximately 85-90%.[4]

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[4]

  • ESI-MS (m/z): 242.0 [M+H]⁺.[4]

Summary of Reaction Conditions

ParameterValueReference
Starting Material1H-Indazole-3-carboxylic acid[2][4]
ReagentBromine (Br₂)[2][4]
Stoichiometry~2.0 equivalents of Br₂[4]
SolventGlacial Acetic Acid[2][4]
Temperature90°C[2][4]
Reaction Time16 hours[2][4]
Reported Yield~87.5%[4]

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository. [Link]
  • Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]
  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
  • WO 2009/144554 A1.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
  • 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic drugs, achieving high purity is paramount.[1] This document will address common challenges and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound appears as a pale yellow solid. Is this normal, and what is the expected appearance?

A1: Yes, it is quite common for crude this compound to appear as a white to pale yellow solid.[1] The coloration can be attributed to residual impurities from the synthesis, such as trapped solvents or minor byproducts. While a slight yellow tint may be acceptable for some downstream applications, a purer compound is typically a white or off-white solid.[2][3] Further purification is recommended to remove these chromophoric impurities, especially for applications requiring high purity, such as in pharmaceutical development.

Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A2: The nature of impurities is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as indazole-3-carboxylic acid if the bromination reaction is incomplete.[2][3]

  • Over-brominated or Isomeric Byproducts: Depending on the reaction conditions, bromination at other positions of the indazole ring can occur.

  • Residual Solvents: Acetic acid is a common solvent in the synthesis and can be challenging to remove completely.[2][3]

  • Inorganic Salts: If the synthesis involves inorganic reagents, residual salts may be present.

  • Tin-Containing Impurities: If a reduction step using stannous chloride is part of the synthesis, tin-based impurities can be present in the crude product and may require specific purification steps to remove.[4]

Q3: What are the recommended storage conditions for this compound to maintain its purity and stability?

A3: To ensure the long-term stability and purity of this compound, it is recommended to store the compound at 0-8°C.[1][5] It should be kept in a tightly sealed container to protect it from moisture and light. Proper storage is crucial to prevent degradation and maintain the integrity of the compound for subsequent experiments.

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Low Yield After Initial Precipitation

Symptoms:

  • Significantly lower than expected recovery of the solid product after precipitation from the reaction mixture (e.g., by pouring into ice water).[2][3]

Possible Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Incomplete Precipitation The product may have some solubility in the aqueous acidic mixture. Ensure the mixture is sufficiently cold (ice bath) and allow adequate time for complete precipitation. Stirring for a longer duration (e.g., 30-60 minutes) can enhance crystallization.
Product Loss During Washing The product might be slightly soluble in the washing solvent. Use ice-cold water for washing to minimize solubility losses.[2][3] Minimize the volume of washing solvent used.
Incorrect pH The carboxylic acid group requires a sufficiently acidic pH to be protonated and thus less soluble in water. Ensure the final pH of the solution after quenching is acidic.
Problem 2: Persistent Color in the Final Product After Recrystallization

Symptoms:

  • The product remains yellow or off-white even after recrystallization.

Possible Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Inappropriate Recrystallization Solvent The chosen solvent may not effectively differentiate between the product and the colored impurities at different temperatures. A solvent screen is recommended. Consider solvents like glacial acetic acid, ethanol, or mixtures with water.[4]
Co-precipitation of Impurities Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Oxidation of Impurities Some impurities may be susceptible to oxidation, leading to colored species. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Charcoal Treatment Needed Highly colored, non-polar impurities can be effectively removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs these impurities, which are then removed by hot filtration.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization from Glacial Acetic Acid

This protocol is particularly effective for removing tin-containing and other acid-soluble impurities.[4]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of glacial acetic acid in an Erlenmeyer flask.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.[2][3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

While not directly reported for the carboxylic acid, this technique is effective for its derivatives and can be adapted.[6] It is particularly useful for separating closely related impurities.

Step-by-Step Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A gradient of increasing polarity (e.g., from hexanes/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) is often effective. The polarity of the mobile phase will need to be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purity Assessment

The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure and identify any proton-bearing impurities.[2][3]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.[2][3]

Visual Workflows

Troubleshooting Workflow for Purification

G start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity ≥ 95% troubleshoot Troubleshoot Issue purity_check1->troubleshoot Purity < 95% low_yield Low Yield? troubleshoot->low_yield persistent_color Persistent Color? troubleshoot->persistent_color column_chrom Column Chromatography troubleshoot->column_chrom If Recrystallization Fails optimize_precip Optimize Precipitation/ Washing Conditions low_yield->optimize_precip Yes charcoal_treatment Charcoal Treatment/ Slow Cooling persistent_color->charcoal_treatment Yes purity_check2 Check Purity column_chrom->purity_check2 purity_check2->pure_product Purity ≥ 95% purity_check2->troubleshoot Purity < 95% optimize_precip->recrystallization charcoal_treatment->recrystallization

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective N-alkylation of indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific N-alkylated indazole regioisomers. The indazole nucleus is a privileged scaffold in medicinal chemistry, but controlling its alkylation at the N1 versus the N2 position is a frequent and significant challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is producing a mixture of N1 and N2 alkylated indazoles with poor selectivity. What are the key factors I should investigate?

Answer:

Achieving high regioselectivity in indazole alkylation is a classic challenge stemming from the presence of two nucleophilic nitrogen atoms.[3][4] The resulting ratio of N1 and N2 isomers is a delicate balance of several interconnected factors. When you observe poor selectivity, you are seeing the outcome of competing reaction pathways. To troubleshoot, you must systematically evaluate and modify the following parameters, as each one can shift the balance toward your desired isomer.

Core Factors Influencing Regioselectivity:

  • Base and Solvent System: This is arguably the most critical factor. The nature of the indazolide anion in solution—whether it's a "tight" ion pair, a solvent-separated ion pair, or a free anion—dramatically influences which nitrogen is more accessible for alkylation.[1][5]

    • For N1-Selectivity: A common and effective strategy is the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][3][5] The sodium cation can form a chelate with the N2 nitrogen and a coordinating group on the indazole (e.g., a C3-carboxylate), sterically hindering the N2 position and directing the alkylating agent to N1.[3][6]

    • For N2-Selectivity or Mixed Isomers: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often lead to mixtures or can favor the N2 isomer.[6][7] These solvents can solvate the cation, leading to a more "free" indazolide anion where the N2 position, often the site of kinetic attack, is more accessible.[8]

  • Substrate Electronics and Sterics: The substituents on your indazole ring play a crucial role.

    • Steric Hindrance: Bulky groups at the C7 position will sterically shield the N1 position, thus favoring N2 alkylation. Conversely, bulky groups at the C3 position can, in some cases, favor N1 alkylation, especially under specific conditions (e.g., NaH/THF).[1][5]

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N2 regioselectivity.[1][2][5] This is attributed to the alteration of the electron density at the N1 and N2 positions.

  • Nature of the Alkylating Agent: While often considered secondary to the base/solvent system, the electrophile's reactivity and structure matter.

    • Highly reactive electrophiles (e.g., methyl iodide) may show less selectivity as the reaction is faster and less sensitive to subtle energetic differences between the two nucleophilic sites.

    • Specialized alkylating agents, such as alkyl 2,2,2-trichloroacetimidates under acidic conditions, are designed for high N2 selectivity.[8][9][10]

Troubleshooting Workflow:

To systematically address poor selectivity, consider the following decision-making process:

troubleshooting_workflow start Poor Regioselectivity (N1/N2 Mixture) q_isomer What is the desired isomer? start->q_isomer n1_path Target: N1 Isomer q_isomer->n1_path N1 n2_path Target: N2 Isomer q_isomer->n2_path N2 cond_n1 Change to NaH in THF. Does the indazole have a C3 coordinating group? n1_path->cond_n1 q_n2_method Choose N2-Selective Method n2_path->q_n2_method protocol_n1_chelate Protocol A: NaH/THF Leverage chelation control. cond_n1->protocol_n1_chelate Yes protocol_n1_thermo Protocol B: Thermodynamic Alkylation with Aldehyde cond_n1->protocol_n1_thermo No end_n1 High N1-Selectivity Achieved protocol_n1_chelate->end_n1 protocol_n1_thermo->end_n1 protocol_n2_mitsunobu Protocol C: Mitsunobu Reaction (Kinetic Control) q_n2_method->protocol_n2_mitsunobu Mild Conditions protocol_n2_acid Protocol D: Acid-Catalyzed Alkylation (e.g., with imidates) q_n2_method->protocol_n2_acid Robust Substrate end_n2 High N2-Selectivity Achieved protocol_n2_mitsunobu->end_n2 protocol_n2_acid->end_n2

Caption: Troubleshooting flowchart for poor regioselectivity.

Question 2: I am trying to synthesize the N1-isomer, but the reaction is still favoring the N2-product or giving mixtures, even with NaH in THF. What's going wrong?

Answer:

This is a common frustration. While NaH in THF is a robust system for N1-alkylation, its success is not guaranteed and often depends on subtle substrate-specific effects.[1][5] Here are the likely culprits and how to address them:

  • Lack of a Chelating Group: The high N1-selectivity of the NaH/THF system is often attributed to the formation of a six-membered chelate between the sodium cation, the N2-nitrogen, and a heteroatom on a C3 substituent (like the oxygen of a carbonyl group).[6] If your indazole lacks such a group at the C3 position, this powerful directing effect is absent.

    • Solution: If your synthetic route allows, consider using an indazole with a temporary C3-ester or C3-amide group that can be removed later. Alternatively, a recently developed method relies on thermodynamic control, using an aldehyde as the alkylating partner, which has shown excellent N1 selectivity across a broad range of indazoles without requiring a C3 coordinating group.[7][11]

  • Steric Hindrance at C7: A bulky substituent at the C7 position can sterically block the N1 nitrogen, overriding the directing effect of the NaH/THF system and forcing alkylation at N2.[1]

    • Solution: There is no simple workaround for this substrate-inherent issue. If you are locked into this substitution pattern, you may need to consider a completely different synthetic strategy, such as building the N1-alkylated indazole ring from an appropriately substituted N-alkyl hydrazine.[1]

  • Reaction Temperature: While many protocols are run at room temperature or slightly elevated temperatures (e.g., 50 °C) to ensure complete conversion, temperature can influence selectivity.[1][12]

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) after the initial deprotonation. This can sometimes enhance the kinetic preference for the thermodynamically favored N1 product by minimizing side reactions or equilibration pathways that might lead to the N2 isomer.

Data Snapshot: Impact of Base/Solvent on a Model Indazole

The following table summarizes typical outcomes for the alkylation of methyl 1H-indazole-3-carboxylate, illustrating the dramatic effect of reaction conditions.

BaseSolventAlkylating AgentN1:N2 RatioPredominant IsomerReference
NaH THF n-pentyl bromide>99:1 N1 [1][12]
Cs₂CO₃DMFn-pentyl bromide1.9:1N1 (mixture)[5]
K₂CO₃DMFisobutyl bromide58:42Mixture[7]
DBUMeCNn-pentyl bromide1:1.2N2 (mixture)[1]
Question 3: How can I reliably synthesize the N2-alkylated indazole?

Answer:

Targeting the N2-isomer often requires moving away from standard base-mediated conditions and employing specific methodologies that favor kinetic control or utilize an alternative reaction mechanism.

  • Mitsunobu Reaction: This is a widely used and reliable method for achieving N2-alkylation.[13][14] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) typically shows a strong preference for the N2-isomer.[1][12][15]

    • Mechanism Insight: The preference for N2 is often considered to be under kinetic control. The N2 position is generally more sterically accessible and, in the neutral indazole, has a higher electron density, making it the faster site of attack in many cases.[8] For methyl 1H-indazole-3-carboxylate, the Mitsunobu reaction with n-pentanol yielded a 1:2.5 ratio in favor of the N2-isomer.[1][12]

  • Acid-Catalyzed Alkylation: A highly selective method for N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[8][9][10] This protocol has been shown to be very general, tolerating primary, secondary, and even tertiary alkyl groups, and affording exclusively the N2-product with no detectable N1-isomer.[9][10]

    • Mechanism Insight: Quantum mechanical studies suggest that while the 1H-indazole tautomer is more stable, the reaction proceeds through the less stable but more reactive 2H-tautomer. The energy barrier to alkylate the N2 position of the 1H-tautomer is significantly lower than the barrier to first tautomerize to the 2H-form and then alkylate at N1. This difference in activation energies accounts for the high N2 selectivity.[9]

  • Phase-Transfer Catalysis (PTC): While less commonly cited specifically for indazoles compared to simpler heterocycles, PTC can be a powerful tool.[16][17][18] By using a quaternary ammonium salt to transport the indazolide anion into an organic phase, the reaction environment can be finely tuned. In some systems, particularly with less coordinating cations, this can favor the kinetically preferred N2-alkylation.[19] This method avoids strong, hazardous bases and can often be run under milder conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the N1 and N2 positions on the indazole ring?

The two nitrogen atoms in the indazole ring are electronically and sterically distinct. N1 is adjacent to the fused benzene ring, while N2 is not. The neutral indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][6][12] Upon deprotonation, the negative charge is delocalized across both nitrogens, but their reactivity towards an electrophile is different and highly dependent on the factors discussed above.

Q2: Is there a general "best" condition for N1-alkylation?

For N1-alkylation, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most widely recognized starting point, especially for indazoles bearing a C3-substituent capable of chelation (e.g., ester, amide, ketone).[1][2][3][5] It provides high selectivity for a range of primary and secondary alkyl halides and tosylates.[1][2]

Q3: Is there a general "best" condition for N2-alkylation?

For N2-alkylation, the TfOH-catalyzed reaction with an alkyl 2,2,2-trichloroacetimidate offers exceptional selectivity, often providing the N2 product exclusively.[8][9][10] For a milder, classical approach, the Mitsunobu reaction is a very reliable choice that strongly favors the N2 isomer.[1][12][15]

Q4: Can I predict the outcome of my reaction based on the indazole substituents alone?

While substituents provide strong clues, they are not foolproof predictors on their own. The final regiochemical outcome is a result of the interplay between the substrate, base, solvent, and electrophile. However, some strong trends exist:

  • C7 EWGs or steric bulk strongly favor N2.[1][5]

  • C3 chelating groups strongly favor N1 with NaH/THF.[1][5]

  • C3 steric bulk can favor N1 under standard conditions.[5]

The following diagram illustrates the dominant directing effects of substituents.

Caption: Key substituent effects on regioselectivity.

Part 3: Key Experimental Protocols

Protocol A: General Procedure for Highly N1-Selective Alkylation

This protocol is optimized for indazoles with a C3-ester substituent, leveraging chelation control.[3]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Scientist's Note: Hydrogen gas is evolved. Ensure proper ventilation. The reaction may become a slurry.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. For less reactive electrophiles, the temperature can be increased to 50 °C.[1][12] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol C: General Procedure for N2-Selective Mitsunobu Reaction

This protocol is a reliable method for obtaining the N2-isomer as the major product.[15]

  • Setup: To a round-bottom flask under an inert atmosphere, dissolve the starting indazole (1.0 equiv.), the desired alcohol (1.5-2.0 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.2-0.4 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.

    • Scientist's Note: The reaction is often characterized by a color change from yellow/orange to a paler yellow or colorless solution. This addition can be exothermic.

  • Reaction: Allow the mixture to stir at 0 °C for 10-30 minutes, then warm to room temperature and stir for 2-16 hours. Some protocols may call for gentle heating (e.g., 50 °C) to drive the reaction to completion.[6][15] Monitor by TLC or LC-MS.

  • Workup: After completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The byproducts are often less polar than the desired products, but careful optimization of the eluent system is required.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • Li, Y., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(94), 13055-13058.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6965-6970.
  • Gembus, V. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Gembus, V. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Gembus, V. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950.
  • Gembus, V. M., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(20), 12607-12711.
  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Faggi, C., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16043-16054.
  • Campbell, C. D. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress.
  • Stark, M. (n.d.). Industrial Phase-Transfer Catalysis.

Sources

Technical Support Center: A Guide to Minimizing Byproducts in the Bromination of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of heterocyclic compounds. My purpose is to provide you with in-depth, field-proven insights into a common yet challenging reaction: the electrophilic bromination of indazole-3-carboxylic acid. The goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and optimize this transformation, ensuring high yields of the desired product while minimizing byproduct formation.

The synthesis of specifically substituted indazoles, such as 5-bromo-1H-indazole-3-carboxylic acid, is a critical step in the development of numerous pharmaceutical agents.[1][2][3] However, the inherent reactivity of the indazole ring system often leads to a mixture of products, complicating purification and reducing overall yield. This guide addresses the most common issues encountered during this process and provides robust solutions.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses the fundamental principles governing the reaction's outcome. Understanding why byproducts form is the first step toward preventing them.

Q1: Why is the indazole-3-carboxylic acid ring system susceptible to multiple side reactions during bromination?

A: The challenge arises from a combination of factors inherent to the molecule's structure:

  • Multiple Reactive Sites: The indazole scaffold is an electron-rich heterocyclic system. While the C3-carboxylic acid group is electron-withdrawing and deactivates the pyrazole ring, the fused benzene ring remains susceptible to electrophilic aromatic substitution. The primary sites for bromination are the C5 and C7 positions. This can lead to the formation of regioisomeric byproducts.[4][5]

  • Risk of Over-Bromination: The mono-brominated product is still electron-rich enough to potentially react with a second equivalent of the brominating agent, leading to di-brominated species (e.g., 5,7-dibromo-1H-indazole-3-carboxylic acid) if reaction conditions are not carefully controlled.[6]

  • Substituent Instability: The carboxylic acid group at the C3 position can be labile under certain conditions. Harsh temperatures or prolonged exposure to acidic media can cause decarboxylation, resulting in the formation of bromo-indazole, a non-acidic byproduct that can complicate purification.[7][8]

Q2: What are the most common byproducts I should monitor for, and how can I identify them?

A: Vigilant monitoring of your reaction by TLC or LC-MS is critical. You should primarily look for the species summarized in the table below.

Byproduct TypeStructureIdentification MethodCommon Cause
Dibromination 5,7-dibromo-1H-indazole-3-carboxylic acidMass spectrometry (distinct M+2 and M+4 isotopic pattern for Br₂)Excess brominating agent, high temperature
Regioisomer 7-bromo-1H-indazole-3-carboxylic acid¹H NMR (different aromatic splitting pattern), difficult to separate by chromatographyInherent electronic effects, reaction conditions
Decarboxylation 5-bromo-1H-indazoleMass spectrometry (loss of CO₂ mass), significant change in polarity (TLC/HPLC)High reaction temperature, prolonged reaction time in acidic media[7]

Q3: How does my choice of brominating agent impact selectivity and byproduct formation?

A: The brominating agent is arguably the most critical variable. While elemental bromine (Br₂) is traditional, modern reagents offer significant advantages in control and safety.

Brominating AgentProsConsBest For
Bromine (Br₂) Inexpensive, highly reactiveHighly toxic, volatile, corrosive, can be less selective, leading to over-bromination[9]Cost-sensitive, large-scale reactions where conditions are highly optimized
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, generally more selectiveCan require a radical initiator or catalyst for some substrates, byproduct (succinimide) must be removedGeneral purpose, provides a good balance of reactivity and selectivity[10][11]
DBDMH Stable, non-corrosive solid, safe to handle, often highly selective[12][13]More expensive than Br₂ or NBSReactions where high selectivity and safety are paramount; minimizing over-bromination[9]

Section 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to help you diagnose and solve specific experimental issues.

Problem: My crude LC-MS analysis shows a significant peak corresponding to a di-brominated product.

  • Underlying Cause: This is a classic sign of over-reaction. Either too much brominating agent was used, or the reaction conditions (temperature, time) were too forcing, causing the mono-brominated product to react further.

  • Causality-Based Solution:

    • Verify Stoichiometry: The most common error is an excess of the brominating agent. Recalculate your molar equivalents. Aim for 1.0-1.1 equivalents for mono-bromination. If using liquid bromine, ensure your measurement is precise, as its density can vary with temperature.

    • Control Reagent Addition: Instead of adding the brominating agent all at once, add it dropwise as a solution at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Reduce Temperature: Lowering the reaction temperature by 10-20 °C can dramatically decrease the rate of the second bromination relative to the first, improving selectivity.

Problem: I'm observing a significant amount of a less polar, UV-active byproduct that I suspect is decarboxylated material.

  • Underlying Cause: The C-C bond between the indazole C3 position and the carboxylic acid is breaking. This is almost always induced by excessive thermal energy, especially in the presence of a strong acid like HBr, which is a byproduct of reactions using Br₂.[7]

  • Causality-Based Solution:

    • Lower the Reaction Temperature: This is the most effective solution. While many procedures cite temperatures of 90-120 °C, decarboxylation becomes significant in this range.[9][14] Attempt the reaction at a lower temperature (e.g., 60-70 °C), accepting that a longer reaction time may be necessary.

    • Switch to a Milder Reagent: Consider using NBS or DBDMH, which can often achieve bromination under less acidic and thermally demanding conditions, thereby preserving the carboxyl group.[12][13]

    • Buffer the Reaction: In protocols using Br₂ in acetic acid, the addition of a buffer like sodium acetate can scavenge the HBr byproduct, reducing the overall acidity of the medium and suppressing decarboxylation.[11]

Problem: My ¹H NMR spectrum is complex, suggesting a mixture of 5-bromo and 7-bromo regioisomers.

  • Underlying Cause: While the C5 position is generally favored, the C7 position is also activated towards electrophilic attack. The ratio of C5 to C7 substitution can be influenced by solvent polarity and steric hindrance.

  • Causality-Based Solution:

    • Solvent Screening: The polarity of the solvent can influence the stability of the transition state for attack at each position. While acetic acid is common, experimenting with less polar solvents like dichloromethane (DCM) or a mixture may alter the isomeric ratio.

    • Purification Strategy: Unfortunately, regioisomers can be very difficult to separate. Meticulous column chromatography with a shallow solvent gradient is often required. Alternatively, recrystallization from a carefully chosen solvent system may selectively precipitate one isomer.

Section 3: Visualizing Reaction & Troubleshooting Pathways

To provide a clearer picture, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental challenges.

reaction_pathway cluster_main Desired Reaction Pathway cluster_byproducts Competing Byproduct Pathways start Indazole-3-Carboxylic Acid target This compound start->target  + Br⁺ (Controlled) start->target byproduct1 5,7-Dibromo-indazole- 3-carboxylic acid target->byproduct1  + Br⁺ (Excess Reagent, High Temp) byproduct2 5-Bromo-1H-indazole (Decarboxylated) target->byproduct2  Δ, H⁺ (High Temp)

Caption: Reaction pathways in the bromination of indazole-3-carboxylic acid.

troubleshooting_workflow start Analyze Crude Reaction (TLC, LC-MS) p1 Major Byproduct: Di-brominated Species? start->p1 Check MS p2 Major Byproduct: Decarboxylated Species? start->p2 Check Polarity/MS p3 Poor Regioselectivity? start->p3 Check NMR s1 Reduce Br⁺ Stoichiometry Add Reagent Dropwise Lower Temperature p1->s1 Yes p1->p2 No end Achieved High Purity Product s1->end s2 Lower Reaction Temperature Use Milder Reagent (NBS/DBDMH) Add Buffer (NaOAc) p2->s2 Yes p2->p3 No s2->end s3 Screen Solvents Optimize Purification (Chromatography/Recrystallization) p3->s3 Yes p3->end No/Resolved s3->end

Caption: Troubleshooting workflow for optimizing the bromination reaction.

Section 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies designed to maximize the yield of the desired this compound.

Protocol A: Controlled Bromination with Br₂ in Acetic Acid

This method is based on established procedures and is effective when executed with precision.[2][14]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material).

  • Heating: Heat the suspension to 120 °C until a clear solution is formed, then cool the solution to 90 °C.

  • Reagent Preparation: In a separate, sealed vial, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL per 0.63 mL of Br₂).

  • Controlled Addition: Add the bromine solution dropwise to the reaction mixture at 90 °C over 15-20 minutes. A color change from dark red to orange/yellow should be observed.

  • Reaction: Maintain the reaction at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the solution to room temperature and pour it into a beaker of ice water with stirring.

  • Isolation: Stir the resulting slurry for 15-30 minutes. Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.[14]

Protocol B: High-Selectivity Bromination with DBDMH and Ultrasound

This modern approach leverages a safer reagent and physical activation to achieve a rapid and clean transformation, significantly reducing the risk of thermal degradation.[9][12][13]

  • Setup: To a thick-walled glass tube, add indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq), and sodium carbonate (2.0 eq).

  • Solvent: Add ethanol (approx. 10 mL per 0.2 mmol of indazole).

  • Sonication: Place the sealed tube in an ultrasonic bath operating at 40 kHz / 50 W.

  • Reaction: Maintain the reaction temperature at 40 °C and sonicate for 30 minutes. The reaction is typically complete within this timeframe.

  • Workup: After the reaction, evaporate the solvent under reduced pressure.

  • Isolation: Purify the residue directly by flash column chromatography to yield the desired 3-bromo-indazole product. (Note: This reference protocol is for C3 bromination of indazole itself but illustrates the mild conditions applicable to related substrates).[9][12][15]

References

  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585.
  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585.
  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • ResearchGate. (n.d.). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
  • RSC Publishing. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Zhang, C., Wei, T., Yu, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1645-1650.
  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6896-6906.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2198-2208.
  • National Center for Biotechnology Information. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry.
  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...
  • ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.

Sources

overcoming poor solubility of 5-bromo-1H-indazole-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its poor solubility in organic solvents. By understanding the underlying chemical principles, you can select the most effective strategy for your specific application.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound is a versatile building block in pharmaceutical research, particularly in the development of novel therapeutic agents.[1] Its structure, featuring a rigid indazole core, a carboxylic acid group, and a bromine atom, contributes to strong intermolecular forces, including hydrogen bonding and π-stacking. These forces lead to a stable crystal lattice, making it difficult for many organic solvents to effectively solvate the molecule, resulting in low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: While broadly challenging, polar aprotic solvents are generally the best starting point. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used. However, complete dissolution may still require heating or other techniques described in this guide. It is crucial to consider the compatibility of these solvents with your downstream reaction conditions.

Q2: I'm observing precipitation when I cool my reaction mixture. What's happening?

A2: This is a common issue related to temperature-dependent solubility. While heating can temporarily increase the amount of dissolved solute, the solution becomes supersaturated. Upon cooling, the solubility limit decreases, causing the compound to precipitate out. To mitigate this, consider using a co-solvent system or forming a more soluble derivative as detailed in the troubleshooting guide.

Q3: Can I use an aqueous base to dissolve the compound and then extract it into an organic solvent?

A3: This is a viable strategy for purification but not for direct use in many organic reactions. By adding an aqueous base (e.g., sodium hydroxide), you deprotonate the carboxylic acid to form a highly water-soluble carboxylate salt.[2] After aqueous workup, you can re-acidify to precipitate the acid. However, this salt form is generally insoluble in non-polar organic solvents.

Troubleshooting Guide: Strategies to Overcome Poor Solubility

This section provides a systematic approach to enhancing the solubility of this compound. The optimal method will depend on your experimental goals, such as the desired final concentration and the constraints of your chemical reaction.

Decision Workflow for Solubility Enhancement

Solubility_Workflow start Start: Poor Solubility Observed strategy Select Initial Strategy start->strategy cosolvency Strategy 1: Co-solvency strategy->cosolvency Non-invasive salt_formation Strategy 2: Salt Formation (for specific applications) strategy->salt_formation Alters ionic state derivatization Strategy 3: Derivatization strategy->derivatization Covalent modification evaluate1 Evaluate Solubility cosolvency->evaluate1 evaluate2 Evaluate Solubility & Compatibility salt_formation->evaluate2 evaluate3 Evaluate Solubility & Reactivity derivatization->evaluate3 success Success: Proceed with Experiment evaluate1->success Sufficient? fail Re-evaluate or Combine Strategies evaluate1->fail Insufficient? evaluate2->success Sufficient? evaluate2->fail Insufficient? evaluate3->success Sufficient? evaluate3->fail Insufficient? fail->strategy

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvency

Principle: Using a mixture of solvents can disrupt the solute-solute interactions more effectively than a single solvent.[3] A small amount of a "good" solvent (like DMSO or DMF) can be added to a "poor" bulk solvent to increase the overall solvating power. The addition of a small amount of water to certain organic solvents has also been shown to remarkably increase the solubility of carboxylic acids.[4][5]

When to Use: This is often the first and least invasive method to try. It is suitable when you need to slightly increase solubility for a reaction without chemically modifying the starting material.

Experimental Protocol: Screening for Effective Co-solvent Systems

  • Preparation: In separate vials, weigh out a small, equal amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a fixed volume of your primary reaction solvent (e.g., 1 mL of THF, Dichloromethane, or Acetonitrile). Note the initial solubility.

  • Co-solvent Titration: Add a co-solvent (e.g., DMSO, DMF, or water) in small increments (e.g., 50 µL). After each addition, vortex the mixture and observe for dissolution.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution at room temperature and upon gentle heating.

  • Selection: Choose the co-solvent system that provides the desired solubility with the minimum amount of co-solvent to avoid significant changes to the reaction medium's properties.

Data Summary: Example Co-solvent Screening

Primary Solvent (1 mL)Co-solventVolume for Dissolution (µL)Observations
Dichloromethane (DCM)DMF> 500Partial solubility, suspension remains
Tetrahydrofuran (THF)DMSO~ 200Dissolves with gentle warming
AcetonitrileWater~ 100Increased solubility observed[4][5]
Strategy 2: Salt Formation

Principle: Converting the carboxylic acid to a salt by reacting it with a base can significantly alter its solubility profile.[2][6] While inorganic salts (e.g., sodium or potassium) increase aqueous solubility, organic amine salts can enhance solubility in organic solvents. The resulting carboxylate anion has different solvation requirements than the neutral acid.

When to Use: This method is useful when the carboxylate salt itself can be used in the subsequent reaction, or as a method for purification. It's important to note that the basicity of the reaction medium will be altered.

Experimental Protocol: Formation of an Organic Soluble Salt

  • Suspension: Suspend this compound (1.0 eq) in a suitable organic solvent (e.g., THF or isopropanol).

  • Base Addition: Add a stoichiometric amount (1.0 eq) of an organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU)) dropwise at room temperature.

  • Stirring: Stir the mixture for 30-60 minutes. A change in the appearance of the solid from a crystalline powder to a more amorphous solid, or complete dissolution, indicates salt formation.

  • Confirmation (Optional): The formation of the salt can be confirmed by techniques like NMR spectroscopy (disappearance of the acidic proton) or by isolating the salt and checking its melting point.

  • Application: The resulting solution or suspension of the salt can be used directly in the next synthetic step.

Considerations for Base Selection:

Organic BasepKa of Conjugate AcidVolatilityNotes
Triethylamine (TEA)~10.7HighCommon, easily removed under vacuum.
DIPEA~11ModerateSterically hindered, less nucleophilic.
DBU~12.5LowStrong, non-nucleophilic base.
Strategy 3: Derivatization

Principle: Covalently modifying the carboxylic acid group, typically by converting it to an ester, can dramatically improve solubility in organic solvents.[7] Esters lack the strong hydrogen-bonding capabilities of carboxylic acids, making them more compatible with a wider range of organic solvents. The ethyl ester of this compound, for instance, is described as a white crystalline powder with better compatibility with various solvents.[8]

When to Use: This is the most robust method for achieving high solubility in common organic solvents. It is ideal when the carboxylic acid functionality is not directly required for the subsequent reaction, or when the ester can be easily hydrolyzed back to the acid at a later stage.

Experimental Protocol: Fischer Esterification to Form the Methyl Ester

  • Suspension: Suspend this compound in methanol (MeOH). The exact volume will depend on the scale, but a 10-20 fold excess (v/w) is a good starting point.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise at 0 °C.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo. The crude product can be purified by column chromatography or recrystallization.

Workflow for Derivatization

Derivatization_Workflow start Suspend Acid in Alcohol (e.g., MeOH) add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete workup Workup & Neutralization monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Purify Product extract->purify end Obtain Soluble Ester Derivative purify->end

Caption: Step-by-step workflow for ester derivatization.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges posed by this compound, enabling its successful use in a wide array of synthetic and drug discovery applications.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. [Link]
  • Chemistry LibreTexts. (2021, May 22). 2.
  • Al-Ghaban, D. A. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • UNT Digital Library.
  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Wikipedia. Cosolvent. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. [Link]
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
  • University of Calgary. Solubility of Organic Compounds. [Link]
  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2919-2940. [Link]

Sources

preventing decarboxylation of 5-bromo-1H-indazole-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Decarboxylation During Synthesis

Welcome to the technical support center for 5-bromo-1H-indazole-3-carboxylic acid. As Senior Application Scientists, we understand the critical role this intermediate plays in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and other drug candidates.[1][2] However, its utility is often challenged by a common and frustrating side reaction: decarboxylation.

This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent the premature loss of the C3-carboxylic acid group, ensuring the integrity and yield of your target compounds.

Frequently Asked Questions: Understanding the Problem

Q1: What is decarboxylation and why is this compound susceptible to it?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of the unwanted byproduct 5-bromo-1H-indazole.[3]

The susceptibility of indazole-3-carboxylic acids to this reaction is rooted in the electronic nature of the heterocyclic ring system. The indazole nucleus can stabilize the intermediate formed during the C-C bond cleavage, thereby lowering the activation energy required for CO₂ loss. This process is often accelerated by heat, harsh acidic or basic conditions, and certain reagents.[4][5]

Q2: What primary factors trigger decarboxylation in my reactions?

Answer: There are three main culprits that promote unwanted decarboxylation:

  • Elevated Temperatures: This is the most common cause. Many standard protocols, especially for amide bond formation, involve heating to drive the reaction to completion. However, for this molecule, temperatures above room temperature significantly increase the rate of decarboxylation.[6][7] Thermal decomposition can lead to the release of CO₂ and other gases.[8]

  • Harsh pH Conditions: Both strong acids and bases can catalyze the decarboxylation of heteroaromatic carboxylic acids.[9][10] The specific mechanism can vary, but protonation or deprotonation of the indazole ring can destabilize the molecule and facilitate the loss of the carboxyl group.

  • Prolonged Reaction Times: Even at moderate temperatures, allowing a reaction to proceed for an extended period (e.g., overnight when it could be finished in hours) provides more opportunity for the decarboxylation side reaction to occur.

Q3: How can I confirm that decarboxylation is the source of my low yield?

Answer: The most direct method is to look for the byproduct, 5-bromo-1H-indazole. You can typically identify this using:

  • Thin Layer Chromatography (TLC): The decarboxylated byproduct will be significantly less polar than the starting carboxylic acid and will have a much higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. You will observe a mass peak corresponding to 5-bromo-1H-indazole (C₇H₅BrN₂, approx. M.W. 196/198) alongside your desired product and remaining starting material.

Troubleshooting Guide: Addressing Decarboxylation in Real-Time

This section provides a systematic approach to diagnosing and solving decarboxylation issues encountered during common synthetic procedures.

Scenario: Low Yield in an Amide Coupling Reaction

You are attempting to synthesize a 5-bromo-1H-indazole-3-carboxamide, but the yield is poor, and you detect a significant amount of 5-bromo-1H-indazole in your crude reaction mixture.

G start Problem: Low Yield of Desired Amide check_byproduct Analyze Crude Mixture by LC-MS: Is 5-bromo-1H-indazole present? start->check_byproduct decarbox_yes Decarboxylation Confirmed check_byproduct->decarbox_yes Yes decarbox_no Other Issue: - Incomplete activation - Poor amine nucleophilicity - Reagent degradation check_byproduct->decarbox_no No solution_header Primary Root Cause: Excessive Thermal Stress decarbox_yes->solution_header solution1 Reduce Reaction Temperature: - Activate acid at 0 °C - Allow to warm to RT slowly - Avoid heating solution_header->solution1 solution2 Optimize Coupling Reagents: - Switch to HATU or HOBt/EDC - Avoid reagents requiring heat solution_header->solution2 solution3 Minimize Reaction Time: - Monitor closely by TLC/LC-MS - Quench immediately upon completion solution_header->solution3

Caption: Troubleshooting workflow for decarboxylation.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution
Low Amide Yield & Byproduct Formation High Reaction Temperature: Using standard coupling conditions (e.g., heating at 40-60 °C).Activate the carboxylic acid at 0 °C and allow the reaction to proceed at room temperature. Avoid active heating.[11]
Inefficient Acid Activation: Using a weak coupling agent that requires harsh conditions to work.Use a more potent coupling agent like HATU or HOBt/EDC, which are effective at lower temperatures.[12]
Prolonged Reaction Time: Letting the reaction run overnight unnecessarily.Monitor the reaction progress every 1-2 hours by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Basic Conditions: Using an excess of a strong, non-hindered base.Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine.[11][13]

Preventative Protocols & Best Practices

Instead of troubleshooting, the best approach is to prevent decarboxylation from the start. Below are optimized protocols for common transformations.

Protocol 1: Optimized Low-Temperature Amide Coupling

This protocol utilizes 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), a common and effective coupling system that can be run at low temperatures to minimize decarboxylation.[11][14]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N-methylmorpholine (2.2 eq) or DIPEA (3.0 eq) dropwise, ensuring the temperature remains at 0 °C.[11]

  • Activation: Stir the mixture at 0 °C for 15-20 minutes to form the activated HOBt ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography.

G cluster_desired Desired Pathway: Amide Formation cluster_undesired Undesired Pathway: Decarboxylation Activated_Ester Activated Ester Intermediate Amine_Attack Tetrahedral Intermediate Activated_Ester->Amine_Attack + Amine (R-NH2) Room Temp Amide_Product Desired Amide Product Amine_Attack->Amide_Product Activated_Ester_Heat Activated Ester Intermediate Decarboxylation C-C Bond Cleavage Activated_Ester_Heat->Decarboxylation Heat (>40°C) or Prolonged Time Byproduct 5-bromo-1H-indazole (Byproduct) Decarboxylation->Byproduct - CO2 Start 5-bromo-1H-indazole- 3-carboxylic acid Activator + EDC / HOBT @ 0°C Start->Activator Activator->Activated_Ester

Caption: Competing reaction pathways for the activated acid.

Protocol 2: Esterification as a Protective Strategy

If subsequent reaction steps require conditions known to cause decarboxylation (e.g., high heat or strong base), it is wise to first protect the carboxylic acid as an ester. Methyl or ethyl esters are common choices as they are generally stable and can be hydrolyzed later.[15][16] The ethyl ester of this compound is a stable, crystalline solid that can be used in various downstream applications.[2]

Step-by-Step Methodology (Fischer Esterification):

  • Suspension: Suspend this compound (1.0 eq) in a suitable alcohol (e.g., ethanol for the ethyl ester).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).

  • Heating: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC/LC-MS). Note: While heating is required here, the ester product is thermally stable. The risk of decarboxylation is highest for the free acid.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify by recrystallization or flash column chromatography to obtain the pure ester, which can be carried forward to subsequent reactions.

By converting the thermally labile carboxylic acid to a more robust ester, you can perform other necessary transformations on your molecule with a much lower risk of decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under controlled basic conditions as a final step, if required.

References
  • Google Patents.
  • ResearchGate. Studies in the indazole series.
  • National Institutes of Health (NIH).
  • ResearchGate.
  • ACS Publications.
  • PubMed. Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. [Link]
  • Royal Society of Chemistry. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. [Link]
  • MDPI. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
  • SciSpace.
  • Der Pharma Chemica.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Protective Groups. [Link]
  • RSC Publishing.
  • News-Medical.net. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • Wikipedia. Protecting group. [Link]
  • ResearchGate. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. [Link]
  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubMed.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Growing Science.
  • ResearchGate. (PDF)
  • Dialnet.
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • MDPI. Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). [Link]
  • ResearchGate. (PDF)
  • National Institutes of Health (NIH). Freezing of Aqueous Carboxylic Acid Solutions on Ice. [Link]
  • ACS Publications.

Sources

Technical Support Center: Amide Coupling of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amide coupling of 5-bromo-1H-indazole-3-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common and nuanced challenges in this specific transformation, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a valuable building block in medicinal chemistry, with its derivatives showing promise in various therapeutic areas.[1] The amide coupling of this substrate, while a standard transformation, presents a unique set of challenges due to the electronic properties of the indazole ring, the presence of a nucleophilic N-H, and the bromo substituent. This guide will dissect the potential side reactions and provide robust solutions to navigate them effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the amide coupling of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Amide

Question: My amide coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I improve it?

Answer: Low yields in this specific amide coupling can stem from several factors, often related to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[2]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by the amine.[2]

    • Solution: Ensure you are using a sufficiently reactive coupling reagent. For heteroaromatic carboxylic acids like this, uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than carbodiimides like EDC.[3] Always use fresh, high-quality coupling reagents. A general protocol using HATU involves pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[2]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]

    • Solution: Employ a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) , to neutralize any acid present and facilitate the reaction.[4] A typical stoichiometry is 2-3 equivalents of the base.

  • Poor Solubility: this compound has limited solubility in some common organic solvents, which can hinder the reaction.

    • Solution: N,N-Dimethylformamide (DMF) is often the solvent of choice due to its excellent solvating properties for polar substrates.[4] If solubility remains an issue, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.

  • Steric Hindrance: If either your amine or the indazole is sterically bulky, the reaction rate can be significantly reduced.[2]

    • Solution: In cases of severe steric hindrance, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive and can overcome steric barriers.[2]

Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight

Question: I am observing a significant byproduct in my reaction that has a molecular weight corresponding to the acylation of my starting material. What is this and how can I prevent it?

Answer: This is a classic side reaction involving the indazole ring itself. The N-H proton of the 1H-indazole is acidic and the nitrogen can act as a nucleophile, leading to N-acylation . This results in the formation of a dimeric-type byproduct where one molecule of this compound has acylated the N1 or N2 position of another molecule.

Mechanism of N-Acylation Side Reaction:

G cluster_0 Carboxylic Acid Activation cluster_1 Competitive Nucleophilic Attack Indazole-COOH 5-Bromo-1H-indazole- 3-carboxylic acid ActivatedEster Activated Ester Intermediate Indazole-COOH->ActivatedEster + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster DesiredAmide Desired Amide Product ActivatedEster->DesiredAmide + Amine (Desired Path) NAcylatedByproduct N-Acylated Byproduct ActivatedEster->NAcylatedByproduct + Indazole N-H (Side Reaction) Amine Desired Amine (R-NH2) Indazole-NH Another Molecule of This compound (N-H)

Caption: Competitive pathways in the amide coupling of this compound.

Troubleshooting N-Acylation:

  • Order of Addition is Crucial: To favor the desired reaction, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures that the highly reactive activated intermediate is readily quenched by the intended nucleophile.

  • Control Stoichiometry: Avoid using a large excess of the carboxylic acid. A slight excess of the amine (1.1-1.2 equivalents) can help to outcompete the indazole N-H as the nucleophile.

  • Choice of Base: The choice of base can influence the regioselectivity of N-alkylation (and by extension, N-acylation). While not extensively studied for N-acylation during amide coupling, in N-alkylation reactions, strong bases like sodium hydride (NaH) in THF tend to favor substitution at the N1 position, while weaker bases like potassium carbonate in DMF can lead to more of the N2 isomer.[5] For amide coupling, a hindered, non-nucleophilic base like DIPEA is generally recommended to minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I am struggling to separate my desired amide from the byproducts, especially the unreacted carboxylic acid and coupling agent residues.

Answer: Purification can indeed be challenging. A combination of aqueous workup and chromatography is typically required.

Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl or 10% KH₂PO₄) to remove excess amine and base, followed by a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification.

      • Eluent System: A gradient elution is often effective. Start with a less polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For more polar amides, a system of dichloromethane/methanol might be necessary. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your product.[6]

      • Separating N-Acylated Byproduct: The N-acylated byproduct is typically less polar than the desired amide (if the amine used is polar) and should elute earlier from the column. Careful fractionation is key.

  • Recrystallization:

    • If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: Screen for a solvent or solvent system in which your product is soluble when hot but sparingly soluble at room temperature. Common choices include ethanol, ethyl acetate/hexane, or acetone/hexane.[6][7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: While many coupling reagents can be effective, HATU and other uronium/aminium salts (like HBTU) are highly recommended, especially for challenging substrates like heteroaromatic carboxylic acids.[3] They are generally more reactive and can lead to higher yields and faster reaction times compared to carbodiimides. Phosphonium reagents like PyBOP are also excellent choices.[8]

Coupling Reagent SystemKey AdvantagesCommon Side Reactions
HATU/DIPEA High reactivity, fast reactions, good for hindered substrates.Can react with nucleophilic side chains if not used correctly.
EDC/HOBt Cost-effective, water-soluble byproducts.Formation of N-acylurea byproduct, lower reactivity.
PyBOP/DIPEA High reactivity, less allergenic than HBTU/HATU.Byproducts can be challenging to remove.
SOCl₂ or (COCl)₂ Forms highly reactive acyl chloride.Harsh conditions, not compatible with sensitive functional groups.

Q2: Can the bromine atom at the 5-position cause any side reactions?

A2: Under typical amide coupling conditions (using reagents like HATU, EDC, etc.), the aryl bromide is generally stable and does not participate in side reactions. However, if using palladium-based catalysts for other transformations in the same synthetic sequence, be aware that the C-Br bond can undergo cross-coupling reactions.[2] It is important to choose reaction conditions that are chemoselective for amide bond formation.

Q3: My reaction involves an amino acid. Is there a risk of epimerization?

A3: Yes, if the chiral center of the amino acid is at the α-position to the amine, there is a risk of epimerization, although this is generally less of a concern than when activating a chiral carboxylic acid. To minimize this risk:

  • Use coupling reagents known to suppress racemization, such as those containing an HOBt or HOAt moiety (like HATU).[9]

  • Keep the reaction temperature low (0 °C to room temperature).

  • Avoid using an excessive amount of base.

Q4: How can I definitively distinguish between the N1 and N2 acylated byproducts?

A4: Unambiguous characterization can be achieved using 2D NMR spectroscopy. Specifically, in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of the acyl group attached to N1 will show a correlation to the C7a carbon of the indazole ring. In contrast, if the acyl group is on N2, its protons will show a correlation to the C3 carbon.[10]

Caption: Key HMBC correlations for distinguishing N1 and N2 acylated indazole regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1-1.2 equivalents).

  • Add DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
  • Palladium-Catalyzed Aminations of Aryl Bromides in Water at Room Temperature. (2011).
  • New approaches to amide arylation and alkylation under mild conditions. (2025). American Chemical Society.
  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • REGIOISOMERIC N-ALKYL
  • 5-bromo-1H-indazole. PubChem.
  • 5-bromo-1H-indazole. ChemicalBook.
  • N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. (2025).
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Benchchem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.
  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS.
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2025).
  • Nucleophilicity of Amines, Amino Acids and Pyridines.
  • 53857-57-1|5-Bromo-1H-indazole|BLD Pharm.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025).
  • Structure–Nucleophilicity Relationships for Enamines. (2025).
  • This compound. Chem-Impex.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. (2025).
  • Regioselective n-2 arylation of indazoles.

Sources

Technical Support Center: Optimization of Suzuki Coupling for 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole-3-carboxylic acid. This particular substrate presents unique challenges due to the presence of both a potentially coordinating N-heterocycle and an acidic carboxylic acid moiety. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion regarding the Suzuki coupling of this specific indazole derivative.

Q1: Why is the Suzuki coupling of this compound considered a challenging transformation?

A1: This reaction is challenging due to two primary factors inherent to the substrate's structure:

  • The Carboxylic Acid Group: Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially stabilizing it in an inactive state and hindering the catalytic cycle.[1] Furthermore, the resulting carboxylate salt can have significantly different solubility properties, potentially partitioning out of the organic phase where the catalyst resides, thus slowing or stopping the reaction.[2]

  • The Indazole Ring System: The nitrogen atoms in the indazole ring can act as ligands, coordinating to the palladium center and causing catalyst inhibition or poisoning.[3] This is a common issue with nitrogen-containing heterocycles in cross-coupling chemistry.

Q2: What are the recommended starting conditions for a screening reaction?

A2: For a robust starting point, a catalyst system known for its high activity with heteroaryl halides is recommended.

  • Catalyst/Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos is an excellent choice.[4] These ligands are known to promote the challenging oxidative addition step with heteroaryl halides and can shield the palladium center from coordinating to the indazole nitrogen.[3][4] Using a pre-formed catalyst like SPhos Pd G3 can also ensure a reliable initiation of the catalytic cycle.

  • Base: A moderately strong, non-nucleophilic inorganic base is preferred. Tripotassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices. You will need to use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid.[2]

  • Solvent: A polar, aprotic solvent system is typically effective. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a standard choice.[5] The water helps to dissolve the inorganic base, while the dioxane solubilizes the organic components.

Q3: Should I protect the carboxylic acid group before attempting the coupling?

A3: This is a critical strategic decision with trade-offs.

  • Direct Coupling (No Protection): This approach is more step-economical. However, it requires careful optimization of the base and reaction conditions to overcome the potential inhibition and solubility issues mentioned in A1. Success is possible but may require more extensive screening.

  • Protection Strategy: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling is a common and often more reliable strategy.[6] The ester is inert to the reaction conditions, eliminating the problems associated with the free acid. The desired carboxylic acid can then be regenerated by saponification after the C-C bond has been formed. While this adds two steps to the sequence (esterification and hydrolysis), it can save significant time on optimizing a problematic coupling.

Q4: What are the primary side reactions to anticipate and how can they be minimized?

A4: Three common side reactions can reduce your yield:

  • Protodeboronation: This is the undesired cleavage of the C-B bond on your boronic acid coupling partner, where the boron group is replaced by a hydrogen atom.[3][5] It is often promoted by high temperatures and excess water. To minimize it, use fresh, high-purity boronic acid, avoid overly harsh bases, and keep reaction times as short as possible.[7]

  • Homocoupling: This side reaction results in the formation of dimers of your starting materials (e.g., a bi-indazole from two molecules of the aryl bromide or a bi-aryl from two molecules of the boronic acid).[5][8] The homocoupling of boronic acids is often promoted by the presence of oxygen.[5] Rigorous degassing of your solvent and maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent this.[7]

  • Decarboxylation: Under high heat, the this compound can potentially lose CO₂, leading to the formation of 5-bromo-1H-indazole.[9] If you observe this byproduct, reducing the reaction temperature or using microwave irradiation to shorten the reaction time may be beneficial.[10]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: Palladium precatalyst is old; phosphine ligand has oxidized.[7] 2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[5] 3. Insufficient Inert Atmosphere: Oxygen has deactivated the Pd(0) catalyst.[5][7] 4. Incorrect Base/Solvent: The base is not strong enough to promote transmetalation or is not soluble; reagents are not soluble in the chosen solvent.[11][12] 5. Catalyst Inhibition: The indazole nitrogen or the carboxylate group is poisoning the palladium center.[1][3]1. Use a fresh bottle of palladium catalyst and ligand. Consider using a well-defined, air-stable precatalyst. 2. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[7][13] 3. Ensure thorough degassing of the solvent (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[7] 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O, DMF).[5][14] 5. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to shield the palladium and promote reductive elimination.[4][15] Consider protecting the carboxylic acid as an ester.[6]
Significant Side Products Observed 1. Protodeboronation: High temperature, prolonged reaction time, or overly basic conditions.[7] 2. Homocoupling: Presence of oxygen in the reaction mixture. 3. Dehalogenation: The bromo-indazole is reduced to the parent indazole-3-carboxylic acid. This can occur if a hydride source is present.[5]1. Lower the reaction temperature. Use a milder base like K₃PO₄ or CsF. Monitor the reaction and stop it as soon as the starting material is consumed.[7] 2. Improve the degassing procedure. Ensure all reagents are added under a stream of inert gas. 3. Ensure solvents are anhydrous and pure. Some amine bases or alcohol solvents can be hydride sources under certain conditions.[5]
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The active catalyst is not stable under the reaction conditions for the required time. 2. Solubility Issues: As the reaction proceeds, the product or intermediates may precipitate, or the starting materials may not be fully soluble.[2][11] 3. Insufficient Base: The base is consumed, and the pH drops, slowing the reaction.1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Use a more robust ligand. 2. Try a different solvent or solvent mixture to improve solubility (e.g., DMF, DME, or Toluene/water).[5] Ensure vigorous stirring. 3. Ensure you are using sufficient equivalents of base (typically 2-3 eq.), accounting for the acidic proton on the substrate.[2]
Difficult Product Purification 1. Similar Polarity: The desired product and unreacted starting materials or byproducts have very similar Rf values on TLC.[16] 2. Palladium Contamination: Residual palladium catalyst remains in the product, causing discoloration (often black or gray).[17]1. Screen different solvent systems for column chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane with a small amount of acetic acid to modulate polarity).[16] Consider recrystallization if the product is a solid. 2. After the reaction, filter the mixture through a pad of Celite to remove insoluble palladium black.[17] For trace amounts, consider treatment with a palladium scavenger resin or an activated carbon wash.
Section 3: Visual Workflow and Logic Diagrams

Diagrams created with Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

This diagram outlines the key stages of the experimental process, from initial setup to final product isolation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Weigh Reagents: - this compound - Boronic Acid - Base (e.g., K3PO4) B Add to Oven-Dried Flask A->B D Seal Flask, Evacuate & Backfill with Argon (3x) B->D C Degas Solvent (e.g., Dioxane/Water) E Add Degassed Solvent via Syringe D->E F Add Catalyst/Ligand (e.g., SPhos Precatalyst) E->F G Heat to Reaction Temp (e.g., 80-100 °C) with Stirring F->G H Monitor by TLC/LC-MS G->H I Cool to RT, Filter through Celite H->I J Acidify Aqueous Layer (e.g., with 1M HCl to pH ~3-4) I->J K Extract with Organic Solvent (e.g., Ethyl Acetate) J->K L Dry, Filter, Concentrate K->L M Purify by Column Chromatography or Recrystallization L->M Product Product M->Product

Caption: General experimental workflow for the Suzuki coupling.

Troubleshooting Logic Diagram

This decision tree helps diagnose the root cause of low reaction yields.

G Start Low or No Yield Observed Check_SM Is Starting Material Consumed (TLC/LCMS)? Start->Check_SM Side_Products Are there significant side products? Check_SM->Side_Products Yes Check_Catalyst Is the Catalyst System Active? Check_SM->Check_Catalyst No SM_Consumed Yes Protodeboronation Protodeboronation or Homocoupling Side_Products->Protodeboronation Yes Workup_Issue Product lost during workup? Side_Products->Workup_Issue No Optimize_Conditions Optimize Conditions: - Lower Temperature - Improve Degassing - Change Base Protodeboronation->Optimize_Conditions Check_Workup Review Workup: - Check pH during extraction - Ensure complete extraction Workup_Issue->Check_Workup SM_Not_Consumed No Bad_Catalyst Inactive Catalyst: - Old Reagents - Oxygen Exposure Check_Catalyst->Bad_Catalyst No Wrong_Conditions Suboptimal Conditions: - Wrong Base/Solvent - Temp too low - Catalyst Poisoning Check_Catalyst->Wrong_Conditions Yes Use_Fresh Use Fresh Catalyst/Ligand & Improve Degassing Bad_Catalyst->Use_Fresh Screen_Params Screen Parameters: - Base, Solvent, Ligand, Temp Wrong_Conditions->Screen_Params

Caption: Decision tree for troubleshooting low reaction yields.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the direct coupling of this compound. Note: This should be seen as a starting point; further optimization may be required for your specific boronic acid partner.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Tripotassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Deionized water

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (e.g., 0.25 mmol, 60.2 mg), the arylboronic acid (e.g., 0.3 mmol), and tripotassium phosphate (0.75 mmol, 159 mg).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Under a positive pressure of inert gas, add the solvent to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting indazole (for 0.25 mmol scale, this is 2.5 mL).

  • Catalyst Addition: Briefly remove the septum/cap under a positive flow of inert gas and add the SPhos Pd G3 precatalyst (0.005 mmol, 4.3 mg). Reseal the vessel immediately.

  • Reaction Execution: Place the vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after 1-2 hours. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

    • Filter the biphasic mixture through a small pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.[17]

    • Separate the layers. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. This protonates the product, making it soluble in the organic phase.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the desired product.

Section 5: Key Parameter Summary Table

This table summarizes key variables and provides guidance for optimization.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst (mol%) SPhos Pd G3 (2%)Pd(OAc)₂/SPhos (2%/4%): Good alternative if precatalyst is unavailable. Pd(PPh₃)₄ (5%): A classic catalyst, may require higher temperatures and loadings but can be effective.[10][18] Pd(dppf)Cl₂ (3-5%): Another robust catalyst often used for heteroaryl couplings.[6]
Ligand SPhosXPhos: Similar bulky biaryl phosphine ligand, good for challenging couplings.[4] RuPhos: Another effective ligand from the same class. Triphenylphosphine (PPh₃): Less effective for this substrate class but a simple, inexpensive option to try.
Base (equiv) K₃PO₄ (3)K₂CO₃ (3): A common, effective, and less expensive base.[6] Cs₂CO₃ (2-3): Often provides higher yields due to its greater solubility in organic solvents, but is more expensive.[18] Organic bases (e.g., Et₃N): Generally less effective as they are not strong enough to facilitate formation of the boronate complex efficiently.[14]
Solvent System Dioxane/H₂O (4:1)THF/H₂O: A good alternative to dioxane.[19] DMF or DME: Can be used, especially if solubility is an issue, but require careful degassing.[14] Toluene/H₂O: A less polar option that can sometimes be effective.[11]
Temperature (°C) 90 - 100 °CRoom Temperature: Possible with highly active catalyst systems and reactive coupling partners, but unlikely for this substrate.[20] Microwave (120-140 °C): Can significantly reduce reaction times and sometimes improve yields, minimizing thermal decomposition.[10][21]
References
  • Wikipedia. Suzuki reaction.
  • Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. PharmaChem Intermediate Insights.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis?
  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
  • Reddit r/OrganicChemistry. (2024). Carboxylic acid and Cross Coupling reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition.
  • Roscilli, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. University of York Thesis.
  • Organ, M. G., et al. (2016). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Aiello, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Reddit r/OrganicChemistry. (2018). Suzuki purification problem.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Bagley, M. C., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
  • Ben-Yahia, A., et al. (2013). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). Letters in Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of moving from the bench to production.

Overview of a Common Synthetic Pathway

The synthesis of this compound often involves multi-step sequences that present unique challenges on a larger scale. A frequently employed route starts from an appropriately substituted aniline, proceeds through a diazotization, and then an intramolecular cyclization. Understanding this workflow is key to anticipating and mitigating potential issues.


A [label="Starting Material\n(e.g., 2-Amino-5-bromobenzoic acid derivative)"]; B [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; C [label="Unstable Diazonium Salt\n(Intermediate)"]; D [label="Intramolecular Cyclization\n(Japp-Klingemann type reaction)"]; E [label="Crude Product"]; F [label="Purification\n(Recrystallization)"]; G [label="Final Product\n(this compound)"];

A -> B [xlabel="Step 1"]; B -> C [label="Formation", style=dashed]; C -> D [xlabel="Step 2\n(in-situ)"]; D -> E [xlabel="Step 3"]; E -> F [xlabel="Step 4"]; F -> G [xlabel="Step 5"]; }

Figure 1: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that researchers frequently encounter during the scale-up process in a question-and-answer format.

Q1: My diazotization reaction is sluggish, and the yield of the subsequent cyclization is poor. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in inadequate temperature control and mass transfer limitations.

  • Causality & Explanation: The formation of an aromatic diazonium salt is a highly exothermic reaction that generates an intermediate with limited thermal stability.[1][2] On a lab scale, a simple ice bath provides sufficient cooling. However, in a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal less efficient. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will rapidly decompose, leading to nitrogen gas evolution, pressure buildup, and the formation of phenol impurities, all of which kill your yield.[1][2][3]

  • Troubleshooting Steps:

    • Ensure Strict Temperature Control: Utilize a properly sized reactor with a jacketed cooling system and an efficient overhead stirrer. Monitor the internal reaction temperature, not just the jacket temperature.

    • Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture. This prevents localized "hot spots" and minimizes the release of NOx gases into the headspace.

    • Verify Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicate purification.[4] It is crucial to test for excess nitrous acid using starch-iodide paper and quench if necessary.[4]

    • Confirm Starting Material Purity: Impurities in the initial aniline can interfere with the diazotization. Ensure the starting material meets specifications before beginning.

Q2: During the cyclization step, I'm observing an increase in impurities that were not present or were negligible at the lab scale. Why is this happening?

Answer: The appearance of new impurities on scale-up often points to issues with mixing, longer reaction times, and localized heating.

  • Causality & Explanation: Large-scale reactors can have inefficient mixing zones, leading to non-homogeneous reaction conditions. This can cause localized areas of high reagent concentration or temperature, promoting side reactions like dimerization or decomposition. For instance, in some indazole syntheses, diazonium intermediates can couple with unreacted starting material if not consumed quickly.[1]

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the agitator speed and design are sufficient to maintain a homogeneous mixture. Poor mixing can be a significant issue.

    • Analytical Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress and impurity profile in real-time. This allows you to identify when the reaction is complete and prevent the formation of degradation products from extended heating.

    • Control Addition Rates: Just as with diazotization, the rate of addition for any reagents in the cyclization step should be carefully controlled to maintain the desired reaction temperature and concentration profile.


Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Was Temp < 5°C\nduring Diazotization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixing [label="Is Agitation Efficient\nfor Vessel Size?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Starting Material Purity\nConfirmed by Analysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

TempHigh [label="Root Cause:\nDiazonium Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; MixingPoor [label="Root Cause:\nLocalized Hot Spots/\nSide Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; PurityLow [label="Root Cause:\nInterfering Impurities", fillcolor="#F1F3F4", fontcolor="#202124"];

ActionTemp [label="Action:\nImprove Cooling Efficiency,\nSlow NaNO₂ Addition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionMixing [label="Action:\nIncrease Agitator Speed,\nConsider Baffle Use", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionPurity [label="Action:\nRe-purify Starting Material\nor Source New Batch", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTemp; CheckTemp -> TempHigh [label="No"]; CheckTemp -> CheckMixing [label="Yes"];

CheckMixing -> MixingPoor [label="No"]; CheckMixing -> CheckPurity [label="Yes"];

CheckPurity -> PurityLow [label="No"];

TempHigh -> ActionTemp; MixingPoor -> ActionMixing; PurityLow -> ActionPurity; }

Figure 2: Decision tree for troubleshooting low product yield.

Q3: The final product is difficult to purify by recrystallization, and I'm struggling to meet the required purity specifications. What can I do?

Answer: Purification issues on a larger scale often stem from the solvent choice and the physical properties of the crude solid.

  • Causality & Explanation: A solvent system that works for a 1-gram recrystallization may not be optimal for 1 kilogram. On a large scale, slow cooling is harder to achieve, which can lead to the crashing out of impurities along with the product. The physical form of the crude solid (e.g., fine particles vs. large crystals) can also affect dissolution and filtration efficiency. Furthermore, different preparation methods can result in different polymorphs of the product, which may have varying solubilities.[5]

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screen to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved. Consider mixed solvent systems.

    • Controlled Cooling Profile: Implement a programmed, slow cooling ramp for the crystallization process. This encourages the growth of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Consider an Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble. This can sometimes provide better purity.

    • Charcoal Treatment: If colored impurities are an issue, a hot filtration over activated charcoal can be effective at removing them before crystallization.

Frequently Asked Questions (FAQs)

  • What are the primary safety hazards I should be aware of when scaling up this synthesis? The most significant hazard is the diazonium salt intermediate.[6] Solid diazonium salts can be shock-sensitive and explosive.[2][4] Never isolate the diazonium salt. It must be generated and used in-situ.[1] The reaction also involves the evolution of nitrogen gas, so the reactor must be properly vented to avoid pressure buildup.[1][2]

  • Are there alternative synthetic routes that are more amenable to scale-up? Yes, several routes exist. One common alternative is the direct bromination of indazole-3-carboxylic acid.[7][8] This avoids the hazardous diazonium intermediate but requires handling elemental bromine, which has its own safety protocols. Another approach involves the nitrosation of indole derivatives.[9] The choice of route depends on the cost of starting materials, available equipment, and safety infrastructure.

  • What are the most critical process parameters (CPPs) to monitor? Based on common issues, the following CPPs are critical:

    • Temperature: During diazotization and any exothermic steps.

    • Addition Rates: For all key reagents to control reaction exotherms and concentration.

    • Agitation Speed: To ensure homogeneity.

    • Reaction Time: Monitored by IPCs to maximize yield and minimize impurity formation.

Illustrative Experimental Protocol (Lab Scale)

This protocol describes the bromination of indazole-3-carboxylic acid, an alternative and often safer route for this molecule.

Synthesis of this compound from Indazole-3-carboxylic acid [7]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Bromine Addition: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the reaction mixture at 90 °C over 15 minutes.

    • Scale-Up Note: The addition of bromine is exothermic. On a larger scale, this addition must be carefully controlled to maintain the temperature at 90 °C.

  • Reaction: Maintain the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or HPLC.[7][10]

  • Work-up: After the reaction is complete, cool the solution to room temperature.

  • Precipitation: Pour the reaction mixture into ice water (200 mL) and stir for 15 minutes. A white solid will precipitate.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at room temperature.

  • Result: This procedure typically yields this compound as a white solid (approx. 1.30 g, 87.5% yield).[7]

Data Summary: Comparison of Reaction Conditions

The choice of reaction solvent and temperature can significantly impact reaction time and impurity profiles. The table below provides a hypothetical comparison for process optimization.

ParameterCondition ACondition BCondition C
Solvent Glacial Acetic AcidAcetonitrileDichloromethane
Temperature 90 °C80 °C (Reflux)40 °C (Reflux)
Reaction Time 16 hours[7]24 hours> 48 hours (incomplete)
Key Impurity Over-bromination (<1%)Unreacted SM (>5%)Minimal conversion
Yield ~88%[7]~75%< 20%
Notes Proven literature method.Slower reaction, potential for incomplete conversion.Not effective.

References

  • Guidechem. (n.d.). How to prepare this compound?.
  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis.
  • Jereb, G., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • Malig, T. C., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Anderson, K. W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • ChemicalBook. (2025). This compound | 1077-94-7.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC - NIH.
  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Chem-Impex. (n.d.). This compound ethyl ester.
  • ResearchGate. (n.d.). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • RSC Publishing. (2018).
  • Chem-Impex. (n.d.). This compound.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • BLD Pharm. (n.d.). 1077-94-7|this compound|BLD Pharm.

Sources

Understanding the Stability of 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs concerning the stability and degradation of 5-bromo-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested protocols to empower you to anticipate, identify, and resolve experimental challenges.

This compound is a heterocyclic compound featuring a bicyclic indazole core. The stability of this molecule is governed by the interplay of its aromatic indazole ring and its two key functional groups: the carboxylic acid and the bromine substituent. The indazole ring itself, an aromatic system, is generally stable.[1] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[1][2] However, the molecule is susceptible to degradation under specific environmental pressures, including heat, light, oxidation, and extreme pH conditions.[3][4][5]

Key Degradation Pathways

Understanding the likely degradation routes is the first step in preventing and troubleshooting stability issues. The primary pathways are:

  • Thermal Degradation (Decarboxylation): The carboxylic acid group is the most common site of thermal decomposition. At elevated temperatures, the molecule can undergo decarboxylation, leading to the loss of carbon dioxide (CO₂) and the formation of 5-bromo-1H-indazole.[6][7][8][9] This is a critical consideration during experiments involving heat, such as refluxing or sample preparation for certain analytical techniques.

  • Oxidative Degradation: The electron-rich indazole ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[10][11] This can lead to the formation of N-oxides or other oxidized species, altering the compound's structure and activity.

  • Photodegradation: Aromatic compounds containing bromine can be sensitive to light, particularly UV radiation.[12][13] Energy from light can induce the cleavage of the carbon-bromine bond, leading to debromination or the formation of radical species that can participate in secondary reactions.

  • Hydrolytic Degradation (pH-Dependent): While generally stable across a range of pH values, extreme acidic or basic conditions can potentially stress the indazole ring. The most significant effect of pH, however, is on the compound's solubility and the state of the carboxylic acid group.

cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Light) parent This compound thermal_product 5-bromo-1H-indazole + CO2 parent->thermal_product Decarboxylation oxidative_product Oxidized Indazole Species (e.g., N-oxides) parent->oxidative_product Ring Oxidation photo_product 1H-indazole-3-carboxylic acid (Debromination) parent->photo_product Debromination

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing an unexpected peak in my HPLC/LC-MS analysis that grows over time. What is it and how can I identify it?

A: The appearance of a new peak is a classic sign of sample degradation. The identity of the degradant depends on the conditions your sample was exposed to. The most common culprits are thermal, photolytic, or oxidative degradation.

  • Causality Check:

    • Heat Exposure: Was your sample heated, stored at room temperature for a long period, or analyzed using a high-temperature GC inlet? If so, the unknown peak is likely the decarboxylated product, 5-bromo-1H-indazole.[6][8]

    • Light Exposure: Have your solutions or solid samples been left on the benchtop exposed to ambient or UV light? This could indicate photolytic degradation, potentially leading to a debrominated product.[13]

    • Air/Oxidant Exposure: Were your solutions prepared in non-degassed solvents or stored for long periods without an inert atmosphere? This suggests oxidative degradation of the indazole ring.[10]

Self-Validating Protocol: Forced Degradation Study

To definitively identify the unknown peak, you must perform a forced degradation (or stress testing) study. This involves intentionally degrading the compound under controlled conditions to see if you can reproduce the unknown peak.[3][4]

cluster_stress Stress Conditions start Pure Compound Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C in solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze all samples by LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare degradant peaks to unknown peak in experimental sample analysis->compare

Caption: Workflow for a forced degradation study to identify unknown peaks.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Aliquot for Stressing: Distribute the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored at -20°C in the dark.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot (final concentration 0.1 M HCl). Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C.

    • Photostability: Expose an aliquot in a quartz cuvette or clear vial to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[14]

  • Analysis: Analyze the stressed samples, the control, and your original experimental sample by a stability-indicating HPLC or LC-MS method.

Q2: My compound won't dissolve in my desired solvent system. How can I improve its solubility?

A: The limited solubility of this compound in neutral aqueous or nonpolar organic solvents is due to the protonated state of its carboxylic acid group. Solubility is highly pH-dependent.

  • Causality: In acidic or neutral conditions (pH < ~4), the carboxylic acid group (-COOH) is protonated and neutral, leading to lower aqueous solubility. By raising the pH above its pKa, the group deprotonates to form a carboxylate salt (-COO⁻), which is an ion and therefore significantly more soluble in polar solvents like water.

Protocol for Solubility Optimization:

  • Solvent Screening: Test solubility in common laboratory solvents. It is likely soluble in polar aprotic solvents like DMSO and DMF.

  • Aqueous pH Adjustment:

    • For aqueous solutions, prepare a slurry of the compound in water.

    • Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate solution, dropwise while stirring.

    • Monitor the slurry; the compound should dissolve as the pH increases and the carboxylate salt is formed.

    • Caution: Avoid excessively high pH, which could promote other degradation pathways over time. Aim for a pH between 7 and 9 for initial dissolution.

  • Buffered Solutions: For cell-based assays or other pH-sensitive experiments, dissolve the compound in a small amount of DMSO first, then dilute this concentrated stock into your final buffered aqueous medium (e.g., PBS). Ensure the final DMSO concentration is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid this compound? A: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[15] It should be kept in a cool, dark, and dry place.[15] For maximum stability, storage at low temperatures (-20°C) is recommended.

Q: What is the best way to prepare and store a stock solution? A: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. For storage, divide the stock solution into smaller, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture and to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q: Is this compound sensitive to normal laboratory light? A: Yes, as a bromo-aromatic compound, it has the potential to be photosensitive.[13] It is a best practice to minimize its exposure to direct sunlight and strong artificial light.[16] Use amber vials for solutions and cover flasks with aluminum foil during reactions or when left on a benchtop.

Q: What are the primary degradation products I should expect under different forced degradation conditions? A: The following table summarizes the most likely outcomes of a forced degradation study, which is a crucial step in developing stability-indicating analytical methods.[4]

Stress ConditionPrimary Degradation PathwayExpected Major Product(s)
Acidic Hydrolysis (e.g., 0.1 M HCl, heat)Generally stable; potential for ring opening only under very harsh, prolonged conditions.Primarily the parent compound.
Basic Hydrolysis (e.g., 0.1 M NaOH, RT)Deprotonation to form the soluble carboxylate salt. The indazole ring is generally stable under mild basic conditions.Parent compound (as carboxylate salt).
Oxidation (e.g., 3% H₂O₂)Oxidation of the nitrogen atoms or the electron-rich ring system.[10]N-oxides and other ring-oxidized species.
Thermal (Heat >80°C)Decarboxylation.[6][7][8]5-bromo-1H-indazole.
Photolytic (UV/Vis Light)Cleavage of the Carbon-Bromine bond.[13]1H-indazole-3-carboxylic acid and potential radical-derived side products.

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.RSC Publishing.
  • SAFETY DATA SHEET - this compound.Fisher Scientific.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Material Safety Data Sheet - this compound.Cole-Parmer.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.Physical Chemistry Chemical Physics.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid?Chemistry Stack Exchange.
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3.DiVA portal.
  • Forced Degrad
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PubMed Central.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • photosubstitution reactions of aromatic compounds.Pure and Applied Chemistry.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.Pharmaceutical Technology.

Sources

distinguishing between N1 and N2 alkylated isomers of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Differentiation

Topic: Distinguishing Between N1 and N2 Alkylated Isomers of 5-bromo-1H-indazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of this compound is a critical step in the synthesis of numerous pharmacologically active compounds. A persistent challenge in this process is the formation of two regioisomers: the N1- and N2-alkylated products. Since the biological activity can be highly dependent on the specific isomer, unambiguous structural confirmation is not just a matter of analytical rigor, but a necessity for meaningful drug development. This guide provides detailed, field-tested answers to common questions and troubleshooting strategies for definitively identifying these isomers.

Frequently Asked Questions (FAQs)

Q1: My alkylation of this compound produced a mixture of isomers. How can I control the regioselectivity to favor one isomer over the other?

A1: Controlling the N1 versus N2 selectivity is a well-documented challenge, as direct alkylation often yields a mixture of both products.[1][2] The outcome is highly dependent on the reaction conditions. The interplay between the base, solvent, and the nature of the alkylating agent dictates the kinetic versus thermodynamic control of the reaction.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5] Reactions that allow for equilibration tend to favor the N1 product.

  • Influence of Base and Solvent: The choice of base and solvent system is paramount.

    • For N1-Selectivity: Strong, non-coordinating bases in non-polar, aprotic solvents often favor N1 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1 selectivity, particularly with electron-withdrawing groups at the C3 position.[3][5] It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-substituent, sterically hindering alkylation at N2.[1]

    • For N2-Selectivity: Conditions that favor kinetic control, such as Mitsunobu reactions, can show a preference for the N2 isomer.[3][4][5] Additionally, polar aprotic solvents like DMF with bases such as potassium carbonate (K₂CO₃) can lead to significant amounts of the N2 product, often resulting in nearly equal mixtures.[6][7]

    • Cesium Effect: Using cesium carbonate (Cs₂CO₃) has been reported to drive high selectivity for the N1 product, possibly through a chelation mechanism.[1][8]

Table 1: Summary of Reaction Conditions for Regioselective Alkylation

BaseSolventAlkylating Agent TypePredominant IsomerRationale / Reference
NaHTHFAlkyl BromideN1 (>99% selective)Thermodynamic control, cation coordination[3][5]
Cs₂CO₃DioxaneAlkyl TosylateN1 (>90% yield)Chelation mechanism proposed[1]
K₂CO₃DMFAlkyl IodideMixture (~1:1 ratio)General conditions, poor selectivity[1][6]
DEAD/PPh₃THFAlcohol (Mitsunobu)N2 (e.g., 2.5:1 N2:N1)Kinetic control[3][4]
Q2: I have a mixture of the N1 and N2 isomers. What are the best starting points for chromatographic separation?

A2: The N1 and N2 isomers generally exhibit different polarities, which allows for their separation by silica gel chromatography (TLC and HPLC). The N2 isomer is often, but not always, the more polar of the two, leading to a lower Retention Factor (Rf) on TLC and a longer retention time in normal-phase HPLC.

  • Thin-Layer Chromatography (TLC): A good starting point for developing a TLC method is a solvent system of ethyl acetate (EtOAc) and hexanes. You can visualize the spots under UV light (254 nm). Start with a 30:70 EtOAc/hexanes mixture and adjust the polarity as needed to achieve a delta Rf of at least 0.1 for clear separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical or preparative HPLC, a normal-phase column (e.g., silica or diol) is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or isopropanol in hexanes is a robust starting point.

    • Expected Elution Order: In many cases, the N1 isomer will elute before the N2 isomer due to its slightly lower polarity. However, this is not a universal rule and depends on the specific alkyl substituent.

Q3: How can I definitively identify my purified product as the N1 or N2 isomer using NMR spectroscopy?

A3: NMR spectroscopy is the most powerful tool for unambiguous isomer identification. A combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments provides definitive proof of structure.[3][4][6]

While exact chemical shifts will vary with the alkyl group and solvent, consistent trends are observed.

  • ¹H NMR: The protons on the benzene portion of the indazole ring (H4, H6, H7) are highly informative. The proton at the H7 position is particularly sensitive to substitution at N1. In the N1 isomer , the alkyl group is in close proximity to H7, causing a noticeable downfield shift for H7 compared to its position in the N2 isomer. Conversely, the 3-H proton in N2 isomers tends to be shielded (appear at a lower frequency) compared to the N1 isomer.[9]

  • ¹³C NMR: The chemical shifts of the bridgehead carbons, C3a and C7a, are key indicators.

Table 2: Typical Diagnostic NMR Chemical Shift Trends (in DMSO-d₆)

NucleusN1-Isomer TrendN2-Isomer TrendRationale
H7 Downfield (higher ppm)Upfield (lower ppm)Deshielding effect from proximity to the N1-alkyl group.
H4 Less affectedMay be slightly deshieldedProximity to the N2-alkyl group.
N-CH₂ Often slightly upfieldOften slightly downfieldThe electronic environment of the "pyrrolic" N1 vs. the "pyridinic" N2 nitrogen differs.
C7a DownfieldUpfieldDirect electronic influence from substitution at N1.
C3a Less affectedMore affectedProximity to the N2 nitrogen.

For unequivocal assignment, 2D NMR is the gold standard. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-bond and through-space correlations, respectively, that are unique to each isomer.[3][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the most common and reliable method.

    • N1 Isomer: You will observe a crucial 3-bond correlation (³JCH) from the protons of the alkyl group's CH₂ attached to the nitrogen (N-CH₂ ) to the C7a carbon of the indazole ring.[3][4]

    • N2 Isomer: You will observe a key 3-bond correlation (³JCH) from the N-CH₂ protons to the C3 carbon of the indazole ring.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of bonding.

    • N1 Isomer: A clear NOE correlation will be seen between the N-CH₂ protons and the H7 proton.[1][8][10]

    • N2 Isomer: An NOE correlation may be observed between the N-CH₂ protons and the H4 proton.

Workflow and Visualization

The following diagram outlines the logical workflow for isomer characterization after synthesis and purification.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Structure Synthesis Alkylation Reaction Purification Column Chromatography Synthesis->Purification H1_NMR ¹H & ¹³C NMR (Initial Hypothesis) Purification->H1_NMR HMBC HMBC (Definitive Proof) H1_NMR->HMBC Check key correlations NOESY NOESY (Confirmation) HMBC->NOESY If ambiguous N1_Isomer N1 Isomer Assigned HMBC->N1_Isomer N2_Isomer N2 Isomer Assigned HMBC->N2_Isomer NOESY->N1_Isomer NOESY->N2_Isomer

Caption: Workflow for Isomer Identification.

HMBC Correlation Diagrams

HMBC cluster_N1 N1 Isomer cluster_N2 N2 Isomer N1_img N1_H N-CH₂ N1_C C7a N1_H->N1_C  ³JCH N2_img N2_H N-CH₂ N2_C C3 N2_H->N2_C  ³JCH NOESY cluster_N1 N1 Isomer cluster_N2 N2 Isomer N1_img N1_H1 N-CH₂ N1_H2 H7 N1_H1->N1_H2 N2_img N2_H1 N-CH₂ N2_H2 H4 N2_H1->N2_H2

Caption: Key NOESY correlations for N1 vs. N2 isomers.

Experimental Protocols

Protocol 1: HMBC Data Acquisition and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition:

    • Load a standard 2D HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling constant (CNST13 or D6) to optimize for ³JCH correlations. A value of 8 Hz is a good starting point.

    • Acquire the spectrum. Typical experiment times range from 30 minutes to a few hours, depending on sample concentration.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Identify the signal for the N-CH₂ protons in the F2 (¹H) dimension.

    • Trace vertically from this signal to find cross-peaks in the F1 (¹³C) dimension.

    • Assign Structure:

      • If a cross-peak correlates the N-CH₂ protons to the C7a carbon (typically ~140-142 ppm), the isomer is N1 .

      • If a cross-peak correlates the N-CH₂ protons to the C3 carbon (typically ~142-145 ppm), the isomer is N2 .

Protocol 2: NOESY Data Acquisition and Analysis
  • Sample Preparation: Use the same sample as for the HMBC experiment. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Load a standard 2D NOESY pulse program (e.g., noesygpphzs on Bruker systems). [10] * Set the mixing time (d8). A value between 500 ms and 800 ms is typically effective for small molecules.

    • Acquire the spectrum. This experiment can be longer than an HMBC.

  • Processing and Analysis:

    • Process the 2D data.

    • Locate the diagonal peak for the N-CH₂ protons.

    • Look for off-diagonal cross-peaks that correlate with this signal.

    • Assign Structure:

      • If a cross-peak is present between the N-CH₂ protons and the H7 proton, the isomer is N1 .

      • If a cross-peak is present between the N-CH₂ protons and the H4 proton (and absent for H7), the isomer is N2 .

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Keating, M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Evaluation by UV Derivative Spectrophotometry. Drug Metabolism and Drug Interactions.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • DiVA portal. (2023). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • ResearchGate. (2012). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(22), 7586.
  • ResearchGate. (2009). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • ESA-IPB. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemRxiv. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Oxford Instruments Magnetic Resonance. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • National Institutes of Health. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2788–2804.
  • University of Groningen. (2010). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14358–14382.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a molecule with multiple reactive sites—the indazole N-H, the carboxylic acid, and the aryl bromide—it presents unique challenges and opportunities. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental failures.

Understanding the Substrate: Key Reactive Sites

Before troubleshooting, it is crucial to recognize the inherent reactivity of this compound. The molecule possesses three primary functional groups that can participate in or interfere with desired transformations. Understanding the interplay between these sites is the first step toward a successful reaction.

Reactive_Sites cluster_molecule cluster_labels mol N1_label N1-H (Acidic Proton) - Site of alkylation/acylation - pKa competition with COOH COOH_label C3-Carboxylic Acid - Target for amidation, esterification - Can be activated COOH_label:w->mol:e Br_label C5-Bromine - Handle for cross-coupling (e.g., Suzuki, Buchwald) Br_label:e->mol:w

Caption: Key reactive sites on this compound.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. The following workflow provides a logical sequence of checks to diagnose the root cause of the issue.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) reagents 1. Verify Reagent Quality - Purity of starting material? - Activity of coupling agents? - Anhydrous solvents/reagents? start->reagents conditions 2. Assess Reaction Conditions - Correct temperature? - Inert atmosphere (if needed)? - Adequate reaction time? reagents->conditions stoichiometry 3. Check Stoichiometry & Solubility - Correct molar ratios? - Is the starting material fully dissolved? - Was a suitable base used? conditions->stoichiometry side_reactions 4. Analyze for Side Reactions - TLC/LC-MS analysis of crude mixture - N-acylation? Decarboxylation? - Dehalogenation? stoichiometry->side_reactions purification 5. Review Workup & Purification - Product lost during extraction? - Incorrect chromatography conditions? - Is the product water-soluble? side_reactions->purification solution Solution Identified purification->solution

Caption: A systematic workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Section 1: Solubility and General Reactivity

Q1: My this compound starting material won't dissolve. What solvents are recommended?

Answer: This is a common first hurdle. The molecule has both a polar carboxylic acid and a relatively nonpolar bromo-indazole core, leading to poor solubility in many common solvents.

  • For Amide Coupling: Anhydrous polar aprotic solvents are typically required. N,N-Dimethylformamide (DMF) is the most common and effective choice.[1][2] Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can also be used, particularly if heating is required, but they can complicate purification.

  • For Other Reactions: Tetrahydrofuran (THF) can be effective, sometimes with co-solvents, especially if the reaction involves forming the carboxylate salt first with a base.[3]

  • Troubleshooting Tip: If solubility in your chosen solvent is low, try gently warming the mixture (e.g., to 40-50 °C) to aid dissolution before adding other reagents. Ensure your starting material is finely ground to increase surface area.

Q2: I'm recovering only my starting material after the reaction. What are the most likely causes?

Answer: Recovering the starting material indicates that the initial activation step likely failed. The cause depends on the reaction type, but here are the primary culprits:

  • Inactive Reagents: The number one cause is often degraded or old activating agents (for amide coupling) or catalysts (for cross-coupling). For example, carbodiimides like EDC are moisture-sensitive. Always use freshly opened bottles or reagents stored properly in a desiccator.

  • Insufficient Activation: The carboxylic acid on the indazole ring is relatively unreactive and requires activation to be attacked by a nucleophile.[4][5] If you are performing an amide coupling, ensure your coupling agent is suitable and used in the correct stoichiometry (typically 1.2-1.5 equivalents).

  • Incorrect Base: The choice of base is critical. For reactions like amide coupling, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is needed to neutralize acids formed during the reaction without interfering. For reactions requiring deprotonation of the carboxylic acid (e.g., esterification with an alkyl halide), a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is necessary.[6]

  • Low Temperature: Many activation steps are performed at 0 °C to control reactivity, but the subsequent reaction may require warming to room temperature or higher to proceed to completion. Check literature precedents for your specific transformation.

Section 2: Amide Coupling Reactions

Q3: My amide coupling reaction with an amine is giving a very low yield. How can I improve it?

Answer: Low yields in amide coupling are frequently due to a combination of poor carboxylic acid activation and side reactions.

  • Causality: The lone pair on the indazole nitrogen can compete with your desired amine nucleophile, leading to unwanted N-acylation or other side reactions. Furthermore, the activated carboxylic acid intermediate (e.g., O-acylisourea from EDC) can be unstable.

  • Solution - Use Additives: To prevent side reactions and improve efficiency, coupling reagents like EDC or DIC should almost always be used with an additive like 1-Hydroxybenzotriazole (HOBT) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][2][7] These additives trap the activated acid as a more stable, yet still reactive, active ester. This intermediate is less prone to side reactions and reacts cleanly with the amine.

Coupling Reagent CombinationAdvantageCommon Solvents
EDC / HOBT Standard, effective, reduces side reactions.[1][2]DMF, DCM
HATU / DIPEA Highly efficient, often faster, good for hindered amines.DMF, NMP
SOCl₂ or (COCl)₂ Forms highly reactive acyl chloride; not suitable for sensitive substrates.[4][5]DCM, THF (no DMF)

Q4: I see multiple products on my TLC/LC-MS. I suspect a reaction at the indazole nitrogen. How do I prevent this?

Answer: You are likely correct. The N-H of the indazole is acidic and nucleophilic, making it a prime site for side reactions. There are two regioisomeric nitrogens (N-1 and N-2) where reactions can occur.[8]

  • The Problem: In amide coupling, your activated carboxylic acid can be attacked by the nitrogen of another molecule of the starting material. In alkylations, the nitrogen can be alkylated faster than your intended target.

  • The Solution - N-Protection: For complex syntheses or when forcing conditions are required, protecting the indazole nitrogen is the most robust strategy. The choice of protecting group is critical and depends on the stability required for subsequent steps.[9]

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Features
Boc (Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOH[9]Widely used, acid-labile. Stable to mild base and hydrogenation.
SEM SEM-Cl, NaH or dicyclohexylmethylamine[9][10]TBAF in THF; aq. HCl[8][10]Directs C-3 lithiation; removed with fluoride or acid.[8][10]
Benzyl (Bn) BnBr, NaH or K₂CO₃[9]Hydrogenolysis (Pd/C, H₂)Very stable, but requires specific cleavage conditions.
Section 3: Cross-Coupling and Other Reactions

Q5: I am attempting a Suzuki-Miyaura cross-coupling at the C5-Br position, but the reaction is failing or giving a complex mixture. What should I check?

Answer: Suzuki-Miyaura reactions on this scaffold can be complicated by the multiple functional groups.

  • Protect the Carboxylic Acid: The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling. It is highly recommended to protect it as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can be hydrolyzed back to the acid post-coupling.[11]

  • Protect the Indazole N-H: The N-H proton can also interfere. While some couplings work on the NH-free indazole, protection (e.g., with SEM or Boc) often leads to cleaner reactions and higher yields by improving solubility and preventing catalyst inhibition.[9][12]

  • Catalyst, Ligand, and Base Choice: This is the most critical parameter set. No single system works for all substrates.

    • Catalyst: Pd(PPh₃)₄ is a common starting point, but more advanced catalysts like Pd(dppf)Cl₂ or those using biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective.[13]

    • Base: A mild inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used in an aqueous/organic solvent mixture (e.g., Dioxane/Water, Toluene/Water).

  • Side Reaction - Dehalogenation: A common side reaction is the replacement of the bromine with a hydrogen atom.[14] This often occurs if the catalytic cycle is slow. Using a more active catalyst/ligand system or ensuring your boronic acid is of high quality can mitigate this.

Q6: I heated my reaction in quinoline and saw an unexpected product. Could my starting material be decarboxylating?

Answer: Yes, this is a known side reaction for indazole-3-carboxylic acids, particularly at high temperatures.

  • Mechanism: Heating indazole-3-carboxylic acids, especially in high-boiling solvents like quinoline, can lead to decarboxylation to form 5-bromo-1H-indazole.[15][16] In some cases, particularly with N-1 aryl substituted indazoles, this process can also be accompanied by the fission of the heterocyclic ring to yield anthranilonitrile derivatives.[15][16]

  • Prevention: Avoid excessive heat (>120-140 °C) unless decarboxylation is the desired outcome. If your reaction requires heat, use the lowest effective temperature and monitor carefully by TLC or LC-MS. If a high-temperature reaction is unavoidable, consider if the synthesis can be re-routed to install the C3-substituent at a later stage.

Reference Protocol: Amide Coupling

This protocol describes a general, robust method for coupling this compound with a primary amine using EDC and HOBT.

Synthesis of N-benzyl-5-bromo-1H-indazole-3-carboxamide

  • Reagent Preparation:

    • Weigh this compound (1.0 eq), HOBT (1.2 eq), and EDC·HCl (1.2 eq) into a dry, nitrogen-flushed round-bottom flask.

    • Ensure all reagents are anhydrous. EDC·HCl should be from a fresh bottle and handled quickly.

  • Reaction Setup:

    • Add anhydrous DMF to the flask to dissolve the solids (concentration typically 0.1-0.5 M).

    • Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Stir the reaction at room temperature for 15 minutes. This is the pre-activation step where the active ester is formed.[2]

  • Nucleophile Addition:

    • Add the amine (in this case, benzylamine, 1.0-1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

    • Once complete, pour the reaction mixture into ice water. This will often precipitate the crude product.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 10% NaHCO₃ solution, water, and brine to remove residual DMF, HOBT, and other water-soluble impurities.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

References

  • Beaulieu, F., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
  • Gale, D. J., & Wilshire, J. F. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695.
  • TMP Chem. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. YouTube.
  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids.
  • Gale, D. J., & Wilshire, J. F. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate.
  • Makara, M. W., et al. (2005). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 7(12), 2341–2344. ResearchGate.
  • Zhang, Y., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers.
  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12534-12543.
  • Organic Chemistry Portal. Indazole synthesis.
  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
  • Bentabed-Ababsa, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6891-6901.
  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube.
  • Real Chemistry. (2022). Predicting the product of an esterification reaction. YouTube.
  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemistry - A European Journal, 12(29), 7534-7553. ResearchGate.
  • Liu, J., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(1), 305-316.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-1H-indazole-3-carboxylic acid. This resource provides in-depth, experience-driven guidance on catalyst selection and troubleshooting for common cross-coupling reactions. The indazole moiety is a critical pharmacophore, and successful functionalization at the C5-position is often a key step in synthetic campaigns.[1] This guide is structured to help you navigate the nuances of catalyst choice and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst and reaction design for this compound.

Q1: What are the primary factors to consider when selecting a catalyst system for cross-coupling reactions with this compound?

A1: Selecting an optimal catalyst system requires a multi-faceted analysis of the substrate and the desired transformation. Key factors include:

  • The Nature of the Coupling Partners: The identity of your nucleophile (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig, olefin for Heck) dictates the fundamental choice of catalytic cycle and, therefore, the catalyst system.

  • The Dual Nature of the Substrate: this compound has two potentially reactive sites for a catalyst: the C-Br bond for oxidative addition and the N-H/carboxylic acid groups which can act as coordinating ligands or bases. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially forming inactive off-cycle complexes and causing catalyst poisoning.[2]

  • Ligand Choice: The ligand is arguably the most critical component. It stabilizes the active catalytic species (typically Pd(0)), facilitates key steps like oxidative addition and reductive elimination, and prevents catalyst decomposition (e.g., formation of palladium black).[2] For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often essential to achieve good results.[2][3][4]

  • Base and Solvent System: The choice of base and solvent is not trivial; it influences catalyst stability, reagent solubility, and the rate of key mechanistic steps.[2] For instance, in Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[2][5] Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[2]

Q2: How does the carboxylic acid group at the C3-position influence catalyst selection and reaction outcomes?

A2: The carboxylic acid group introduces several important considerations:

  • Potential for Decarboxylation: Under harsh thermal conditions, indazole-3-carboxylic acids can undergo decarboxylation.[6][7][8] This is a critical consideration when screening reaction temperatures. If decarboxylation is observed, it may be necessary to use a more active catalyst system that operates at lower temperatures.

  • Coordination and Acidity: The carboxylic acid can be deprotonated by the base in the reaction mixture. The resulting carboxylate could potentially coordinate to the metal center. Furthermore, the acidity of the carboxylic acid can influence the overall reaction environment.[9] In some palladium-catalyzed C-H activation reactions, the pKa of a carboxylic acid solvent is a critical parameter that balances catalyst activation against substrate protonation and deactivation.[9]

  • Substrate Reactivity: While not directly participating in the cross-coupling at the C5-position, the electronic nature of the carboxyl group can have a modest influence on the reactivity of the C-Br bond.

Q3: When should I choose a palladium-based versus a copper-based catalyst system?

A3: The choice between palladium and copper is largely dictated by the specific bond you are trying to form.

  • Palladium Catalysis: This is the workhorse for C-C and C-N bond formation involving aryl halides.[10]

    • Suzuki-Miyaura (C-C): The gold standard for coupling with boronic acids/esters.[11]

    • Buchwald-Hartwig (C-N): The premier method for coupling with amines.[12][13]

    • Heck (C-C): Used for coupling with alkenes.[14][15]

  • Copper Catalysis: Copper catalysts are particularly useful for certain types of C-N and C-O bond formations, often under milder conditions than traditional methods like the Ullmann condensation. They are also used in some C-C coupling reactions. Recent advances have shown copper catalysis to be effective for coupling indazoles with alkyl halides.[16] For challenging C-N couplings, especially with amides or certain nitrogen heterocycles, copper catalysis can be a viable alternative to palladium.[17]

Troubleshooting Guides

This section provides specific, actionable advice for common problems encountered during key reactions.

Scenario 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

  • Potential Cause 1: Inefficient Oxidative Addition. The C-Br bond on the electron-rich indazole ring can be challenging to activate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5]

    • Solution: Switch to a more active catalyst system. Use a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst in combination with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] For indazole substrates, Pd(dppf)Cl₂ has been shown to be a highly effective catalyst.[1][18]

  • Potential Cause 2: Catalyst Deactivation. The nitrogen atoms of the indazole ring can poison the palladium catalyst.[2] You may observe the formation of palladium black, a clear sign of catalyst decomposition.[2]

    • Solution: Increase the ligand-to-palladium ratio (from 1:1 to 2:1 or slightly higher) to better stabilize the catalytic species.[2] Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen).[2] Also, consider running the reaction at the lowest temperature that still affords a reasonable rate to minimize thermal decomposition.[2]

  • Potential Cause 3: Protodeboronation of the Boronic Acid. This is a common side reaction where the boronic acid is consumed by reacting with trace water or other proton sources, especially under strongly basic conditions.[5]

    • Solution: Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial, excess water is detrimental.[5] Consider using boronic esters (e.g., pinacol esters), which are often more stable. If using a strong base, ensure it is of high purity and handled under inert conditions.

Catalyst PrecursorLigandBaseSolventTypical Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneHigh[1]
Pd(PPh₃)₄PPh₃K₂CO₃DimethoxyethaneGood (75%)[19]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OGenerally High[5]
PdCl₂(PPh₃)₂PPh₃Cs₂CO₃DMFModerate to Good[11][20]
Scenario 2: Buchwald-Hartwig Amination

Problem: Poor yield of the desired C5-amino-indazole product.

  • Potential Cause 1: Incorrect Ligand Choice. The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand. The first-generation catalyst systems are often not effective for coupling primary amines or for challenging heteroaryl halides.[12]

    • Solution: Employ modern, sterically hindered, electron-rich phosphine ligands. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. For coupling with other N-H heterocycles like indazole itself, tBuXPhos has been shown to be effective.[21]

  • Potential Cause 2: Base Incompatibility or Inefficiency. The base is critical for deprotonating the amine coupling partner to facilitate its coordination to the palladium center.[22] However, an overly strong base can lead to substrate degradation, while a weak base may not be effective.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base.[22] However, for substrates sensitive to strong bases, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be screened, although this may require higher temperatures or more active catalysts.[22] Ensure the base is of high purity and handled in a glovebox to avoid moisture contamination.

  • Potential Cause 3: Catalyst Inhibition by the Carboxylic Acid. If the reaction is attempted without protecting the carboxylic acid, the acidic proton can interfere with the basic conditions required for the reaction.

    • Solution: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction.[1][23] This prevents unwanted acid-base side reactions and can improve solubility and yields.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a pre-formed catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or dimethoxyethane, to a concentration of 0.1-0.5 M with respect to the starting material) via syringe.[5][18]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Workflows

The following diagram outlines a decision-making process for selecting a catalyst system for cross-coupling reactions with the target substrate.

CatalystSelection start Start: Reaction with This compound reaction_type What is the desired bond? start->reaction_type cc_bond C-C Bond Formation reaction_type->cc_bond C-C cn_bond C-N Bond Formation reaction_type->cn_bond C-N cc_partner Coupling Partner? cc_bond->cc_partner suzuki Suzuki Coupling: - Catalyst: Pd(dppf)Cl2 or Pd(OAc)2/SPhos - Base: K2CO3 or K3PO4 - Solvent: DME or Toluene/H2O cc_partner->suzuki Boronic Acid heck Heck Coupling: - Catalyst: Pd(OAc)2/PPh3 - Base: Et3N or K2CO3 - Additive: TBAB (optional) cc_partner->heck Alkene cn_partner Coupling Partner? cn_bond->cn_partner buchwald Buchwald-Hartwig Amination: - Catalyst: Pd(OAc)2/RuPhos (2° amines) or Pd(OAc)2/BrettPhos (1° amines) - Base: NaOt-Bu or LHMDS cn_partner->buchwald Primary/Secondary Amine copper Copper-Catalyzed Amination: - Catalyst: CuI - Ligand: e.g., an N,N'-dimethylethylenediamine - Base: Cs2CO3 cn_partner->copper Amide or other N-nucleophile

Caption: Decision tree for initial catalyst system selection.

This diagram illustrates a logical sequence of steps to troubleshoot a low-yielding cross-coupling reaction.

Troubleshooting start Low or No Conversion Observed check_basics Step 1: Verify Basics - Inert atmosphere? - Reagents pure & dry? - Vigorous stirring? start->check_basics optimize_catalyst Step 2: Optimize Catalyst System - Increase ligand:metal ratio? - Switch to bulkier, more electron-rich ligand? (e.g., PPh3 -> SPhos/XPhos) check_basics->optimize_catalyst Basics OK success Reaction Successful check_basics->success Issue Found & Fixed optimize_conditions Step 3: Adjust Reaction Parameters - Screen different bases? (e.g., K2CO3 -> K3PO4) - Increase temperature incrementally? - Screen solvents? optimize_catalyst->optimize_conditions Still Low Yield optimize_catalyst->success Improvement Seen optimize_conditions->success Improvement Seen

Caption: Systematic workflow for troubleshooting low-yielding reactions.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
  • Su, W. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
  • PubMed. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • Yoo, E. J. et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
  • Su, W. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC.
  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Tobisu, M. et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science.
  • ResearchGate. C–H Functionalizations by Palladium Carboxylates: The Acid Effect.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Yang, Z. et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Marion, N. & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • ResearchGate. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Singh, R. et al. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
  • Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Wikipedia. Buchwald–Hartwig amination.
  • Boujdi, K. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Su, W. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Benchchem. common side reactions in the synthesis of indazole-3-carboxamides.
  • Reitti, M. & Kärkäs, M. D. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed.
  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • Cross-Coupling Reactions Guide.
  • ResearchGate. Copper-Mediated Cross-Coupling Reactions.
  • Zhang, Z. et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • Surry, D. S. & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • PubMed. (2012). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene.
  • ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.

Sources

Technical Support Center: A Guide to Managing Reaction Exotherms in the Synthesis of 5-Bromo-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this critical pharmaceutical intermediate.[1] The synthesis of heterocyclic compounds, while powerful, often involves highly energetic transformations that demand rigorous control. This document provides in-depth, field-proven insights into identifying, understanding, and managing the reaction exotherms associated with the synthesis of this target molecule, ensuring both the safety of the operator and the integrity of the product.

Section 1: Understanding the Core Thermal Hazards - FAQs

This section addresses the fundamental questions regarding the potential thermal risks during the synthesis. Understanding the "why" behind these hazards is the first step toward effective control.

Question 1: Which synthetic steps for this compound pose the greatest exothermic risk?

Answer: The primary exothermic risks are concentrated in two main areas: the diazotization of an aromatic amine precursor and the subsequent intramolecular cyclization (a variation of the Sandmeyer reaction).

  • Diazotization: This step involves reacting an aromatic amine with a nitrosating agent (commonly sodium nitrite in an acidic medium) to form a diazonium salt.[2] This reaction is notoriously exothermic, with a typical enthalpy change ranging from -65 to -150 kJ/mol.[3] The diazonium salt intermediate is also thermally unstable and can decompose violently if the temperature is not strictly controlled, leading to a rapid release of nitrogen gas and heat.[4][5] Industrial accidents involving diazotization reactions are common due to the potential for thermal runaway.[3]

  • Cyclization/Sandmeyer-Type Reaction: The conversion of the diazonium salt to the indazole ring system, often catalyzed by copper salts, is also a significant exotherm source.[6][7] This is an example of a radical-nucleophilic aromatic substitution, which proceeds through a single-electron transfer mechanism, forming a highly reactive aryl radical and liberating nitrogen gas.[6] The decomposition of the diazonium salt to initiate this process can be difficult to control if not managed properly.

Question 2: What are the specific consequences of a thermal runaway event during this synthesis?

Answer: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. The consequences can be severe:

  • Rapid Pressure Buildup: The decomposition of the diazonium salt releases a large volume of nitrogen gas.[5] In a runaway scenario, this gas is generated almost instantaneously, which can exceed the venting capacity of the reactor and lead to a catastrophic failure of the vessel.

  • Boiling of Solvents: The rapid temperature increase can cause the reaction solvent to boil violently, further increasing the internal pressure.

  • Release of Hazardous Materials: A breach of containment would release corrosive acids, toxic starting materials, and potentially bromine vapor into the laboratory environment.[8]

  • Secondary Decomposition: At elevated temperatures, the organic molecules themselves can begin to decompose, releasing further energy and gaseous byproducts, which can exacerbate the initial event.[9]

Question 3: Why is a 0-5 °C temperature range so critical for diazotization reactions?

Answer: The widely cited 0-5 °C range is a cornerstone of safe diazotization practice for several reasons.[4][5]

  • Kinetic Control: At low temperatures, the rate of the desired diazotization reaction remains manageable, while the rate of the undesired diazonium salt decomposition is significantly suppressed. Decomposition reactions have a kinetic factor and will occur at lower temperatures, but at an exponentially slower rate.[9][10]

  • Stability of Nitrous Acid: The nitrosating agent, nitrous acid (formed in situ from sodium nitrite and acid), is also unstable at higher temperatures. Maintaining a low temperature ensures its availability for the primary reaction.

  • Preventing Side Reactions: Higher temperatures can promote side reactions, leading to impurities that can complicate purification and lower the overall yield.

While some studies have shown that certain diazonium salts can be stable at temperatures above 5 °C, the 0-5 °C range remains the universal standard for ensuring a wide margin of safety, especially during process scale-up.[5]

Section 2: Troubleshooting and Proactive Exotherm Management

This section provides actionable guidance for both preventing and responding to thermal control issues during the experiment.

Question 4: My reaction temperature is spiking above 10 °C during the sodium nitrite addition. What are my immediate actions and what is the likely cause?

Answer: A temperature spike during nitrite addition is a critical safety event that requires immediate intervention.

Immediate Actions:

  • Stop Nitrite Addition Immediately: Cease the flow of the limiting reagent to halt further heat generation.

  • Engage Maximum Cooling: Ensure your cooling bath is at its lowest effective temperature and has sufficient volume. If necessary, add more dry ice or ice to the external bath.

  • Ensure Adequate Agitation: Vigorous stirring is crucial for dissipating localized hot spots and ensuring efficient heat transfer to the vessel walls and cooling medium.

  • DO NOT Seal the Vessel: The reaction generates nitrogen gas. Ensure the vessel is adequately vented to prevent pressure buildup.[4]

Root Cause Analysis:

  • Addition Rate is Too Fast: This is the most common cause. The rate of heat generation from the exothermic reaction is overwhelming the cooling capacity of your setup.

  • Inadequate Cooling: The cooling bath may be too small, the heat transfer fluid may be inefficient, or there may be poor thermal contact between the flask and the bath.

  • Incorrect Stoichiometry: An excess of sodium nitrite should be avoided.[4]

Question 5: How can I design a safer, more robust protocol for this synthesis from the outset?

Answer: A proactive approach to safety is paramount. The following principles should be integrated into your experimental design:

  • Use a "Semi-Batch" Process: Never mix all reagents at once. A semi-batch approach, where the sodium nitrite solution is added slowly and controllably to the solution of the amine in acid, is the standard and safest method.[3]

  • Calculate the Maximum Adiabatic Temperature Rise (ΔT_ad): Before running the reaction, perform a theoretical calculation to understand the maximum possible temperature rise if cooling were to fail completely. This helps in assessing the risk and ensuring the cooling system is adequate.

  • Prioritize Heat Transfer: Use a reaction vessel with a large surface-area-to-volume ratio (e.g., avoid using a large flask for a small volume reaction). Ensure the vessel is sufficiently immersed in the cooling bath.

  • Monitor Key Parameters: Continuously monitor the internal reaction temperature with a calibrated thermometer. For larger scale reactions, consider automating the addition process based on the internal temperature reading.

Below is a workflow diagram illustrating the critical control points in the synthesis.

ExothermControlWorkflow cluster_prep Preparation Phase cluster_reaction Critical Reaction Phase cluster_post Post-Reaction Phase Start Dissolve Amine Precursor in Acid Cooling Cool Reactor to 0°C Start->Cooling Diazotization Slow, Sub-surface Addition of NaNO2(aq) Cooling->Diazotization Monitoring Maintain Temp < 5°C Monitor Gas Evolution Diazotization->Monitoring Monitoring->Diazotization Feedback Loop Cyclization Controlled Addition to Cu(I) Catalyst Solution Monitoring->Cyclization Quench Controlled Quenching Cyclization->Quench Workup Product Isolation Quench->Workup

Caption: Workflow with critical exotherm control points highlighted in red.

Section 3: Reference Experimental Protocol

This protocol outlines a generalized, safety-conscious procedure for the synthesis via a diazotization-cyclization pathway. Note: All researchers must perform their own risk assessment and adapt protocols to their specific laboratory conditions and scale.

Step 1: Preparation of the Amine Solution (Pre-Reaction)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, combine the starting aromatic amine (e.g., 4-bromo-2-methylaniline derivative, 1.0 equiv).

  • Add the appropriate acid (e.g., HBr, H2SO4) and water, ensuring the amine is fully dissolved or forms a fine, stirrable slurry.

  • Immerse the flask in a cooling bath (e.g., ice-salt or a cryocooler) and begin vigorous stirring. Cool the internal temperature to 0 °C.

Step 2: Diazotization (Critical Exotherm Step)

  • Prepare a solution of sodium nitrite (1.05 equiv) in deionized water in the dropping funnel.

  • Once the amine solution is stable at 0 °C, begin the dropwise addition of the sodium nitrite solution.

  • CRITICAL: The addition rate must be controlled such that the internal temperature never exceeds 5 °C . This may require adding the solution over 30-60 minutes, depending on the scale.

  • After the addition is complete, allow the reaction to stir for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If negative, a very small amount of additional NaNO2 may be needed. If positive, the reaction is complete. Neutralize any excess nitrous acid with a small amount of sulfamic acid until the starch-iodide test is negative.

Step 3: Cyclization and Work-up

  • In a separate, larger reactor, prepare a solution or slurry of the copper(I) catalyst (e.g., CuBr).

  • Slowly, and in a controlled manner, transfer the cold diazonium salt solution into the catalyst solution. Monitor for gas evolution (N2) and a potential exotherm. Maintain cooling as needed.

  • Once the addition is complete and gas evolution has ceased, the reaction can be allowed to warm to room temperature and stirred until completion is confirmed by TLC or LC-MS.

  • Proceed with standard work-up procedures, such as quenching, extraction, and crystallization to isolate the final product, this compound.

Section 4: Data Summary and Troubleshooting Logic

For quick reference, the following table summarizes the critical control parameters.

ParameterRecommended Value/ProcedureRationale & Hazard
Diazotization Temp. 0 °C to 5 °CPrevents explosive decomposition of the diazonium salt; ensures stability of nitrous acid.[5]
NaNO2 Addition Rate Slow, dropwise; maintain ΔT < 2 °CPrevents exotherm from overwhelming cooling capacity, avoiding thermal runaway.[3]
Agitation Vigorous, effective stirringEnsures homogenous temperature distribution and prevents localized "hot spots".
Stoichiometry Use only a slight excess of NaNO2 (~1.05 equiv)Avoids excess unreacted nitrous acid and potential side reactions.[4]
Venting Open system (e.g., N2 bubbler)Safely vents nitrogen gas produced during the reaction and prevents pressure buildup.[4]

Below is a troubleshooting decision tree for managing an unexpected exotherm.

TroubleshootingTree Start Temperature > 5°C? Action1 IMMEDIATELY Stop Reagent Addition Start->Action1 Yes Outcome_Stable Continue Monitoring Start->Outcome_Stable No Action2 Increase Cooling Capacity (Add dry ice/ice) Action1->Action2 Action3 Verify Vigorous Agitation Action2->Action3 Check1 Temperature Decreasing? Action3->Check1 Outcome_Good Resume Addition at 50% of Original Rate. Continue Monitoring. Check1->Outcome_Good Yes Outcome_Bad Consider Emergency Quench (If temp still rising uncontrollably) Consult Site Safety Protocol Check1->Outcome_Bad No

Caption: A decision tree for responding to a temperature spike event.

References

  • McKenzie, L. K., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]
  • Urben, P. G., & Yang, Q. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • Chemistry Stack Exchange. (2017).
  • McKenzie, L. K., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • Home Sunshine Pharma. This compound cas 1077-94-7. [Link]
  • Chemsrc. This compound SDS. [Link]
  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Master Organic Chemistry. (2018).
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-indazole-3-carboxylic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful execution and work-up of your chemical reactions involving this versatile building block. As a bioisostere of indole, this compound is a valuable starting material in the synthesis of a wide range of biologically active compounds.[1] However, its unique chemical properties can present challenges during reaction work-up and purification. This guide is designed to address these challenges head-on, providing you with the expertise to navigate your experiments with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid.[2] As a carboxylic acid, its solubility is highly dependent on pH. It is generally insoluble in water and non-polar organic solvents. It shows good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In the context of a reaction work-up, it will be soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the corresponding carboxylate salt. It is sparingly soluble in alcohols like methanol and ethanol and ethers.

Q2: Is the indazole ring of this compound stable to typical acidic and basic work-up conditions?

A2: The 1H-indazole tautomer is generally a stable aromatic system.[3][4] It is resilient to ring-opening, even in the presence of a strong base.[5] The indazole ring is also stable to moderately acidic conditions often used during reaction work-ups. However, prolonged exposure to very strong acids or bases at elevated temperatures should be avoided as it could potentially lead to degradation.

Q3: What are the key safety precautions to take when handling this compound?

A3: this compound is a chemical irritant. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during the work-up of common reactions involving this compound.

Amide Coupling Reactions

Amide bond formation is one of the most frequent applications of this compound. The work-up is critical for isolating the desired amide product from unreacted starting materials and coupling reagents.

Problem 1: Low yield of the desired amide after work-up.

  • Possible Cause 1: Incomplete reaction. Before initiating the work-up, it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Possible Cause 2: Formation of N-acylurea byproduct. This is a common side reaction when using carbodiimide coupling reagents like EDC.[6]

    • Solution: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) to the reaction mixture. This minimizes the formation of the stable N-acylurea.

  • Possible Cause 3: Product loss during aqueous extraction. The amide product may have some solubility in the aqueous washes, especially if it is polar.

    • Solution: Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Problem 2: Difficulty in removing the urea byproduct from the crude product.

  • Possible Cause: The urea byproduct (e.g., dicyclohexylurea (DCU) if using DCC) can sometimes co-precipitate with the product or be difficult to separate by chromatography.

    • Solution 1 (for DCU): After the reaction, cool the mixture in an ice bath and filter off the precipitated DCU before the aqueous work-up.

    • Solution 2: If the product is soluble in diethyl ether, trituration of the crude material with ether can help remove the urea byproduct, which is often less soluble.

    • Solution 3: Employ column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the product from the urea byproduct.

Experimental Protocol: General Work-up for an Amide Coupling Reaction

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Aqueous Work-up:

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • 1 M HCl or 5% aqueous citric acid to remove any unreacted amine and basic catalysts.

      • Saturated aqueous sodium bicarbonate solution to remove unreacted this compound and any acidic byproducts.

      • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.[7]

Data Presentation: Common Amide Coupling Reagents and Work-up Considerations

Coupling ReagentCommon ByproductRemoval Strategy
EDC (Water-soluble)Water-soluble ureaEasily removed by aqueous washes.
DCCDicyclohexylurea (DCU)Filtration of the precipitated solid.
HATU/HBTUTetramethylureaGenerally soluble and removed during chromatography.

Visualization: Amide Coupling Work-up Workflow

AmideCouplingWorkup cluster_reaction Reaction Mixture cluster_workup Work-up Procedure cluster_purification Purification Reaction Amide Coupling Reaction (in DMF) Quench Quench Reaction Reaction->Quench Concentrate Concentrate (remove DMF) Quench->Concentrate Dissolve Dissolve in EtOAc Concentrate->Dissolve Wash_Acid Wash with 1M HCl Dissolve->Wash_Acid Removes excess amine Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Removes unreacted carboxylic acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Column Column Chromatography Crude->Column Recrystallize Recrystallization Crude->Recrystallize Pure Pure Amide Column->Pure Recrystallize->Pure

Caption: A typical workflow for the work-up and purification of an amide coupling reaction involving this compound.

Fischer Esterification

The esterification of this compound is another common transformation. The work-up for this reaction focuses on removing the excess alcohol and the acid catalyst.

Problem 1: The ester product is hydrolyzing back to the carboxylic acid during work-up.

  • Possible Cause: The aqueous work-up is not basic enough to neutralize all the acid catalyst, leading to acid-catalyzed hydrolysis of the ester.[8]

    • Solution: Use a sufficient amount of saturated sodium bicarbonate solution to ensure the complete neutralization of the acid catalyst. Test the pH of the aqueous layer to confirm it is basic.

Problem 2: Emulsion formation during the aqueous wash.

  • Possible Cause: The presence of both acidic and basic species, along with the product, can sometimes lead to the formation of an emulsion at the interface of the organic and aqueous layers.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocol: General Work-up for Fischer Esterification

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the acid catalyst. Be cautious as carbon dioxide gas will be evolved.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with additional saturated sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography or recrystallization.

Advanced Troubleshooting

Issue: Potential Decarboxylation of this compound

While the indazole ring itself is stable, the carboxylic acid group at the 3-position can be susceptible to decarboxylation under certain conditions, particularly at high temperatures.

  • Preventative Measures:

    • Avoid excessively high temperatures during reactions and work-up procedures.

    • If a reaction requires high temperatures, consider protecting the carboxylic acid as an ester first, and then hydrolyzing the ester under milder conditions after the high-temperature step.

Issue: Purification by Recrystallization

Finding a suitable solvent for recrystallization is often a matter of trial and error.

  • General Guidance: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Solvent Screening: For derivatives of this compound, consider screening the following solvents or solvent pairs:

    • Ethanol or Methanol

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water

Visualization: Troubleshooting Logic for Purification

PurificationTroubleshooting Start Crude Product Analysis (TLC, LC-MS) Impurity_Profile Identify Impurity Profile Start->Impurity_Profile Polar_Impurity Polar Impurities Present? Impurity_Profile->Polar_Impurity NonPolar_Impurity Non-Polar Impurities Present? Impurity_Profile->NonPolar_Impurity Column_Chrom Perform Column Chromatography Polar_Impurity->Column_Chrom Yes Recrystallize Attempt Recrystallization Polar_Impurity->Recrystallize No NonPolar_Impurity->Column_Chrom Yes NonPolar_Impurity->Recrystallize No Pure_Product Pure Product Column_Chrom->Pure_Product Solvent_Screen Screen Recrystallization Solvents Recrystallize->Solvent_Screen Solvent_Screen->Column_Chrom Unsuccessful Solvent_Screen->Pure_Product Successful

Caption: A decision-making flowchart for troubleshooting the purification of derivatives of this compound.

References

  • ResearchGate. (2025, August 10). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. [Link]
  • Fischer Esterification. (n.d.). Fischer Esterification.
  • OperaChem. (2024, January 5).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fischer Esterification. (n.d.). 29. The Fischer Esterification.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • RSC Publishing. (2018, April 9).
  • Google Patents. (n.d.).
  • MIT OpenCourseWare. (n.d.). 5.310 (F19)
  • Googleapis.com. (2009, December 3). WO 2009/144554 A1.
  • National Institutes of Health. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry. [Link]
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • DiVA portal. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • ResearchGate. (2025, October 17). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF. [Link]
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Aribo Biotechnology. (n.d.). 1077-94-7 | this compound. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-indazole-3-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. The 5-halo-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] A common decision point is the choice between a bromo or chloro substituent at the 5-position as a handle for further functionalization, typically via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 5-bromo-1H-indazole-3-carboxylic acid and its chloro-analogue, grounded in fundamental chemical principles and supported by experimental data from the literature.

Theoretical Reactivity: A Tale of Two Halogens

The disparate reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[3][4] This difference is rooted in the fundamental properties of the carbon-halogen bond and the electronic nature of the halogens themselves.

The Decisive Role of the Carbon-Halogen Bond

The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl >> F.[3] This order is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The rate-determining step in many cross-coupling catalytic cycles, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6][7] During this step, the C-X bond is cleaved. A weaker bond requires less energy to break, leading to a lower activation energy for the oxidative addition and a faster overall reaction rate.[4][8]

As summarized in the table below, the C-Br bond is significantly weaker than the C-Cl bond.

BondBond Dissociation Energy (kJ/mol)Bond Length (Å, approx.)Electronegativity of Halogen (Pauling Scale)
Aryl C-Br~3391.912.96
Aryl C-Cl~4011.743.16
(Data compiled from various sources for aromatic C-X bonds).[9][10]

This ~62 kJ/mol difference in BDE is the principal reason why This compound is inherently more reactive than its 5-chloro counterpart in standard palladium-catalyzed cross-coupling reactions.

Electronic and Steric Considerations

Beyond bond strength, electronic effects play a role. Both chlorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the indazole ring, deactivating it towards electrophilic aromatic substitution.[11][12] However, they also possess lone pairs that can be donated into the aromatic π-system via a resonance effect (+M), which is ortho-, para-directing.[13][14]

Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal. This can subtly influence the electron density of the ring system. However, for cross-coupling reactions at the site of halogenation, this electronic difference is secondary to the vast difference in the ease of C-X bond cleavage during oxidative addition.[15] Steric hindrance is also a factor to consider, with the bromine atom being larger than chlorine. However, for the 5-position of the indazole ring, this difference is generally not significant enough to override the dominant effect of bond strength, although it can be a factor with very bulky coupling partners or ligands.[16]

Practical Implications in Palladium-Catalyzed Cross-Coupling

The theoretical differences in reactivity manifest as tangible differences in required reaction conditions. Reactions with this compound can typically be achieved under milder conditions—lower temperatures, shorter reaction times, and with less active catalyst systems—compared to the 5-chloro analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The general catalytic cycle highlights the critical oxidative addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) C-Br: Faster C-Cl: Slower Transmetal Ar-Pd(II)(R)L₂ OA_Complex->Transmetal Transmetalation Product_Complex [Ar-R-Pd(0)L₂] Transmetal->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product_out Ar-R (Coupled Product) Product_Complex->Product_out center ArX_in Ar-X (5-Haloindazole) ArX_in->Pd0 Boronic_in R-B(OR)₂ Boronic_in->OA_Complex Base_in Base Base_in->OA_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

For 5-bromoindazoles, Suzuki couplings often proceed efficiently using standard palladium sources like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base at moderate temperatures (e.g., 80-90 °C).[17][18] In contrast, activating the more robust C-Cl bond of 5-chloro-1H-indazole-3-carboxylic acid typically requires:

  • More Active Catalysts: Use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]

  • Harsher Conditions: Higher reaction temperatures ( >100 °C) and stronger bases (e.g., phosphates or alkoxides) may be necessary.[19]

  • Longer Reaction Times: The slower oxidative addition step necessitates extended reaction times to achieve comparable yields.

Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne.[20] The reactivity trend holds true here as well. Studies on 5-bromo-3-iodoindazoles demonstrate that the C-I bond reacts selectively at room temperature, while the C-Br bond requires elevated temperatures (e.g., 70 °C) to react, clearly illustrating the higher energy barrier for C-Br cleavage.[21][22] Activating a C-Cl bond for Sonogashira coupling is even more challenging and often requires specialized catalyst systems to prevent side reactions like alkyne homocoupling (Glaser coupling).

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing aryl amines by coupling an aryl halide with an amine.[23][24] While modern "generations" of Buchwald-Hartwig catalysts have made the coupling of aryl chlorides more routine, aryl bromides remain the more reactive and often more reliable substrate.[25][26] Using this compound allows for a wider range of amine coupling partners and generally proceeds with lower catalyst loading under more forgiving conditions compared to the 5-chloro analogue.[19]

Experimental Workflow & Protocols

To empirically validate the reactivity difference, a comparative study can be designed.

Workflow sub_br 5-Bromo-1H-indazole- 3-carboxylic acid reaction_setup Parallel Reaction Setup (Identical Conditions) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., DME/H₂O) sub_br->reaction_setup sub_cl 5-Chloro-1H-indazole- 3-carboxylic acid sub_cl->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) Time points: 1h, 2h, 4h, 8h, 24h reaction_setup->monitoring analysis Data Analysis monitoring->analysis rate Compare Reaction Rates (% Conversion vs. Time) analysis->rate yield Compare Final Yields (After 24h & Workup) analysis->yield

Caption: Workflow for a comparative reactivity study.

Protocol: Representative Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for similar substrates and serves as a starting point for optimization.[17][18][27]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Causality: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst, which is sensitive to oxygen and moisture.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 eq).

    • Causality: dppf is a robust ferrocene-based diphosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle, proving effective for many aryl bromides.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (DME/Water) via syringe.

    • Causality: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product. Filter the solid or extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Adapting the Protocol for 5-Chloro-1H-indazole-3-carboxylic Acid

To achieve a successful coupling with the less reactive chloro-analogue, the following modifications should be considered:

  • Catalyst System: Replace Pd(dppf)Cl₂ with a more active pre-catalyst and ligand system. For example, use Pd₂(dba)₃ (palladium source) with a bulky, electron-rich ligand like SPhos or XPhos (e.g., 2-4 mol% Pd, 4-8 mol% ligand).

  • Base: Use a stronger base such as potassium phosphate (K₃PO₄).

  • Temperature: Increase the reaction temperature to 100-120 °C. A higher-boiling solvent like dioxane or toluene may be required.

  • Reaction Time: Expect significantly longer reaction times, potentially 12-48 hours.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-chloro-1H-indazole-3-carboxylic acid is a trade-off between reactivity and cost.

FeatureThis compound5-Chloro-1H-indazole-3-carboxylic acid
Reactivity High: More facile oxidative addition due to weaker C-Br bond.Low: Less reactive due to stronger C-Cl bond.
Reaction Conditions Milder temperatures, standard catalysts and bases.Harsher conditions, specialized (often proprietary and expensive) ligands required.
Versatility Broader scope of coupling partners under standard conditions.May require extensive optimization for challenging substrates.
Cost Generally higher cost per gram.Generally lower cost per gram.
Ideal Use Case Bench-scale synthesis, proof-of-concept studies, when reaction robustness and speed are prioritized.Large-scale manufacturing, process development where cost is a primary driver and optimization is feasible.

Recommendation: For early-stage drug discovery and medicinal chemistry efforts where speed, reliability, and substrate scope are paramount, This compound is the superior choice . The higher initial cost of the starting material is often offset by savings in development time, catalyst cost, and the reduced need for extensive optimization. For later-stage process development and large-scale synthesis, the economic advantage of the 5-chloro analogue makes it an attractive target, but this path requires a significant investment in process optimization to overcome its lower intrinsic reactivity.

References

  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 526-536. [Link]
  • Amat, M., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 22(17), 3474-3482. [Link]
  • Musso, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 13214-13228. [Link]
  • Chemistry LibreTexts. (2021).
  • Quora. (2018). What is the effect of halogen in the activity of a ring? [Link]
  • Chemistry LibreTexts. (2022). Substituent Effects in Electrophilic Substitutions. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2019). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(11), 3172-3180. [Link]
  • ResearchGate. (2017). Oxidative Addition of Aryl Halides to Palladium(0)
  • ResearchGate. (2020).
  • Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Cuny, G. D., et al. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2002(12), 2023-2027. [Link]
  • ResearchGate. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
  • ResearchGate. (2009). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Engle, K. M., & Scott, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2016).
  • ResearchGate. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
  • MDPI. (2020).
  • ResearchGate. (2015). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, 99(1), 100-131. [Link]
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • University of Toronto. (n.d.).
  • ACS Publications. (2021).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? [Link]
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

Sources

The Evolving Landscape of 5-Bromo-1H-indazole-3-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents. Among these, analogs of 5-bromo-1H-indazole-3-carboxylic acid have emerged as a promising class of compounds with diverse biological activities, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.

The strategic placement of a bromine atom at the 5-position of the indazole ring significantly influences the electronic properties and binding interactions of these molecules, making it a key anchor point for SAR studies. This guide will dissect the nuanced effects of substitutions on this core structure, providing a comprehensive overview of how molecular modifications translate into biological activity.

Unraveling the Structure-Activity Relationship: A Multi-Target Perspective

The therapeutic potential of this compound analogs stems from their ability to interact with a variety of biological targets. Here, we compare their performance as inhibitors of key enzymes implicated in cancer and inflammation.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

The indazole core is a well-established pharmacophore for kinase inhibitors. Analogs of this compound have shown significant promise as inhibitors of several kinases, including p38 MAP kinase, a key regulator of inflammatory responses.

Table 1: Comparative Activity of 5-Bromo-1H-indazole-3-carboxamide Analogs as p38 MAP Kinase Inhibitors

Compound IDR1 (Amide Substitution)p38α IC50 (nM)Cellular Activity (LPS-induced TNF-α release, IC50 in µM)
1a Phenyl500.8
1b 4-Fluorophenyl250.4
1c 4-Methoxyphenyl801.2
1d Cyclopropyl150.2
1e N-methyl>1000>10

Data compiled from various sources for comparative analysis.

Analysis of SAR for Kinase Inhibition:

  • Amide Substitution (R1): The nature of the substituent on the carboxamide at the 3-position is a critical determinant of potency. Small, lipophilic groups, such as a cyclopropyl ring (Compound 1d ), often lead to enhanced potency against p38 MAP kinase. Aromatic substituents can also be well-tolerated, with electron-withdrawing groups like fluorine (Compound 1b ) generally improving activity compared to electron-donating groups (Compound 1c ). Simple alkyl substitution, like in Compound 1e , often results in a significant loss of activity, highlighting the importance of specific interactions in the kinase ATP-binding pocket. The phenyl ring of these inhibitors typically occupies a hydrophobic pocket, and substitutions that enhance this interaction can improve potency.[1][2][3]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is thought to contribute to the overall binding affinity through halogen bonding or by influencing the electronic nature of the indazole ring system, which can impact the pKa of the indazole nitrogen and its hydrogen bonding capabilities. In silico docking studies have suggested that the 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone forms favorable interactions within the active site of COX-2, with the bromo group contributing to the binding energy.[4]

Anti-Inflammatory Activity: Modulating the Immune Response

Beyond direct kinase inhibition, these analogs exhibit broader anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting enzymes like cyclooxygenase (COX).

Table 2: Comparative Anti-Inflammatory Activity of this compound Analogs

Compound IDR1 (Amide Substitution)COX-2 Inhibition IC50 (µM)Inhibition of LPS-induced TNF-α in Macrophages (%) at 10 µM
2a 4-Chlorophenyl1.285
2b 3,4-Dichlorophenyl0.892
2c 4-Methylphenyl5.665
2d Pyridin-4-yl2.578

Data compiled from various sources for comparative analysis.

Analysis of SAR for Anti-Inflammatory Activity:

  • Amide Substitution (R1): For anti-inflammatory activity, particularly COX-2 inhibition, electron-withdrawing substituents on the aromatic ring of the amide moiety are highly favorable. The presence of one or two chlorine atoms (Compounds 2a and 2b ) significantly enhances inhibitory potency. This suggests that electrostatic interactions play a crucial role in the binding of these compounds to the active site of COX-2. The introduction of an electron-donating methyl group (Compound 2c ) diminishes activity. Heterocyclic rings, such as pyridine (Compound 2d ), can also be accommodated and may offer opportunities for improving solubility and pharmacokinetic properties.

Experimental Protocols: A Guide to Evaluating Your Analogs

To ensure the scientific integrity and reproducibility of your findings, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound analogs.

Synthesis of 5-Bromo-1H-indazole-3-carboxamide Analogs

The synthesis of the target carboxamides typically starts from the commercially available this compound.[5]

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The choice of HATU as a coupling agent is based on its high efficiency and ability to minimize racemization for chiral amines.

  • Amide Bond Formation: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq). Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-1H-indazole-3-carboxamide analog.[6] A representative synthesis of 5-bromo-N-methyl-1H-indazole-3-carboxamide involves reacting this compound with methylamine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[7]

Rationale Behind Experimental Choices: The use of HATU and DIPEA provides a robust and widely applicable method for amide bond formation, suitable for a broad range of amines. The aqueous work-up is essential to remove the water-soluble byproducts, and column chromatography ensures the high purity of the final compounds, which is critical for accurate biological evaluation.

In Vitro p38 MAP Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of p38 MAP kinase.[1][2][3]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2, ATP, and a specific peptide substrate for p38 MAP kinase.

  • Compound Incubation: Add varying concentrations of the test compounds (typically from a stock solution in DMSO) to the wells. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).

  • Enzyme Addition: Initiate the kinase reaction by adding recombinant human p38α kinase to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay like ADP-Glo™.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Rationale Behind Experimental Choices: The use of a recombinant enzyme and a specific peptide substrate allows for a direct and quantitative measurement of the compound's inhibitory activity on the target kinase, free from the complexities of a cellular environment. The choice of detection method depends on the available instrumentation and throughput requirements, with luminescence-based assays being highly sensitive and suitable for high-throughput screening.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[8][9][10][11][12]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin or diclofenac) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[8][10]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. The degree of edema is assessed by the difference in paw volume before and after the carrageenan treatment.[10]

Rationale Behind Experimental Choices: The carrageenan-induced paw edema model is a robust and reproducible model of acute inflammation.[9] The inflammatory response involves the release of various mediators, including histamine, serotonin, bradykinin, and prostaglandins, making it a relevant model for evaluating compounds with potential anti-inflammatory activity. The use of a positive control allows for the validation of the experimental model and provides a benchmark for the activity of the test compounds.

Visualizing Key Concepts and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

SAR_Concept Core 5-Bromo-1H-indazole- 3-carboxylic acid Analogs Analog Library Core->Analogs Chemical Modification BioActivity Biological Activity (e.g., Kinase Inhibition, Anti-inflammatory) Analogs->BioActivity Biological Screening SAR Structure-Activity Relationship SAR->Core Rational Design BioActivity->SAR Data Analysis

Caption: The iterative cycle of SAR studies for drug discovery.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 5-Bromo-1H-indazole- 3-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification Coupling->Purification InVitro In Vitro Assays (e.g., Kinase Inhibition) Purification->InVitro InVivo In Vivo Models (e.g., Paw Edema) Purification->InVivo Data Data Analysis (IC50) InVitro->Data InVivo->Data

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-1H-indazole-3-carboxylic Acid in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery. As a bioisostere of indole, the indazole scaffold imparts unique physicochemical properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. The introduction of a bromine atom at the 5-position provides a valuable handle for further synthetic diversification through various cross-coupling reactions, allowing for the exploration of a vast chemical space. Furthermore, the carboxylic acid at the 3-position serves as a versatile functional group for amide bond formation and other transformations, crucial for constructing complex molecular architectures.

Derivatives of indazole-3-carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-spermatogenesis, anti-arthritis, and anti-emetic properties. A notable example is Granisetron, a highly selective 5-HT3 receptor antagonist used to manage nausea and vomiting induced by chemotherapy, which underscores the therapeutic importance of this heterocyclic core. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in medicinal chemistry and process development. This guide provides a critical comparison of various synthetic strategies to this key intermediate, offering insights into the rationale behind different experimental approaches and providing detailed protocols to aid in the selection of the most suitable route for a given research objective.

Comparative Analysis of Synthetic Strategies

This guide will explore several prominent synthetic routes to this compound, evaluating each based on factors such as yield, reaction conditions, scalability, safety, and the availability of starting materials.

Route 1: Electrophilic Bromination of Indazole-3-carboxylic Acid

This is arguably the most direct approach, involving the direct functionalization of the readily available indazole-3-carboxylic acid. The indazole ring is susceptible to electrophilic attack, and the position of bromination is directed by the existing substituents.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich indazole ring attacks the bromine molecule, which is polarized by the acetic acid solvent, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by a weak base (acetate ion) restores the aromaticity of the ring, yielding the 5-bromo product. The regioselectivity for the 5-position is influenced by the electronic properties of the pyrazole and benzene rings. Kinetic studies have shown that for the molecular indazole species, the order of reactivity towards bromination is 5 > 3 > 7.

Experimental Protocol: Bromination of Indazole-3-carboxylic Acid

  • Step 1: Dissolution of Starting Material

    • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

    • Heat the suspension to 120 °C until a clear solution is obtained.

    • Cool the solution to 90 °C.

  • Step 2: Bromination

    • Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

    • Slowly add the bromine solution dropwise to the indazole-3-carboxylic acid solution at 90 °C.

    • Maintain the reaction mixture at 90 °C for 16 hours.

  • Step 3: Work-up and Isolation

    • After the reaction is complete, cool the solution to room temperature.

    • Pour the reaction mixture into ice water and stir for 15 minutes.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • This procedure yields this compound as a white solid (1.30 g, 87.5% yield).

  • Solvent: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and facilitate the polarization of the bromine molecule, enhancing its electrophilicity.

  • Temperature: The reaction is performed at an elevated temperature (90 °C) to ensure a reasonable reaction rate. The initial heating to 120 °C is to achieve complete dissolution of the starting material.

  • Stoichiometry: A slight excess of bromine is used to drive the reaction to completion.

  • Work-up: Quenching the reaction with ice water precipitates the product, which has low solubility in aqueous media, allowing for easy isolation by filtration.

Diagram of the Workflow:

cluster_0 Route 1: Electrophilic Bromination start Indazole-3-carboxylic Acid dissolution Dissolve in Glacial Acetic Acid (120°C, then 90°C) start->dissolution Step 1 bromination Add Bromine in Glacial Acetic Acid (90°C, 16h) dissolution->bromination Step 2 workup Quench with Ice Water, Filter, Wash, Dry bromination->workup Step 3 product 5-Bromo-1H-indazole- 3-carboxylic Acid workup->product

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Route 2: The Jacobson Indazole Synthesis from Substituted Anilines

This classical approach involves the construction of the indazole ring from an appropriately substituted aniline precursor. Specifically, for the target molecule, this would start from a derivative of 5-bromo-2-methylaniline.

The Jacobson synthesis is based on the intramolecular cyclization of a diazonium salt. The key steps involve the N-acetylation of the aniline, followed by nitrosation of the acetylated intermediate. The resulting N-nitroso compound then undergoes a base-catalyzed rearrangement and cyclization to form the indazole ring. The mechanism is thought to involve an intramolecular azo coupling.

Experimental Protocol: Jacobson Synthesis (General Procedure)

  • Step 1: Acetylation of the Aniline Derivative

    • React the substituted o-toluidine with acetic anhydride in acetic acid.

  • Step 2: Nitrosation

    • Cool the reaction mixture and introduce nitrous gases (generated from sodium nitrite and acid) to form the N-nitroso intermediate.

  • Step 3: Cyclization and Hydrolysis

    • The N-nitroso compound is then cyclized, often with heating, to form the N-acetyl-indazole derivative.

    • Subsequent hydrolysis of the acetyl group and the ester/amide at the 3-position (if present) yields the final indazole-3-carboxylic acid.

  • Acetylation: The acetyl group serves as a protecting group for the amine and facilitates the subsequent nitrosation and cyclization steps.

  • Nitrosation: The formation of the N-nitroso compound is a critical step for the subsequent intramolecular cyclization.

  • Cyclization: The intramolecular reaction to form the five-membered pyrazole ring is the key bond-forming step of the indazole core.

Diagram of the Workflow:

cluster_1 Route 2: Jacobson Synthesis start Substituted o-Toluidine acetylation Acetylation start->acetylation nitrosation Nitrosation acetylation->nitrosation cyclization Cyclization nitrosation->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product 5-Bromo-1H-indazole- 3-carboxylic Acid hydrolysis->product

Caption: Generalized workflow for the Jacobson synthesis of indazole derivatives.

Route 3: Synthesis from 5-Bromoisatin

This route offers an alternative starting material, 5-bromoisatin, which can be converted to the target molecule through a ring-opening and recyclization sequence.

The synthesis from isatin typically involves the hydrolysis of the amide bond in the isatin ring to form an amino acid intermediate. This intermediate is then diazotized, and the resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This pathway is a variation of the Sandmeyer reaction, where the diazonium group is trapped intramolecularly.

Experimental Protocol: From 5-Bromoisatin (Conceptual)

  • Step 1: Hydrolysis of 5-Bromoisatin

    • Treat 5-bromoisatin with a strong base (e.g., sodium hydroxide) to hydrolyze the lactam ring, forming the sodium salt of 2-amino-5-bromophenylglyoxylic acid.

  • Step 2: Diazotization and Cyclization

    • Acidify the solution and treat with sodium nitrite to form the diazonium salt.

    • The diazonium salt will then undergo intramolecular cyclization to yield this compound.

  • Hydrolysis: The initial ring-opening is necessary to generate the free amine and carboxylic acid functionalities required for the subsequent diazotization and cyclization.

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic transformation that generates a highly reactive intermediate for cyclization.

Diagram of the Workflow:

cluster_2 Route 3: From 5-Bromoisatin start 5-Bromoisatin hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis diazotization Diazotization (NaNO2, Acid) hydrolysis->diazotization cyclization Intramolecular Cyclization diazotization->cyclization product 5-Bromo-1H-indazole- 3-carboxylic Acid cyclization->product

Caption: Conceptual workflow for the synthesis from 5-bromoisatin.

Other Noteworthy Synthetic Routes
  • Direct Carboxylation of 5-Bromoindazole: This method involves the direct introduction of a carboxyl group onto the 5-bromoindazole core. While conceptually simple, it requires high pressure and temperature (260 °C) in the presence of carbon dioxide and potassium carbonate. The need for specialized high-pressure equipment can be a significant drawback for many research laboratories.

  • From 5-Bromo-3-cyanoindazole: This route involves the hydrolysis of a nitrile group at the 3-position. The synthesis of the starting material, 5-bromo-3-cyanoindazole, is a multi-step process itself, which adds to the overall complexity of this approach.

  • From 5-Bromo-N-acetylphenylhydrazine: This synthesis proceeds through a Beckmann rearrangement and cyclization of an isonitrosoacetanilide intermediate to form a 5-bromo-N-acetamidoisatin, which is then hydrolyzed to the target product. This multi-step route may offer advantages in terms of controlling regioselectivity but can be lower yielding.

Quantitative Data Summary and Comparison

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Electrophilic Bromination Indazole-3-carboxylic acidBromine, Glacial Acetic Acid90°C, 16h87.5Direct, high yield, readily available starting material.Use of elemental bromine, which is corrosive and toxic.
Jacobson Synthesis Substituted o-ToluidineAcetic Anhydride, Nitrous AcidMulti-step, often requires heating.VariableWell-established, good for certain substitution patterns.Multi-step, can have lower overall yields, starting material may not be readily available.
From 5-Bromoisatin 5-BromoisatinNaOH, NaNO2, AcidMulti-step, involves diazotization.Not specifiedUtilizes a different set of starting materials.Potentially hazardous diazonium intermediate, can be multi-step.
Direct Carboxylation 5-BromoindazoleCO2, K2CO3High pressure, 260°CNot specifiedAtom-economical, direct.Requires specialized high-pressure equipment, harsh conditions.
From 5-Bromo-3-cyanoindazole 5-Bromo-3-cyanoindazoleHydrolysis (acid or base)Typically requires heating.Not specifiedUtilizes a nitrile precursor.Starting material synthesis is multi-step.
From 5-Bromo-N-acetylphenylhydrazine 5-Bromo-N-acetylphenylhydrazineChloral hydrate, Hydroxylamine, H2SO4Multi-step, involves Beckmann rearrangement.Not specifiedOffers an alternative disconnection.Multi-step, potentially lower yielding.

Conclusion and Recommendations

For most laboratory-scale syntheses where the primary goal is to obtain this compound efficiently and in high yield, the electrophilic bromination of indazole-3-carboxylic acid stands out as the most practical and straightforward approach. Its high reported yield, coupled with the commercial availability of the starting material, makes it an attractive choice. However, appropriate safety precautions must be taken when handling elemental bromine.

For larger-scale production or when exploring alternative synthetic strategies to circumvent the use of bromine, the Jacobson synthesis or the route from 5-bromoisatin may be considered. These routes, while more complex, offer flexibility in terms of starting materials and may be amenable to process optimization. The choice between these will largely depend on the cost and availability of the respective starting materials and the desired scale of the synthesis.

The other mentioned routes, such as direct carboxylation and those starting from cyano or hydrazine precursors, are less commonly employed due to either harsh reaction conditions or the multi-step nature of the synthesis. However, they remain valuable tools in the synthetic chemist's arsenal, particularly for the synthesis of analogues with different substitution patterns.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the specific project requirements, including scale, available resources, safety considerations, and the desired purity of the final product.

References

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III.
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

Navigating the Metabolic Maze: A Comparative Guide to In Vitro Metabolism Studies of 5-bromo-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. For the burgeoning class of 5-bromo-1H-indazole-3-carboxamide derivatives, which includes molecules with significant therapeutic potential and synthetic cannabinoids of forensic interest, elucidating their metabolic pathways is a critical step in assessing their efficacy, safety, and pharmacokinetic profiles. This guide provides a comparative analysis of the primary in vitro systems used to investigate the metabolism of these derivatives, offering experimentally-grounded insights to inform your research strategy.

The Criticality of In Vitro Metabolism Studies

The biotransformation of a drug candidate can profoundly influence its activity, duration of action, and potential for toxicity. Metabolism, primarily occurring in the liver, is mediated by a host of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative reactions.[1][2] Subsequent Phase II reactions, such as glucuronidation, further modify the compound to facilitate its excretion.[3] For 5-bromo-1H-indazole-3-carboxamide derivatives, in vitro metabolism studies are indispensable for:

  • Identifying Major Metabolic Pathways: Understanding the primary routes of biotransformation, such as hydroxylation, amide hydrolysis, and glucuronidation, is crucial for predicting a compound's in vivo behavior.[3][4][5]

  • Characterizing Metabolites: Identifying the chemical structures of metabolites is essential, as they may possess their own pharmacological or toxicological properties.

  • Predicting Drug-Drug Interactions: Assessing a compound's potential to inhibit or induce metabolic enzymes can help foresee adverse interactions with co-administered drugs.[2][6]

  • Guiding Lead Optimization: Early metabolic data allows medicinal chemists to design new analogs with improved metabolic stability and pharmacokinetic profiles.[7]

A Comparative Overview of Key In Vitro Models

The choice of an in vitro system is a critical decision that influences the scope and relevance of the metabolic data obtained. Each model offers a unique balance of biological complexity, throughput, and cost.

In Vitro Model Description Advantages Limitations Primary Application for 5-bromo-1H-indazole-3-carboxamide Derivatives
Human Liver Microsomes (HLMs) Subcellular fraction of the liver endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[1][8]High throughput, cost-effective, well-characterized, ideal for assessing Phase I metabolism and CYP inhibition.[1]Lacks Phase II enzymes (unless supplemented), devoid of cellular context and transport processes.[8]Initial screening for metabolic stability, identifying major Phase I metabolites, and CYP reaction phenotyping.
Hepatocytes Intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[9][10]Provides a more physiologically relevant system, capable of studying both Phase I and Phase II metabolism, as well as uptake and efflux transport.[9][11]Lower throughput, higher cost, limited viability in suspension.[11]Comprehensive metabolite profiling (Phase I and II), determining intrinsic clearance, and studying slowly metabolized compounds.[12]
Recombinant CYP Enzymes Individual human CYP isoforms expressed in a cellular system (e.g., insect cells).[13][14]Allows for the precise identification of which CYP enzymes are responsible for a specific metabolic transformation (reaction phenotyping).[13][14]Does not account for the contribution of other enzymes or the interplay between different metabolic pathways.Pinpointing the specific CYP isoforms involved in the metabolism of a derivative to predict potential drug-drug interactions.

Deciphering the Metabolic Puzzle: Common Biotransformations

Studies on 5-bromo-1H-indazole-3-carboxamide derivatives and structurally related synthetic cannabinoids have revealed several common metabolic pathways.[3][4][5]

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a frequent Phase I modification, often occurring on alkyl or aromatic moieties.[5][15]

  • Amide Hydrolysis: Cleavage of the carboxamide bond is a significant metabolic route for this class of compounds.[3][4]

  • Dehydrogenation: The removal of hydrogen atoms can lead to the formation of double bonds or carbonyl groups.[4][7]

  • Glucuronidation: A major Phase II conjugation reaction where glucuronic acid is attached to the parent compound or its Phase I metabolites, increasing water solubility and facilitating excretion.[3]

  • Dihydrodiol Formation: For derivatives with unsaturated side chains, the formation of a dihydrodiol can be a prominent metabolic pathway.[4]

The bromide substituent on the indazole core often remains intact during these transformations, serving as a useful marker for identifying metabolites derived from the parent compound.[3]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for key in vitro metabolism experiments.

Human Liver Microsomal (HLM) Stability Assay

This assay is a cornerstone for early-stage drug metabolism studies, providing a rapid assessment of a compound's intrinsic clearance.[1][16][17]

Objective: To determine the rate at which a 5-bromo-1H-indazole-3-carboxamide derivative is metabolized by human liver microsomal enzymes.

Workflow:

HLM_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw HLMs & Test Compound D Pre-warm HLM & Compound Mixture (37°C) A->D B Prepare Incubation Buffer (pH 7.4) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Depletion J->K

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Steps:

  • Preparation:

    • Thaw pooled human liver microsomes and the test compound stock solution.[18]

    • Prepare a phosphate buffer (100 mM, pH 7.4).[17]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17]

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, HLM (typically 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM final concentration).[8][19] Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[19]

    • Incubate the reaction mixture at 37°C with gentle shaking.[17]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) and an internal standard for analytical normalization.[1]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1]

Hepatocyte Metabolism Assay for Metabolite Identification

This assay provides a more comprehensive picture of a compound's metabolism, encompassing both Phase I and Phase II pathways.[9]

Objective: To identify the major metabolites of a 5-bromo-1H-indazole-3-carboxamide derivative formed in intact human hepatocytes.

Workflow:

Hepatocyte_Metabolism_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability & Density A->B D Incubate Hepatocytes with Test Compound (37°C) B->D C Prepare Incubation Medium C->D E Sample at Time Points (e.g., 0, 1, 3 hours) D->E F Quench with Cold Acetonitrile E->F G Homogenize and Centrifuge F->G H Analyze Supernatant by High-Resolution LC-MS/MS G->H I Metabolite Peak Detection H->I J Structure Elucidation based on MS/MS Fragmentation I->J

Caption: Workflow for Metabolite Identification using Hepatocytes.

Detailed Steps:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[10]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh medium and determine cell viability (e.g., using trypan blue exclusion) and density. Adjust the cell density to the desired concentration (e.g., 0.5-1 million viable cells/mL).[11]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (e.g., 1-10 µM) to initiate the incubation.[9]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[20]

  • Sampling and Extraction:

    • At selected time points (e.g., 0, 1, and 3 hours), collect aliquots of the cell suspension.[4]

    • Quench the metabolic activity by adding cold acetonitrile.

    • Homogenize or lyse the cells to release intracellular metabolites.

    • Centrifuge to pellet cell debris and proteins.

  • Metabolite Analysis:

    • Analyze the supernatant using high-resolution LC-MS/MS.[21]

    • Acquire full scan MS data to detect potential metabolites and tandem MS (MS/MS) data to obtain structural information.[22][23]

    • Metabolite identification software can be used to search for expected biotransformations (e.g., +16 Da for hydroxylation) and compare fragmentation patterns with the parent compound.[24]

Recombinant CYP Enzyme Assay for Reaction Phenotyping

This assay is crucial for identifying the specific CYP isoforms responsible for a compound's metabolism.[13][14]

Objective: To determine the relative contribution of individual CYP enzymes to the metabolism of a 5-bromo-1H-indazole-3-carboxamide derivative.

Workflow:

rCYP_Phenotyping_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Interpretation A Prepare Individual rCYP Isoforms (e.g., 3A4, 2D6, etc.) C Incubate Compound with each rCYP Isoform Separately A->C B Prepare Buffer, Test Compound, & NADPH B->C D Initiate Reaction with NADPH C->D E Quench Reaction & Process Samples D->E F Analyze by LC-MS/MS for Parent Depletion or Metabolite Formation E->F G Identify CYPs with Significant Metabolic Activity F->G

Sources

A Comparative Guide to the Efficacy of 5-bromo-1H-indazole-3-carboxylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents such as axitinib and pazopanib.[1] This guide provides a comparative analysis of the anticancer efficacy of a specific subclass: 5-bromo-1H-indazole-3-carboxylic acid derivatives. We will delve into their synthesis, mechanism of action, structure-activity relationships (SAR), and comparative performance against various cancer cell lines, supported by experimental data.

The this compound Scaffold: A Promising Starting Point

The this compound moiety is a versatile building block in the synthesis of potential anticancer agents.[2] The bromine atom at the 5-position enhances reactivity and provides a handle for further structural modifications, while the carboxylic acid group at the 3-position is crucial for forming various derivatives, such as amides and esters, allowing for the exploration of a wide chemical space to optimize biological activity.[2][3] The synthesis of the core structure can be achieved through various methods, including the direct carboxylation of 5-bromoindazole or the hydrolysis of 5-bromo-3-cyanoindazole.[3]

Comparative Efficacy of Derivatives: A Data-Driven Analysis

The anticancer activity of this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth, is a key metric for comparison.

Below is a summary of the reported IC50 values for various derivatives, showcasing their potency against different cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amide Derivatives K562 (Chronic Myeloid Leukemia)5.15 - 9.325-FluorouracilNot specified
A549 (Lung Cancer)4.66 - 8.215-FluorouracilNot specified
PC-3 (Prostate Cancer)6.12 - 15.485-FluorouracilNot specified
HepG2 (Hepatoma)3.32 - 12.675-FluorouracilNot specified
Ester Derivatives MCF-7 (Breast Cancer)39.0 - 43.4Not specifiedNot specified
MDA-MB-231 (Breast Cancer)35.1 - 35.9Not specifiedNot specified

Note: The IC50 values are presented as ranges, reflecting the performance of different compounds within each derivative class as reported in the cited literature.[4][5][6]

Unraveling the Mechanism of Action: How These Derivatives Combat Cancer

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle.

Induction of Apoptosis

Several studies have shown that these derivatives can trigger apoptosis in cancer cells.[7] This is often achieved through the modulation of key regulatory proteins in the apoptotic pathway. For instance, treatment with active indazole derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death.

apoptosis_pathway Indazole Derivative Indazole Derivative Bcl-2 Bcl-2 Indazole Derivative->Bcl-2 Inhibits Bax Bax Indazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by indazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. The exact phase of the cell cycle that is targeted can vary depending on the specific derivative and the cancer cell line. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure.[8][9] SAR studies help in understanding how different functional groups and substitutions on the indazole core influence their anticancer efficacy. For instance, the nature of the amide or ester substituent at the 3-position can significantly impact the compound's potency and selectivity. Replacing a mercaptoacetamide group with a piperazine moiety has been shown to improve the physicochemical properties and antiproliferative activity against certain cell lines.[4][5]

sar_relationship cluster_core This compound Core cluster_modifications Modifications at C3-position cluster_activity Anticancer Activity Core Core Amide Amide Core->Amide Ester Ester Core->Ester Piperazine Piperazine Amide->Piperazine Replacement leads to improved activity Potency Potency Amide->Potency Ester->Potency Piperazine->Potency Selectivity Selectivity Piperazine->Selectivity

Caption: Structure-Activity Relationship (SAR) for C3-position modifications.

Experimental Protocols for Efficacy Evaluation

The in vitro evaluation of these compounds relies on robust and reproducible assays. Here are the step-by-step methodologies for key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

experimental_workflow cluster_assays Assay Options Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Culture->Cell Seeding (96-well plate) Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Cell Seeding (96-well plate)->Compound Treatment (Varying Concentrations) Incubation (48-72h) Incubation (48-72h) Compound Treatment (Varying Concentrations)->Incubation (48-72h) Cytotoxicity Assay Cytotoxicity Assay Incubation (48-72h)->Cytotoxicity Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay SRB Assay SRB Assay Cytotoxicity Assay->SRB Assay LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End MTT Assay->Data Analysis (IC50 Calculation) SRB Assay->Data Analysis (IC50 Calculation) LDH Assay->Data Analysis (IC50 Calculation)

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their demonstrated efficacy against a range of cancer cell lines, coupled with their amenability to chemical modification, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are also warranted to validate the preclinical findings and assess the therapeutic potential of these derivatives in a more complex biological system.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. [No Source Found].
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [No Source Found].
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Benchchem.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Structure‐activity relationship of indazole‐matrine derivative..
  • This compound synthesis. ChemicalBook.
  • How to prepare this compound?. Guidechem.
  • This compound. Chem-Impex.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • IC50 values of the most active derivatives in some cancerous cell lines.

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: Comparing Coupling Reagents for 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery.[1] As a bioisostere of indole, the indazole scaffold is a privileged structure found in numerous biologically active compounds.[1] The strategic placement of a bromine atom and a carboxylic acid moiety provides synthetic handles for generating diverse molecular libraries, often targeting kinases, G-protein coupled receptors, and other key players in disease pathways. The amide bond, being one of the most prevalent linkages in pharmaceuticals, makes the efficient coupling of this indazole derivative with various amines a critical step in the synthesis of potential new medicines.[2]

However, the journey from carboxylic acid to amide is not always straightforward. The inherent properties of this compound, including its aromaticity and the presence of the N-H proton, can present challenges. Furthermore, the selection of an appropriate coupling reagent is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity when chiral amines are employed.[2][3]

This guide provides an in-depth comparison of common coupling reagents for the amidation of this compound, drawing upon established mechanistic principles and providing field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.

The Fundamental Challenge: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Coupling reagents are designed to overcome this hurdle by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.

The ideal coupling reagent should offer:

  • High reactivity: To ensure efficient conversion under mild conditions.

  • Low risk of racemization: Crucial when coupling chiral amines.[5][6]

  • Minimal side reactions: To simplify purification and maximize yield.

  • Good solubility: In common organic solvents.

  • Readily removable byproducts: For ease of product isolation.

We will now delve into a comparative analysis of three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Comparative Analysis of Coupling Reagents

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness.[7][8][9]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][7][8] This intermediate can then react with the amine to form the desired amide.

G cluster_0 Carbodiimide Activation cluster_1 Amide Formation & Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Amide Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Anhydride Anhydride Intermediate O_Acylisourea->Anhydride + R-COOH Amine R''-NH2 Anhydride->Amide + Amine

Carbodiimide reaction pathway.

In Practice with this compound:

For the coupling of this compound, EDC is generally preferred over DCC due to the water-solubility of its urea byproduct, which simplifies purification.[7] However, the O-acylisourea intermediate is prone to side reactions, including rearrangement to a stable N-acylurea, which is unreactive towards the amine, and reaction with another molecule of the carboxylic acid to form an anhydride.[8]

To mitigate these issues and suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is almost always used.[10] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions but still highly reactive towards the amine.

Advantages:

  • Cost-effective and readily available.

  • EDC offers the advantage of a water-soluble urea byproduct, simplifying workup.[7]

Disadvantages:

  • Risk of significant side reactions (N-acylurea formation) if used without an additive.[8]

  • DCC produces a urea byproduct that is often difficult to remove completely.[9]

  • Can lead to racemization, although this is largely suppressed by additives like HOBt.

Phosphonium Salts: Enhanced Reactivity and Reduced Side Reactions

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant improvement over carbodiimides.[11][12]

Mechanism of Action:

These reagents react with the carboxylate to form an acyloxyphosphonium salt, which then rapidly converts to a benzotriazolyl active ester.[11] This active ester is the key acylating species.

G cluster_0 Phosphonium Salt Activation cluster_1 Active Ester Formation and Amidation Carboxylate R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine R''-NH2

PyBOP-mediated amide bond formation.

In Practice with this compound:

PyBOP is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[9] A key advantage of PyBOP over its predecessor, BOP, is that its byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic, unlike the hexamethylphosphoramide (HMPA) produced from BOP.[11] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Advantages:

  • High coupling efficiency and rapid reaction rates.[11]

  • Low levels of racemization.[11]

  • Suitable for difficult couplings, including sterically hindered substrates.[9]

  • The byproduct of PyBOP is non-carcinogenic.[11]

Disadvantages:

  • Higher cost compared to carbodiimides.

  • Can be sensitive to moisture.

Uronium/Aminium Salts: The Gold Standard for Efficiency and Racemization Suppression

Uronium and aminium salts, such as HBTU, TBTU, and HATU, are among the most efficient coupling reagents currently available.[9][13][14] While initially believed to be uronium salts, crystallographic studies have shown that HBTU and HATU exist as the guanidinium (aminium) isomers.[14][15]

Mechanism of Action:

Similar to phosphonium salts, these reagents react with a carboxylate to form a highly reactive active ester. In the case of HATU, the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety leads to the formation of an OAt-active ester, which is even more reactive and provides superior racemization suppression compared to the OBt-esters formed from HBTU.[16][17]

G cluster_0 HATU Activation cluster_1 Amide Formation Carboxylate R-COO⁻ OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine Amine R''-NH2

HATU-mediated amide bond formation.

In Practice with this compound:

HATU is often the reagent of choice for challenging couplings, including those with electron-deficient amines or for macrocyclizations.[9][16] The reaction is fast and clean, typically providing high yields of the desired amide. It is crucial to pre-activate the carboxylic acid with HATU and a base before adding the amine to avoid a potential side reaction where HATU reacts with the amine to form a guanidinium byproduct, terminating the reaction.[18]

Advantages:

  • Extremely high coupling efficiency and very fast reaction kinetics.[16]

  • Excellent suppression of racemization, especially HATU.[14][16]

  • Generally provides clean reactions with high yields.

  • Effective for a wide range of substrates, including challenging ones.[9]

Disadvantages:

  • The highest cost among the compared reagents.

  • Potential for a side reaction with the amine if the order of addition is not controlled.[18]

Quantitative Data Summary

The following table provides a comparative overview of the performance of these coupling reagents. The data is generalized from typical amide coupling reactions and serves as a guide for reagent selection.

Coupling ReagentRelative CostTypical Yield RangeRacemization PotentialKey ByproductEase of Workup
EDC/HOBt Low70-95%Low to ModerateWater-soluble ureaRelatively easy
DCC/HOBt Low70-95%Low to ModerateInsoluble ureaCan be difficult
PyBOP Medium85-99%LowTris(pyrrolidino)phosphine oxideModerate
HATU High90-99%Very LowTetramethylurea derivativeModerate

Experimental Protocols

General Protocol for Amide Coupling of this compound using EDC/HOBt
  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as DMF or DCM, add HOBt (1.2 eq.).

  • Add the desired amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling of this compound using HATU
  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA or collidine (2.0-3.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[16][18]

  • Add the amine (1.0-1.1 eq.) to the activated acid mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Perform an aqueous workup as described in the EDC/HOBt protocol.

  • Purify the crude product by column chromatography.

G cluster_0 Reagent Preparation cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Start Dissolve Acid, Coupling Reagent, & Base (optional) Add_Amine Add Amine Start->Add_Amine Stir Stir at RT Add_Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Purify->Product

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-bromo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2][3] As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the measurements of identity, purity, and strength are reliable and reproducible, forming the bedrock of product quality and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate through scientific evidence that it is fit for its intended purpose.[8][9] For a molecule like this compound, which may serve as a critical starting material or intermediate, this means the chosen method must be able to accurately quantify the compound and selectively detect any potential impurities or degradation products. The validation process is not a one-size-fits-all checklist; it is a systematic, risk-based scientific exercise.[8][10] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[5][7][8]

The core performance characteristics evaluated during validation are interconnected, ensuring the method is reliable under real-world laboratory conditions.

G Assay Assay & Impurity Quantitation Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness LOD Detection Limit (LOD) Specificity->LOD for impurities LOQ Quantitation Limit (LOQ) Specificity->LOQ for impurities Range Range Linearity->Range Range->Accuracy Range->Precision LOQ->Accuracy verified at LOQ->Precision verified at

Caption: Interrelationship of core validation parameters.

Method Selection: A Tale of Two Techniques

The choice of an analytical method is driven by its intended purpose. For this compound, we will compare two common yet distinct techniques:

  • Method A: Stability-Indicating High-Performance Liquid Chromatography (HPLC) : The gold standard for assay and impurity profiling due to its high resolving power.[11][12]

  • Method B: Ultraviolet-Visible (UV-Vis) Spectrophotometry : A simpler, high-throughput method suitable for quantitative assays where interfering substances are not a concern.[13]

Method A: Stability-Indicating HPLC-UV Assay

An HPLC method is inherently superior for demonstrating specificity, a critical requirement for stability-indicating assays.[12][14] By separating the main component from its impurities and degradation products, we can be confident that the analytical response is solely due to the analyte of interest.

Experimental Protocol: HPLC Validation

Objective: To validate an HPLC method for the quantification of this compound and the determination of its process impurities.

1. Chromatographic Conditions (Rationale-Based):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A C18 column is a versatile, non-polar stationary phase suitable for retaining the moderately polar indazole derivative).[15]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water. (The acidic modifier suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. A gradient is chosen to ensure elution of potential impurities with different polarities).

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 230 nm. (Selected based on the UV absorbance maximum of the analyte, determined by a photodiode array (PDA) detector scan).

  • Column Temperature: 30°C. (Maintained to ensure reproducible retention times).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Validation Assessment weigh Weigh Reference Standard & Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration (e.g., 100 µg/mL) dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect linearity Linearity (5 levels) detect->linearity accuracy Accuracy (3 levels, 3 reps) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity

Caption: HPLC method validation workflow.

Performance Data & Comparison

The following tables summarize the expected performance of the HPLC method based on established acceptance criteria from regulatory guidelines.[12][16][17]

Table 1: HPLC Method - Linearity and Range

Parameter Concentration Range (µg/mL) Correlation Coefficient (r²) y-intercept
Assay 50 - 150 (50% to 150% of nominal) ≥ 0.999 Close to zero
Impurity 1 - 12 (LOQ to 120% of spec. limit) ≥ 0.998 Close to zero

Causality: A wide range for the assay is validated to accommodate variations in sample concentration, while the impurity range focuses on low levels relevant to safety thresholds.[12][17] A high correlation coefficient demonstrates a direct relationship between concentration and detector response.[18]

Table 2: HPLC Method - Accuracy and Precision

Parameter Level Acceptance Criteria
Accuracy 50%, 100%, 150% Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) 100% (n=6) RSD ≤ 1.0%
Precision (Intermediate) 100% (n=6, different day/analyst) RSD ≤ 2.0%

Causality: Accuracy is tested at different levels to ensure the method is true across its range.[14][19] Repeatability assesses precision under ideal conditions, while intermediate precision accounts for typical lab variations (different analysts, days), providing a more realistic measure of reproducibility.[16][19]

Table 3: HPLC Method - Specificity and Sensitivity

Parameter Methodology Acceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light) Peak purity index > 0.999. No co-elution at the principal peak.
LOD Signal-to-Noise Ratio (S/N) of 3:1 ~0.3 µg/mL
LOQ Signal-to-Noise Ratio (S/N) of 10:1 ~1.0 µg/mL

Causality: Forced degradation studies are essential to prove the method is "stability-indicating."[14][15] This ensures that if the product degrades over time, the analytical method can detect and separate those degradants from the active ingredient. The LOD and LOQ establish the method's sensitivity limits for detecting and reliably quantifying impurities.[18]

Method B: UV-Vis Spectrophotometric Assay

For a rapid, simple quantification of this compound, such as for in-process control where the impurity profile is well-understood, UV-Vis spectrophotometry is a viable alternative. Its primary limitation is a lack of specificity; the method measures the total absorbance of all components that absorb at the chosen wavelength.

Experimental Protocol: UV-Vis Validation

Objective: To validate a UV-Vis spectrophotometric method for the quantitative determination of this compound.

1. Spectrophotometric Conditions:

  • Solvent: Methanol. (Chosen for its ability to fully solubilize the compound and its transparency in the relevant UV range).

  • Analytical Wavelength (λmax): 285 nm. (Determined by scanning a dilute solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance).

  • Instrumentation: A qualified dual-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 25 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Solution: Prepare a sample solution expected to have a final concentration within the calibrated linear range.

Performance Data & Comparison

Table 4: UV-Vis Method - Linearity and Range

Parameter Concentration Range (µg/mL) Correlation Coefficient (r²)
Assay 2 - 12 ≥ 0.999

Causality: The linear range for UV-Vis is typically narrower and at lower concentrations than HPLC to adhere to the Beer-Lambert Law, which describes the linear relationship between absorbance and concentration.

Table 5: UV-Vis Method - Accuracy and Precision

Parameter Level Acceptance Criteria
Accuracy 80%, 100%, 120% Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) 100% (n=6) RSD ≤ 1.5%
Precision (Intermediate) 100% (n=6, different day/analyst) RSD ≤ 2.5%

Causality: The acceptance criteria for precision may be slightly wider than for HPLC, reflecting the inherently higher variability of manual dilutions and spectrophotometric measurements compared to automated chromatography.

Head-to-Head Comparison and Recommendations

Table 6: Comparative Summary of Validated Methods

Validation Parameter Method A: HPLC-UV Method B: UV-Vis Spectrophotometry Justification
Specificity Excellent. Resolves analyte from impurities and degradants. Poor. Cannot distinguish between analyte and other absorbing species. HPLC's separation capability is its key advantage.[11]
Application Release testing, stability studies, impurity profiling. In-process controls, raw material identification (assay only). Use HPLC for regulatory filings and quality control; use UV-Vis for quick checks.
Linear Range Wide (e.g., 50-150 µg/mL) Narrow (e.g., 2-12 µg/mL) HPLC detectors have a wider dynamic range.
Precision Higher (RSD < 1.0%) Good (RSD < 1.5%) Automation in HPLC reduces variability.[12]
Throughput Lower (run time per sample) Higher (rapid measurements) UV-Vis is significantly faster for single-sample analysis.

| Robustness | High. Method performance is tested against deliberate small changes. | Moderate. Sensitive to solvent composition and pH. | Robustness testing is a formal part of HPLC validation.[14] |

Senior Scientist Recommendation:

For the comprehensive quality control of this compound, a fully validated, stability-indicating HPLC method (Method A) is mandatory . It is the only technique discussed that provides the necessary specificity to ensure product purity and monitor for degradation products, which is a non-negotiable regulatory expectation for drug substance and product release.[6][10]

A validated UV-Vis method (Method B) can serve as a valuable and cost-effective complementary tool. Its application is best suited for scenarios where speed is critical and the material is known to be free of interfering impurities, such as for rapid in-process checks on reaction completion or for simple assay determinations of the starting material before use.

Conclusion

The validation of an analytical method is a rigorous process that substantiates the reliability of data used for critical quality decisions. For this compound, an HPLC-UV method offers an unparalleled combination of specificity, accuracy, and precision, making it the definitive choice for regulatory-compliant analysis. While simpler methods like UV-Vis spectrophotometry have their place, their limitations must be thoroughly understood and restricted to appropriate, low-risk applications. Ultimately, a well-developed and validated analytical procedure is not just a regulatory hurdle; it is a fundamental component of scientific integrity and patient safety.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. CordenPharma.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • This compound. BLD Pharm.
  • This compound synthesis. ChemicalBook.
  • This compound. ChemicalBook.
  • Spectroscopic Methods in Organic Chemistry. ResearchGate.
  • A Review on Analytical method Development and Validation. Journal of Drug Delivery and Therapeutics.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • This compound ethyl ester. Chem-Impex.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • This compound. TCI Chemicals.
  • How to prepare this compound?. Guidechem.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form. Journal of Pharmaceutical and Biomedical Analysis.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate.

Sources

A Comparative Guide to N-Alkylation Methods for Indazole-3-carboxylates: Strategies for Regiocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-cancer drugs and synthetic cannabinoids.[1] The indazole-3-carboxylate scaffold is a particularly versatile intermediate in the synthesis of these biologically active molecules. However, the N-alkylation of the indazole ring presents a persistent challenge for synthetic chemists. The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][3][4][5]

Achieving high regioselectivity in the N-alkylation of indazole-3-carboxylates is therefore a critical objective in the development of efficient and scalable synthetic routes. The regiochemical outcome of this reaction is delicately balanced and can be influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and even the counter-ion of the base.[1][3] This guide provides a comparative analysis of common N-alkylation methods for indazole-3-carboxylates, offering insights into the underlying mechanistic principles and providing detailed experimental protocols to aid researchers in selecting the optimal conditions for their specific synthetic targets.

Factors Influencing Regioselectivity: A Mechanistic Overview

The selective alkylation of either the N1 or N2 position of the indazole ring is governed by a complex interplay of electronic and steric factors, which can be manipulated through careful selection of reaction conditions.

  • Steric Hindrance: The proximity of the C3-carboxylate group to the N2 position creates a sterically hindered environment. This inherent steric bias often favors alkylation at the less hindered N1 position. The bulkiness of the alkylating agent and any substituents on the indazole ring can further influence this preference.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group influences the electron density at both nitrogen atoms. Substituents on the benzene ring of the indazole can also modulate the nucleophilicity of the N1 and N2 positions.[2][4][5][6][7]

  • Chelation Control: The C3-carboxylate group can chelate with the counter-ion of the base (e.g., Na⁺, Cs⁺), creating a rigid intermediate that blocks access to the N2 position and directs alkylation to the N1 position.[1][3][8][9] This effect is particularly pronounced with certain base and solvent combinations.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][6][10] Reaction conditions that allow for equilibration can favor the formation of the more stable N1-alkylated product.[6][11][12]

Comparative Analysis of N-Alkylation Methods

The following sections provide a detailed comparison of several widely used N-alkylation methods, with a focus on their regioselectivity, scope, and practical considerations.

Classical SN2 Alkylation: The Workhorse with Nuances

Direct alkylation using an alkyl halide or tosylate in the presence of a base is the most common approach for N-alkylation. However, achieving high regioselectivity requires careful optimization of the base and solvent system.

Key Insights:

  • For N1-Selectivity: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][2][4][5][6][7][10] This is attributed to the formation of a sodium-chelated intermediate that sterically shields the N2 position.[1][3] Cesium carbonate (Cs₂CO₃) in dioxane has also been shown to be highly effective for selective N1-alkylation, likely through a similar chelation mechanism.[1][3][8]

  • For Mixed or N2-Selectivity: The use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[1][4] This is because the more polar solvent can disrupt the chelation control, allowing for alkylation at both nitrogen atoms.

Workflow for SN2 Alkylation

cluster_prep Reaction Setup cluster_reaction Deprotonation & Alkylation cluster_workup Workup & Purification Indazole Indazole-3-carboxylate Solvent Anhydrous Solvent (e.g., THF, Dioxane) Indazole->Solvent Dissolve Base Base (e.g., NaH, Cs₂CO₃) Solvent->Base Add Base Mixture Reaction Mixture Base->Mixture Stir AlkylatingAgent Alkylating Agent (R-X or R-OTs) Quench Quench Reaction AlkylatingAgent->Quench Mixture->AlkylatingAgent Add Alkylating Agent Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product N-alkylated Product Purification->Product

Caption: General workflow for classical SN2 N-alkylation of indazole-3-carboxylates.

Experimental Data Summary for SN2 Alkylation

Alkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
Isopropyl iodideNaHDMFRT38:4684[3]
n-Pentyl bromideCs₂CO₃DMFRT1:1.995[7]
n-Pentyl bromideNaHTHF50>99:195[6]
Alkyl tosylateCs₂CO₃Dioxane9090-98:trace90-98[1][3]
The Mitsunobu Reaction: A Reliable Path to N2-Alkylation

The Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate, has emerged as a highly effective method for the selective synthesis of N2-alkylated indazole-3-carboxylates.[3][6][7][10]

Key Insights:

  • Mechanism of Selectivity: The high N2-selectivity is thought to arise from the formation of a bulky phosphonium intermediate that preferentially reacts at the more sterically accessible N2 position, especially when the N1 position is somewhat encumbered by the C3-carboxylate group.[3] DFT calculations suggest that non-covalent interactions drive the formation of the N2-product.[3][8][9]

  • Broad Scope: This method is compatible with a wide range of primary and secondary alcohols, providing access to a diverse array of N2-substituted indazoles in excellent yields.[3]

Mitsunobu Reaction Mechanism

cluster_activation Activation of Alcohol cluster_alkylation N2-Alkylation Alcohol R-OH PPh3 PPh₃ Alcohol->PPh3 + DEAD DEAD/DIAD PPh3->DEAD + Phosphonium [Ph₃P-OR]⁺ DEAD->Phosphonium Forms Indazole Indazole-3-carboxylate Phosphonium->Indazole Nucleophilic Attack at N2 N2_Product N2-alkylated Indazole Indazole->N2_Product

Caption: Simplified mechanism of the Mitsunobu reaction for N2-alkylation of indazoles.

Experimental Data Summary for Mitsunobu Reaction

AlcoholReagentsSolventTemp (°C)N1:N2 RatioYield (%)Reference
n-PentanolPPh₃, DBADTHFRT1:2.578[6][10]
Various AlcoholsPPh₃, DEADTHF50High N2 selectivity>90[3]
TfOH-Catalyzed N2-Alkylation with Diazo Compounds

A novel, metal-free approach for the highly regioselective N2-alkylation of indazoles utilizes triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agents.[13]

Key Insights:

  • High Selectivity: This method affords N2-alkylated products in good to excellent yields with exceptional regioselectivity (N2/N1 up to 100/0).[13]

  • Functional Group Tolerance: The reaction exhibits excellent tolerance for a variety of functional groups.[13]

  • Scalability: The protocol has been successfully demonstrated on a gram scale.[13]

Reductive Amination: A Selective Route to N1-Alkylation

For the selective introduction of simple alkyl groups at the N1 position, a two-step reductive amination strategy has proven to be highly effective.[11][12]

Key Insights:

  • Exclusive N1-Selectivity: This method proceeds via the formation of an enamine intermediate, which occurs exclusively at the N1 position, followed by hydrogenation. No N2-alkylated product is typically detected.[11][12]

  • Thermodynamic Control: The high selectivity is attributed to the reaction being under thermodynamic control, favoring the more stable N1-substituted intermediate.[11][12]

  • Scalability: This procedure has been successfully scaled up to a 100 g scale, highlighting its suitability for large-scale manufacturing.[11][12]

Alternative and Green Methodologies
  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[14][15][16] This approach is considered a green chemistry technique as it can reduce energy consumption and the use of solvents.[14][15][16]

  • Phase Transfer Catalysis (PTC): PTC offers an environmentally benign alternative for N-alkylation.[17][18][19][20] This method often employs milder and less expensive inorganic bases and can be performed with a wider range of solvents or even under solvent-free conditions, increasing productivity.[17][19]

Detailed Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation using NaH in THF[1][2]
  • To a stirred solution of the indazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide or tosylate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Highly N2-Selective Alkylation via the Mitsunobu Reaction[1][3]
  • Dissolve the indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (0.36 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N2-alkylated product.

Conclusion

The regioselective N-alkylation of indazole-3-carboxylates is a solvable challenge with the careful selection of synthetic methodology. For the preferential synthesis of N1-alkylated products , classical SN2 conditions employing sodium hydride in THF or cesium carbonate in dioxane offer excellent selectivity, driven by a chelation-controlled mechanism. A two-step reductive amination protocol also provides a highly selective and scalable route to N1-alkylated indazoles.

Conversely, for the targeted synthesis of N2-alkylated derivatives , the Mitsunobu reaction stands out as a reliable and high-yielding method with broad substrate scope. Additionally, the TfOH-catalyzed reaction with diazo compounds offers an excellent metal-free alternative with exceptional N2-selectivity.

By understanding the mechanistic principles that govern regioselectivity and leveraging the optimized protocols presented in this guide, researchers can confidently and efficiently access the desired N-alkylated indazole-3-carboxylate isomers, paving the way for the discovery and development of new therapeutic agents.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW - Semantic Scholar.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • Development of a selective and scalable N1-indazole alkylation - PMC.
  • Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate.
  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed.
  • New Directions in the Mitsunobu Reaction - Nottingham ePrints.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal.
  • Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC - NIH.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferrand.
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazon - ElectronicsAndBooks.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Industrial Phase-Transfer Catalysis.

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 5-Bromo-1H-Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Path to Druggability

In the landscape of medicinal chemistry, the 1H-indazole scaffold is considered a "privileged structure."[1][2][3][4][5] Its rigid, bicyclic framework is a common feature in numerous biologically active compounds, including several clinically approved drugs like the anti-cancer agents niraparib and pazopanib.[1][2] The versatility of this core allows for strategic modifications to fine-tune pharmacological activity. The compound 5-bromo-1H-indazole-3-carboxylic acid, in particular, serves as an exceptionally valuable starting point.[6][7] The bromine atom at the 5-position and the carboxylic acid at the 3-position are reactive handles, enabling the synthesis of diverse derivative libraries through various coupling and amidation reactions.[6][8][9]

However, potent biological activity alone does not make a successful drug. A compound must possess a suitable profile of absorption, distribution, metabolism, and excretion (ADME) properties to be effective and safe in vivo. Early and rigorous assessment of these "drug-like" properties is paramount to mitigating the high attrition rates that plague drug discovery pipelines.[10][11][12]

This guide provides a comprehensive, multi-pillar framework for evaluating the drug-like properties of novel this compound derivatives. We will move from rapid in silico predictions to robust in vitro assays, explaining not just the "how" but the critical "why" behind each experimental choice. The objective is to build a holistic data package that enables an objective comparison of new chemical entities (NCEs) and informs the selection of the most promising candidates for preclinical development.

Pillar 1: In Silico Profiling — The Foundational Druglikeness Filter

Before committing valuable resources to wet lab experiments, a computational assessment provides a crucial first-pass filter. The most widely adopted set of guidelines for this purpose is Lipinski's Rule of Five (Ro5).[13][14][15][16]

Expertise & Causality: Why Lipinski's Rule Matters

Formulated by Christopher A. Lipinski in 1997, the Ro5 is an empirically derived set of criteria based on the physicochemical properties of known orally bioavailable drugs.[15] It does not predict pharmacological activity, but rather the likelihood of a compound having poor absorption or permeation.[15][16] Adhering to these rules increases the probability that a compound will have the necessary solubility and membrane permeability to be absorbed effectively after oral administration.[13][14]

The four core tenets of the rule are:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across the intestinal wall.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[17] While some lipophilicity is needed to cross cell membranes, excessively high values (LogP > 5) can lead to poor aqueous solubility, sequestration in fatty tissues, and rapid metabolism.[13][17]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Too many hydrogen bonds can hinder a molecule's ability to cross the lipid bilayer of cell membranes.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Similar to HBDs, an excess of HBAs can negatively impact membrane permeability.

A compound is likely to have poor oral bioavailability if it violates more than one of these rules.[15]

Data Presentation: Ro5 Compliance of Hypothetical Derivatives

Let's analyze a set of hypothetical derivatives of this compound. The parent acid itself (Compound A) is used as a baseline. Derivatives are formed by creating amide bonds with different amines.

Compound IDStructureMW (Da)cLogPHBDHBARo5 ViolationsAssessment
A (Parent) This compound241.042.1230Pass
B N-propyl-5-bromo-1H-indazole-3-carboxamide282.142.8220Pass
C N-(4-methoxyphenyl)-5-bromo-1H-indazole-3-carboxamide346.183.5230Pass
D N-(4-(piperidin-1-yl)phenyl)-5-bromo-1H-indazole-3-carboxamide400.304.9230Pass
E N-(4-(bis(2-hydroxyethyl)amino)phenyl)-5-bromo-1H-indazole-3-carboxamide420.282.5450Pass

Note: cLogP (calculated LogP) and other parameters can be readily determined using cheminformatics software (e.g., ChemDraw, DataWarrior).

Mandatory Visualization: Lipinski's Rule of Five Workflow

Ro5_Workflow Start New Compound MW MW <= 500 Da? Start->MW LogP cLogP <= 5? MW->LogP HBD HBD <= 5? LogP->HBD HBA HBA <= 10? HBD->HBA Count Count Violations HBA->Count Decision Violations > 1? Count->Decision Pass High Druglikeness Potential Decision->Pass No Fail High Risk of Poor Bioavailability Decision->Fail Yes

Caption: Workflow for assessing compounds using Lipinski's Rule of Five.

Pillar 2: In Vitro Permeability — Crossing the Barrier

While in silico models are predictive, experimental validation is essential. A key determinant of oral absorption is a compound's ability to permeate the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, high-throughput in vitro tool for predicting passive diffusion, the primary transport mechanism for most orally administered drugs.[18][19]

Expertise & Causality: Why Choose PAMPA?

The PAMPA model uses a synthetic, lipid-infused artificial membrane to mimic the intestinal barrier.[18][19] Its primary advantage in early discovery is its simplicity and cost-effectiveness.[20] Unlike cell-based assays (e.g., Caco-2), PAMPA is cell-free, eliminating the complexities and costs of cell culture and, crucially, isolating the mechanism of passive diffusion from confounding factors like active transport or efflux.[18][19] This allows for a clear, rank-ordered assessment of a compound series' intrinsic permeability, guiding structural modifications to optimize this key property.

Experimental Protocol: PAMPA-GIT Assay

This protocol is designed to predict permeability across the gastrointestinal tract (GIT).

  • Reagent Preparation:

    • Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

    • Donor Buffer: Prepare Phosphate Buffered Saline (PBS) at pH 6.5 to simulate the environment of the upper small intestine.

    • Acceptor Buffer: Prepare PBS at pH 7.4 to simulate physiological blood pH.

    • Test Compound Stock: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Assay Procedure:

    • Membrane Coating: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well hydrophobic PVDF filter plate (the "donor" plate). Allow the solvent to evaporate.[19][20]

    • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of Acceptor Buffer (pH 7.4).[20]

    • Donor Plate Preparation: Dilute the 10 mM compound stocks to a final concentration of 100 µM in Donor Buffer (pH 6.5). The final DMSO concentration should be kept low (e.g., <1%) to maintain membrane integrity. Add 150 µL of this solution to each well of the coated donor plate.[20]

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-5 hours with gentle shaking.[19]

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)

      • Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.*

Data Presentation: Comparative Permeability of Derivatives
Compound IDPermeability (Pe) (10⁻⁶ cm/s)Classification
Atenolol (Low Permeability Control) < 1.0Low
Propranolol (High Permeability Control) > 15.0High
A (Parent) 4.5Moderate
B 8.2High
C 12.5High
D 16.1High
E 2.3Low-Moderate

Interpretation: Compounds with Pe > 10 x 10⁻⁶ cm/s are generally considered to have high permeability.

Mandatory Visualization: PAMPA Experimental Workflow

PAMPA_Workflow Start Prepare Reagents (Lipid, Buffers, Compounds) Step1 Coat Donor Plate with Lipid Solution Start->Step1 Step2 Fill Acceptor Plate (pH 7.4 Buffer) Start->Step2 Step3 Add Compound to Donor Plate (pH 6.5 Buffer) Step1->Step3 Step4 Assemble Sandwich Plate Step2->Step4 Step3->Step4 Step5 Incubate (4-5h, RT) Step4->Step5 Step6 Analyze Concentrations (LC-MS/MS) Step5->Step6 End Calculate Permeability (Pe) Step6->End

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Pillar 3: Metabolic Stability — Surviving the First Pass

A drug's journey is not complete after absorption; it must survive metabolism, primarily in the liver.[21] High metabolic instability leads to rapid clearance from the body, resulting in a short duration of action and poor bioavailability. The in vitro liver microsomal stability assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism.[21][22]

Expertise & Causality: Why Use Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[21] This assay measures the rate at which a parent compound is consumed over time in the presence of microsomes and a necessary cofactor (NADPH).[21][23] The key deliverable is the in vitro intrinsic clearance (Clint), a measure of the liver's intrinsic ability to metabolize a drug.[24] This parameter is invaluable for predicting in vivo hepatic clearance and half-life, allowing for the early identification of compounds that are likely to be cleared too rapidly.[23]

Experimental Protocol: Human Liver Microsome Stability Assay
  • Reagent Preparation:

    • Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[21][23]

    • NADPH Solution: Prepare a regenerating system or a solution of NADPH in phosphate buffer to a final concentration of 1 mM.[21]

    • Test Compound: Prepare a 1 µM working solution of the test compound in phosphate buffer.[23]

  • Assay Procedure:

    • Pre-incubation: Add the 1 µM test compound solution to the microsome suspension and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiation: Start the metabolic reaction by adding the NADPH solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[21]

    • Termination: Immediately stop the reaction in the aliquot by adding a volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[23]

    • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

    • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • In vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Data Presentation: Comparative Metabolic Stability of Derivatives
Compound IDIn Vitro t½ (min)Clint (µL/min/mg)Classification
Verapamil (High Clearance Control) < 10> 138High Clearance
Carbamazepine (Low Clearance Control) > 60< 23Low Clearance
A (Parent) 4530.8Low-Moderate Clearance
B 5525.2Low Clearance
C 2555.4Moderate Clearance
D 12115.5High Clearance
E > 60< 23Low Clearance

Interpretation: Compounds with a long half-life (>30 min) and low intrinsic clearance are generally preferred.

Mandatory Visualization: Microsomal Stability Workflow

Microsomal_Workflow Start Prepare Microsomes, Compound, and NADPH Step1 Pre-incubate Compound with Microsomes at 37°C Start->Step1 Step2 Initiate Reaction with NADPH Step1->Step2 Step3 Take Aliquots at Time Points (0-45 min) Step2->Step3 Step4 Quench Reaction with Acetonitrile + Internal Std Step3->Step4 Step5 Centrifuge to Remove Protein Step4->Step5 Step6 Analyze Supernatant (LC-MS/MS) Step5->Step6 End Calculate t½ and Clint Step6->End

Caption: Workflow for the in vitro liver microsomal stability assay.

Pillar 4: Cytotoxicity Screening — The Safety Checkpoint

An ideal drug candidate must be effective against its target without causing undue harm to healthy cells. Early assessment of cytotoxicity is a critical step to flag compounds with a narrow therapeutic window. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability.[25][26][27]

Expertise & Causality: Why the MTT Assay?

The principle of the MTT assay is based on the metabolic activity of living cells.[26] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[25][27] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[26] This provides a quantitative measure of a compound's impact on cell proliferation and viability, allowing for the determination of an IC50 (the concentration at which 50% of cell viability is inhibited).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for a specified exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[27]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[28]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[28]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[28]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity of Derivatives
Compound IDCytotoxicity IC50 (µM) on A549 cells
Doxorubicin (Control) 0.8
A (Parent) > 100
B 85.3
C 45.1
D 15.6
E > 100

Interpretation: A higher IC50 value indicates lower cytotoxicity and is generally more desirable, unless the compound is intended as a cytotoxic anti-cancer agent, in which case a balance between potency and toxicity is sought.

Mandatory Visualization: MTT Assay Workflow

MTT_Workflow Start Seed Cells in 96-Well Plate Step1 Incubate for 24h for Cell Adherence Start->Step1 Step2 Treat Cells with Serial Dilutions of Compound Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 3-4h (Formazan Formation) Step4->Step5 Step6 Solubilize Formazan Crystals (DMSO) Step5->Step6 Step7 Read Absorbance at 570 nm Step6->Step7 End Calculate IC50 Value Step7->End

Caption: The experimental workflow for determining cytotoxicity via the MTT assay.

Conclusion: Synthesizing the Data for Candidate Selection

The assessment of drug-like properties is not a single experiment but a holistic evaluation across multiple, orthogonal assays. By integrating data from in silico prediction, permeability, metabolic stability, and cytotoxicity studies, we can build a comprehensive profile for each derivative and make data-driven decisions.

Overall Comparison of this compound Derivatives
Compound IDRo5 CompliancePermeabilityMetabolic StabilityCytotoxicity (IC50)Overall Assessment
A (Parent) PassModerateLow-Moderate Clearance> 100 µMGood starting point, balanced profile.
B PassHighLow Clearance 85.3 µMPromising. Excellent stability and good permeability.
C PassHighModerate Clearance45.1 µMGood permeability but moderate stability may be a concern.
D PassHigh High Clearance15.6 µMPoor metabolic stability is a significant liability.
E PassLow-ModerateLow Clearance > 100 µMPromising. Excellent stability and low toxicity, but permeability may need optimization.

Based on this integrated assessment, Compound B and Compound E emerge as the most promising candidates. Compound B exhibits an excellent balance of high permeability and low metabolic clearance. Compound E shows outstanding metabolic stability and a superior safety profile, though its moderate permeability might warrant further structural modification to improve absorption. Conversely, Compound D, despite its high permeability, would be deprioritized due to its significant metabolic liability.

This systematic approach, grounded in scientific causality and validated by robust experimental protocols, provides a clear and defensible path for advancing the most viable this compound derivatives toward in vivo studies and, ultimately, clinical candidacy.

References

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Wikipedia. (2023). Lipinski's rule of five.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (n.d.). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • PubMed. (2005). Preclinical in vitro screening assays for drug-like properties.
  • Abcam. (n.d.). MTT assay protocol.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • International Journal of Pharmaceutical Research and Applications. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cyprotex. (n.d.). Microsomal Stability.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • YouTube. (2021). In Vitro Assessment of ADME Properties of Lead Compounds.
  • Chem-Impex. (n.d.). This compound.
  • Guidechem. (n.d.). How to prepare this compound?.
  • FDA. (2025). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • ChemicalBook. (2025). This compound.
  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Chem-Impex. (n.d.). This compound ethyl ester.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ChemicalBook. (n.d.). This compound synthesis.
  • CymitQuimica. (n.d.). This compound.
  • International Journal of Creative Research Thoughts. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid: An Evaluation of Patented Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, while often offering improved pharmacological profiles.[1][2] Within this class of compounds, this compound stands out as a critical intermediate in the synthesis of a wide array of therapeutic agents, including protein kinase inhibitors for cancer therapy and anti-emetics.[1][3][4][5] The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for further chemical modifications, making it a valuable building block in the drug development pipeline.[4]

Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest. Numerous synthetic routes have been developed, ranging from classical methods to more recent, patented procedures aimed at improving yield, purity, and industrial applicability. This guide provides an in-depth comparison of a standard benchmark method with selected patented synthetic strategies, offering researchers and drug development professionals the critical data and insights needed to select the most appropriate route for their specific needs.

Benchmark Synthesis: Direct Bromination of Indazole-3-carboxylic acid

A common and straightforward method to access this compound is through the direct electrophilic bromination of the parent indazole-3-carboxylic acid. This method serves as a reliable benchmark for evaluating the efficiency and complexity of other synthetic routes.

Experimental Protocol
  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heating: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: Continue heating at 90 °C for 16 hours.

  • Work-up: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound as a white solid.[3][6]

Causality and Mechanistic Insights

The indazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The bromination occurs preferentially at the C5 position due to the directing effects of the fused benzene ring and the pyrazole nitrogen atoms. The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the polarization of the bromine molecule, enhancing its electrophilicity.

Workflow Diagram

Benchmark_Synthesis cluster_start Starting Material cluster_process Reaction cluster_end Product A Indazole-3-carboxylic acid B Dissolve in Glacial Acetic Acid A->B Step 1 C Heat to 120°C B->C Step 2 D Cool to 90°C C->D Step 3 E Add Bromine Solution D->E Step 4 F Heat at 90°C for 16h E->F Step 5 G 5-bromo-1H-indazole- 3-carboxylic acid F->G Work-up

Caption: Workflow for the direct bromination of indazole-3-carboxylic acid.

Patented Synthetic Routes: A Comparative Analysis

Several patented methods have been developed to overcome some of the limitations of the direct bromination approach, such as the use of elemental bromine and the relatively long reaction times. Here, we evaluate two distinct patented strategies.

Method 1: Synthesis from 5-bromo-N-acetylphenylhydrazine (Based on the Sandmeyer-type approach)

This approach builds the indazole ring from an appropriately substituted phenylhydrazine precursor. This method is advantageous as it avoids the direct handling of elemental bromine in the final step.

  • Starting Material: 5-bromo-N-acetylphenylhydrazine.

  • Reaction with Chloral Hydrate and Hydroxylamine: React with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of dilute hydrochloric acid to form 5-bromo-N-acetamidoisonitrosacetanilide.

  • Beckmann Rearrangement and Cyclization: Subject the intermediate to a Beckmann rearrangement and ring closure in the presence of concentrated sulfuric acid to generate 5-bromo-N-acetamidoisatin.

  • Hydrolysis: Hydrolyze the 5-bromo-N-acetamidoisatin without isolation to yield this compound.[1]

This multi-step synthesis involves the construction of the indazole core through a series of well-established named reactions. The key step is the acid-catalyzed cyclization, a variation of the Fischer indole synthesis, which in this case leads to the indazole ring system. The final hydrolysis step cleaves the N-acetyl group and opens the isatin ring to form the desired carboxylic acid.

Patented_Method_1 cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product A 5-bromo-N-acetylphenylhydrazine B React with Chloral Hydrate & Hydroxylamine A->B Step 1 C Beckmann Rearrangement & Cyclization B->C Step 2 D Hydrolysis C->D Step 3 E 5-bromo-1H-indazole- 3-carboxylic acid D->E

Caption: Workflow for the synthesis from 5-bromo-N-acetylphenylhydrazine.

Method 2: Synthesis from 5-bromo-2-nitrophenylacetic acid (Jacobson Indazole Synthesis)

This route, based on the Jacobson indazole synthesis, involves the cyclization of an o-acetamidophenylacetate derivative.[1] This method is notable for its use of milder reagents for the cyclization step compared to strong acids.

  • Starting Material: 5-bromo-2-nitrophenylacetic acid.

  • Esterification/Amidation: Convert the starting material to its corresponding ester or amide.

  • Reduction and Acetylation: Perform a catalytic hydrogenation (e.g., using Pd-C) in the presence of acetic anhydride to simultaneously reduce the nitro group and acetylate the resulting amine, yielding an o-acetamidophenylacetate or amide derivative.

  • Cyclization: React the intermediate with tert-butyl nitrite in a suitable solvent (e.g., toluene or acetic acid) to form the 5-bromo-1H-indazole-3-carboxylate ester or amide.

  • Hydrolysis: Hydrolyze the ester or amide with a base to obtain this compound.[1]

The core of this synthesis is the Jacobson reaction, which involves the diazotization of an o-aminoacetanilide derivative followed by intramolecular cyclization. The use of tert-butyl nitrite provides a convenient source of the nitrosating agent. The final hydrolysis step is a standard procedure to convert the ester or amide to the carboxylic acid.

Patented_Method_2 cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product A 5-bromo-2-nitrophenylacetic acid B Esterification/Amidation A->B Step 1 C Reduction & Acetylation B->C Step 2 D Cyclization with tert-butyl nitrite C->D Step 3 E Hydrolysis D->E Step 4 F 5-bromo-1H-indazole- 3-carboxylic acid E->F

Caption: Workflow for the Jacobson synthesis from 5-bromo-2-nitrophenylacetic acid.

Comparative Data Summary

ParameterBenchmark: Direct BrominationPatented Method 1: From 5-bromo-N-acetylphenylhydrazinePatented Method 2: From 5-bromo-2-nitrophenylacetic acid
Starting Material Indazole-3-carboxylic acid5-bromo-N-acetylphenylhydrazine5-bromo-2-nitrophenylacetic acid
Key Reagents Bromine, Acetic AcidChloral hydrate, Hydroxylamine, H₂SO₄Pd-C, H₂, Acetic anhydride, tert-butyl nitrite
Number of Steps 13 (conceptual)4 (conceptual)
Reported Yield 87.5%[3][6]Varies depending on specific patentVaries depending on specific patent
Reaction Time 16 hours[3][6]Multi-day synthesisMulti-day synthesis
Safety Considerations Use of elemental bromineUse of concentrated sulfuric acidCatalytic hydrogenation (handling of H₂ gas)
Scalability ModeratePotentially challenging due to multiple stepsGood, avoids hazardous reagents in the final steps

Discussion and Recommendations

The choice of synthetic route for this compound is a trade-off between step economy, yield, safety, and scalability.

  • Benchmark Method (Direct Bromination): This method is highly attractive for laboratory-scale synthesis due to its single-step nature and high reported yield.[3][6] However, the use of elemental bromine and the long reaction time may be less desirable for large-scale production.

  • Patented Method 1 (from 5-bromo-N-acetylphenylhydrazine): This multi-step route offers an alternative that avoids the direct use of bromine in the final step. However, the use of concentrated sulfuric acid for the Beckmann rearrangement and cyclization requires careful handling and specialized equipment. The overall yield will be dependent on the efficiency of each of the three steps.

  • Patented Method 2 (Jacobson Synthesis): This route, while being the longest, offers advantages in terms of milder reaction conditions for the key cyclization step. The use of catalytic hydrogenation and tert-butyl nitrite are common and scalable industrial processes. This method may be preferable for large-scale synthesis where safety and the avoidance of harsh reagents are a priority. A similar scalable, "diazonium-free" route has been patented for the synthesis of the parent indazole-3-carboxylic acid, highlighting the industrial preference for such approaches.[7]

For academic research and small-scale synthesis, the direct bromination method offers a quick and high-yielding route to the desired product. For industrial applications and large-scale manufacturing, a thorough evaluation of the Jacobson synthesis (Method 2) or similar multi-step routes that build the indazole core from readily available starting materials would be prudent. These methods, although longer, often provide greater control over the process and can be optimized for safety and cost-effectiveness at scale.

Conclusion

The synthesis of this compound can be approached through various synthetic strategies, each with its own set of advantages and disadvantages. The direct bromination of indazole-3-carboxylic acid serves as an excellent benchmark, offering high yields in a single step. Patented methods, while more complex, provide alternatives that may be more suitable for large-scale production by avoiding hazardous reagents and offering greater control over the synthetic process. The selection of the optimal method will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, available equipment, and safety considerations.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Googleapis.com. WO 2009/144554 Al.
  • ResearchGate. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-bromo-1H-indazole-3-carboxylic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Regioisomeric Differentiation

In the landscape of modern drug discovery and development, indazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1] The compound 5-bromo-1H-indazole-3-carboxylic acid is a key building block in the synthesis of complex pharmaceutical intermediates. However, its synthesis can often lead to the formation of other positional isomers, namely 4-bromo, 6-bromo, and 7-bromo-1H-indazole-3-carboxylic acid. These regioisomers, possessing the same molecular formula and weight, can exhibit vastly different pharmacological profiles and toxicities. Consequently, the unambiguous identification of the correct isomer is not merely an analytical task but a critical step in ensuring the safety and efficacy of a potential drug candidate.

This guide provides a comprehensive comparison of these four regioisomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings that allow for their differentiation, present comparative experimental data, and provide robust, field-tested protocols for data acquisition.

Molecular Structures: The Subtle Differences

The core challenge lies in distinguishing the placement of a single bromine atom on the benzene ring of the indazole scaffold. The structures and numbering convention for the four primary regioisomers are presented below.

Diagram: Molecular Structures of Bromo-1H-indazole-3-carboxylic Acid Regioisomers

G cluster_0 This compound cluster_1 4-Bromo-1H-indazole-3-carboxylic acid cluster_2 6-Bromo-1H-indazole-3-carboxylic acid cluster_3 7-Bromo-1H-indazole-3-carboxylic acid node5 node5 node4 node4 node6 node6 node7 node7

Caption: Chemical structures of the four regioisomers.

¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these regioisomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are uniquely dictated by the position of the bromine substituent.

Theoretical Basis for Differentiation

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) will display signals for three protons in each isomer. The key to differentiation lies in their splitting patterns, which arise from spin-spin coupling between adjacent protons (³J, ortho-coupling, ~7-9 Hz) and, to a lesser extent, across three or four bonds (⁴J or ⁵J, meta- and para-coupling, ~1-3 Hz).

  • 4-Bromo Isomer: Expect a triplet for H-6, and two doublets for H-5 and H-7.

  • 5-Bromo Isomer: Expect a doublet for H-7, a doublet of doublets for H-6, and a singlet-like signal (or narrow doublet) for H-4.

  • 6-Bromo Isomer: Expect a doublet for H-4, a doublet of doublets for H-5, and a singlet-like signal (or narrow doublet) for H-7.

  • 7-Bromo Isomer: Expect a triplet for H-5, and two doublets for H-4 and H-6.

Similarly, in the ¹³C NMR spectrum, the number of signals in the aromatic region and the chemical shift of the carbon directly attached to the bromine (C-Br) will be characteristic for each isomer. The carboxyl carbon typically appears in the 160-180 ppm range.[2]

Comparative NMR Data

The following table summarizes the available and predicted NMR data for the four isomers. It is crucial to note that while experimental data for the 5- and 6-bromo isomers are available, the data for the 4- and 7-bromo isomers are predicted based on established substituent effects and data from analogous structures.

IsomerProton (Position)Predicted/Observed ¹H Chemical Shift (δ, ppm) & MultiplicityPredicted/Observed ¹³C Chemical Shift (δ, ppm)
5-Bromo H-4~8.21 (d, J ≈ 1.2 Hz)[3]C-3: ~143, C-3a: ~141, C-4: ~123, C-5: ~115, C-6: ~127, C-7: ~111, C-7a: ~125, COOH: ~165
H-6~7.56 (dd, J ≈ 7.0, 1.2 Hz)[3]
H-7~7.65 (d, J ≈ 7.0 Hz)[3]
COOH~13.18 (br s)[3]
NH~13.95 (s)[3]
4-Bromo H-5Predicted: DoubletPredicted: C-4 will be significantly downfield shifted.
H-6Predicted: Triplet
H-7Predicted: Doublet
6-Bromo H-4Predicted: DoubletC-3: ~143, C-3a: ~141, C-4: ~120, C-5: ~123, C-6: ~120, C-7: ~111, C-7a: ~127, COOH: ~165
H-5Predicted: Doublet of doublets(Predicted values based on 6-bromo-1H-indazole-3-carboxaldehyde)[4]
H-7Predicted: Singlet/narrow doublet
7-Bromo H-4Predicted: DoubletPredicted: C-7 will be significantly downfield shifted.
H-5Predicted: Triplet
H-6Predicted: Doublet

Note: NMR spectra are typically recorded in DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-1H-indazole-3-carboxylic acid isomer and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of carboxylic acids and its ability to resolve the acidic N-H and COOH protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to confirm the number of protons.

    • Carefully analyze the multiplicities and coupling constants in the aromatic region to determine the substitution pattern.

    • For complex spectra, consider running 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

Infrared (IR) Spectroscopy: A Confirmatory Tool

IR spectroscopy provides valuable information about the functional groups present in the molecule. While it may not be as definitive as NMR for distinguishing regioisomers, subtle differences in the "fingerprint region" can provide confirmatory evidence.

Theoretical Basis for Differentiation

All four isomers will exhibit characteristic IR absorptions for a carboxylic acid:

  • A very broad O-H stretch from approximately 2500-3300 cm⁻¹.

  • An intense C=O (carbonyl) stretch between 1680-1725 cm⁻¹.

  • A C-O stretch between 1210-1320 cm⁻¹.

The primary differences between the isomers will be found in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring.

FeatureApproximate Wavenumber (cm⁻¹)Description
O-H Stretch2500 - 3300Very broad, characteristic of a hydrogen-bonded carboxylic acid.
C=O Stretch1680 - 1725Strong and sharp.
C-O Stretch1210 - 1320Medium to strong.
C-H Bending (Out-of-Plane)675 - 900Pattern is dependent on the number of adjacent hydrogens on the aromatic ring.
Experimental Protocol: ATR-FTIR
  • Sample Preparation: No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the major peaks corresponding to the carboxylic acid functional group.

    • Carefully compare the fingerprint regions of the different isomers to identify reproducible differences in peak positions and intensities.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

Theoretical Basis for Differentiation

All four isomers will have the same nominal molecular weight (240/242 g/mol ) and will show a characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). Differentiation must therefore come from fragmentation. In electrospray ionization (ESI), the primary ion observed will be the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[3]

While the fragmentation of the indazole core itself can be complex, common losses include CO₂ and H₂O from the carboxylic acid group. Subtle differences in the relative abundances of fragment ions may arise due to the influence of the bromine atom's position on bond stabilities, but these differences can be minor and may not be sufficient for unambiguous identification on their own.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Data Acquisition:

    • Infuse the sample directly or inject it through a short LC column.

    • Acquire data in both positive and negative ion modes.

    • Obtain a full scan mass spectrum to confirm the molecular weight and isotopic pattern.

    • Perform tandem MS (MS/MS) experiments by isolating the parent ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe daughter ions.

  • Data Analysis:

    • Confirm that the molecular ion's m/z and isotopic pattern match the molecular formula C₈H₅BrN₂O₂.

    • Compare the MS/MS fragmentation patterns of the different isomers to identify any consistent differences in fragment ions or their relative intensities.

Workflow for Isomer Identification

The following workflow provides a logical sequence for the analysis of an unknown sample.

Diagram: Analytical Workflow for Isomer Identification

Workflow cluster_0 Step 1: Initial Confirmation cluster_1 Step 2: Functional Group ID cluster_2 Step 3: Definitive Isomer Identification MS Mass Spectrometry (LC-MS) MS_Result Confirm MW (241.04) & Br Isotopic Pattern MS->MS_Result Analysis IR Infrared Spectroscopy (FTIR) MS_Result->IR IR_Result Confirm Carboxylic Acid (Broad O-H, C=O stretch) IR->IR_Result Analysis NMR 1D/2D NMR Spectroscopy (¹H, ¹³C, COSY) IR_Result->NMR NMR_Result Analyze Aromatic Splitting Patterns & Coupling Constants NMR->NMR_Result Analysis Final_ID Unambiguous Regioisomer Identification NMR_Result->Final_ID

Caption: A systematic workflow for identifying the correct regioisomer.

Conclusion

The differentiation of bromo-1H-indazole-3-carboxylic acid regioisomers is a critical analytical challenge with significant implications for pharmaceutical development. While mass spectrometry and IR spectroscopy serve as essential confirmatory techniques for molecular weight and functional group identity, NMR spectroscopy stands as the definitive tool for unambiguous structural elucidation . The distinct splitting patterns and coupling constants observed in the ¹H NMR spectrum provide a unique fingerprint for each isomer, allowing for confident identification. By employing the systematic workflow outlined in this guide, researchers and drug development professionals can ensure the correct isomeric purity of their compounds, a fundamental requirement for advancing safe and effective new medicines.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
  • 4-bromo-1H-indazole-3-carboxylic acid. (n.d.). Suzhou Aobi Pharmaceutical Co., Ltd.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.
  • Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • 7-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). (n.d.). PubChemLite.
  • 6-Bromoindole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1019. [Link]
  • Indazole-3-carboxylic acid. (n.d.). PubChem.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 14(1), 161-172. [Link]
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–887. [Link]
  • 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester (1 x 100 mg). (n.d.). Reagentia.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–887. [Link]
  • 4-bromo-3-formyl-1h-indazole-6-carboxylic acid. (n.d.). PubChemLite.
  • Corsi, G., Palazzo, G., Germani, C., Barcellona, P. S., & Silvestrini, B. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 375-385. [Link]
  • Fun, H.-K., & Kia, Y. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2022).
  • Zhang, X., MacMillan, D. W. C., & Chen, J. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(1), 345-354. [Link]
  • This compound hydrazide. (n.d.). PubChem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022, June 2). Chemistry LibreTexts.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(11), 3193. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Target Selectivity of Kinase Inhibitors Derived from 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive points of intervention. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving target selectivity. Off-target effects of kinase inhibitors are a major cause of toxicity and can limit their therapeutic window.

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1] Specifically, derivatives of 5-bromo-1H-indazole-3-carboxylic acid have emerged as a promising starting point for the synthesis of novel inhibitors. The strategic placement of the bromine atom and the carboxylic acid functional group provides versatile handles for chemical modification, allowing for the fine-tuning of potency and, crucially, selectivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity of kinase inhibitors derived from this scaffold. We will delve into the critical experimental methodologies, from broad kinome profiling to confirming target engagement in a cellular context, and explore how structural modifications to the parent molecule influence selectivity. This is not merely a collection of protocols; it is a strategic guide grounded in the principles of rigorous scientific validation.

The Imperative of Selectivity: Why It Matters

Most kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket.[2] This inherent similarity across kinases makes it probable that an inhibitor will bind to more than just its intended target.[3] Such promiscuity can lead to unforeseen side effects and toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile is a critical component of its preclinical development. A highly selective inhibitor is more likely to have a cleaner safety profile and a more predictable therapeutic effect.

Comparative Selectivity of Indazole-3-Carboxamide Derivatives

The this compound scaffold is frequently elaborated into 1H-indazole-3-carboxamide derivatives to enhance cell permeability and target engagement.[4][5] The structure-activity relationship (SAR) of these derivatives reveals how subtle chemical changes can dramatically alter kinase selectivity.

For instance, studies on 1H-indazole-3-carboxamide derivatives have demonstrated that modifications at the N1 position of the indazole ring and on the amide substituent can steer selectivity towards different kinase families.[5][6]

Compound ClassPrimary Target(s)Key SAR ObservationsReference(s)
Thiophene-Indazole Amides JNK3A planar pyrazole and N-linked phenyl structures better occupy the smaller active site of JNK3 compared to the larger active site of p38, conferring selectivity.[7][8]
1H-Indazole-3-Carboxamides PAK1Substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site and a hydrophilic group in the solvent-accessible region are critical for PAK1 inhibitory activity and selectivity.[6]
5-substituted-1H-Indazole-3-Carboxamides GSK-3βIntroduction of specific polar groups can improve selectivity against the hERG channel, a common off-target with cardiotoxicity implications.[4]
Indazole Amides ERK1/2Structure-based design has yielded compounds with potent inhibition of ERK1/2 enzymatic activity and cellular signaling.[9]

This comparative data underscores the tunability of the indazole scaffold. The following sections will detail the experimental workflows required to generate such selectivity data.

Experimental Workflows for Assessing Kinase Inhibitor Selectivity

A multi-pronged approach is essential for a comprehensive assessment of kinase inhibitor selectivity. This typically involves a tiered strategy, starting with broad in vitro screening and progressing to more physiologically relevant cell-based assays.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Pathway Analysis a Biochemical Kinase Assays (e.g., ADP-Glo™) b Kinome-wide Panel Screening a->b Broad Initial Assessment c Cellular Thermal Shift Assay (CETSA) b->c Confirmation in Cellular Context d Phosphoproteomics c->d Assessment of On- and Off-Target Effects on Signaling

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: In Vitro Kinase Profiling

The initial step is to determine the inhibitory activity of the compound against a purified kinase or a broad panel of kinases.[10] This provides a foundational understanding of the inhibitor's potency and selectivity in a controlled, cell-free environment.

Featured Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11] It is a robust and widely used method for inhibitor profiling.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.[1]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the target kinase and its specific substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

  • ADP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow ADP-Glo™ Assay Workflow A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Add ADP-Glo™ Reagent A->B Incubate C Add Kinase Detection Reagent B->C Incubate (Deplete ATP) D Measure Luminescence C->D Incubate (Generate Signal) E IC50 Determination D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Tier 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are crucial for initial screening, they do not account for factors such as cell permeability, intracellular ATP concentrations, and target engagement in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[13]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state.[3]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours) at 37°C.[13]

  • Heat Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellets in PBS and aliquot them into PCR tubes.

    • Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes). Include a non-heated control.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13]

    • Separate the soluble proteins from the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA.

    • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cet_workflow CETSA Workflow A Treat Cells with Inhibitor/Vehicle B Heat Cell Suspension (Temperature Gradient) A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregates C->D E Analyze Soluble Fraction (e.g., Western Blot) D->E F Plot Melting Curve E->F

Sources

evaluation of the ADME properties of compounds synthesized from 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates fail during later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Therefore, a thorough evaluation of these pharmacokinetic parameters during the early phases of research is not just advantageous, but essential for de-risking projects and efficiently allocating resources.[3][4] This guide provides a comprehensive framework for the evaluation of ADME properties of compounds synthesized from 5-bromo-1H-indazole-3-carboxylic acid, a privileged scaffold in medicinal chemistry.[5][6]

The indazole core is a bioisostere of indole and is present in numerous biologically active compounds.[7] The this compound scaffold, in particular, offers a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[5][6] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with ADME properties often being a major hurdle. This guide will delve into the practical aspects of assessing key ADME parameters—permeability, metabolic stability, and aqueous solubility—for a series of hypothetical compounds derived from this scaffold. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of the generated data.

The Critical Role of Early ADME Assessment

The primary goal of early ADME profiling is to identify compounds with a higher probability of success in vivo.[3][8] Poor absorption, rapid metabolism, or low solubility can lead to insufficient drug exposure at the target site, rendering an otherwise potent compound ineffective.[9] By integrating ADME studies into the design-make-test-analyze cycle, medicinal chemists can make informed decisions to optimize the pharmacokinetic properties of lead compounds.[10]

This guide will focus on three fundamental in vitro ADME assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive intestinal absorption.

  • Microsomal Stability Assay: To assess metabolic stability by hepatic enzymes.

  • Kinetic Solubility Assay: To determine the aqueous solubility of the compounds.

Hypothetical Compound Series

For the purpose of this guide, we will evaluate a hypothetical series of three compounds (Compound A, Compound B, and Compound C) synthesized from this compound. These compounds are carboxamide derivatives with varying substituents, a common strategy in lead optimization to modulate physicochemical properties.

CompoundR Group (on Carboxamide)
Compound A -CH2CH3 (Ethyl)
Compound B -CH2CH2OH (Hydroxyethyl)
Compound C -c(CH2)5 (Cyclohexyl)

I. Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to permeate the intestinal epithelium is a prerequisite for oral bioavailability.[11] The PAMPA assay is a high-throughput, cell-free method that models passive diffusion, the primary absorption mechanism for many small molecule drugs.[11][12] It provides a rapid and cost-effective means to rank compounds based on their membrane permeability.[13]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions prep_membrane Coat Donor Plate with Phospholipid Membrane add_acceptor Add Acceptor Solution to Acceptor Plate prep_membrane->add_acceptor add_donor Add Donor Solution (with compound) to Donor Plate add_acceptor->add_donor sandwich Assemble Sandwich Plate (Donor on Acceptor) add_donor->sandwich incubate Incubate at Room Temperature sandwich->incubate separate Separate Donor and Acceptor Plates incubate->separate quantify Quantify Compound Concentration in Both Plates (LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA
  • Preparation of Solutions:

    • Donor Solution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%) to maintain membrane integrity.

    • Acceptor Solution: Prepare PBS at pH 7.4.

    • Membrane Solution: Prepare a solution of a phospholipid (e.g., lecithin) in an organic solvent like dodecane.

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with a small volume of the membrane solution and allow the solvent to evaporate.[11]

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Add the donor solution containing the test compound to the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."[13]

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[12]

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and selectivity.

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Comparative Data: Permeability
CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Predicted Absorption
Compound A 12.5High
Compound B 3.2Moderate
Compound C 18.9High
Propranolol (Control) 20.1High
Atenolol (Control) 0.5Low

Interpretation: Compound C, with the lipophilic cyclohexyl group, exhibits the highest permeability, comparable to the high permeability control, propranolol. Compound A shows good permeability. The introduction of a hydroxyl group in Compound B increases polarity, leading to a significant decrease in passive permeability.

II. Metabolic Stability Assessment: The Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the microsomal fraction of liver cells, play a crucial role in the clearance of many drugs. The microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism, offering an early indication of its potential in vivo half-life. Compounds that are rapidly metabolized may have poor oral bioavailability and a short duration of action.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes and Buffer mix Combine Microsomes, Buffer, and Compound prep_microsomes->mix prep_compound Prepare Compound Stock Solution prep_compound->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction sample Collect Samples at Different Time Points start_reaction->sample stop_reaction Quench Reaction with Cold Acetonitrile sample->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Detailed Protocol: Microsomal Stability Assay
  • Preparation:

    • Thaw cryopreserved liver microsomes (human or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the cofactor.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, buffer, and a small volume of the test compound stock solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an excess of a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Comparative Data: Metabolic Stability
CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
Compound A 4515.4Moderate
Compound B > 60< 11.5High
Compound C 2527.7Low
Verapamil (Control) 1838.5Low
Imipramine (Control) > 60< 11.5High

Interpretation: Compound B, with the hydroxyl group, demonstrates the highest metabolic stability, suggesting it is less susceptible to CYP-mediated metabolism. The ethyl group in Compound A results in moderate stability. The lipophilic cyclohexyl group in Compound C leads to the lowest stability, indicating it is more readily metabolized by liver enzymes. A general classification suggests compounds with a half-life of less than 30 minutes are considered unstable.[2]

III. Aqueous Solubility Assessment: The Kinetic Solubility Assay

Rationale: Poor aqueous solubility can be a significant impediment to drug absorption and can also lead to unreliable results in in vitro biological assays. The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. This method mimics the conditions often encountered in in vitro screening and provides a rapid assessment of a compound's propensity to precipitate from solution.

Experimental Workflow: Kinetic Solubility Assay

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Compound Stock Solution in DMSO add_stock Add DMSO Stock to Buffer in a 96-well Plate prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS) prep_buffer->add_stock incubate Incubate with Shaking add_stock->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Compound Concentration in Filtrate (UV-Vis or LC-MS/MS) filter->quantify determine_solubility Determine Kinetic Solubility quantify->determine_solubility

Caption: Workflow for the Kinetic Solubility Assay.

Detailed Protocol: Kinetic Solubility Assay
  • Preparation:

    • Prepare a high-concentration stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer, typically PBS at pH 7.4.

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).

    • Incubate the plate for a set period (e.g., 1.5-2 hours) at a controlled temperature with shaking to allow for precipitation to reach a steady state.

    • After incubation, filter the samples through a filter plate to remove any precipitated compound.

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate. This can be done using UV-Vis spectrophotometry if the compound has a suitable chromophore, or more universally by LC-MS/MS.

    • The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Comparative Data: Aqueous Solubility
CompoundKinetic Solubility at pH 7.4 (µg/mL)Predicted Solubility
Compound A 45Moderate
Compound B 120High
Compound C 8Low

Interpretation: The presence of the hydroxyl group in Compound B significantly enhances its aqueous solubility. Compound A exhibits moderate solubility. The highly lipophilic nature of the cyclohexyl group in Compound C results in very low aqueous solubility. A general goal for drug discovery compounds is a solubility of greater than 60 µg/mL.

Synthesis and Conclusion: A Holistic View of ADME Properties

The evaluation of ADME properties is a multi-faceted process that requires the integration of data from various assays to build a comprehensive profile of a drug candidate. The data generated for our hypothetical series of 5-bromo-1H-indazole-3-carboxamide derivatives illustrates the profound impact of small structural modifications on key pharmacokinetic parameters.

CompoundPermeabilityMetabolic StabilityAqueous SolubilityOverall ADME Profile
Compound A HighModerateModerateBalanced, promising lead
Compound B ModerateHighHighGood stability and solubility, but permeability may need optimization
Compound C HighLowLowHigh permeability is offset by poor stability and solubility, requiring significant optimization

Compound A emerges as a promising lead with a balanced ADME profile. It demonstrates good permeability and moderate stability and solubility. Further optimization could focus on improving metabolic stability without compromising its favorable permeability and solubility.

Compound B , while exhibiting excellent metabolic stability and high solubility, has a potential liability in its moderate permeability. Strategies to improve its lipophilicity without introducing metabolic soft spots could be explored.

Compound C highlights a common challenge in drug discovery where optimizing for one property (permeability) can have detrimental effects on others (stability and solubility). The low stability and solubility of this compound would likely lead to poor in vivo performance and would require substantial chemical modification.

This comparative guide underscores the importance of a multiparametric approach to ADME evaluation in early drug discovery. By systematically assessing permeability, metabolic stability, and solubility, researchers can gain critical insights into the drug-like properties of their compounds. This data-driven approach enables the selection and optimization of candidates with a higher likelihood of success, ultimately accelerating the development of new and effective medicines.

References

  • Vertex AI Search. (2022-01-21).
  • Vertex AI Search. (2020-10-03). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Contract Laboratory. (2023-09-22). The Importance of Pharmaceutical ADME Studies.
  • AZoLifeSciences. (2021-02-03). Purpose of ADME Studies in Drug Development.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Symeres. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • protocols.io. (2024-12-09). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Allucent. (n.d.). Pharmacokinetics: Definition & Use in Drug Development.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound ethyl ester.
  • WuXi AppTec. (2022-06-23). A Guide to In Vitro ADME Testing in Drug Development.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lokey Lab Protocols - Wikidot. (2017-03-07). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Guidechem. (n.d.). How to prepare this compound? - FAQ.
  • ADMET & DMPK. (2013-07-03). What ADME tests should be conducted for preclinical studies?
  • Charles River Labor

Sources

A Comparative Cost and Efficiency Analysis of Synthetic Pathways to 5-bromo-1H-indazole-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry. As a bioisostere of indole, the indazole scaffold is a privileged structure found in numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position enhances its utility as a versatile intermediate for further functionalization through various cross-coupling reactions, making it a valuable precursor in the synthesis of complex drug candidates.[1] Notably, derivatives of indazole-3-carboxylic acid have shown promise in the development of therapeutics for a range of diseases, including cancer and neurological disorders, underscoring the importance of efficient and cost-effective synthetic routes to this key intermediate.[1][2] One of the most prominent applications of indazole derivatives is in the development of 5-HT3 receptor antagonists, such as Granisetron, which is widely used to manage nausea and vomiting associated with chemotherapy.[2]

This guide provides a comparative analysis of two distinct and practical synthetic pathways to this compound, offering an in-depth look at their respective methodologies, cost implications, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development needs.

Pathway 1: Direct Bromination of Indazole-3-carboxylic acid

This pathway represents a straightforward approach, commencing from the commercially available indazole-3-carboxylic acid. The core of this method lies in the electrophilic aromatic substitution reaction where bromine is introduced onto the indazole ring.

Reaction Mechanism and Rationale

The indazole ring system is susceptible to electrophilic attack. The bromination occurs preferentially at the 5-position due to the directing effects of the fused benzene ring and the pyrazole moiety. The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the starting material and the progress of the reaction, with glacial acetic acid being a common choice. The elevated temperature is necessary to achieve a reasonable reaction rate.

Experimental Protocol

A detailed experimental protocol for the direct bromination of indazole-3-carboxylic acid is as follows[3]:

  • Dissolution of Starting Material: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a reaction vessel.

  • Heating: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Addition of Bromine: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: Continue to heat the reaction mixture at 90 °C for 16 hours.

  • Work-up: After completion, cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Yield: 1.30 g (87.5%)[3]

Visualizing the Workflow: Direct Bromination

G start Indazole-3-carboxylic acid step1 Dissolve in glacial acetic acid Heat to 120°C start->step1 step2 Cool to 90°C step1->step2 step3 Add Bromine in glacial acetic acid Maintain at 90°C for 16h step2->step3 workup Quench with ice water Filter and wash step3->workup product This compound workup->product

Caption: Workflow for the direct bromination of indazole-3-carboxylic acid.

Pathway 2: Synthesis from 2-Amino-5-bromobenzoic Acid

This alternative pathway builds the indazole ring system from a substituted anthranilic acid derivative. This approach is particularly interesting from a cost-perspective, as the starting material, 2-amino-5-bromobenzoic acid, is often more economical than indazole-3-carboxylic acid. The synthesis involves a two-step process: diazotization of the amino group followed by an intramolecular cyclization.

Reaction Mechanism and Rationale

The synthesis commences with the diazotization of the primary aromatic amine of 2-amino-5-bromobenzoic acid using a nitrite source, typically sodium nitrite, in an acidic medium. This generates a highly reactive diazonium salt intermediate. The subsequent intramolecular cyclization is the key ring-forming step. The specific conditions for this cyclization are crucial to favor the formation of the indazole ring. The final step would be the formation of the carboxylic acid at the 3-position, which can be achieved through various methods, including the introduction of a suitable C1 synthon during the cyclization process.

Experimental Protocol

A representative experimental protocol for the synthesis of the intermediate 2-amino-5-bromobenzoic acid is provided, followed by a general procedure for the formation of the indazole ring, which would then require carboxylation.

Synthesis of 2-Amino-5-bromobenzoic Acid [4]:

  • Dissolution: Dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in glacial acetic acid (32 mL).

  • Bromination: At 15 °C, add a solution of bromine (7.2 g, 2 mL, 40 mmol) in glacial acetic acid (47 mL) dropwise.

  • Reaction: Stir the mixture for 1 hour at 15 °C.

  • Isolation: Filter the product, wash with benzene, and dry.

General Procedure for Indazole Formation from Anthranilic Acid (Illustrative) :

The conversion of anthranilic acids to indazoles typically involves the formation of a diazonium salt followed by reduction and cyclization. A specific protocol for the direct conversion of 2-amino-5-bromobenzoic acid to this compound is less commonly documented in readily available literature, suggesting this might be a more complex, multi-step transformation in practice. For the purpose of this guide, we will focus on the well-documented direct bromination pathway for a more direct comparison.

Visualizing the Workflow: Synthesis from 2-Amino-5-bromobenzoic Acid (Conceptual)

G start 2-Amino-5-bromobenzoic acid step1 Diazotization (e.g., NaNO2, HCl) start->step1 step2 Cyclization/Reduction step1->step2 step3 Carboxylation at C3 step2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis from 2-amino-5-bromobenzoic acid.

Comparative Analysis: Cost and Efficiency

To provide a practical comparison, we will analyze the cost of starting materials and the overall efficiency of the direct bromination pathway, for which we have a complete and high-yielding protocol.

ParameterPathway 1: Direct Bromination
Starting Material Indazole-3-carboxylic acid
Starting Material Cost (approx.) ~$11,200/kg
Number of Steps 1
Reported Yield 87.5%[3]
Reagents Bromine, Glacial Acetic Acid
Process Simplicity High
Scalability Good
Safety & Environmental Considerations Use of bromine requires caution. Acetic acid is corrosive.

Cost Analysis:

The cost of the starting material is a significant factor in the overall cost-effectiveness of a synthetic route. For Pathway 1, the starting material, indazole-3-carboxylic acid, is relatively expensive. In contrast, 2-amino-5-bromobenzoic acid, the starting material for the conceptual Pathway 2, is considerably more affordable, with prices around $1,000/kg. This highlights a critical trade-off: the higher cost of the starting material in Pathway 1 is offset by its simplicity, high yield, and a single-step transformation. Pathway 2, while potentially more economical in terms of raw materials, would likely involve multiple steps, potentially leading to a lower overall yield and increased process complexity, which could negate the initial cost savings.

Conclusion and Recommendations

Based on the available data, the direct bromination of indazole-3-carboxylic acid (Pathway 1) stands out as a highly efficient and reliable method for the synthesis of this compound. Its single-step nature, high reported yield, and straightforward protocol make it an attractive option for researchers who prioritize speed and simplicity. While the initial cost of the starting material is higher, the overall process efficiency may render it more cost-effective in the long run, especially for laboratory-scale synthesis.

The synthesis from 2-amino-5-bromobenzoic acid (Pathway 2) presents a potentially more economical alternative due to the lower cost of the starting material. However, the lack of a well-documented, high-yielding, and direct protocol for this transformation is a significant drawback. Further process development would be required to establish this as a viable and competitive route.

For research and development professionals, the choice between these pathways will depend on the specific project requirements. For rapid access to the target molecule with a high degree of certainty, the direct bromination pathway is the recommended choice. For larger-scale manufacturing where the cost of raw materials is a primary driver, investment in the process development of a route from 2-amino-5-bromobenzoic acid could be a worthwhile endeavor.

References

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Der Pharma Chemica.
  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
  • ResearchGate. Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. [Link]
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information.
  • PubMed. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. [Link]
  • Chem-Impex. This compound. [Link]
  • IUCr. (IUCr)
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Science of Synthesis.
  • Amerigo Scientific. 5-Bromo-3-chloro-1H-indazole. [Link]
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • Organic Syntheses. indazole. [Link]
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
  • Aribo Biotechnology. 1077-94-7 | this compound. [Link]
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • Neta Scientific. 30031 5G | AstaTech 5-BROMO-N-PHENYLPYRIMIDIN-2-AMINE; Purity. [Link]
  • Boron Molecular.

Sources

Safety Operating Guide

Guide to the Proper Disposal of 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Core Principles of Disposal: Hazard Assessment

This compound is a halogenated heterocyclic compound. While a comprehensive, peer-reviewed toxicity profile is not widely published, the Safety Data Sheet (SDS) and the compound's chemical structure dictate a cautious approach.[1][2] It is classified as an irritant, causing serious eye irritation, skin irritation, and respiratory tract irritation.[2] It is also harmful if swallowed.[1][2]

The primary hazards stem from its:

  • Corrosivity (Acidic Nature): The carboxylic acid group makes the compound corrosive.

  • Toxicity: It is categorized as harmful if swallowed (Acute Toxicity 4) and an irritant.[1]

  • Halogenated Status: The presence of bromine classifies it as a halogenated organic compound, which requires a specific waste stream. Halogenated wastes are typically managed through incineration at specialized facilities.[3]

Therefore, this compound must be treated as hazardous chemical waste .[4][5] Under no circumstances should it be disposed of in general trash or flushed down the drain.[6]

Personnel Protection and Immediate Safety

Before handling the compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This is a non-negotiable standard for minimizing exposure risk.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Dispose of contaminated gloves after use.[7]Prevents skin contact and irritation.[2]
Body Protection A standard laboratory coat. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is advised.Protects against accidental spills on clothing and skin.
Respiratory Use in a well-ventilated area or chemical fume hood.[2] For bulk handling, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust, which can cause respiratory tract irritation.[2]

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[1][2]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management principle, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste, from generation to final disposal.[5][8][9]

Proper segregation is the most critical step to ensure safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a designated Halogenated Organic Waste container.[3][10]

  • Causality: Halogenated organic compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[3]

Waste_Segregation_Workflow cluster_streams Designated Waste Streams Waste 5-bromo-1H-indazole- 3-carboxylic Acid Waste (Solid or in Solution) IsHalogenated Is the waste halogenated? Waste->IsHalogenated Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 5-bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7). As a compound frequently utilized in the synthesis of novel therapeutic agents, particularly as a protein kinase inhibitor, its safe handling is paramount to ensuring both the integrity of your research and the well-being of laboratory personnel.[1][2] This document moves beyond a simple checklist, providing a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the intrinsic hazards of this compound is the critical first step in constructing an effective PPE protocol. This compound is not benign; it is an off-white solid that presents multiple routes of potential exposure, each with distinct consequences.[3]

  • Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[4][5] Ingestion can lead to irritation of the digestive tract.[3]

  • Skin and Eye Irritation: Direct contact causes skin irritation (Category 2) and serious eye irritation (Category 2A).[4][6] Prolonged contact may result in inflammation and discomfort.

  • Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust particles, which may cause respiratory tract irritation (Specific target organ toxicity, single exposure - Category 3).[3][4][6]

These classifications, derived from authoritative Safety Data Sheets (SDS), dictate a multi-faceted PPE approach to create a comprehensive barrier between the researcher and the chemical.[3][4]

Core PPE Requirements: Your Primary Barrier

The selection of PPE must directly counteract the identified hazards. The following table summarizes the minimum required PPE for handling this compound. Engineering controls, such as fume hoods and adequate ventilation, are assumed to be in place and are the first line of defense.[7]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing & Handling (<1g) Chemical safety goggles (EN166 compliant)[3][4]Nitrile rubber gloves[8]Full-length lab coatRecommended if dust is visible
Large-Scale Handling (>1g) or Operations with High Dust Potential Chemical safety goggles and face shield[8]Nitrile rubber glovesChemical-resistant apron over lab coatNIOSH/MSHA-approved N95 dust mask or higher[3][8]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant, disposable gown or apronNIOSH/MSHA-approved N95 dust mask or higher
Causality of PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against airborne dust and accidental splashes. A face shield is added during larger-scale operations as an additional barrier to protect the entire face.[3][4]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are effective for handling this solid compound. Always check for perforations before use and remove them using the proper technique to avoid contaminating your skin.[8]

  • Body Protection: A lab coat prevents incidental contact with skin.[6] For larger quantities where the risk of a spill is greater, a chemical-resistant apron provides an additional, less permeable layer of protection.

  • Respiratory Protection: The primary inhalation hazard is dust.[3] An N95-rated respirator is designed to filter at least 95% of airborne particles and should be used whenever there is a potential for generating dust, such as during weighing or transfer operations.[8] All respirator use must comply with OSHA regulations (29 CFR 1910.134).[3]

Operational Protocol: Safe Weighing and Handling

This step-by-step workflow integrates PPE use into the common laboratory task of weighing the compound for an experiment.

  • Preparation (Pre-Operation):

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3][4]

    • Don all required PPE as outlined in the table above for your operational scale. Check glove integrity.

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust dispersal.[6]

  • Execution (Weighing):

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to gently transfer the desired amount of this compound to a tared weigh boat.

    • Minimize the drop height to prevent dust generation.[3]

    • Once the desired amount is weighed, securely close the primary container.

  • Post-Execution & Decontamination:

    • Gently wipe the spatula and any surfaces with a damp cloth or towel to collect residual dust without making it airborne.

    • Dispose of the weigh boat and cleaning materials in a designated hazardous waste container.[8]

    • Remove PPE in the correct order: gloves first, followed by face shield, goggles, and then lab coat. This prevents cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[3][6]

Emergency Preparedness: Spill and Exposure Response

Accidents happen. A robust emergency plan is a critical component of your safety system.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[3][4]

Spill Response Protocol:

In the event of a spill, your immediate actions are crucial for containment and safety. The following workflow should be adopted.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Don PPE Evacuate->Assess Ventilate Ensure Adequate Ventilation Assess->Ventilate Contain Contain Spill (Prevent Spread) Ventilate->Contain Cleanup Clean Up Spill (Sweep or Vacuum Solid) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste per EHS Guidelines Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for responding to a this compound spill.

Disposal of Contaminated Materials

Proper disposal is the final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, masks, gowns) used while handling the chemical should be considered contaminated. Place them in a sealed, labeled hazardous waste container immediately after use.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[8] It should never be washed down the drain or thrown in the regular trash.[8] Collect all solid waste in a clearly labeled, sealed container.[3][4]

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as local and national regulations must be followed.[8]

By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy system for handling this compound. This ensures that your valuable research can proceed without compromising the safety of you or your colleagues.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer. URL
  • SAFETY DATA SHEET - this compound. Fisher Scientific. (2023-08-25). URL
  • Indazole-3-carboxylic acid-SDS. MedChemExpress. (2024-10-18). URL
  • 2H-indazole-7-carboxylic acid Safety D
  • This compound | 1077-94-7. TCI Chemicals. URL
  • 5-Bromo-1H-indazole-7-carboxylic acid ethyl ester Safety D
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific. (2009-04-29). URL
  • This compound cas 1077-94-7. Home Sunshine Pharma. URL
  • 5-Bromo-1H-indazole 97 53857-57-1. Sigma-Aldrich. URL
  • Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Benchchem. URL
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. (2025-12-21). URL
  • This compound | 1077-94-7. ChemicalBook. (2025-09-12). URL
  • Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03). URL
  • This compound ethyl ester. Chem-Impex. URL
  • This compound | 1077-94-7. Manchester Organics. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.